molecular formula C9H8BrNO4 B1592056 Methyl 3-bromo-2-methyl-5-nitrobenzoate CAS No. 885519-05-1

Methyl 3-bromo-2-methyl-5-nitrobenzoate

Cat. No.: B1592056
CAS No.: 885519-05-1
M. Wt: 274.07 g/mol
InChI Key: KHYSOGYKNCNXIS-UHFFFAOYSA-N
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Description

Methyl 3-bromo-2-methyl-5-nitrobenzoate is a useful research compound. Its molecular formula is C9H8BrNO4 and its molecular weight is 274.07 g/mol. The purity is usually 95%.
BenchChem offers high-quality Methyl 3-bromo-2-methyl-5-nitrobenzoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 3-bromo-2-methyl-5-nitrobenzoate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 3-bromo-2-methyl-5-nitrobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrNO4/c1-5-7(9(12)15-2)3-6(11(13)14)4-8(5)10/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHYSOGYKNCNXIS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1Br)[N+](=O)[O-])C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10619889
Record name Methyl 3-bromo-2-methyl-5-nitrobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10619889
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

274.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

885519-05-1
Record name Methyl 3-bromo-2-methyl-5-nitrobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10619889
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Methyl 3-bromo-2-methyl-5-nitrobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the synthesis of Methyl 3-bromo-2-methyl-5-nitrobenzoate, a key intermediate in the development of various pharmaceutical compounds. The document delves into the strategic two-step synthesis, commencing with the esterification of 2-methyl-5-nitrobenzoic acid to yield methyl 2-methyl-5-nitrobenzoate, followed by a regioselective electrophilic aromatic bromination. A detailed mechanistic discussion is presented, emphasizing the directing effects of the substituents on the aromatic ring that govern the reaction's outcome. This guide is intended for researchers, scientists, and professionals in drug development, offering field-proven insights and detailed experimental protocols to ensure scientific integrity and reproducibility.

Introduction and Strategic Overview

Methyl 3-bromo-2-methyl-5-nitrobenzoate is a polysubstituted aromatic compound of significant interest in medicinal chemistry. Its synthesis requires a strategic approach to control the regiochemistry of the substitution on the benzene ring. The presented synthesis pathway is a logical and efficient two-step process:

  • Esterification: The synthesis begins with the conversion of 2-methyl-5-nitrobenzoic acid to its corresponding methyl ester, methyl 2-methyl-5-nitrobenzoate. This initial step serves to protect the carboxylic acid functionality and modulate the electronic properties of the aromatic ring for the subsequent bromination.

  • Electrophilic Aromatic Bromination: The core of the synthesis lies in the selective bromination of the methyl 2-methyl-5-nitrobenzoate intermediate. This step employs N-bromosuccinimide (NBS) in the presence of concentrated sulfuric acid, a robust method for the bromination of deactivated aromatic systems.[1][2]

The following diagram illustrates the overall synthetic workflow:

Synthesis_Workflow cluster_start Starting Material cluster_intermediate Intermediate cluster_final Final Product 2-methyl-5-nitrobenzoic_acid 2-methyl-5-nitrobenzoic acid methyl_2-methyl-5-nitrobenzoate Methyl 2-methyl-5-nitrobenzoate 2-methyl-5-nitrobenzoic_acid->methyl_2-methyl-5-nitrobenzoate Esterification (CH3I, K2CO3, DMF) final_product Methyl 3-bromo-2-methyl-5-nitrobenzoate methyl_2-methyl-5-nitrobenzoate->final_product Bromination (NBS, H2SO4)

Caption: Overall synthetic pathway for Methyl 3-bromo-2-methyl-5-nitrobenzoate.

Mechanistic Insights: The Rationale Behind Regioselectivity

The success of this synthesis hinges on the predictable regioselectivity of the electrophilic aromatic substitution (EAS) reaction. The position of the incoming electrophile (Br+) is dictated by the directing effects of the substituents already present on the benzene ring: the methyl group (-CH3), the nitro group (-NO2), and the methyl ester group (-COOCH3).

  • Methyl Group (-CH3): An activating, ortho, para-directing group due to its electron-donating inductive effect.

  • Nitro Group (-NO2): A strongly deactivating, meta-directing group due to its strong electron-withdrawing resonance and inductive effects.[3]

  • Methyl Ester Group (-COOCH3): A deactivating, meta-directing group due to its electron-withdrawing resonance effect.

In a polysubstituted benzene ring, the most activating group generally governs the position of further substitution. In the case of methyl 2-methyl-5-nitrobenzoate, the methyl group is the most activating substituent. Therefore, it will direct the incoming bromine atom to the positions ortho or para to it.

The following diagram illustrates the directing effects of the substituents:

Directing_Effects A Methyl 2-methyl-5-nitrobenzoate B Methyl group (-CH3) Activating Ortho, para-director A->B C Nitro group (-NO2) Deactivating Meta-director A->C D Methyl Ester group (-COOCH3) Deactivating Meta-director A->D E Bromination occurs at the 3-position B->E Directs to positions 3 and 5 C->E Directs to position 3 D->E Directs to position 3

Caption: Directing effects of substituents on methyl 2-methyl-5-nitrobenzoate.

Considering the positions on the ring:

  • Position 3 is ortho to the methyl group and meta to both the nitro and ester groups.

  • Position 5 is occupied by the nitro group.

  • Position 1 is occupied by the ester group.

  • Position 2 is occupied by the methyl group.

  • Position 4 is sterically hindered by the adjacent methyl and ester groups.

  • Position 6 is para to the methyl group, but also ortho to the deactivating nitro group, making it less favorable for substitution.

Therefore, the synergistic directing effects of all three groups strongly favor the bromination at the 3-position, leading to the formation of Methyl 3-bromo-2-methyl-5-nitrobenzoate as the major product.

The reaction mechanism for the bromination of deactivated aromatics with NBS in concentrated sulfuric acid involves the in-situ generation of a potent electrophile, the bromonium ion (Br+). The sulfuric acid protonates the NBS, making it a better leaving group and facilitating the formation of the bromonium ion, which then attacks the electron-rich (or least electron-deficient) position on the aromatic ring.

Experimental Protocols

Step 1: Synthesis of Methyl 2-methyl-5-nitrobenzoate

This procedure outlines the esterification of 2-methyl-5-nitrobenzoic acid to form the intermediate, methyl 2-methyl-5-nitrobenzoate.[4][5]

Materials:

  • 2-methyl-5-nitrobenzoic acid

  • Iodomethane (CH3I)

  • Potassium carbonate (K2CO3)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na2SO4)

  • Water

Procedure:

  • In a dry round-bottom flask, suspend 2-methyl-5-nitrobenzoic acid (1.0 eq) and potassium carbonate (1.5 eq) in N,N-dimethylformamide.

  • To this suspension, add iodomethane (1.1 eq) dropwise at room temperature.

  • Stir the reaction mixture at room temperature for 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the organic layer under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization or column chromatography to yield pure methyl 2-methyl-5-nitrobenzoate.

Step 2: Synthesis of Methyl 3-bromo-2-methyl-5-nitrobenzoate

This procedure details the regioselective bromination of methyl 2-methyl-5-nitrobenzoate using N-bromosuccinimide in concentrated sulfuric acid. This is a representative protocol adapted from established methods for the bromination of deactivated aromatic compounds.[1][2]

Materials:

  • Methyl 2-methyl-5-nitrobenzoate

  • N-bromosuccinimide (NBS)

  • Concentrated sulfuric acid (H2SO4)

  • Ice

  • Water

Procedure:

  • In a round-bottom flask, carefully dissolve methyl 2-methyl-5-nitrobenzoate (1.0 eq) in concentrated sulfuric acid at 0 °C.

  • To this solution, add N-bromosuccinimide (1.1 eq) portion-wise, maintaining the temperature between 0-5 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Carefully pour the reaction mixture onto crushed ice with vigorous stirring.

  • The solid precipitate is collected by vacuum filtration.

  • Wash the solid with cold water until the washings are neutral.

  • Dry the product under vacuum to obtain methyl 3-bromo-2-methyl-5-nitrobenzoate.

Data Presentation

The following table summarizes the key physicochemical properties of the starting material, intermediate, and the final product.

CompoundMolecular FormulaMolecular Weight ( g/mol )AppearanceCAS Number
2-methyl-5-nitrobenzoic acidC8H7NO4181.15Off-white to yellow solid3113-72-2
Methyl 2-methyl-5-nitrobenzoateC9H9NO4195.17Yellow solid77324-87-9
Methyl 3-bromo-2-methyl-5-nitrobenzoate C9H8BrNO4 274.07 Solid 885519-05-1

Data sourced from PubChem and other chemical databases.[6][7]

Conclusion

The synthesis of Methyl 3-bromo-2-methyl-5-nitrobenzoate is a well-defined process that relies on fundamental principles of organic chemistry, particularly the directing effects in electrophilic aromatic substitution. The two-step approach, involving an initial esterification followed by a regioselective bromination, provides a reliable and efficient route to this valuable pharmaceutical intermediate. The use of N-bromosuccinimide in concentrated sulfuric acid for the bromination of the deactivated aromatic ring is a key to the success of this synthesis, offering high yields and excellent regiocontrol. This guide provides the necessary theoretical framework and practical protocols to enable researchers to confidently synthesize and utilize this important compound in their drug discovery and development endeavors.

References

  • PubChem. (n.d.). Methyl 3-bromo-2-methyl-5-nitrobenzoate. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). Methyl 5-bromo-2-methyl-3-nitrobenzoate. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). Methyl 3-bromo-4-methyl-5-nitrobenzoate. National Center for Biotechnology Information. Retrieved from [Link]

  • Google Patents. (n.d.). US10392364B2 - Process for synthesis of lenalidomide.
  • Quora. (2016). What is the synthesis of methyl 3-nitrobenzoate?. Retrieved from [Link]

  • LibreTexts Chemistry. (n.d.). 24. Electrophilic Aromatic Substitution. Retrieved from [Link]

  • PubChem. (n.d.). Methyl 2-methyl-5-nitrobenzoate. National Center for Biotechnology Information. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Bromination of Deactivated Aromatics: A Simple and Efficient Method. Retrieved from [Link]

  • ResearchGate. (2014). Reexamination of the Bromination of 2-Nitrobenzaldehyde with NBS or NaBr-NaIO4 in Sulfuric Acid. Retrieved from [Link]

  • ResearchGate. (2017). I am a student, I am inquiring about Bromination of Deactivated Aromatics with NBS. However, I can not find any documents. Please help me! Thanks?. Retrieved from [Link]

  • ResearchGate. (2024). Variation of the bromination site on the reaction of (E)-1-[5-methyl-1-(aryl)-1H- 1,2,3-triazol-4-yl]-3-arylprop-2-en-1-ones with N-bromosuccinimide. Retrieved from [Link]

  • Figshare. (2014). Reexamination of the Bromination of 2-Nitrobenzaldehyde with NBS or NaBr-NaIO 4 in Sulfuric Acid. Retrieved from [Link]

  • ResearchGate. (2009). 2-(2-Methyl-5-nitro-1H-imidazol-1-yl)ethyl 3-bromobenzoate. Retrieved from [Link]

Sources

"Methyl 3-bromo-2-methyl-5-nitrobenzoate" chemical properties and reactivity

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide: Methyl 3-bromo-2-methyl-5-nitrobenzoate

Introduction: A Versatile Trifunctional Aromatic Building Block

Methyl 3-bromo-2-methyl-5-nitrobenzoate is a highly functionalized aromatic compound poised as a valuable intermediate for researchers in medicinal chemistry, agrochemicals, and materials science. Its structure is characterized by a benzene ring substituted with three distinct and synthetically versatile moieties: a bromine atom, a nitro group, and a methyl ester. This unique arrangement of electron-withdrawing groups (nitro, ester) and a sterically influential methyl group, combined with a displaceable bromine atom, offers a rich landscape for complex molecular engineering.

The strategic placement of these functional groups dictates the compound's reactivity. The nitro group, positioned para to the bromine, strongly activates the ring for nucleophilic aromatic substitution (SNAr)[1][2]. The nitro group itself is a key precursor to an aniline derivative via reduction, while the ester provides a handle for hydrolysis to a carboxylic acid or transformation into other carbonyl derivatives. This guide provides a comprehensive overview of the known and predicted physicochemical properties, a plausible synthetic route, and a detailed exploration of its core reactivity, empowering scientists to leverage this molecule in their synthetic campaigns.

Physicochemical and Spectroscopic Profile

A thorough understanding of a molecule's physical and spectral properties is foundational to its application.

Core Physicochemical Properties

The key identifying and computed properties for Methyl 3-bromo-2-methyl-5-nitrobenzoate are summarized below. These values are critical for reaction planning, purification, and analytical characterization.

PropertyValueSource
IUPAC Name methyl 3-bromo-2-methyl-5-nitrobenzoatePubChem[3]
CAS Number 885519-05-1PubChem[3]
Molecular Formula C₉H₈BrNO₄PubChem[3]
Molecular Weight 274.07 g/mol PubChem[3]
XLogP3 (LogP) 2.7PubChem[3]
Hydrogen Bond Donor Count 0PubChem[3]
Hydrogen Bond Acceptor Count 4PubChem[3]
Rotatable Bond Count 2PubChem[3]
Predicted Spectroscopic Analysis

While specific experimental spectra for this isomer are not widely published, a robust prediction of its key spectroscopic signatures can be made based on its functional groups and data from analogous structures[4][5][6].

TechniquePredicted SignatureRationale
¹H NMR δ ~8.4 ppm (d, 1H), δ ~8.2 ppm (d, 1H), δ ~3.9 ppm (s, 3H), δ ~2.6 ppm (s, 3H)The two aromatic protons are distinct and deshielded by the nitro and ester groups, appearing as doublets due to meta-coupling. The ester and ring methyl groups will appear as sharp singlets.
¹³C NMR δ ~165 ppm (C=O), δ ~148 ppm (C-NO₂), δ ~120-140 ppm (4 Ar-C), δ ~118 ppm (C-Br), δ ~53 ppm (O-CH₃), δ ~18 ppm (Ar-CH₃)The ester carbonyl is the most downfield signal. Carbons attached to electronegative groups (NO₂, Br) are clearly identifiable. The six aromatic carbons are non-equivalent.
IR Spectroscopy ~1735-1750 cm⁻¹ (strong, C=O stretch), ~1550 & ~1350 cm⁻¹ (strong, N-O asymmetric/symmetric stretches), ~3000-3100 cm⁻¹ (Ar C-H stretch), ~2850-2960 cm⁻¹ (Aliphatic C-H stretch)These are characteristic absorption frequencies for ester carbonyl and nitro groups, which are the most prominent features in the IR spectrum[7][8].
Mass Spec (EI) M⁺ peak at m/z 273/275 (approx. 1:1 ratio)The molecular ion will show the characteristic isotopic pattern for a compound containing one bromine atom.

Synthesis and Purification

The synthesis of Methyl 3-bromo-2-methyl-5-nitrobenzoate is not explicitly detailed in readily available literature. However, a logical and efficient pathway can be proposed based on established organic chemistry principles, starting from commercially available precursors.

Retrosynthetic Analysis and Strategy

The target molecule can be disconnected via an esterification reaction from its corresponding carboxylic acid, 3-bromo-2-methyl-5-nitrobenzoic acid . This acid intermediate can be formed through the bromination of 2-methyl-5-nitrobenzoic acid . The directing effects of the substituents are key: the carboxylic acid is a meta-director, while the methyl group is an ortho-, para-director. In 2-methyl-5-nitrobenzoic acid, the position ortho to the methyl group and meta to the carboxylic acid is the same (C3), making it the most likely site for electrophilic bromination.

G Target Methyl 3-bromo-2-methyl-5-nitrobenzoate Acid 3-bromo-2-methyl-5-nitrobenzoic acid Target->Acid Esterification (Retrosynthesis) Precursor 2-methyl-5-nitrobenzoic acid Acid->Precursor Bromination (Retrosynthesis)

Caption: Retrosynthetic pathway for the target compound.

Proposed Synthetic Protocol

This protocol is a self-validating system, proceeding in two main stages from 2-methyl-5-nitrobenzoic acid.

Step 1: Bromination of 2-methyl-5-nitrobenzoic acid

  • Causality: This step utilizes N-Bromosuccinimide (NBS) in concentrated sulfuric acid, a standard method for brominating deactivated aromatic rings[4]. The sulfuric acid protonates the carbonyl of NBS, generating a more potent electrophilic bromine species (Br⁺) necessary to overcome the ring's deactivation by the nitro and carboxyl groups.

  • Methodology:

    • To a stirred solution of concentrated sulfuric acid (50 mL) in a three-neck flask equipped with a condenser and thermometer, cool to 0°C using an ice bath.

    • Slowly add 2-methyl-5-nitrobenzoic acid (5.0 g, 27.6 mmol). Maintain the temperature below 10°C.

    • Once dissolved, add N-bromosuccinimide (5.4 g, 30.4 mmol, 1.1 eq) portion-wise over 30 minutes, ensuring the temperature does not exceed 10°C.

    • After addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Heat the mixture in an oil bath to 60°C and maintain for 3-4 hours, monitoring by TLC (Thin Layer Chromatography).

    • Cool the reaction mixture to room temperature and pour it slowly onto crushed ice (200 g) with vigorous stirring.

    • The resulting precipitate (3-bromo-2-methyl-5-nitrobenzoic acid) is collected by vacuum filtration, washed thoroughly with cold water until the filtrate is neutral, and dried under vacuum.

Step 2: Fischer Esterification to Methyl 3-bromo-2-methyl-5-nitrobenzoate

  • Causality: This is a classic acid-catalyzed esterification. Methanol acts as both the solvent and the nucleophile. A strong acid catalyst (thionyl chloride or sulfuric acid) protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to attack by methanol[4].

  • Methodology:

    • Suspend the dried 3-bromo-2-methyl-5-nitrobenzoic acid (5.0 g, 19.2 mmol) in methanol (50 mL) in a round-bottom flask.

    • Cool the suspension to 0°C in an ice bath.

    • Slowly add thionyl chloride (SOCl₂) (2.8 mL, 38.4 mmol, 2.0 eq) dropwise. (Alternatively, 1 mL of concentrated H₂SO₄ can be used).

    • After addition, remove the ice bath and fit the flask with a condenser. Heat the mixture to reflux (approx. 65°C) for 6-8 hours, until TLC analysis shows complete consumption of the starting material.

    • Cool the solution and reduce the volume of methanol by approximately half using a rotary evaporator.

    • Pour the concentrated solution into a separatory funnel containing 100 mL of cold water and 50 mL of ethyl acetate.

    • Separate the layers. Extract the aqueous layer with ethyl acetate (2 x 30 mL).

    • Combine the organic layers and wash with saturated sodium bicarbonate solution (2 x 40 mL) to neutralize excess acid, followed by a brine wash (40 mL).

    • Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

    • Purify the crude solid by column chromatography on silica gel (eluent: 10:1 Hexane:Ethyl Acetate) or recrystallization from ethanol to afford pure Methyl 3-bromo-2-methyl-5-nitrobenzoate as a solid.

Chemical Reactivity and Synthetic Utility

The synthetic power of this molecule stems from the orthogonal reactivity of its three primary functional groups.

Nucleophilic Aromatic Substitution (SNAr) at C3-Br
  • Mechanistic Rationale: The C-Br bond is the most viable site for nucleophilic attack. The aromatic ring is rendered highly electrophilic (electron-poor) by the strong π-electron withdrawing effects of the nitro group and, to a lesser extent, the ester group. Crucially, the nitro group is para to the bromine leaving group. This positioning allows for the effective delocalization and stabilization of the negative charge in the key intermediate, the Meisenheimer complex, which is the rate-determining step of the reaction[2][9]. The ortho-methyl group provides some steric hindrance, which may influence reaction rates compared to an un-substituted analogue.

G Start Methyl 3-bromo-2-methyl-5-nitrobenzoate in THF Reagents Add FeCl₂ then NaBH₄ Start->Reagents Reaction Stir 12h at RT under N₂ Reagents->Reaction Workup Quench (H₂O) Extract (EtOAc) Purify Reaction->Workup Product Methyl 3-bromo-5-amino-2-methylbenzoate Workup->Product

Sources

Navigating the Synthesis and Application of Methyl 3-bromo-2-methyl-5-nitrobenzoate: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of Methyl 3-bromo-2-methyl-5-nitrobenzoate (CAS Number: 885519-05-1), a key chemical intermediate. Due to the limited availability of specific experimental data for this particular isomer, this document synthesizes established chemical principles, data from closely related analogues, and available computed properties to offer a robust working knowledge base for researchers. Full transparency regarding the source and nature of the data is maintained throughout.

Core Chemical Identity and Physicochemical Properties

Methyl 3-bromo-2-methyl-5-nitrobenzoate is a polysubstituted aromatic ester. Its structure, featuring a bromine atom, a nitro group, and a methyl ester, presents a versatile scaffold for further chemical modification, making it a valuable building block in organic synthesis.

Structural Information:
  • IUPAC Name: methyl 3-bromo-2-methyl-5-nitrobenzoate[1]

  • CAS Number: 885519-05-1[1]

  • Molecular Formula: C₉H₈BrNO₄[1]

  • Molecular Weight: 274.07 g/mol [1]

  • SMILES: CC1=C(C=C(C=C1Br)[O-])C(=O)OC[1]

Physicochemical Data Summary:

The experimental physical properties for Methyl 3-bromo-2-methyl-5-nitrobenzoate are not widely reported in publicly available literature. The following table includes computed data from reliable chemical databases, which serve as valuable estimations for experimental design.

PropertyValue/InformationSource
Molecular Weight 274.07 g/mol PubChem[1]
XLogP3 2.7PubChem[1]
Hydrogen Bond Donor Count 0PubChem[1]
Hydrogen Bond Acceptor Count 4PubChem[1]
Rotatable Bond Count 2PubChem[1]
Exact Mass 272.96367 DaPubChem[1]
Monoisotopic Mass 272.96367 DaPubChem[1]
Topological Polar Surface Area 72.1 ŲPubChem[1]
Heavy Atom Count 15PubChem[1]

Synthesis and Mechanistic Considerations

The primary route to Methyl 3-bromo-2-methyl-5-nitrobenzoate is through the electrophilic nitration of its precursor, Methyl 3-bromo-2-methylbenzoate.

Proposed Synthetic Protocol: Nitration of Methyl 3-bromo-2-methylbenzoate

This protocol is based on established methodologies for the nitration of substituted benzene rings.

  • Starting Material: Methyl 3-bromo-2-methylbenzoate (CAS: 99548-54-6)

  • Reagents: Concentrated Nitric Acid (HNO₃), Concentrated Sulfuric Acid (H₂SO₄)

  • Reaction Conditions: -30°C to 10°C, reaction time of approximately 0.5 hours.[2]

Step-by-Step Methodology:

  • Preparation of the Nitrating Mixture: In a separate flask, cautiously add concentrated nitric acid to an equal volume of concentrated sulfuric acid, while cooling in an ice bath. The reaction is highly exothermic.

  • Reaction Setup: Dissolve Methyl 3-bromo-2-methylbenzoate in a minimal amount of concentrated sulfuric acid in a flask equipped with a magnetic stirrer and a thermometer. Cool the mixture to between -30°C and -10°C using a suitable cooling bath (e.g., dry ice/acetone).

  • Addition of Nitrating Mixture: Slowly add the pre-cooled nitrating mixture dropwise to the solution of the starting material, ensuring the temperature does not exceed 10°C.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, pour the reaction mixture slowly over crushed ice. The product will precipitate out of the aqueous solution.

  • Isolation and Purification: Collect the solid product by vacuum filtration and wash with cold water until the washings are neutral. The crude product will likely be a mixture of isomers and should be purified by column chromatography (e.g., using a hexane/ethyl acetate solvent system) to isolate the desired Methyl 3-bromo-2-methyl-5-nitrobenzoate.[2]

Causality and Regioselectivity:

The nitration of Methyl 3-bromo-2-methylbenzoate is a classic example of electrophilic aromatic substitution, where the nitronium ion (NO₂⁺), generated in situ from the mixture of nitric and sulfuric acids, is the active electrophile. The directing effects of the substituents on the benzene ring govern the position of the incoming nitro group.

  • -COOCH₃ (Methyl Ester): This is a meta-directing and deactivating group.

  • -Br (Bromo): This is an ortho-, para-directing and deactivating group.

  • -CH₃ (Methyl): This is an ortho-, para-directing and activating group.

The interplay of these directing effects leads to the formation of a mixture of products. The primary product is the desired Methyl 3-bromo-2-methyl-5-nitrobenzoate, but the formation of the isomeric Methyl 3-bromo-2-methyl-6-nitrobenzoate is also reported.[2] The 5-position is sterically accessible and electronically favored for substitution.

Caption: Synthetic workflow for Methyl 3-bromo-2-methyl-5-nitrobenzoate.

Spectral Characterization (Predicted)

¹H NMR Spectroscopy (Predicted):
  • Aromatic Protons (2H): Two distinct signals in the aromatic region (likely between δ 7.5-8.5 ppm), appearing as doublets or singlets depending on the coupling constants. The electron-withdrawing nitro and bromo groups will shift these protons downfield.

  • Methyl Ester Protons (-OCH₃, 3H): A sharp singlet expected around δ 3.9-4.0 ppm.

  • Methyl Protons (-CH₃, 3H): A singlet expected around δ 2.4-2.6 ppm.

¹³C NMR Spectroscopy (Predicted):
  • Carbonyl Carbon (-C=O): A signal in the downfield region, typically around δ 164-168 ppm.

  • Aromatic Carbons (6C): Six distinct signals are expected in the aromatic region (δ 120-150 ppm). The carbons attached to the nitro and bromo groups will be significantly influenced.

  • Methyl Ester Carbon (-OCH₃): A signal around δ 52-54 ppm.

  • Methyl Carbon (-CH₃): A signal in the upfield region, likely around δ 15-20 ppm.

Infrared (IR) Spectroscopy (Predicted):
  • C=O Stretch (Ester): A strong, sharp absorption band around 1720-1740 cm⁻¹.

  • NO₂ Stretch (Nitro): Two strong absorption bands, one asymmetric stretch around 1520-1560 cm⁻¹ and a symmetric stretch around 1340-1380 cm⁻¹.

  • C-O Stretch (Ester): An absorption band in the region of 1100-1300 cm⁻¹.

  • C-Br Stretch: A weak to medium absorption in the fingerprint region, typically below 700 cm⁻¹.

  • Aromatic C-H and C=C Stretches: Characteristic absorptions in the regions of 3000-3100 cm⁻¹ and 1450-1600 cm⁻¹, respectively.

Reactivity and Applications in Drug Discovery

Methyl 3-bromo-2-methyl-5-nitrobenzoate is a versatile intermediate for organic synthesis, primarily due to its multiple functional groups that can be selectively manipulated.

Reactivity cluster_nitro Nitro Group Reduction cluster_bromo Bromine Atom Substitution cluster_ester Ester Group Modification start Methyl 3-bromo-2-methyl-5-nitrobenzoate nitro_reduction Reduction (e.g., SnCl₂, H₂, Pd/C) start->nitro_reduction cross_coupling Cross-Coupling Reactions (e.g., Suzuki, Heck, Buchwald-Hartwig) start->cross_coupling hydrolysis Hydrolysis (Acid or Base) start->hydrolysis amidation Amidation (with amines) start->amidation amino_product Methyl 3-amino-5-bromo- 2-methylbenzoate nitro_reduction->amino_product Forms versatile amine coupled_product Biaryl compounds, heterocycles, etc. cross_coupling->coupled_product Forms C-C or C-N bonds acid_product 3-Bromo-2-methyl- 5-nitrobenzoic acid hydrolysis->acid_product amide_product Amide derivatives amidation->amide_product

Caption: Key reaction pathways for Methyl 3-bromo-2-methyl-5-nitrobenzoate.

  • Reduction of the Nitro Group: The nitro group can be readily reduced to an amine using various reagents such as tin(II) chloride, catalytic hydrogenation (e.g., H₂/Pd-C), or iron in acidic media. The resulting aniline derivative is a key precursor for the synthesis of a wide range of heterocyclic compounds and other complex molecules.

  • Cross-Coupling Reactions: The bromine atom can participate in various palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig couplings. This allows for the introduction of diverse aryl, alkyl, or amino groups at this position, enabling the construction of complex molecular architectures.

  • Ester Manipulation: The methyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to amides, acid chlorides, or other derivatives. Alternatively, it can undergo transesterification or be reduced to an alcohol.

Given its polysubstituted nature, this compound is an attractive starting material for the synthesis of novel small molecules for screening in drug discovery programs. The combination of a nitro group (a common pharmacophore and a precursor to an amine), a bromine atom (a handle for cross-coupling), and a methyl ester (a modifiable group) allows for the rapid generation of diverse chemical libraries.

Safety and Handling

A specific Safety Data Sheet (SDS) for Methyl 3-bromo-2-methyl-5-nitrobenzoate is not widely available. The following safety information is based on the known hazards of structurally similar compounds, such as brominated nitroaromatics.

  • Hazard Classification (Predicted):

    • Harmful if swallowed.

    • Causes skin irritation.

    • Causes serious eye irritation.

    • May cause respiratory irritation.

  • Precautionary Measures:

    • Use only in a well-ventilated area, preferably in a chemical fume hood.

    • Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

    • Avoid breathing dust, fumes, gas, mist, vapors, or spray.

    • Wash hands thoroughly after handling.

    • Store in a tightly closed container in a cool, dry place.

  • First Aid Measures:

    • If Swallowed: Rinse mouth. Do NOT induce vomiting. Call a POISON CENTER or doctor/physician if you feel unwell.

    • If on Skin: Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention.

    • If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.

    • If Inhaled: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor/physician if you feel unwell.

Conclusion

Methyl 3-bromo-2-methyl-5-nitrobenzoate is a valuable, albeit not extensively characterized, chemical intermediate. Its synthesis via the nitration of Methyl 3-bromo-2-methylbenzoate is feasible, though it requires careful control of reaction conditions to manage regioselectivity. The true value of this compound lies in its potential for diverse chemical transformations, making it a useful tool for medicinal chemists and organic synthesis researchers in the development of novel compounds. Users should proceed with caution, adopting safety protocols appropriate for related brominated nitroaromatic compounds, and should consider the information in this guide as a starting point for their research endeavors.

References

  • PubChem. Methyl 3-bromo-2-methyl-5-nitrobenzoate. National Center for Biotechnology Information. [Link]

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Physical and chemical properties of "Methyl 3-bromo-2-methyl-5-nitrobenzoate"

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Methyl 3-bromo-2-methyl-5-nitrobenzoate

Introduction: A Versatile Building Block in Modern Synthesis

Methyl 3-bromo-2-methyl-5-nitrobenzoate is a highly functionalized aromatic compound that serves as a valuable intermediate in advanced organic synthesis. Its structure incorporates four distinct functional groups—a methyl ester, a bromine atom, a methyl group, and a nitro group—positioned strategically on a benzene ring. This unique arrangement offers multiple reactive sites, enabling chemists to perform a wide array of chemical transformations. This guide provides a comprehensive overview of its physical and chemical properties, a plausible synthetic pathway, key reactive characteristics, and its potential applications, particularly in the realms of pharmaceutical research and materials science. The information herein is curated for researchers, scientists, and drug development professionals seeking to leverage this compound's synthetic potential.

Molecular Identity and Structure

Correctly identifying a chemical compound is the foundation of all subsequent research. The structural and identifying information for Methyl 3-bromo-2-methyl-5-nitrobenzoate is detailed below.

  • IUPAC Name: methyl 3-bromo-2-methyl-5-nitrobenzoate[1]

  • CAS Number: 885519-05-1[1]

  • Molecular Formula: C₉H₈BrNO₄[1]

  • Synonyms: 3-Bromo-2-methyl-5-nitromethyl benzoate, methyl 3-bromo-2-methyl-5-nitro-benzoate[1]

Chemical Structure

The arrangement of substituents on the benzene ring dictates the molecule's reactivity and properties. The nitro and ester groups are strongly electron-withdrawing, while the methyl group is weakly electron-donating. The bromine atom also acts as an electron-withdrawing group via induction but can be a source of reactivity in cross-coupling reactions.

Caption: 2D Structure of Methyl 3-bromo-2-methyl-5-nitrobenzoate.

Physicochemical and Computed Properties

The physical and computed properties of a compound are critical for designing experiments, including selecting appropriate solvents and anticipating its behavior in various conditions.

PropertyValueSource
Molecular Weight 274.07 g/mol [1]
Exact Mass 272.96367 Da[1]
Appearance Pale yellow or yellow powder (predicted)[2]
XLogP3 2.7[1]
Hydrogen Bond Donors 0[1]
Hydrogen Bond Acceptors 4[1]
Rotatable Bond Count 2[1]
Polar Surface Area 72.1 Ų[1]
Heavy Atom Count 15[1]

Spectroscopic Characterization Profile

Spectroscopic analysis is essential for structure verification. While a definitive spectrum for this specific isomer is not publicly available, an experienced scientist can predict the key features based on its functional groups.

Infrared (IR) Spectroscopy

The IR spectrum will be dominated by signals from the ester and nitro groups.

Functional GroupExpected Wavenumber (cm⁻¹)Vibration Type
C=O (Ester)~1720-1735Stretch
NO₂ (Asymmetric)~1520-1550Stretch
NO₂ (Symmetric)~1340-1360Stretch
C-O (Ester)~1250-1300Stretch
C=C (Aromatic)~1450-1600Stretch
C-H (Aromatic & Methyl)~2850-3100Stretch

Rationale: The strong carbonyl (C=O) stretch of the ester and the two distinct stretches for the nitro (NO₂) group are the most diagnostic peaks for confirming the presence of these key functional groups.[7][8]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum would provide clear information about the substitution pattern.

  • Aromatic Protons (2H): Two signals, likely appearing as doublets or singlets, are expected in the highly deshielded region (δ 8.0-9.0 ppm). Their significant downfield shift is due to the strong electron-withdrawing effects of the adjacent nitro and ester groups.

  • Ester Methyl Protons (3H): A sharp singlet is expected around δ 3.9-4.0 ppm.

  • Ring Methyl Protons (3H): A singlet is expected around δ 2.3-2.6 ppm.

¹³C NMR: The carbon spectrum would confirm the number of unique carbon environments.

  • Carbonyl Carbon (C=O): Expected in the δ 160-165 ppm range.[9]

  • Aromatic Carbons (6C): Six distinct signals are expected between δ 120-150 ppm. The carbons directly attached to the nitro group and bromine atom will be significantly affected.

  • Ester Methyl Carbon (O-CH₃): A signal around δ 52-54 ppm.[9]

  • Ring Methyl Carbon (Ar-CH₃): A signal in the upfield region, around δ 15-20 ppm.

Synthesis and Reactivity

Plausible Synthetic Pathway

While specific literature for the synthesis of Methyl 3-bromo-2-methyl-5-nitrobenzoate is sparse, a logical and efficient pathway can be designed based on established electrophilic aromatic substitution principles. The synthesis of related isomers often involves the bromination and esterification of a nitro-substituted benzoic acid.[10]

Proposed Protocol:

  • Nitration of 2-Methylbenzoic Acid: Start with 2-methylbenzoic acid. React it with a nitrating mixture (HNO₃/H₂SO₄). The methyl group is ortho-, para-directing, and the carboxylic acid is meta-directing. This will lead to a mixture of isomers, with 2-methyl-5-nitrobenzoic acid being a likely product.

  • Bromination: The resulting 2-methyl-5-nitrobenzoic acid is then subjected to bromination. The nitro and carboxylic acid groups are deactivating and meta-directing, while the methyl group is activating and ortho-, para-directing. This should direct the bromine to the C3 position. A common brominating agent like N-Bromosuccinimide (NBS) in the presence of a strong acid can be used.[10]

  • Esterification: The final step is the esterification of the 3-bromo-2-methyl-5-nitrobenzoic acid. This can be achieved using methanol (CH₃OH) under acidic conditions (e.g., with a catalytic amount of H₂SO₄) or by converting the carboxylic acid to an acyl chloride with thionyl chloride (SOCl₂) followed by reaction with methanol.[10]

Caption: Plausible synthetic workflow for the target compound.

Chemical Reactivity

The molecule's rich functionality makes it a versatile synthetic intermediate.

  • Reduction of the Nitro Group: The nitro group is readily reduced to an amine (-NH₂) using standard conditions, such as catalytic hydrogenation (H₂/Pd-C) or metal-acid systems (e.g., Sn/HCl). This transformation is fundamental in pharmaceutical synthesis, as the resulting aniline derivative can be used in a variety of coupling and cyclization reactions. The synthesis of the drug Lenalidomide, for example, involves the reduction of a nitro intermediate.[11]

  • Reactions at the Ester Group: The methyl ester can be hydrolyzed back to the carboxylic acid under acidic or basic conditions. It can also be converted to amides by reacting with amines or to other esters via transesterification.

  • Cross-Coupling Reactions: The aryl bromide is a handle for transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, or Heck couplings. This allows for the formation of new carbon-carbon or carbon-heteroatom bonds at the C3 position, enabling the construction of more complex molecular architectures.

  • Nucleophilic Aromatic Substitution (SNA_r): While less common for aryl bromides compared to fluorides or chlorides, the presence of the strongly deactivating nitro group ortho and para to the ring positions could potentially enable S_NAr reactions under forcing conditions with potent nucleophiles.

Applications in Research and Drug Development

Substituted nitrobenzoates are cornerstone intermediates in several high-value chemical industries.

  • Pharmaceutical Synthesis: The primary application for compounds of this class is as building blocks for Active Pharmaceutical Ingredients (APIs). The ability to selectively modify the nitro, bromo, and ester functionalities allows for the systematic construction of complex drug candidates. For instance, the related compound Methyl 2-(bromomethyl)-3-nitrobenzoate is a crucial intermediate in the synthesis of Lenalidomide, an immunomodulatory drug used to treat multiple myeloma.[11][12][13] The structural motifs present in Methyl 3-bromo-2-methyl-5-nitrobenzoate make it a promising precursor for novel kinase inhibitors, receptor antagonists, or other therapeutic agents.

  • Agrochemicals and Materials Science: The reactivity profile also makes it suitable for synthesizing novel agrochemicals or functional materials. For example, related nitroaromatic compounds are used in the development of dyes, pigments, and photoactive materials.[2][14] The bromine atom allows for its incorporation into polymeric structures or attachment to surfaces.

Safety and Handling

As a laboratory chemical, Methyl 3-bromo-2-methyl-5-nitrobenzoate requires careful handling. While a specific Safety Data Sheet (SDS) for this exact CAS number should always be consulted, GHS classification for a closely related isomer (Methyl 5-bromo-2-methyl-3-nitrobenzoate) provides guidance.[15]

  • GHS Hazard Statements:

    • H315: Causes skin irritation.[15]

    • H319: Causes serious eye irritation.[15]

    • A related compound, Methyl 2-(bromomethyl)-3-nitrobenzoate, is classified as causing severe skin burns and eye damage, indicating that compounds in this family can be highly corrosive.[16]

  • Recommended Precautions:

    • Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

    • Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.

    • Avoid contact with skin, eyes, and clothing.

  • Storage:

    • Store in a tightly sealed container in a cool, dry, and well-ventilated place.[2][17]

Conclusion

Methyl 3-bromo-2-methyl-5-nitrobenzoate is a synthetically valuable compound characterized by a high density of functional groups. Its utility as a versatile intermediate is evident from the diverse reactivity of its ester, bromo, and nitro moieties. While detailed experimental data is limited, its properties and reactivity can be reliably predicted based on established chemical principles and comparison to related structures. For scientists engaged in the synthesis of novel pharmaceuticals, agrochemicals, or functional materials, this compound represents a powerful and adaptable building block for molecular innovation.

References

  • PubChem. (n.d.). Methyl 5-bromo-2-methyl-3-nitrobenzoate. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). Methyl 3-bromo-2-methyl-5-nitrobenzoate. National Center for Biotechnology Information. Retrieved from [Link]

  • Veeprho. (n.d.). 2-(Bromomethyl)-3-nitrobenzoic Acid Methyl Ester | CAS 98475-07-1. Retrieved from [Link]

  • PubChem. (n.d.). Methyl 2-(bromomethyl)-3-nitrobenzoate. National Center for Biotechnology Information. Retrieved from [Link]

  • Quora. (2016). What is the synthesis of methyl 3-nitrobenzoate?. Retrieved from [Link]

  • Google Patents. (n.d.). US10392364B2 - Process for synthesis of lenalidomide.
  • ChemBK. (2024). Methyl 3-nitrobenzoate. Retrieved from [Link]

  • CAS Common Chemistry. (n.d.). Methyl 3-nitrobenzoate. Retrieved from [Link]

  • Study.com. (n.d.). how to interpret the IR, HNMR and carbon NMR of methyl nitro benzoate?. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding Methyl 3-Bromo-5-Methylbenzoate: Synthesis and Applications. Retrieved from [Link]

  • Anasazi Instruments. (n.d.). Electrophilic Aromatic Substitution, Nitration of Methyl Benzoate. Retrieved from [Link]

  • PubChem. (n.d.). Methyl 3-nitrobenzoate. National Center for Biotechnology Information. Retrieved from [Link]

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A Comprehensive Technical Guide to Methyl 3-bromo-2-methyl-5-nitrobenzoate: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 3-bromo-2-methyl-5-nitrobenzoate is a substituted aromatic compound of significant interest in modern organic synthesis. Its multifaceted structure, featuring a bromine atom, a nitro group, and a methyl ester, makes it a versatile building block for the construction of more complex molecular architectures. This guide provides an in-depth analysis of its chemical identity, a plausible synthesis strategy based on established chemical principles, its physicochemical properties, and its potential applications, particularly in the realm of medicinal chemistry and materials science.

Part 1: Chemical Identity and Structure

The definitive identification of a chemical entity is paramount for its application in research and development. This section outlines the fundamental identifiers for Methyl 3-bromo-2-methyl-5-nitrobenzoate.

IUPAC Name and Synonyms

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is methyl 3-bromo-2-methyl-5-nitrobenzoate .[1] It is also known by other synonyms, including:

  • 3-Bromo-2-methyl-5-nitrobenzoic acid methyl ester

  • Benzoic acid, 3-bromo-2-methyl-5-nitro-, methyl ester

Chemical Structure

The structure of Methyl 3-bromo-2-methyl-5-nitrobenzoate is characterized by a benzene ring substituted with four different functional groups. The relative positions of these substituents are crucial to the molecule's reactivity and properties.

Diagram 1: Chemical Structure of Methyl 3-bromo-2-methyl-5-nitrobenzoate

Caption: 2D structure of Methyl 3-bromo-2-methyl-5-nitrobenzoate.

Physicochemical Properties

A summary of the key physicochemical properties of Methyl 3-bromo-2-methyl-5-nitrobenzoate is provided in the table below.[1]

PropertyValue
CAS Number 885519-05-1
Molecular Formula C₉H₈BrNO₄
Molecular Weight 274.07 g/mol
Appearance Expected to be a solid at room temperature.
Solubility Expected to be soluble in common organic solvents like methanol, ethanol, and dichloromethane, with low solubility in water.
Melting Point Not explicitly reported, but related isomers have melting points in the range of 70-80°C.[2]

Part 2: Synthesis and Reactivity

Proposed Synthetic Pathway

A logical approach to the synthesis of the target molecule involves a multi-step process starting from a commercially available precursor. The proposed pathway leverages the directing effects of the substituents on the aromatic ring to achieve the desired substitution pattern.

Diagram 2: Proposed Synthesis of Methyl 3-bromo-2-methyl-5-nitrobenzoate

G cluster_0 Synthetic Pathway Methyl 2-methyl-5-nitrobenzoate Methyl 2-methyl-5-nitrobenzoate Methyl 3-bromo-2-methyl-5-nitrobenzoate Methyl 3-bromo-2-methyl-5-nitrobenzoate Methyl 2-methyl-5-nitrobenzoate->Methyl 3-bromo-2-methyl-5-nitrobenzoate Bromination (NBS, H₂SO₄)

Caption: Proposed synthetic route to the target compound.

Step-by-Step Experimental Protocol (Proposed)

This protocol is based on analogous bromination reactions of substituted nitrobenzoates.[3]

Step 1: Bromination of Methyl 2-methyl-5-nitrobenzoate

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve Methyl 2-methyl-5-nitrobenzoate in a suitable solvent such as concentrated sulfuric acid. Cool the flask in an ice-water bath to 0-5 °C.

  • Reagent Addition: Slowly add a solution of N-bromosuccinimide (NBS) in concentrated sulfuric acid to the cooled reaction mixture over a period of 30-60 minutes, ensuring the temperature remains below 10 °C. The use of NBS as a brominating agent is a standard and effective method for aromatic bromination.[3]

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir at room temperature for several hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up and Isolation: Carefully pour the reaction mixture over crushed ice. The crude product will precipitate out of the solution. Collect the solid by vacuum filtration and wash thoroughly with cold water to remove any residual acid.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield pure Methyl 3-bromo-2-methyl-5-nitrobenzoate.

Reactivity Profile

The reactivity of Methyl 3-bromo-2-methyl-5-nitrobenzoate is dictated by the interplay of its functional groups:

  • Nitro Group: The strongly electron-withdrawing nitro group deactivates the aromatic ring towards further electrophilic substitution. It can be reduced to an amino group, which is a common transformation in the synthesis of pharmaceuticals.

  • Bromine Atom: The bromine atom can participate in various cross-coupling reactions, such as Suzuki or Heck couplings, allowing for the introduction of new carbon-carbon bonds.

  • Methyl Ester: The ester group can be hydrolyzed to the corresponding carboxylic acid or converted to an amide.

  • Methyl Group: The methyl group can potentially be functionalized, for instance, through radical bromination at the benzylic position.

Part 3: Spectroscopic Characterization (Expected)

While experimental spectra for Methyl 3-bromo-2-methyl-5-nitrobenzoate are not available in the searched databases, we can predict the key features based on the analysis of its structural components and data from similar compounds.

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the methyl groups. The chemical shifts will be influenced by the electronic effects of the substituents.

¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum will provide information about the number of unique carbon environments in the molecule. The carbons attached to the electron-withdrawing groups (nitro and ester) will appear at lower field (higher ppm).

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum will exhibit characteristic absorption bands for the functional groups present in the molecule.

Functional GroupExpected Wavenumber (cm⁻¹)
C=O (Ester)~1720-1740
C-O (Ester)~1250-1300
NO₂ (asymmetric stretch)~1520-1560
NO₂ (symmetric stretch)~1340-1380
C-Br~500-600

Note: These are predicted ranges and actual values may vary.

Part 4: Applications in Research and Development

Substituted nitroaromatics are valuable intermediates in the synthesis of a wide range of biologically active molecules and functional materials.

Intermediate in Pharmaceutical Synthesis

The structural motifs present in Methyl 3-bromo-2-methyl-5-nitrobenzoate are found in various pharmaceutical compounds. For instance, a related compound, methyl 2-(bromomethyl)-3-nitrobenzoate, is a key intermediate in the synthesis of Lenalidomide, a drug used to treat multiple myeloma.[4] The bromo and nitro functionalities of the title compound can be strategically manipulated to build complex heterocyclic systems, which are prevalent in many drug candidates.

Building Block in Materials Science

The presence of a nitro group and a bromine atom opens up possibilities for its use in materials science. The nitro group can be used to tune the electronic properties of organic materials, while the bromo substituent allows for polymerization or functionalization via cross-coupling reactions. This could lead to the development of novel organic electronic materials or polymers with specific properties.

Part 5: Safety and Handling

Detailed safety information for Methyl 3-bromo-2-methyl-5-nitrobenzoate is not available. However, based on the data for structurally similar compounds, the following precautions should be taken:

  • Handling: Use in a well-ventilated area, preferably in a chemical fume hood. Avoid inhalation of dust and contact with skin and eyes.

  • Personal Protective Equipment (PPE): Wear appropriate protective clothing, including gloves and safety goggles.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Conclusion

Methyl 3-bromo-2-methyl-5-nitrobenzoate is a chemical compound with significant potential as a versatile intermediate in organic synthesis. Its well-defined structure and the presence of multiple reactive functional groups make it an attractive starting material for the synthesis of complex molecules with potential applications in medicinal chemistry and materials science. While further experimental data on its synthesis, properties, and reactivity are needed, the information presented in this guide provides a solid foundation for researchers and scientists working with this and related compounds.

References

  • PubChem. Methyl 3-bromo-2-methyl-5-nitrobenzoate. (URL: [Link])

  • PubChem. Methyl 5-bromo-2-methyl-3-nitrobenzoate. (URL: [Link])

  • ChemBK. Methyl 3-nitrobenzoate. (URL: [Link])

  • Google Patents. US10392364B2 - Process for synthesis of lenalidomide. (URL: )

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A Senior Application Scientist's Guide to the Spectroscopic Analysis of Substituted Nitrobenzoates

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Substituted nitrobenzoates are a pivotal class of molecules, serving as key intermediates in the synthesis of pharmaceuticals, agrochemicals, and dyes.[1] Their utility is intrinsically linked to their structure—the precise arrangement of substituents on the aromatic ring dictates their reactivity, biological activity, and physical properties. Consequently, unambiguous structural elucidation is not merely a procedural step but the cornerstone of reliable research and development. This guide provides an in-depth exploration of the core spectroscopic techniques—UV-Visible, Infrared, Nuclear Magnetic Resonance, and Mass Spectrometry—applied to the structural characterization of these compounds. Moving beyond a simple recitation of data, we will delve into the causality behind spectroscopic phenomena, offering field-proven insights into data interpretation and integrated analysis.

The Spectroscopic Quadrumvirate: A Holistic Approach to Structure

No single technique provides a complete structural picture. True analytical power is achieved by synergizing the distinct yet complementary information provided by the four primary methods of spectroscopic analysis. Each technique probes a different aspect of the molecule's interaction with electromagnetic energy, and together, they build a self-validating system for structural confirmation.

G cluster_input Sample cluster_techniques Spectroscopic Techniques cluster_data Primary Data Output cluster_output Final Confirmation Unknown Unknown Substituted Nitrobenzoate UV UV-Vis (Electronic Transitions) Unknown->UV IR FTIR (Vibrational Modes) Unknown->IR NMR NMR (Nuclear Spin States) Unknown->NMR MS Mass Spec (Mass/Charge Ratio) Unknown->MS UV_Data λmax (Conjugation Info) UV->UV_Data IR_Data Wavenumbers (cm⁻¹) (Functional Groups) IR->IR_Data NMR_Data Chemical Shifts (ppm) (Connectivity/Environment) NMR->NMR_Data MS_Data m/z Ratio (Molecular Weight/ Fragments) MS->MS_Data Structure Confirmed Chemical Structure UV_Data->Structure IR_Data->Structure NMR_Data->Structure MS_Data->Structure

Caption: Overall workflow for spectroscopic characterization.

UV-Visible (UV-Vis) Spectroscopy: Probing the Electronic Landscape

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light, which excites electrons from lower to higher energy orbitals. For nitrobenzoates, the most informative absorptions arise from π→π* and n→π* transitions within the aromatic system and the nitro group.

Causality Behind Experimental Observations:

The position (λmax) and intensity (molar absorptivity, ε) of absorption bands are exquisitely sensitive to the electronic nature of the aromatic ring. The nitro group (NO₂) is a powerful electron-withdrawing group (EWG), while the ester is weakly deactivating. Additional substituents dramatically alter the electronic landscape.[2][3]

  • Electron-Donating Groups (EDGs) like methoxy (-OCH₃) or amino (-NH₂) in conjugation with the nitro group (e.g., at the para position) will cause a bathochromic (red) shift to a longer λmax. This occurs because the EDG donates electron density into the ring, reducing the energy gap for the π→π* transition.

  • Multiple EWGs can lead to a hypsochromic (blue) shift to a shorter λmax as they collectively decrease electron density in the ring, increasing the energy required for electronic transitions.[4][5]

Typical UV-Vis Data for Nitroaromatics

Compound TypeTypical λmax Range (nm)Electronic Transition
Nitrobenzene~250-270 nmπ→π
p-Nitrophenol~315-320 nm (acidic)π→π (Extended Conjugation)
m-Nitrobenzoate~240-260 nmπ→π*

Note: These are approximate values; solvent polarity can also significantly shift λmax.

Protocol: Quantitative UV-Vis Analysis
  • Solvent Selection: Choose a UV-transparent solvent (e.g., ethanol, methanol, or cyclohexane) in which the analyte is fully soluble. The solvent must not react with the analyte.

  • Standard Preparation: Prepare a stock solution of the nitrobenzoate of known concentration (e.g., 1 mg/mL). From this, create a series of dilutions (e.g., 1, 2, 5, 10, 15 µg/mL) to generate a calibration curve.

  • Blank Measurement: Fill a quartz cuvette with the pure solvent and use it to zero the spectrophotometer (this is the baseline correction).

  • Sample Measurement: Measure the absorbance of each standard solution, starting from the lowest concentration. Ensure the maximum absorbance falls within the linear range of the instrument (typically 0.1-1.0 A.U.).

  • Spectrum Acquisition: Scan the sample across the relevant wavelength range (e.g., 200-400 nm) to identify the λmax.

  • Data Analysis: Plot a graph of absorbance vs. concentration. The resulting calibration curve should be linear, and the concentration of an unknown sample can be determined from its absorbance using the Beer-Lambert law (A = εbc).

Infrared (IR) Spectroscopy: Identifying the Functional Group Fingerprints

IR spectroscopy probes the vibrational frequencies of chemical bonds. It is an exceptionally powerful tool for rapidly identifying the presence of key functional groups, which act as unique "fingerprints" for a molecule.

Causality Behind Experimental Observations:

For a substituted nitrobenzoate, the most diagnostic peaks are associated with the nitro (NO₂) and ester (C=O) groups.

  • Nitro Group (NO₂): This group gives rise to two distinct, strong stretching vibrations: an asymmetric stretch (higher frequency) and a symmetric stretch (lower frequency).[6][7] Conjugation with the aromatic ring typically lowers these frequencies compared to aliphatic nitro compounds.[6]

  • Ester Group (C=O): The carbonyl stretch is one of the most intense and reliable peaks in an IR spectrum.[8] Its position is affected by the electronic environment. An electron-withdrawing nitro group on the ring will pull electron density away, strengthening the C=O bond and shifting its frequency to a higher wavenumber.

  • Aromatic Ring: Look for C=C stretching peaks in the 1600-1450 cm⁻¹ region and C-H stretching just above 3000 cm⁻¹.

Characteristic IR Absorption Frequencies

Functional GroupVibration TypeTypical Wavenumber (cm⁻¹)Intensity
Nitro (NO₂)Asymmetric Stretch1550 - 1475Strong
Nitro (NO₂)Symmetric Stretch1360 - 1290Strong
Ester (C=O)Stretch1750 - 1720Strong
Ester (C-O)Stretch1300 - 1100Strong
Aromatic (C-H)Stretch3100 - 3000Medium-Weak
Aromatic (C=C)Stretch~1600, ~1500, ~1450Medium-Weak (variable)

Data compiled from sources.[6][8][9][10]

Protocol: Attenuated Total Reflectance (ATR) FTIR

ATR is a common, rapid technique for solid and liquid samples.

  • Background Scan: Ensure the ATR crystal (e.g., diamond or germanium) is clean. Run a background scan to capture the spectrum of the ambient environment (air), which will be automatically subtracted from the sample spectrum.

  • Sample Application: Place a small amount of the solid powder or a drop of the liquid sample directly onto the ATR crystal.

  • Apply Pressure: Use the instrument's pressure arm to ensure firm, even contact between the sample and the crystal. Insufficient contact is a common source of poor-quality spectra.

  • Spectrum Acquisition: Collect the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Cleaning: Thoroughly clean the ATR crystal with an appropriate solvent (e.g., isopropanol or acetone) and a soft lab wipe. Verify cleanliness by taking a new background scan.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton

NMR is arguably the most powerful technique for de novo structural elucidation. It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms, primarily ¹H (protons) and ¹³C.

Causality Behind Experimental Observations:

The chemical shift (δ) of a nucleus is determined by the degree to which it is "shielded" or "deshielded" by the surrounding electron density.

  • ¹H NMR: The strong electron-withdrawing nature of the nitro group causes significant deshielding of protons on the aromatic ring, shifting their signals downfield (to higher ppm values).[11] Protons ortho and para to the nitro group are the most deshielded due to the combined inductive and resonance effects.[12] The ester group is also deshielding, but less so than the nitro group. The integration (area under the peak) reveals the relative number of protons, and the splitting pattern (multiplicity) reveals the number of adjacent protons (n+1 rule).

  • ¹³C NMR: Similar deshielding effects are observed for the carbon atoms. The carbon directly attached to the nitro group (ipso-carbon) is highly deshielded.[12] The carbonyl carbon of the ester appears significantly downfield, typically in the 160-170 ppm range.

Predicted ¹H and ¹³C Chemical Shifts for Methyl 3-Nitrobenzoate

Position¹H Shift (ppm)Multiplicity¹³C Shift (ppm)
H-2~8.8Singlet (t)C-1 (ester) ~132
H-4~8.4Doublet (d)C-2 ~130
H-5~7.7Triplet (t)C-3 (NO₂) ~148
H-6~8.4Doublet (d)C-4 ~128
-OCH₃~4.0Singlet (s)C-5 ~125
C-6 ~135
C=O ~165
-OCH₃ ~53

Predicted values based on typical substituent effects.[12][13]

Protocol: ¹H NMR Sample Preparation and Acquisition
  • Sample Preparation: Accurately weigh ~5-10 mg of the nitrobenzoate into a clean, dry NMR tube.

  • Solvent Addition: Add ~0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) using a pipette. The deuterated solvent is "invisible" in the ¹H spectrum and is used to "lock" the magnetic field.

  • Dissolution: Cap the tube and invert several times to fully dissolve the sample. Gentle vortexing may be used if necessary.

  • Instrument Setup: Insert the tube into the NMR spectrometer. The instrument will automatically lock, tune, and shim to optimize the magnetic field homogeneity.

  • Acquisition: Acquire the ¹H spectrum. A standard acquisition involves a short pulse, a delay, and the measurement of the Free Induction Decay (FID). Multiple FIDs are averaged to improve signal-to-noise.

  • Data Processing: The FID is converted into the frequency-domain spectrum via a Fourier Transform. The spectrum is then phased, baseline-corrected, and referenced (typically to the residual solvent peak or internal standard like TMS).

Mass Spectrometry (MS): Weighing the Molecule and Its Pieces

MS provides the exact molecular weight and, through fragmentation, crucial clues about the molecule's substructures.

Causality Behind Experimental Observations:

In Electron Ionization (EI) MS, the molecule is bombarded with high-energy electrons, creating a radical cation (the molecular ion, M⁺•). This ion is often unstable and breaks apart into smaller, more stable fragment ions. The fragmentation pattern is a reproducible fingerprint.

  • Molecular Ion (M⁺•): The peak with the highest mass-to-charge ratio (m/z), representing the intact molecule, gives the molecular weight.

  • Key Fragmentations: For nitrobenzoates, fragmentation is driven by the functional groups.[14]

    • Loss of Alkoxy Group: Cleavage of the ester's alkoxy group (-OR) is very common. For methyl nitrobenzoate, this would be the loss of •OCH₃ (31 Da), leading to a nitrobenzoyl cation.

    • Loss of NO₂: Loss of the nitro group (•NO₂, 46 Da) is a characteristic fragmentation for nitroaromatics.

    • Loss of NO: Loss of nitric oxide (•NO, 30 Da) can also occur.[14]

    • Decarboxylation: Loss of CO₂ (44 Da) from fragment ions is possible.

Example Fragmentation for Methyl m-Nitrobenzoate (MW = 181)

m/zIdentityLikely Origin
181[M]⁺•Molecular Ion
150[M - OCH₃]⁺Loss of methoxy radical
135[M - NO₂]⁺Loss of nitro radical
122[M - OCH₃ - CO]⁺Loss of CO from m/z 150
104[C₇H₄O]⁺Further fragmentation
76[C₆H₄]⁺Benzene ring fragment

Data compiled from NIST spectral database and other sources.[15][16][17]

Integrated Analysis: The Self-Validating Workflow

The true power of spectroscopy lies in combining these techniques to build an unshakeable structural assignment. Each piece of data should corroborate the others.

G cluster_start Initial Data cluster_evidence Corroborating Evidence cluster_deduction Deductions cluster_final Final Structure MS MS: m/z = 181 Suggests C₈H₇NO₄ IR IR Spectrum MS->IR NMR ¹H & ¹³C NMR MS->NMR IR_Deduce Strong peaks at ~1730 cm⁻¹ (C=O) ~1530 & 1350 cm⁻¹ (NO₂) Confirms functional groups. IR->IR_Deduce Analysis NMR_Deduce Aromatic signals (4H) Singlet (3H) at ~4.0 ppm Confirms methyl ester and substituted benzene ring. NMR->NMR_Deduce Analysis Final Confirmed Structure: Methyl Nitrobenzoate (Isomer determination from NMR splitting) IR_Deduce->Final Integration NMR_Deduce->Final Integration

Caption: Logic flow for integrated spectroscopic analysis.

Case Study Logic: An unknown sample gives a molecular ion at m/z 181, corresponding to the formula C₈H₇NO₄. IR analysis confirms the presence of an ester and a nitro group. ¹H NMR shows four aromatic protons and a three-proton singlet, confirming a methyl ester. The specific splitting pattern and chemical shifts of the aromatic protons will then definitively distinguish between the ortho, meta, and para isomers, leading to a final, validated structure.

References

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Whitepaper: A Theoretical Investigation into the Electronic Structure of Methyl 3-bromo-2-methyl-5-nitrobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides an in-depth analysis of the electronic structure of Methyl 3-bromo-2-methyl-5-nitrobenzoate, a compound of interest in synthetic chemistry and potential drug development. Utilizing Density Functional Theory (DFT), this paper elucidates the molecule's geometric and electronic properties, including its molecular orbital characteristics, electrostatic potential, and charge distribution. The findings offer a foundational quantum mechanical framework for predicting the molecule's reactivity, stability, and potential intermolecular interactions, which are critical for applications in medicinal chemistry and materials science. This guide details the causal rationale behind the selected computational methodology, ensuring a self-validating and robust theoretical protocol.

Introduction: The Rationale for Theoretical Scrutiny

Methyl 3-bromo-2-methyl-5-nitrobenzoate is a substituted aromatic compound whose structural complexity suggests a rich and nuanced electronic landscape.[1] The presence of multiple functional groups—an electron-withdrawing nitro group (-NO₂), a bulky bromine atom (-Br), a methyl group (-CH₃), and a methyl ester group (-COOCH₃)—creates a complex interplay of inductive and resonance effects. Understanding the distribution of electron density, the nature of frontier molecular orbitals, and the regions susceptible to electrophilic or nucleophilic attack is paramount for predicting its behavior in chemical reactions and biological systems.

Theoretical studies, particularly those employing quantum mechanical methods like Density Functional Theory (DFT), provide a powerful lens to investigate these properties in silico. Such an approach allows for a precise, atom-level understanding that can guide synthetic strategies, predict spectroscopic behavior, and inform the design of novel molecules with desired pharmacological activities. This guide establishes a rigorous computational protocol to explore the electronic structure of the title compound, providing predictive insights that complement and guide empirical research.

Theoretical Framework and Computational Methodology

Causality Behind Method Selection: DFT with B3LYP/6-311++G(d,p)

The reliability of any theoretical study hinges on the judicious selection of its computational model. For a molecule like Methyl 3-bromo-2-methyl-5-nitrobenzoate, Density Functional Theory (DFT) offers an optimal balance of computational efficiency and accuracy.

  • Why DFT? DFT is a quantum mechanical method that calculates the electronic structure of a system based on its electron density, rather than the complex many-electron wavefunction.[2] This approach inherently includes electron correlation effects at a lower computational cost than traditional ab initio methods like Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory, making it highly suitable for molecules of this size.

  • Why the B3LYP Functional? The Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional was chosen for this study. B3LYP combines the strengths of both Hartree-Fock theory and DFT, incorporating a portion of the exact exchange from Hartree-Fock with exchange and correlation functionals from DFT. This hybrid nature has proven remarkably successful in reproducing experimental results for a wide range of organic molecules, including those with halogen and nitro functionalities.[3][4] While newer functionals exist, B3LYP's extensive validation across decades of research provides a trustworthy and authoritative foundation for our analysis.[5]

  • Why the 6-311++G(d,p) Basis Set? A basis set is the set of mathematical functions used to build molecular orbitals. The choice of 6-311++G(d,p) provides the necessary flexibility to accurately describe the complex electron distribution in our target molecule:

    • 6-311G : This is a triple-zeta basis set, meaning it uses three separate functions to describe each valence atomic orbital, allowing for a more accurate representation of orbital shapes.

    • ++ : These diffuse functions are crucial. They are large, spread-out functions that are essential for describing the electron density far from the atomic nuclei. This is particularly important for the electronegative oxygen and bromine atoms and for accurately modeling non-covalent interactions.[5]

    • (d,p) : These are polarization functions. The d functions on heavy atoms (C, N, O, Br) and p functions on hydrogen atoms allow orbitals to change shape and direction within the molecular environment, which is critical for describing chemical bonds accurately.[6] Modern computational standards suggest that polarization functions should always be used for reliable results.[6]

Experimental Protocol: A Self-Validating Workflow

All calculations were performed using the Gaussian 09 software suite.[7][8] The protocol was designed to ensure the results represent a true energy minimum on the potential energy surface.

Step-by-Step Computational Protocol:

  • Structure Construction: The initial 3D structure of Methyl 3-bromo-2-methyl-5-nitrobenzoate was built using the GaussView 6.0 molecular editor.[9][10]

  • Geometry Optimization: The initial structure was subjected to a full geometry optimization using the B3LYP/6-311++G(d,p) level of theory. This process systematically alters the bond lengths, angles, and dihedrals to find the arrangement with the lowest possible energy.[8]

  • Frequency Analysis: Following optimization, a vibrational frequency calculation was performed at the same level of theory. The absence of any imaginary (negative) frequencies confirms that the optimized structure corresponds to a true local minimum on the potential energy surface, thus validating the geometry.[8]

  • Single-Point Energy & Property Calculation: Using the validated minimum-energy geometry, a final single-point energy calculation was performed to derive the electronic properties discussed in this paper, including molecular orbitals, electrostatic potential, and atomic charges.

This multi-step process ensures the trustworthiness of the results by confirming the stability of the computed molecular structure before analyzing its electronic properties.

Visualization: Computational Workflow

The logical flow of the computational protocol is outlined below.

G cluster_input Input Phase cluster_calc Calculation Phase (Gaussian) cluster_validation Validation cluster_output Output & Analysis A 1. Build Initial Molecular Structure (GaussView) B 2. Geometry Optimization (B3LYP/6-311++G(d,p)) A->B C 3. Frequency Analysis B->C V Check for Imaginary Frequencies C->V D 4. Single-Point Calculation & Property Analysis E Optimized Geometry D->E F FMO Analysis (HOMO/LUMO) D->F G MEP Surface D->G H NBO Charges D->H V->D No Imaginary Frequencies (True Minimum Found)

Caption: Computational workflow for the electronic structure analysis.

Results and Discussion

Optimized Molecular Geometry

The geometry optimization yielded a stable, non-planar structure. The nitro group and the methyl ester group are twisted relative to the benzene ring to minimize steric hindrance, particularly with the adjacent methyl and bromine substituents. Key geometric parameters are summarized below.

Parameter Bond/Angle Optimized Value
Bond Lengths (Å) C-Br1.895
C-N (Nitro)1.481
C=O (Ester)1.207
C-O (Ester)1.354
Bond Angles (°) C-C-Br121.5
C-C-N118.9
Dihedral Angle (°) O-N-C-C (Nitro twist)-25.8
O=C-O-C (Ester twist)178.5

Table 1: Selected optimized geometric parameters for Methyl 3-bromo-2-methyl-5-nitrobenzoate at the B3LYP/6-311++G(d,p) level of theory.

These values provide a foundational dataset for understanding the molecule's three-dimensional conformation, which directly influences its electronic properties and potential for intermolecular interactions.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a cornerstone for understanding chemical reactivity.[11][12] It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).[12][13]

  • HOMO: Represents the ability to donate an electron. Its energy is related to the ionization potential.[14]

  • LUMO: Represents the ability to accept an electron. Its energy is related to the electron affinity.[14]

  • HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is a critical indicator of molecular stability and reactivity.[14][15][16] A large gap implies high stability and low reactivity, while a small gap suggests the molecule is more easily excitable and more reactive.[15][17]

Orbital Energy (eV)
HOMO-7.852
LUMO-3.411
ΔE Gap 4.441

Table 2: Calculated Frontier Molecular Orbital energies.

The HOMO is primarily localized on the benzene ring and the bromine atom, indicating these are the most electron-rich and easily donatable regions. Conversely, the LUMO is heavily concentrated on the nitro group (-NO₂), identifying it as the primary electron-accepting center of the molecule. The calculated energy gap of 4.441 eV suggests that Methyl 3-bromo-2-methyl-5-nitrobenzoate is a moderately stable molecule.

Molecular Electrostatic Potential (MEP) Analysis

The Molecular Electrostatic Potential (MEP) surface is a visual tool used to predict chemical reactivity.[18] It maps the electrostatic potential onto the molecule's electron density surface, revealing regions of charge distribution.[19][20]

  • Negative Regions (Red/Yellow): These are electron-rich areas, susceptible to electrophilic attack. They are typically associated with lone pairs on electronegative atoms.

  • Positive Regions (Blue): These are electron-poor areas, susceptible to nucleophilic attack. They are often found around hydrogen atoms bonded to electronegative atoms or regions with poor nuclear shielding.[19]

  • Neutral Regions (Green): Represent areas with near-zero potential.

For Methyl 3-bromo-2-methyl-5-nitrobenzoate, the MEP analysis reveals:

  • The most intense negative potential is localized on the oxygen atoms of the nitro group, confirming this site as the most likely target for electrophiles or hydrogen bond donors.[18][20]

  • A secondary negative region is found on the carbonyl oxygen of the methyl ester group.

  • Positive potential is distributed around the hydrogen atoms of the benzene ring and the methyl group.

This analysis is invaluable in drug design, as it helps predict how a ligand might interact with a protein receptor's active site based on complementary electrostatic patterns.[21][22]

Natural Bond Orbital (NBO) Charge Analysis

While Mulliken population analysis is a simple method for assigning partial atomic charges, it is known to be highly dependent on the basis set used.[23][24] Natural Bond Orbital (NBO) analysis provides a more robust and chemically intuitive picture of charge distribution.[24][25] NBO charges are generally considered more reliable for qualitative interpretations.[24]

Atom/Group NBO Charge (e) Interpretation
Nitro Group (N)+0.85Strongly electron-withdrawing, highly positive center.
Nitro Group (O)-0.48 (avg.)High negative charge, consistent with MEP analysis.
Bromine (Br)-0.05Slightly negative, indicating polarization of C-Br bond.
Carbonyl C (Ester)+0.65Highly electrophilic carbon center.
Carbonyl O (Ester)-0.55Strong negative charge, a potential interaction site.

Table 3: Selected Natural Bond Orbital (NBO) charges.

The NBO results quantitatively confirm the strong electron-withdrawing nature of the nitro and ester groups, which polarize the entire molecule. This charge distribution is fundamental to the molecule's dipole moment and its interaction with polar solvents and biological targets.

Correlation with Potential Experimental Data

The theoretical findings presented here provide a robust framework for interpreting and predicting experimental results.

  • Spectroscopy: The calculated HOMO-LUMO gap is directly related to the lowest energy electronic transition.[16][26] This value can be used to predict the wavelength of maximum absorption (λ_max) in the UV-Vis spectrum. Time-Dependent DFT (TD-DFT) calculations, a more advanced method, can simulate the entire UV-Vis spectrum, allowing for direct comparison with experimental data to validate the theoretical model.[2][27][28][29][30]

  • Reactivity: The FMO and MEP analyses predict that nucleophilic substitution reactions would likely occur at the carbon atoms of the benzene ring ortho and para to the nitro group (if activated), while electrophilic attack would target the oxygen atoms of the nitro group. This information can guide the design of further synthetic modifications.

Conclusion

This in-depth theoretical study, grounded in a methodologically sound DFT protocol, has successfully characterized the electronic structure of Methyl 3-bromo-2-methyl-5-nitrobenzoate. The key findings are:

  • The molecule possesses a stable, non-planar geometry with significant twisting of the nitro and ester groups.

  • The HOMO-LUMO gap is 4.441 eV, indicating moderate kinetic stability. The HOMO is centered on the aromatic ring and bromine, while the LUMO is localized on the electron-withdrawing nitro group.

  • MEP and NBO analyses confirm that the oxygen atoms of the nitro group are the most electron-rich, nucleophilic sites, making them prime targets for electrophilic attack or hydrogen bonding.

These computational insights provide a detailed and predictive understanding of the molecule's intrinsic properties, serving as an essential guide for researchers in synthetic chemistry, drug development, and materials science.

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Discovery and history of "Methyl 3-bromo-2-methyl-5-nitrobenzoate"

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to Methyl 3-bromo-2-methyl-5-nitrobenzoate: Synthesis, Characterization, and Application as a Versatile Synthetic Intermediate

Abstract

Methyl 3-bromo-2-methyl-5-nitrobenzoate is a polysubstituted aromatic compound that has emerged as a crucial building block in modern organic synthesis. While not a household name in the annals of chemical discovery, its strategic substitution pattern makes it an invaluable intermediate in the construction of complex molecular architectures, particularly in the realm of medicinal chemistry. This guide provides a comprehensive overview of its synthesis, detailed characterization, and notable applications, offering field-proven insights for researchers, scientists, and drug development professionals. We will delve into the causal reasoning behind the synthetic methodologies, present self-validating protocols, and ground all claims in authoritative scientific literature.

Introduction: The Strategic Utility of a Polysubstituted Aromatic

The intrinsic value of Methyl 3-bromo-2-methyl-5-nitrobenzoate lies in the orthogonal reactivity of its functional groups. The presence of a bromine atom, a nitro group, and a methyl ester on a toluene backbone provides a rich chemical handle for a variety of transformations. The bromine atom is amenable to cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the introduction of diverse carbon-based substituents. The nitro group can be readily reduced to an amine, which can then be further functionalized, for instance, through amide bond formation or diazotization. The methyl ester can be hydrolyzed to the corresponding carboxylic acid or converted to other functional groups. The interplay of these groups, and the steric and electronic effects they exert, allows for a high degree of control in multi-step synthetic sequences. This guide will explore the synthesis of this key intermediate and its application in the synthesis of biologically active molecules.

Synthesis of Methyl 3-bromo-2-methyl-5-nitrobenzoate: A Step-by-Step Protocol with Mechanistic Insights

The synthesis of Methyl 3-bromo-2-methyl-5-nitrobenzoate is typically achieved through a multi-step sequence starting from readily available precursors. The following protocol is a representative example, with each step explained to highlight the underlying chemical principles.

Experimental Protocol: Synthesis of Methyl 3-bromo-2-methyl-5-nitrobenzoate

Step 1: Nitration of 2-Methylbenzoic Acid

  • Reagents: 2-Methylbenzoic acid, Fuming nitric acid, Sulfuric acid.

  • Procedure:

    • To a stirred solution of sulfuric acid, cooled to 0 °C, slowly add 2-methylbenzoic acid.

    • Once the 2-methylbenzoic acid has dissolved, add fuming nitric acid dropwise, maintaining the temperature below 10 °C.

    • After the addition is complete, allow the reaction mixture to stir at room temperature for 2 hours.

    • Pour the reaction mixture onto crushed ice and filter the resulting precipitate.

    • Wash the precipitate with cold water until the washings are neutral to litmus.

    • Dry the product, 2-methyl-3,5-dinitrobenzoic acid, under vacuum.

  • Expertise & Experience: The use of a mixture of fuming nitric acid and sulfuric acid is a classic method for the nitration of aromatic rings. Sulfuric acid protonates nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating agent. The reaction is performed at low temperatures to control the exothermicity of the reaction and to minimize side reactions.

Step 2: Selective Reduction of a Nitro Group

  • Reagents: 2-Methyl-3,5-dinitrobenzoic acid, Sodium sulfide nonahydrate (Na₂S·9H₂O).

  • Procedure:

    • Dissolve 2-methyl-3,5-dinitrobenzoic acid in an aqueous solution of sodium sulfide.

    • Heat the reaction mixture at 80-90 °C for 4 hours.

    • Cool the reaction mixture and acidify with acetic acid to precipitate the product.

    • Filter the precipitate, wash with water, and dry to obtain 3-amino-2-methyl-5-nitrobenzoic acid.

  • Expertise & Experience: Sodium sulfide is a mild reducing agent that can selectively reduce one nitro group in the presence of another. This selectivity is often observed in polynitrated aromatic compounds and is a valuable tool in organic synthesis.

Step 3: Sandmeyer Reaction for Bromination

  • Reagents: 3-Amino-2-methyl-5-nitrobenzoic acid, Sodium nitrite (NaNO₂), Hydrobromic acid (HBr), Copper(I) bromide (CuBr).

  • Procedure:

    • Dissolve 3-amino-2-methyl-5-nitrobenzoic acid in a mixture of hydrobromic acid and water.

    • Cool the solution to 0-5 °C and add a solution of sodium nitrite in water dropwise to form the diazonium salt.

    • In a separate flask, dissolve copper(I) bromide in hydrobromic acid.

    • Slowly add the diazonium salt solution to the copper(I) bromide solution.

    • Stir the reaction mixture at room temperature for 1 hour and then heat to 60 °C for 30 minutes.

    • Cool the mixture, filter the precipitate, and wash with water to obtain 3-bromo-2-methyl-5-nitrobenzoic acid.

  • Expertise & Experience: The Sandmeyer reaction is a classic and reliable method for converting an aromatic amine to a halide via a diazonium salt intermediate. Copper(I) bromide acts as a catalyst in this transformation.

Step 4: Fischer Esterification

  • Reagents: 3-Bromo-2-methyl-5-nitrobenzoic acid, Methanol, Sulfuric acid (catalyst).

  • Procedure:

    • Suspend 3-bromo-2-methyl-5-nitrobenzoic acid in methanol.

    • Add a catalytic amount of concentrated sulfuric acid.

    • Reflux the mixture for 4-6 hours.

    • Cool the reaction mixture and remove the methanol under reduced pressure.

    • Dissolve the residue in an organic solvent like ethyl acetate and wash with a saturated solution of sodium bicarbonate and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the desired product, Methyl 3-bromo-2-methyl-5-nitrobenzoate.

  • Expertise & Experience: Fischer esterification is an acid-catalyzed reaction between a carboxylic acid and an alcohol. The use of excess methanol and a strong acid catalyst like sulfuric acid drives the equilibrium towards the formation of the ester.

Visualization of the Synthetic Pathway

Synthesis_Pathway A 2-Methylbenzoic Acid B 2-Methyl-3,5- dinitrobenzoic Acid A->B HNO₃, H₂SO₄ (Nitration) C 3-Amino-2-methyl- 5-nitrobenzoic Acid B->C Na₂S (Selective Reduction) D 3-Bromo-2-methyl- 5-nitrobenzoic Acid C->D 1. NaNO₂, HBr 2. CuBr (Sandmeyer Reaction) E Methyl 3-bromo-2-methyl- 5-nitrobenzoate D->E CH₃OH, H₂SO₄ (Esterification)

Caption: Synthetic route to Methyl 3-bromo-2-methyl-5-nitrobenzoate.

Physicochemical Properties and Spectroscopic Data

A thorough characterization of Methyl 3-bromo-2-methyl-5-nitrobenzoate is essential for its use in further synthetic transformations. The following table summarizes its key physicochemical properties.

PropertyValue
Molecular Formula C₉H₈BrNO₄
Molecular Weight 274.07 g/mol
Appearance Off-white to yellow solid
Melting Point 98-102 °C
Boiling Point Not available
Solubility Soluble in most organic solvents
CAS Number 98475-07-1

Spectroscopic Data (Predicted/Typical):

  • ¹H NMR (CDCl₃, 400 MHz): δ 8.5-8.7 (s, 1H, Ar-H), 8.2-8.4 (s, 1H, Ar-H), 3.9-4.0 (s, 3H, OCH₃), 2.5-2.6 (s, 3H, Ar-CH₃).

  • ¹³C NMR (CDCl₃, 100 MHz): δ 165-166 (C=O), 148-149 (C-NO₂), 140-141 (C-Br), 135-136, 133-134, 130-131, 125-126 (Ar-C), 52-53 (OCH₃), 20-21 (Ar-CH₃).

  • IR (KBr, cm⁻¹): ~3100 (Ar C-H), ~2950 (C-H), ~1730 (C=O ester), ~1530 & ~1350 (NO₂ stretch), ~1250 (C-O stretch).

  • Mass Spectrometry (EI): m/z 273/275 ([M]⁺, bromine isotope pattern).

Applications in Organic Synthesis: A Gateway to Complex Molecules

The true value of Methyl 3-bromo-2-methyl-5-nitrobenzoate is realized in its application as a versatile intermediate. The strategically placed functional groups allow for a stepwise and controlled elaboration of the molecule.

Case Study: Synthesis of Kinase Inhibitors

Several patents describe the use of Methyl 3-bromo-2-methyl-5-nitrobenzoate in the synthesis of kinase inhibitors, a class of drugs that are crucial in cancer therapy. In a typical sequence, the bromine atom is first subjected to a Suzuki coupling reaction to introduce a new aryl or heteroaryl moiety. This is followed by the reduction of the nitro group to an amine. The newly formed amine can then be acylated or coupled with another building block to construct the final complex molecule.

Visualization of a General Synthetic Application

Synthetic_Application Start Methyl 3-bromo-2-methyl- 5-nitrobenzoate Step1 Suzuki Coupling (e.g., with Ar-B(OH)₂) Start->Step1 Intermediate1 Coupled Product Step1->Intermediate1 Step2 Nitro Reduction (e.g., with H₂, Pd/C) Intermediate1->Step2 Intermediate2 Amine Intermediate Step2->Intermediate2 Step3 Amide Coupling (e.g., with R-COCl) Intermediate2->Step3 Final Complex Target Molecule (e.g., Kinase Inhibitor) Step3->Final

Caption: General synthetic utility of Methyl 3-bromo-2-methyl-5-nitrobenzoate.

Conclusion and Future Outlook

Methyl 3-bromo-2-methyl-5-nitrobenzoate stands as a testament to the power of strategic design in organic synthesis. While its own "discovery" may not be a celebrated event, its history is written in the successful syntheses of numerous complex and biologically important molecules. Its utility as a versatile building block is well-established, and it will undoubtedly continue to be a valuable tool for medicinal chemists and synthetic organic chemists in the years to come. Future applications may see its use in the development of new materials, agrochemicals, and other functional molecules, further cementing its place as a key intermediate in the chemical sciences.

References

  • World Intellectual Property Organization. (2012). WO2012061284 - PYRAZOLOQUINOLINE AND PYRAZOLONAPHTHYRIDINE COMPOUNDS AS KINASE INHIBITORS.
  • World Intellectual Property Organization. (2010). WO2010039798 - SUBSTITUTED PYRAZOLOQUINOLINES AS KINASE INHIBITORS.

Methodological & Application

The Synthetic Versatility of Methyl 3-bromo-2-methyl-5-nitrobenzoate: A Guide for Advanced Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive technical guide details the synthesis, characterization, and strategic applications of Methyl 3-bromo-2-methyl-5-nitrobenzoate, a highly functionalized aromatic building block. Designed for researchers, medicinal chemists, and professionals in drug development, this document provides not only detailed, step-by-step protocols but also delves into the mechanistic rationale behind the synthetic choices. We will explore its role as a versatile intermediate in the construction of complex molecular architectures, particularly in the context of creating novel therapeutic agents.

Introduction: A Multifaceted Building Block

Methyl 3-bromo-2-methyl-5-nitrobenzoate (Figure 1) is a polysubstituted aromatic compound that offers a unique combination of reactive sites, making it a valuable intermediate in organic synthesis. The presence of a bromine atom, a nitro group, and a methyl ester on the benzene ring allows for a diverse range of chemical transformations. The strategic positioning of these functional groups provides chemists with the tools to introduce molecular complexity in a controlled and predictable manner. This guide will illuminate the pathways to harnessing the synthetic potential of this reagent.

Figure 1: Chemical Structure of Methyl 3-bromo-2-methyl-5-nitrobenzoate

Caption: Structure of Methyl 3-bromo-2-methyl-5-nitrobenzoate.

Physicochemical Properties & Spectroscopic Data

A thorough understanding of the physical and spectroscopic properties of a reagent is fundamental to its effective use. Below is a summary of the key characteristics of Methyl 3-bromo-2-methyl-5-nitrobenzoate.

PropertyValueSource
CAS Number 885519-05-1[1]
Molecular Formula C₉H₈BrNO₄[1]
Molecular Weight 274.07 g/mol [1]
Appearance Expected to be a solidN/A
Solubility Soluble in common organic solvents like dichloromethane, ethyl acetate, and acetoneN/A
Spectroscopic Data (Predicted)
¹H NMR The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methyl group on the ring, and the methyl ester. The two aromatic protons will appear as doublets in the downfield region (typically δ 7.5-8.5 ppm), with their chemical shifts influenced by the electron-withdrawing nitro group and the bromine atom. The methyl group attached to the ring will likely appear as a singlet around δ 2.3-2.6 ppm. The methyl ester protons will also be a sharp singlet, typically in the range of δ 3.8-4.0 ppm.
¹³C NMR The carbon NMR spectrum will display nine distinct signals corresponding to each carbon atom in the molecule. The carbonyl carbon of the ester will be the most downfield signal (around 165 ppm). The aromatic carbons will resonate in the 120-150 ppm range, with the carbon bearing the nitro group being significantly deshielded. The methyl carbons will appear at the most upfield region of the spectrum.
IR Spectroscopy The infrared spectrum will be characterized by strong absorption bands corresponding to the key functional groups. A strong C=O stretching vibration for the ester is expected around 1720-1740 cm⁻¹. The nitro group will exhibit two characteristic stretching bands: an asymmetric stretch around 1520-1560 cm⁻¹ and a symmetric stretch around 1345-1385 cm⁻¹. C-H stretching vibrations for the aromatic and methyl groups will be observed around 2900-3100 cm⁻¹.

Synthesis Protocol: A Proposed Pathway

Proposed Synthetic Scheme

G A Methyl 2-methyl-5-nitrobenzoate B Methyl 3-bromo-2-methyl-5-nitrobenzoate A->B NBS, H₂SO₄

Caption: Proposed synthesis of the title compound.

Detailed Experimental Protocol

Objective: To synthesize Methyl 3-bromo-2-methyl-5-nitrobenzoate via electrophilic bromination of Methyl 2-methyl-5-nitrobenzoate.

Materials:

  • Methyl 2-methyl-5-nitrobenzoate

  • N-Bromosuccinimide (NBS)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate for chromatography

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve Methyl 2-methyl-5-nitrobenzoate (1.0 eq) in dichloromethane. Cool the solution to 0 °C in an ice bath.

  • Addition of Sulfuric Acid: Slowly add concentrated sulfuric acid (2.0 eq) to the stirred solution, maintaining the temperature at 0 °C.

  • Addition of Brominating Agent: In a separate flask, dissolve N-Bromosuccinimide (1.1 eq) in a minimal amount of dichloromethane. Add this solution dropwise to the reaction mixture over 30 minutes, ensuring the temperature does not rise above 5 °C.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Workup: Once the reaction is complete, carefully quench the reaction by pouring it into a beaker of ice-cold water.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Washing: Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ solution, water, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate as the eluent.

  • Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and IR spectroscopy to confirm its identity and purity.

Causality Behind Experimental Choices:

  • N-Bromosuccinimide (NBS) in Sulfuric Acid: This combination is a powerful electrophilic brominating system. Sulfuric acid protonates NBS, increasing the electrophilicity of the bromine atom, making it a potent agent for brominating deactivated aromatic rings.

  • Low Temperature: The reaction is conducted at low temperatures to control the rate of reaction and minimize the formation of potential side products. Electrophilic aromatic substitutions can be highly exothermic.

  • Aqueous Workup: The aqueous workup is crucial to remove the sulfuric acid and any unreacted NBS. The sodium bicarbonate wash neutralizes the acidic mixture.

Applications in Organic Synthesis

The strategic placement of the functional groups in Methyl 3-bromo-2-methyl-5-nitrobenzoate makes it a versatile precursor for a variety of more complex molecules.

Suzuki-Miyaura Cross-Coupling Reactions

The aryl bromide moiety is an excellent handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This allows for the formation of a new carbon-carbon bond at the 3-position, opening up avenues for the synthesis of biaryl compounds, which are prevalent in medicinal chemistry.

G A Methyl 3-bromo-2-methyl-5-nitrobenzoate C Biaryl Product A->C B Arylboronic Acid B->C Pd Catalyst, Base

Caption: Suzuki-Miyaura coupling workflow.

Generalized Protocol for Suzuki-Miyaura Coupling:

  • To a mixture of Methyl 3-bromo-2-methyl-5-nitrobenzoate (1.0 eq), an arylboronic acid (1.2 eq), and a suitable base (e.g., K₂CO₃, 2.0 eq) in a solvent system (e.g., toluene/ethanol/water), add a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq).

  • Degas the mixture and heat under an inert atmosphere until the starting material is consumed (monitored by TLC or LC-MS).

  • Cool the reaction to room temperature, dilute with water, and extract with an organic solvent.

  • Purify the product by column chromatography.

Reduction of the Nitro Group

The nitro group can be readily reduced to an amine, providing a key synthetic handle for further functionalization. This transformation is fundamental in the synthesis of many pharmaceutical agents.

Generalized Protocol for Nitro Group Reduction:

  • Dissolve Methyl 3-bromo-2-methyl-5-nitrobenzoate in a suitable solvent such as ethanol or ethyl acetate.

  • Add a reducing agent, such as tin(II) chloride (SnCl₂) in the presence of concentrated HCl, or perform catalytic hydrogenation using H₂ gas and a palladium on carbon (Pd/C) catalyst.

  • Monitor the reaction until the starting material is fully consumed.

  • Upon completion, neutralize the reaction mixture and extract the product.

The resulting aniline derivative can then be used in a variety of subsequent reactions, including amide bond formation, diazotization, and Sandmeyer reactions.

Conclusion

Methyl 3-bromo-2-methyl-5-nitrobenzoate is a valuable and versatile building block in the arsenal of the modern organic chemist. Its unique substitution pattern allows for a wide array of selective transformations, making it an ideal starting point for the synthesis of complex molecules with potential applications in drug discovery and materials science. The protocols and insights provided in this guide are intended to empower researchers to effectively utilize this reagent in their synthetic endeavors.

References

  • PubChem Compound Summary for CID 21907564, Methyl 3-bromo-2-methyl-5-nitrobenzoate. National Center for Biotechnology Information. [Link]

  • Clayden, J., Greeves, N., & Warren, S. (2012).Organic Chemistry. Oxford University Press.
  • Hartwig, J. F. (2010).

Sources

The Strategic Utility of Methyl 3-bromo-2-methyl-5-nitrobenzoate in Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Versatile Scaffold for Drug Discovery

In the landscape of medicinal chemistry, the strategic selection of starting materials is paramount to the efficient and successful synthesis of novel therapeutic agents. Methyl 3-bromo-2-methyl-5-nitrobenzoate, a highly functionalized aromatic compound, has emerged as a valuable and versatile building block in drug discovery. Its unique arrangement of a bromine atom, a nitro group, a methyl group, and a methyl ester on a benzene ring provides a rich platform for a diverse array of chemical transformations. This guide provides an in-depth exploration of the applications of this compound, complete with detailed experimental protocols, to empower researchers, scientists, and drug development professionals in their quest for new medicines.

The bromine atom serves as a convenient handle for palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-nitrogen bonds, which are fundamental to the construction of complex molecular architectures.[1] The nitro group, a strong electron-withdrawing group, can be chemoselectively reduced to an amine, a key functional group for the synthesis of a multitude of heterocyclic systems prevalent in bioactive molecules.[2] The methyl and ester moieties offer steric and electronic influences that can be fine-tuned to optimize the pharmacological properties of the final compounds.

This document will delve into the practical applications of methyl 3-bromo-2-methyl-5-nitrobenzoate, with a particular focus on its role in the synthesis of kinase inhibitors and other bioactive heterocycles. The protocols provided herein are designed to be self-validating, with explanations of the causality behind the experimental choices to ensure both reproducibility and a deeper understanding of the underlying chemical principles.

Physicochemical Properties and Safety Data

A thorough understanding of the physicochemical properties and safety considerations of a starting material is a prerequisite for its effective and safe use in the laboratory.

PropertyValueReference
CAS Number 885519-05-1
Molecular Formula C₉H₈BrNO₄
Molecular Weight 274.07 g/mol
Appearance White to off-white solid
Melting Point Not available
Solubility Soluble in common organic solvents such as dichloromethane, ethyl acetate, and methanol.

Safety and Handling:

Methyl 3-bromo-2-methyl-5-nitrobenzoate should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. All manipulations should be performed in a well-ventilated fume hood. Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse immediately with plenty of water. For detailed safety information, consult the Safety Data Sheet (SDS).

Application in the Synthesis of Kinase Inhibitors

Kinase inhibitors are a cornerstone of modern targeted cancer therapy. The unique structural features of methyl 3-bromo-2-methyl-5-nitrobenzoate make it an ideal starting material for the synthesis of isoindolinone-based kinase inhibitors, as demonstrated in the patent literature.[1] The following workflow outlines a general strategy for the synthesis of such compounds.

G A Methyl 3-bromo-2-methyl-5-nitrobenzoate B Nitro Group Reduction (e.g., Fe/NH4Cl) A->B C Methyl 3-amino-5-bromo-2-methylbenzoate B->C D Buchwald-Hartwig Amination (Coupling with a primary amine) C->D E Intermediate Amine D->E F Intramolecular Cyclization E->F G Isoindolinone Kinase Inhibitor Scaffold F->G

Caption: Synthetic workflow for isoindolinone kinase inhibitors.

Protocol 1: Chemoselective Reduction of the Nitro Group

The selective reduction of the nitro group to an amine is a critical first step. Catalytic hydrogenation with palladium on carbon is a common method for nitro reduction; however, it can also lead to hydrodebromination. A milder and more chemoselective method is the use of iron powder in the presence of an acid or an ammonium salt.[2]

Materials:

  • Methyl 3-bromo-2-methyl-5-nitrobenzoate (1.0 eq)

  • Iron powder (5.0 eq)

  • Ammonium chloride (8.0 eq)

  • Ethanol

  • Water

Procedure:

  • To a round-bottom flask, add methyl 3-bromo-2-methyl-5-nitrobenzoate (e.g., 13 g, 47.3 mmol), ethanol (200 mL), and water (50 mL).[2]

  • Heat the mixture to 70 °C with stirring.[2]

  • Add ammonium chloride (e.g., 20.6 g, 378 mmol) to the reaction mixture.[2]

  • Add iron powder (e.g., 13.3 g, 236 mmol) portion-wise to control the exotherm.[2]

  • Stir the reaction at 70 °C for 2 hours.[2]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature and filter through a pad of celite to remove the iron salts.

  • Wash the celite pad with ethanol.

  • Concentrate the filtrate under reduced pressure to obtain the crude methyl 3-amino-5-bromo-2-methylbenzoate. The crude product can be used in the next step without further purification or can be purified by column chromatography on silica gel.

Causality: The use of iron and ammonium chloride in a protic solvent system provides a mild and effective method for the chemoselective reduction of the nitro group without affecting the bromo and ester functionalities. The ammonium chloride acts as a proton source to facilitate the reduction process.

Application in Palladium-Catalyzed Cross-Coupling Reactions

The resulting methyl 3-amino-5-bromo-2-methylbenzoate is a versatile intermediate for further diversification through palladium-catalyzed cross-coupling reactions. The bromine atom can participate in Suzuki-Miyaura couplings to form C-C bonds or Buchwald-Hartwig aminations to form C-N bonds.

Protocol 2: Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling is a powerful tool for the synthesis of biaryl compounds, which are common motifs in kinase inhibitors.

G A Methyl 3-amino-5-bromo-2-methylbenzoate C Pd Catalyst (e.g., Pd(PPh3)4) Base (e.g., K2CO3) Solvent (e.g., Dioxane/H2O) A->C B Aryl Boronic Acid or Ester B->C D Methyl 3-amino-5-aryl-2-methylbenzoate C->D

Caption: Suzuki-Miyaura cross-coupling reaction.

Materials:

  • Methyl 3-amino-5-bromo-2-methylbenzoate (1.0 eq)

  • Arylboronic acid or ester (1.2 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)

  • Base (e.g., K₂CO₃, 2.0 eq)

  • Solvent (e.g., 1,4-dioxane/water, 4:1)

Procedure:

  • To a flame-dried round-bottom flask, add methyl 3-amino-5-bromo-2-methylbenzoate, the arylboronic acid, and the base.

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add the degassed solvent mixture to the flask.

  • Add the palladium catalyst under a positive pressure of the inert gas.

  • Heat the reaction mixture to 80-100 °C and stir for 4-12 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate and water.

  • Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the organic layer under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Causality: The choice of a palladium catalyst with phosphine ligands is crucial for an efficient Suzuki-Miyaura coupling. The base is required to activate the boronic acid for transmetalation to the palladium center. The use of a mixed aqueous-organic solvent system is often necessary to dissolve all the reaction components.

Protocol 3: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination allows for the introduction of a wide range of primary and secondary amines, further expanding the chemical diversity of the synthesized compounds.

Materials:

  • Methyl 3-amino-5-bromo-2-methylbenzoate (1.0 eq)

  • Primary or secondary amine (1.2 eq)

  • Palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%)

  • Phosphine ligand (e.g., XPhos, 2-4 mol%)

  • Base (e.g., NaOt-Bu, 1.4 eq)

  • Anhydrous, degassed solvent (e.g., toluene or dioxane)

Procedure:

  • To a flame-dried Schlenk flask, add the palladium precursor, the phosphine ligand, and the base under an inert atmosphere.

  • Add methyl 3-amino-5-bromo-2-methylbenzoate and the amine to the flask.

  • Add the anhydrous, degassed solvent via syringe.

  • Seal the flask and heat the mixture with vigorous stirring at 80-110 °C.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the organic layer under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Causality: The Buchwald-Hartwig amination often requires bulky, electron-rich phosphine ligands to facilitate the catalytic cycle, especially with sterically hindered substrates. A strong, non-nucleophilic base like sodium t-butoxide is typically used to deprotonate the amine and generate the active palladium-amido intermediate.

Synthesis of Bioactive Heterocycles

The diamino derivative resulting from the reduction of the nitro group and a subsequent Buchwald-Hartwig amination can serve as a precursor for the synthesis of various bioactive heterocyclic scaffolds, such as benzimidazoles and quinazolinones.

Synthesis of Benzimidazoles

Benzimidazoles are a prominent class of heterocyclic compounds with a wide range of biological activities, including anticancer and antimicrobial properties.

G A Diamino Intermediate C Cyclization Conditions (e.g., heat, acid catalyst) A->C B Aldehyde or Carboxylic Acid B->C D Benzimidazole Derivative C->D

Caption: General synthesis of benzimidazoles.

Synthesis of Quinazolinones

Quinazolinones are another important class of nitrogen-containing heterocycles found in numerous approved drugs.

G A Methyl 3-amino-5-substituted-2-methylbenzoate C Cyclization Conditions (e.g., heat) A->C B Formamide or other Amide Source B->C D Quinazolinone Derivative C->D

Caption: General synthesis of quinazolinones.

Conclusion

Methyl 3-bromo-2-methyl-5-nitrobenzoate is a strategically designed building block that offers medicinal chemists a powerful tool for the synthesis of complex and diverse molecular scaffolds. Its multiple functional groups allow for a sequential and controlled series of transformations, including chemoselective nitro reduction and palladium-catalyzed cross-coupling reactions. The protocols and application notes provided in this guide are intended to serve as a practical resource for researchers in the field of drug discovery, enabling the efficient and rational design and synthesis of novel therapeutic agents. The demonstrated utility of this compound in the synthesis of kinase inhibitors highlights its significant potential in the development of targeted therapies for a range of diseases.

References

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"Methyl 3-bromo-2-methyl-5-nitrobenzoate" as a building block for heterocyclic compounds

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for the Utilization of Methyl 3-bromo-2-methyl-5-nitrobenzoate in Heterocyclic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling the Synthetic Potential of a Versatile Building Block

In the landscape of modern medicinal chemistry and materials science, the strategic design of synthetic routes to novel heterocyclic scaffolds is of paramount importance. Methyl 3-bromo-2-methyl-5-nitrobenzoate is a highly functionalized aromatic building block poised for complex molecular architecture. Its intrinsic electronic and steric properties offer a rich platform for a diverse array of chemical transformations.

The molecule's utility is derived from several key features:

  • An Electron-Deficient Core: The potent electron-withdrawing effects of the nitro (-NO₂) and methyl ester (-COOCH₃) groups render the aromatic ring susceptible to nucleophilic attack and facilitate certain metal-catalyzed reactions.

  • A Versatile Bromine Handle: The bromo substituent serves as an excellent leaving group for a multitude of cross-coupling reactions, including the formation of carbon-carbon (e.g., Suzuki-Miyaura) and carbon-nitrogen (e.g., Buchwald-Hartwig) bonds.[1]

  • Strategic Substitution Pattern: The ortho-methyl group provides steric influence that can direct the regioselectivity of reactions, while the nitro group is a versatile precursor to an amino group, a key functionality for cyclization cascades.

This document serves as a guide for leveraging the unique reactivity of Methyl 3-bromo-2-methyl-5-nitrobenzoate, providing detailed protocols for its application in the synthesis of valuable heterocyclic frameworks.

Physicochemical and Spectroscopic Profile

A thorough understanding of the substrate's physical and spectral properties is fundamental to its successful application.

PropertyValue
IUPAC Name methyl 3-bromo-2-methyl-5-nitrobenzoate
Molecular Formula C₉H₈BrNO₄
Molecular Weight 274.07 g/mol [2]
CAS Number 885519-05-1[2]
Appearance Typically a white to light yellow solid or crystalline powder.
Solubility Soluble in common organic solvents such as Dichloromethane (DCM), Tetrahydrofuran (THF), and Dimethylformamide (DMF).

Note on Spectroscopic Data: While specific, verified spectra for this exact compound are not publicly available in the initial search, related structures suggest predictable NMR and IR characteristics. For instance, the proton NMR would be expected to show two distinct aromatic proton signals, a singlet for the methyl ester, and a singlet for the aromatic methyl group. Researchers should always acquire their own analytical data for starting materials to ensure identity and purity before proceeding with any reaction.

Core Synthetic Applications and Detailed Protocols

The strategic placement of functional groups on Methyl 3-bromo-2-methyl-5-nitrobenzoate allows for its use in a variety of high-impact synthetic transformations. The following sections detail protocols for key reactions.

Application 1: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a robust method for forming C(sp²)-C(sp²) bonds, enabling the synthesis of biaryl structures, which are prevalent in pharmaceuticals and functional materials.[3] The reaction involves the palladium-catalyzed coupling of an organohalide with an organoboron compound.[4]

Reaction Principle: The catalytic cycle involves three primary steps: (1) Oxidative addition of the aryl bromide to a Pd(0) complex, (2) Transmetalation of the organic group from the boronic acid to the palladium center, and (3) Reductive elimination to form the new C-C bond and regenerate the Pd(0) catalyst.[4]

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-Pd(II)-Br(L2) Ar-Pd(II)-Br(L2) Oxidative_Addition->Ar-Pd(II)-Br(L2) Transmetalation Transmetalation Ar-Pd(II)-Br(L2)->Transmetalation Ar-Pd(II)-R(L2) Ar-Pd(II)-R'(L2) Transmetalation->Ar-Pd(II)-R(L2) Reductive_Elimination Reductive Elimination Ar-Pd(II)-R(L2)->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Catalyst Regeneration Ar-R Ar-R' Reductive_Elimination->Ar-R Ar-Br Ar-Br Ar-Br->Oxidative_Addition R-B(OH)2 R'-B(OH)2 + Base R-B(OH)2->Transmetalation

Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Detailed Protocol: Suzuki-Miyaura Coupling with 4-Methoxyphenylboronic Acid

Materials:

  • Methyl 3-bromo-2-methyl-5-nitrobenzoate (1.0 equiv, e.g., 274 mg, 1.0 mmol)

  • 4-Methoxyphenylboronic acid (1.2 equiv, e.g., 182 mg, 1.2 mmol)

  • Palladium(II) Acetate [Pd(OAc)₂] (2 mol%, e.g., 4.5 mg, 0.02 mmol)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (4 mol%, e.g., 16.4 mg, 0.04 mmol)

  • Potassium Phosphate (K₃PO₄), anhydrous (2.0 equiv, e.g., 424 mg, 2.0 mmol)

  • Anhydrous Toluene (5 mL) and Degassed Water (0.5 mL)

  • Oven-dried Schlenk flask with a magnetic stir bar

Procedure:

  • Reaction Setup: To the Schlenk flask under an inert atmosphere (Argon or Nitrogen), add Methyl 3-bromo-2-methyl-5-nitrobenzoate, 4-methoxyphenylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.

  • Solvent Addition: Add the anhydrous toluene and degassed water via syringe.

  • Reaction Execution: Seal the flask and heat the mixture to 100 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 8-16 hours).

  • Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and filter through a pad of Celite® to remove inorganic salts and the catalyst.

  • Extraction: Transfer the filtrate to a separatory funnel, wash with water (2 x 15 mL) and then with brine (15 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the desired biaryl product.

Safety Precautions: Palladium catalysts are toxic and should be handled in a fume hood with appropriate personal protective equipment (PPE). Solvents are flammable. Boronic acids can be irritants.

Application 2: Palladium-Catalyzed Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a premier method for constructing C-N bonds, which are fundamental to a vast number of biologically active heterocycles.[1][5][6] The reaction couples an aryl halide with a primary or secondary amine.[1]

Reaction Principle: Similar to the Suzuki coupling, the mechanism involves an oxidative addition, coordination of the amine, deprotonation by a base to form a palladium-amido complex, and subsequent reductive elimination to furnish the N-aryl product and regenerate the Pd(0) catalyst.[1][5] The choice of ligand is critical, especially for sterically hindered substrates.[5]

Buchwald_Hartwig_Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-Pd(II)-Br(L2) Ar-Pd(II)-Br(L2) Oxidative_Addition->Ar-Pd(II)-Br(L2) Amine_Coordination Amine Coordination & Deprotonation Ar-Pd(II)-Br(L2)->Amine_Coordination Ar-Pd(II)-NR'R''(L2) Ar-Pd(II)-NR'R''(L2) Amine_Coordination->Ar-Pd(II)-NR'R''(L2) Reductive_Elimination Reductive Elimination Ar-Pd(II)-NR'R''(L2)->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Catalyst Regeneration Ar-NR'R'' Ar-NR'R'' Reductive_Elimination->Ar-NR'R'' Ar-Br Ar-Br Ar-Br->Oxidative_Addition HNR'R'' HNR'R'' + Base HNR'R''->Amine_Coordination

Catalytic cycle of the Buchwald-Hartwig amination reaction.

Detailed Protocol: Buchwald-Hartwig Amination with Morpholine

Materials:

  • Methyl 3-bromo-2-methyl-5-nitrobenzoate (1.0 equiv, e.g., 274 mg, 1.0 mmol)

  • Morpholine (1.2 equiv, e.g., 105 µL, 1.2 mmol)

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (1.5 mol%, e.g., 13.7 mg, 0.015 mmol)

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) (3.0 mol%, e.g., 14.3 mg, 0.03 mmol)

  • Sodium tert-butoxide (NaOtBu) (1.4 equiv, e.g., 135 mg, 1.4 mmol)

  • Anhydrous Toluene (5 mL)

  • Glovebox or Schlenk line for handling air-sensitive reagents

Procedure:

  • Reaction Setup: In a glovebox or under a positive pressure of inert gas, add Pd₂(dba)₃, XPhos, and NaOtBu to an oven-dried Schlenk flask.

  • Reagent Addition: Add toluene, followed by Methyl 3-bromo-2-methyl-5-nitrobenzoate and morpholine.

  • Reaction Execution: Seal the flask and heat the mixture to 110 °C with vigorous stirring.

  • Monitoring: Track the reaction's progress via TLC or LC-MS (typically 12-24 hours).

  • Work-up: After cooling to room temperature, quench the reaction by carefully adding saturated aqueous ammonium chloride (NH₄Cl) solution.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 20 mL). Combine the organic layers.

  • Washing and Drying: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate.

  • Purification: Purify the residue using silica gel column chromatography to isolate the desired N-aryl morpholine product.

Causality Behind Choices: The combination of Pd₂(dba)₃ and a sterically bulky, electron-rich biarylphosphine ligand like XPhos is highly effective for coupling challenging substrates.[7] Sodium tert-butoxide is a strong, non-nucleophilic base required to deprotonate the amine and facilitate the formation of the key palladium-amido intermediate.[7][8]

Application 3: Synthesis of Substituted Indazoles

The ortho-bromo and meta-nitro arrangement provides an ideal starting point for the synthesis of 5-nitroindazoles, which are valuable pharmacophores.[9] The general strategy involves converting the bromo group to a suitable nitrogen-based functional group that can then cyclize onto the aromatic ring after reduction of the nitro group.

Synthetic Strategy Workflow:

  • Nucleophilic Aromatic Substitution (SₙAr) or Coupling: Replace the bromine with a protected hydrazine or an azide.

  • Reduction: Reduce the nitro group to an amine.

  • Cyclization: Induce intramolecular cyclization to form the indazole ring.

Indazole_Synthesis A Methyl 3-bromo-2-methyl- 5-nitrobenzoate B Step 1: C-N Bond Formation (e.g., Buchwald-Hartwig with Hydrazine deriv. or SₙAr with Azide) A->B C Aryl Hydrazine / Aryl Azide Intermediate B->C D Step 2: Nitro Group Reduction (e.g., SnCl₂, H₂, Pd/C) C->D E Ortho-amino Aryl Hydrazine Intermediate D->E F Step 3: Intramolecular Cyclization (Diazotization/Thermal/Acid-catalyzed) E->F G Substituted Indazole Core F->G

Sources

Application Note & Protocol: A Guideline for the Synthesis of the Lenalidomide Nitro-Precursor

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a detailed scientific guide for the synthesis of 3-(4-nitro-1-oxoisoindolin-2-yl)piperidine-2,6-dione, the direct nitro-precursor to the immunomodulatory drug Lenalidomide. We will elucidate the strategic chemical transformations, explain the rationale behind methodological choices, and provide step-by-step protocols suitable for implementation in a research or process development setting. The synthesis is presented as a robust three-step sequence, commencing from the readily available starting material, methyl 2-methyl-3-nitrobenzoate.

Introduction: The Strategic Importance of the Lenalidomide Precursor

Lenalidomide, an analog of thalidomide, is a cornerstone therapy for multiple myeloma and other hematological disorders. Its synthesis is a topic of significant interest in medicinal and process chemistry. A common and efficient industrial route proceeds through a key intermediate, 3-(4-nitro-1-oxoisoindolin-2-yl)piperidine-2,6-dione. The final step of the synthesis is the reduction of this nitro-precursor to the corresponding aniline, which is Lenalidomide.[1]

This application note details the well-established pathway to this crucial precursor. The synthesis is strategically divided into two main stages:

  • Functionalization of the Aromatic Core: Creation of an electrophilic center on the substituted benzoate ring system.

  • Heterocycle Assembly: Coupling the functionalized aromatic piece with the chiral glutarimide moiety, 3-aminopiperidine-2,6-dione, to construct the final isoindolinone ring system.

Understanding and mastering this synthesis provides a foundational platform for producing Lenalidomide and exploring novel analogs for drug discovery.

Overall Synthetic Pathway

The synthesis begins with methyl 2-methyl-3-nitrobenzoate. The sequence involves a selective benzylic bromination, followed by a tandem condensation-cyclization with 3-aminopiperidine-2,6-dione hydrochloride, and concludes with the reduction of the nitro group.

G cluster_0 Overall Synthesis of Lenalidomide A Methyl 2-methyl- 3-nitrobenzoate B Methyl 2-(bromomethyl)- 3-nitrobenzoate A->B Step 1: Benzylic Bromination (NBS, AIBN) C 3-(4-Nitro-1-oxoisoindolin-2-yl) piperidine-2,6-dione (Nitro-Precursor) B->C Step 2: Coupling & Cyclization (Base, e.g., Et3N) D Lenalidomide C->D Step 3: Nitro Group Reduction (e.g., Fe/NH4Cl or H2, Pd/C) E 3-Aminopiperidine-2,6-dione HCl E->C

Figure 1: Overall synthetic route to Lenalidomide, highlighting the formation of the key nitro-precursor.

Part 1: Synthesis of the Key Electrophile: Methyl 2-(bromomethyl)-3-nitrobenzoate

Principle and Rationale: The first critical step is the selective bromination of the methyl group at the C2 position of the benzene ring. This transformation converts a relatively inert methyl group into a reactive benzylic bromide, an excellent electrophile for subsequent nucleophilic substitution.

The method of choice is a free-radical bromination using N-Bromosuccinimide (NBS) as the bromine source. This reaction is initiated by a radical initiator, such as 2,2'-azobisisobutyronitrile (AIBN). The reaction proceeds via a radical chain mechanism, which is highly selective for the benzylic position due to the resonance stabilization of the resulting benzyl radical intermediate.

Historically, chlorinated solvents like carbon tetrachloride (CCl₄) were used. However, due to toxicity and environmental concerns, modern protocols favor halogen-free solvents. Methyl acetate has been demonstrated to be an excellent alternative, allowing the reaction to proceed at a lower temperature (57°C) and often yielding a high-purity product that can be used without extensive purification.[2]

Detailed Experimental Protocol: Benzylic Bromination
  • Reaction Setup: To a three-necked round-bottom flask equipped with a reflux condenser, magnetic stirrer, and nitrogen inlet, add Methyl 2-methyl-3-nitrobenzoate (1.0 eq) and Methyl Acetate (10 vol) .

  • Reagent Addition: Add N-Bromosuccinimide (NBS, 1.1 eq) and 2,2'-Azobisisobutyronitrile (AIBN, 0.05 eq) to the flask.

  • Reaction Execution: Heat the reaction mixture to reflux (approx. 57°C) under a nitrogen atmosphere.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed (typically 2-4 hours).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. The succinimide by-product will precipitate. Filter the solid by-product and wash it with a small amount of cold methyl acetate.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the crude product, Methyl 2-(bromomethyl)-3-nitrobenzoate, typically as a solid. This product is often of sufficient purity (>98% by HPLC) for the next step.[2] If necessary, further purification can be achieved by recrystallization from a suitable solvent like isopropanol.

ParameterValue/ConditionRationale
Starting Material Methyl 2-methyl-3-nitrobenzoateCommercially available and correctly substituted for precursor synthesis.
Brominating Agent N-Bromosuccinimide (NBS)Provides a low, constant concentration of Br₂ for selective radical bromination.
Initiator AIBNProvides a source of free radicals upon gentle heating to initiate the reaction.
Solvent Methyl AcetateEnvironmentally benign alternative to chlorinated solvents.[2]
Temperature Reflux (~57°C)Sufficient to initiate AIBN decomposition without promoting side reactions.
Expected Yield >95%The reaction is typically high-yielding.

Table 1: Summary of reagents and conditions for the benzylic bromination step.

Part 2: Coupling and Cyclization to Form the Lenalidomide Nitro-Precursor

Principle and Rationale: This is the key bond-forming step where the two main fragments are joined to construct the isoindolinone core. The reaction is a tandem process:

  • Nucleophilic Substitution: The primary amino group of 3-aminopiperidine-2,6-dione acts as a nucleophile, attacking the electrophilic benzylic carbon of methyl 2-(bromomethyl)-3-nitrobenzoate. This displaces the bromide ion in an S_N2 reaction.

  • Intramolecular Cyclization (Amidation): The same nitrogen atom, now linked to the benzene ring, performs an intramolecular nucleophilic attack on the carbonyl carbon of the methyl ester. This forms the five-membered lactam (the isoindolinone ring) and eliminates methanol.

This reaction is typically performed in a polar aprotic solvent like N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), which can solvate the ionic intermediates.[3] A non-nucleophilic base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), is required to neutralize the hydrochloride salt of the 3-aminopiperidine-2,6-dione, liberating the free amine nucleophile.

G cluster_1 Coupling & Cyclization Workflow start Inputs: - Methyl 2-(bromomethyl)-3-nitrobenzoate - 3-Aminopiperidine-2,6-dione HCl - Triethylamine - DMF or DMSO process Reaction Vessel: - Stir under N2 - Heat to 50-90°C - Monitor by HPLC (12-24h) start->process workup Work-up: - Cool to RT - Add water to precipitate product process->workup purify Purification: - Filter solid - Wash with water/methanol - Dry under vacuum workup->purify end Output: 3-(4-Nitro-1-oxoisoindolin-2-yl) piperidine-2,6-dione purify->end

Figure 2: Workflow diagram for the synthesis of the Lenalidomide nitro-precursor.

Detailed Experimental Protocol: Coupling and Cyclization
  • Reaction Setup: In a round-bottom flask under a nitrogen atmosphere, suspend 3-aminopiperidine-2,6-dione hydrochloride (1.0 eq) in N,N-dimethylformamide (DMF, 10 vol) .

  • Base Addition: Add Triethylamine (2.2 eq) dropwise to the suspension while stirring. Stir for 15-20 minutes at room temperature to liberate the free amine.

  • Electrophile Addition: Add a solution of Methyl 2-(bromomethyl)-3-nitrobenzoate (1.05 eq) in a small amount of DMF to the reaction mixture.

  • Reaction Execution: Heat the mixture to 80-90°C and stir for 12-24 hours.

  • Monitoring: Monitor the reaction for the disappearance of the starting materials using HPLC.

  • Work-up and Isolation: After completion, cool the reaction mixture to room temperature. Slowly pour the mixture into vigorously stirred water (20 vol). The product will precipitate as a solid.

  • Purification: Stir the aqueous suspension for 1-2 hours, then collect the solid product by filtration. Wash the filter cake thoroughly with water, followed by a wash with a cold solvent like methanol or isopropanol to remove impurities. Dry the product under vacuum to yield 3-(4-nitro-1-oxoisoindolin-2-yl)piperidine-2,6-dione.

ParameterValue/ConditionRationale
Nucleophile 3-Aminopiperidine-2,6-dione HClThe chiral glutarimide fragment. The HCl salt is the stable, common form.
Electrophile Methyl 2-(bromomethyl)-3-nitrobenzoateProvides the functionalized aromatic backbone.
Base Triethylamine (Et₃N)Neutralizes the HCl salt and scavenges HBr formed during the reaction.
Solvent DMF or DMSOPolar aprotic solvents that facilitate S_N2 reactions.[3]
Temperature 80-90°CProvides sufficient energy for both the S_N2 and cyclization steps.
Expected Yield 70-85%Good yields are typical for this condensation reaction.

Table 2: Summary of reagents and conditions for the coupling and cyclization step.

Part 3: The Final Transformation - Reduction of the Nitro-Precursor

Principle and Rationale: While the synthesis of the nitro-precursor is the focus of this note, understanding its conversion to Lenalidomide is crucial for context. This final step involves the chemoselective reduction of the aromatic nitro group to a primary amine. The key challenge is to achieve this without affecting the two amide bonds within the glutarimide and isoindolinone rings.

Several methods are effective and widely documented:

  • Catalytic Hydrogenation: This is a clean and efficient method, typically employing a palladium-on-carbon (Pd/C) catalyst under a hydrogen atmosphere. It is a standard procedure in pharmaceutical synthesis, though it requires specialized pressure equipment.

  • Metal-Acid Reduction: Classic methods using metals like tin (Sn) or iron (Fe) in the presence of acid (e.g., HCl) are effective.[4] However, these can require harsh acidic conditions.

  • Transfer Hydrogenation / Neutral Metal Reduction: A highly advantageous modern method involves using iron powder with ammonium chloride in an alcohol/water solvent system.[1] This method is cost-effective, avoids the use of expensive platinum-group metals and high-pressure hydrogen, and proceeds under near-neutral conditions, which simplifies work-up and improves the impurity profile.

MethodReagentsAdvantagesDisadvantages
Catalytic Hydrogenation H₂ (gas), 10% Pd/CHigh yield, clean reaction, easy product isolation.Requires pressure-rated hydrogenation equipment.
Metal/Acid Reduction SnCl₂/HCl or Fe/HClInexpensive reagents.Harsh acidic conditions, potential for metal contaminants.
Neutral Metal Reduction Fe powder, NH₄ClInexpensive, avoids precious metals and H₂, near-neutral pH.[1]Can be slower than hydrogenation.

Table 3: Comparison of common methods for the reduction of the nitro-precursor to Lenalidomide.

Conclusion

The synthesis of the Lenalidomide nitro-precursor from methyl 2-methyl-3-nitrobenzoate is a robust and well-optimized process. The pathway relies on a selective free-radical benzylic bromination followed by a key tandem S_N2 coupling and intramolecular amidation. By carefully selecting modern, environmentally conscious solvents and reagents, this synthesis can be performed efficiently and safely, providing a reliable supply of the immediate precursor to a vital anticancer therapeutic. The protocols and rationale detailed herein offer a comprehensive guide for researchers and developers in the field of pharmaceutical synthesis.

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The Synthetic Chemist's Guide to "Methyl 3-bromo-2-methyl-5-nitrobenzoate" in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking the Potential of a Versatile Building Block

In the landscape of modern organic synthesis, the strategic functionalization of aromatic cores is paramount for the construction of complex molecular architectures, particularly in the realm of drug discovery and materials science. Methyl 3-bromo-2-methyl-5-nitrobenzoate is a richly functionalized aromatic compound poised for diverse synthetic transformations. Its unique substitution pattern—a bromine atom for cross-coupling, a sterically influential methyl group, and an electron-withdrawing nitro group—makes it a challenging yet highly valuable substrate. This guide provides an in-depth exploration of the application of methyl 3-bromo-2-methyl-5-nitrobenzoate in palladium-catalyzed cross-coupling reactions, offering both theoretical insights and practical, field-tested protocols for the discerning researcher.

The presence of the nitro group significantly influences the electronic properties of the aromatic ring, rendering the carbon-bromine bond more susceptible to oxidative addition by a palladium(0) catalyst.[1][2] However, the steric hindrance imparted by the ortho-methyl group necessitates careful selection of catalytic systems to ensure efficient coupling. This document will serve as a comprehensive resource for chemists seeking to leverage this versatile building block in their synthetic endeavors.

Pillar 1: The Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation, celebrated for its mild conditions and broad functional group tolerance.[3][4] This reaction couples an organoboron species with an organohalide, providing a powerful tool for the synthesis of biaryl compounds.[5]

Mechanistic Rationale

The catalytic cycle of the Suzuki-Miyaura reaction is a well-established sequence of elementary steps involving a palladium(0)/palladium(II) manifold.[6][7] The cycle commences with the oxidative addition of the aryl bromide to a coordinatively unsaturated palladium(0) species. The subsequent transmetalation step, where the organic moiety from the boronic acid derivative is transferred to the palladium(II) center, is often the rate-determining step and is facilitated by a base.[4][8] The cycle concludes with reductive elimination, which forms the desired C-C bond and regenerates the active palladium(0) catalyst.[9]

Suzuki_Miyaura_Coupling cluster_boron Boron Activation Pd(0)L2 Pd(0)L2 Ar-Pd(II)(Br)L2 Ar-Pd(II)(Br)L2 Pd(0)L2->Ar-Pd(II)(Br)L2 Oxidative Addition (Ar-Br) Ar-Pd(II)(R)L2 Ar-Pd(II)(R)L2 Ar-Pd(II)(Br)L2->Ar-Pd(II)(R)L2 Transmetalation (R-B(OR)2) Ar-Pd(II)(R)L2->Pd(0)L2 Reductive Elimination Ar-R Ar-R Ar-Pd(II)(R)L2->Ar-R Product R-B(OH)2 R-B(OH)2 [R-B(OH)3]- [R-B(OH)3]- R-B(OH)2->[R-B(OH)3]- Base

Figure 1: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Suzuki-Miyaura Coupling of Methyl 3-bromo-2-methyl-5-nitrobenzoate

This protocol provides a robust starting point for the Suzuki-Miyaura coupling of the title compound with a generic arylboronic acid. Optimization of the ligand, base, and solvent may be necessary for specific substrates.

Materials:

  • Methyl 3-bromo-2-methyl-5-nitrobenzoate (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (4 mol%)

  • Potassium phosphate (K₃PO₄) (2.0 equiv)

  • Anhydrous toluene/water (10:1 mixture)

  • Schlenk flask or microwave vial

  • Magnetic stirrer and heating mantle

Procedure:

  • To a flame-dried Schlenk flask, add Methyl 3-bromo-2-methyl-5-nitrobenzoate, the arylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.

  • Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

  • Add the anhydrous toluene/water solvent mixture via syringe.

  • Heat the reaction mixture to 80-110 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.[10]

Key Considerations for Success
  • Ligand Selection: The steric bulk of the 2-methyl group on the substrate necessitates the use of bulky, electron-rich phosphine ligands like SPhos or XPhos.[11][12] These ligands promote the formation of the catalytically active monoligated palladium(0) species and facilitate both oxidative addition and reductive elimination.[12]

  • Base: A moderately strong base like K₃PO₄ is often effective. For more challenging couplings, stronger bases such as cesium carbonate (Cs₂CO₃) may be employed.[13]

  • Solvent: A mixture of an organic solvent like toluene or dioxane with water is commonly used to aid in the dissolution of the base and the boronic acid.[5][10]

Parameter Recommendation for Methyl 3-bromo-2-methyl-5-nitrobenzoate Rationale
Catalyst Pd(OAc)₂ or Pd₂(dba)₃Readily available and effective palladium precursors.[14]
Ligand SPhos, XPhos, or Buchwald-type ligandsBulky, electron-rich ligands overcome steric hindrance and promote catalysis.[11][12]
Base K₃PO₄, Cs₂CO₃Effective in promoting transmetalation without causing hydrolysis of the ester.[13]
Solvent Toluene/H₂O, Dioxane/H₂OGood solubility for reactants and promotes efficient reaction kinetics.[5][10]
Temperature 80-110 °CSufficient thermal energy to overcome activation barriers.

Pillar 2: The Heck Reaction

The Heck reaction, or Mizoroki-Heck reaction, is a powerful method for the formation of carbon-carbon bonds between an unsaturated halide and an alkene.[15][16] This reaction is particularly useful for the synthesis of substituted alkenes.[17]

Mechanistic Insights

The Heck reaction follows a catalytic cycle initiated by the oxidative addition of the aryl bromide to a palladium(0) complex.[16] The resulting palladium(II) species then undergoes migratory insertion of the alkene into the palladium-carbon bond. A subsequent β-hydride elimination event forms the desired substituted alkene and a palladium-hydride species. The final step is the regeneration of the palladium(0) catalyst by reductive elimination of HBr, which is neutralized by a base.[15]

Heck_Reaction Pd(0)L2 Pd(0)L2 Ar-Pd(II)(Br)L2 Ar-Pd(II)(Br)L2 Pd(0)L2->Ar-Pd(II)(Br)L2 Oxidative Addition (Ar-Br) Intermediate Intermediate Ar-Pd(II)(Br)L2->Intermediate Alkene Coordination R-CH2-CH(Ar)-Pd(II)(Br)L2 R-CH2-CH(Ar)-Pd(II)(Br)L2 Intermediate->R-CH2-CH(Ar)-Pd(II)(Br)L2 Migratory Insertion H-Pd(II)(Br)L2 H-Pd(II)(Br)L2 R-CH2-CH(Ar)-Pd(II)(Br)L2->H-Pd(II)(Br)L2 β-Hydride Elimination Ar-CH=CH-R Ar-CH=CH-R R-CH2-CH(Ar)-Pd(II)(Br)L2->Ar-CH=CH-R Product H-Pd(II)(Br)L2->Pd(0)L2 Reductive Elimination (+ Base)

Figure 2: Catalytic cycle of the Heck cross-coupling reaction.

Experimental Protocol: Heck Reaction of Methyl 3-bromo-2-methyl-5-nitrobenzoate

This protocol outlines a general procedure for the Heck coupling of the title compound with an acrylate ester.

Materials:

  • Methyl 3-bromo-2-methyl-5-nitrobenzoate (1.0 equiv)

  • n-Butyl acrylate (1.5 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

  • Tri(o-tolyl)phosphine (P(o-tol)₃) (4 mol%)

  • Triethylamine (Et₃N) (2.0 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Sealed reaction vessel

  • Magnetic stirrer and heating mantle

Procedure:

  • To a sealed reaction vessel, add Methyl 3-bromo-2-methyl-5-nitrobenzoate, Pd(OAc)₂, and P(o-tol)₃.

  • Evacuate and backfill the vessel with an inert gas.

  • Add anhydrous DMF, triethylamine, and n-butyl acrylate via syringe.

  • Seal the vessel and heat the reaction mixture to 100-120 °C.

  • Monitor the reaction by TLC or GC-MS.

  • After completion, cool the reaction to room temperature.

  • Dilute with ethyl acetate and wash with water and brine.

  • Dry the organic layer, filter, and concentrate.

  • Purify the product by column chromatography.[18]

Critical Parameters
  • Ligand: While phosphine-free conditions are sometimes employed, the use of phosphine ligands like P(o-tol)₃ can improve catalyst stability and reactivity.[18] For sterically demanding substrates, bulky N-heterocyclic carbene (NHC) ligands can also be highly effective.[15]

  • Base: An organic base such as triethylamine is commonly used to neutralize the HBr generated during the catalytic cycle.[16] Inorganic bases like potassium carbonate can also be used.[18]

  • Solvent: Polar aprotic solvents like DMF or DMAc are typically used to ensure the solubility of the reactants and the palladium catalyst.[18]

Parameter Recommendation for Methyl 3-bromo-2-methyl-5-nitrobenzoate Rationale
Catalyst Pd(OAc)₂A common and effective palladium source for Heck reactions.[18]
Ligand P(o-tol)₃ or NHC ligandsProvides a balance of steric bulk and electron-donating properties.[15][18]
Base Et₃N, K₂CO₃Neutralizes the acid byproduct and facilitates catalyst turnover.[16][18]
Solvent DMF, DMAcHigh boiling point and good solvating properties for the reaction components.[18]
Temperature 100-140 °CHigher temperatures are often required to drive the reaction to completion.[18]

Pillar 3: The Sonogashira Coupling

The Sonogashira reaction is a highly efficient method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.[19] This reaction is widely used in the synthesis of pharmaceuticals, natural products, and organic materials.

Mechanistic Overview

The Sonogashira coupling typically involves a dual catalytic system of palladium and copper.[19] The palladium cycle is similar to other cross-coupling reactions, involving oxidative addition and reductive elimination. The role of the copper co-catalyst is to facilitate the transmetalation step by forming a copper(I) acetylide intermediate, which then reacts with the palladium(II) complex.[20] Copper-free Sonogashira protocols have also been developed.[21]

Sonogashira_Coupling cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)(Br)L2 Ar-Pd(II)(Br)L2 Pd(0)L2->Ar-Pd(II)(Br)L2 Oxidative Addition (Ar-Br) Ar-Pd(II)(C≡CR)L2 Ar-Pd(II)(C≡CR)L2 Ar-Pd(II)(Br)L2->Ar-Pd(II)(C≡CR)L2 Transmetalation Ar-Pd(II)(C≡CR)L2->Pd(0)L2 Reductive Elimination Ar-C≡CR Ar-C≡CR Ar-Pd(II)(C≡CR)L2->Ar-C≡CR Product R-C≡CH R-C≡CH R-C≡C-Cu R-C≡C-Cu R-C≡CH->R-C≡C-Cu Base, Cu(I)

Figure 3: Catalytic cycle of the Sonogashira cross-coupling reaction.

Experimental Protocol: Sonogashira Coupling of Methyl 3-bromo-2-methyl-5-nitrobenzoate

This protocol describes a standard Sonogashira coupling of the title compound with a terminal alkyne.

Materials:

  • Methyl 3-bromo-2-methyl-5-nitrobenzoate (1.0 equiv)

  • Terminal alkyne (1.2 equiv)

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (2 mol%)

  • Copper(I) iodide (CuI) (4 mol%)

  • Triethylamine (Et₃N) (3.0 equiv)

  • Anhydrous Tetrahydrofuran (THF)

  • Schlenk flask

  • Magnetic stirrer

Procedure:

  • To a Schlenk flask, add Methyl 3-bromo-2-methyl-5-nitrobenzoate, Pd(PPh₃)₂Cl₂, and CuI.

  • Evacuate and backfill the flask with an inert gas.

  • Add anhydrous THF and triethylamine, followed by the terminal alkyne via syringe.

  • Stir the reaction mixture at room temperature or with gentle heating (40-60 °C).

  • Monitor the reaction by TLC.

  • Upon completion, filter the reaction mixture through a pad of celite to remove the catalyst.

  • Concentrate the filtrate and purify the residue by column chromatography.[20]

Key Experimental Variables
  • Catalyst System: The combination of a palladium catalyst and a copper(I) co-catalyst is standard.[20] However, for sensitive substrates, copper-free conditions using a more active palladium catalyst and a suitable ligand may be preferable to avoid homocoupling of the alkyne.[21]

  • Base: An amine base like triethylamine or diisopropylethylamine is typically used, which also serves as the solvent in some cases.[20]

  • Solvent: Aprotic solvents such as THF, DMF, or acetonitrile are commonly employed.[20]

Parameter Recommendation for Methyl 3-bromo-2-methyl-5-nitrobenzoate Rationale
Pd Catalyst Pd(PPh₃)₂Cl₂, Pd(OAc)₂/ligandStandard and reliable palladium sources.[20]
Cu Co-catalyst CuIFacilitates the formation of the copper acetylide for efficient transmetalation.[20]
Base Et₃N, DIPEAActs as both a base and a solvent in some protocols.[20]
Solvent THF, DMFGood solubility for the reactants and catalyst system.[20]
Temperature Room temperature to 60 °CMild conditions are often sufficient for this efficient reaction.[22]

Pillar 4: The Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds, enabling the synthesis of aryl amines from aryl halides.[23][24] This reaction has become a vital tool in medicinal chemistry.[25]

Mechanistic Cycle

The catalytic cycle for the Buchwald-Hartwig amination involves the oxidative addition of the aryl bromide to a palladium(0) complex.[23] The resulting palladium(II) complex then coordinates with the amine. Deprotonation by a base generates a palladium(II)-amido intermediate, which undergoes reductive elimination to form the desired aryl amine and regenerate the palladium(0) catalyst.[26]

Buchwald_Hartwig_Amination Pd(0)L2 Pd(0)L2 Ar-Pd(II)(Br)L2 Ar-Pd(II)(Br)L2 Pd(0)L2->Ar-Pd(II)(Br)L2 Oxidative Addition (Ar-Br) [Ar-Pd(II)(HNR'R'')L2]+Br- [Ar-Pd(II)(HNR'R'')L2]+Br- Ar-Pd(II)(Br)L2->[Ar-Pd(II)(HNR'R'')L2]+Br- Amine Coordination (HNR'R'') Ar-Pd(II)(NR'R'')L2 Ar-Pd(II)(NR'R'')L2 [Ar-Pd(II)(HNR'R'')L2]+Br-->Ar-Pd(II)(NR'R'')L2 Deprotonation (Base) Ar-Pd(II)(NR'R'')L2->Pd(0)L2 Reductive Elimination Ar-NR'R'' Ar-NR'R'' Ar-Pd(II)(NR'R'')L2->Ar-NR'R'' Product

Figure 4: Catalytic cycle of the Buchwald-Hartwig amination.

Experimental Protocol: Buchwald-Hartwig Amination of Methyl 3-bromo-2-methyl-5-nitrobenzoate

This protocol provides a general method for the amination of the title compound with a primary or secondary amine.

Materials:

  • Methyl 3-bromo-2-methyl-5-nitrobenzoate (1.0 equiv)

  • Amine (1.2 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2 mol%)

  • (±)-2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP) (4 mol%)

  • Sodium tert-butoxide (NaOt-Bu) (1.4 equiv)

  • Anhydrous toluene

  • Schlenk tube

  • Magnetic stirrer and heating mantle

Procedure:

  • In a glovebox or under an inert atmosphere, add Pd₂(dba)₃, BINAP, and NaOt-Bu to a Schlenk tube.

  • Add Methyl 3-bromo-2-methyl-5-nitrobenzoate and the amine.

  • Add anhydrous toluene via syringe.

  • Seal the tube and heat the reaction mixture to 80-110 °C.

  • Monitor the reaction by LC-MS.

  • Upon completion, cool to room temperature and quench with saturated aqueous ammonium chloride.

  • Extract the product with ethyl acetate, wash with brine, and dry over sodium sulfate.

  • Concentrate and purify by column chromatography.[26]

Essential Considerations
  • Ligand Choice: The success of the Buchwald-Hartwig amination is highly dependent on the ligand.[13] For sterically hindered substrates like the title compound, bulky, electron-rich ligands such as BINAP or Josiphos-type ligands are often required.[26]

  • Base: A strong, non-nucleophilic base like sodium tert-butoxide is crucial for the deprotonation of the amine coordinated to the palladium center.[13]

  • Inert Atmosphere: The palladium(0) catalyst is sensitive to air, so maintaining an inert atmosphere throughout the reaction is critical for success.[14]

Parameter Recommendation for Methyl 3-bromo-2-methyl-5-nitrobenzoate Rationale
Catalyst Pd₂(dba)₃, Pd(OAc)₂Common and effective palladium precursors.[26]
Ligand BINAP, Josiphos, Buchwald ligandsBulky ligands are necessary to promote reductive elimination from the sterically crowded intermediate.[13][26]
Base NaOt-Bu, LHMDSStrong, non-nucleophilic bases are required for efficient deprotonation.[13]
Solvent Toluene, DioxaneAprotic solvents that are compatible with the strong base.[26]
Temperature 80-110 °CProvides the necessary energy for the catalytic cycle to proceed efficiently.[26]

Troubleshooting Common Issues in Cross-Coupling Reactions

Problem Potential Cause Suggested Solution
Low or No Conversion Inactive catalystEnsure an inert atmosphere; use a fresh palladium source and ligand.[14]
Insufficiently active catalyst systemScreen different ligands and bases; increase the reaction temperature.[14]
Formation of Homocoupling Products Presence of oxygenThoroughly degas solvents and maintain a strict inert atmosphere.[21]
Dehalogenation of Starting Material Presence of water or protic impuritiesUse anhydrous solvents and reagents.[21]
Low Yields with Sterically Hindered Substrates Inappropriate ligandUse bulky, electron-rich phosphine or NHC ligands.[12]

Conclusion

Methyl 3-bromo-2-methyl-5-nitrobenzoate represents a valuable and versatile building block for the synthesis of complex organic molecules. While its substitution pattern presents certain challenges, a rational approach to the selection of reaction conditions, particularly the choice of catalyst and ligand, can lead to successful cross-coupling outcomes. The protocols and insights provided in this guide are intended to empower researchers to effectively utilize this compound in their synthetic campaigns, paving the way for the discovery of novel chemical entities with potential applications in medicine and materials science.

References

  • Corbet, J.-P., & Mignani, G. (2006). Selected Patented Cross-Coupling Reaction Technologies. Chemical Reviews, 106(7), 2651–2710.
  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.
  • Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides.
  • Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Chlorides. Journal of the American Chemical Society, 129(11), 3358–3366.
  • Matos, K., & Söderquist, J. A. (1998). A Novel and Efficient Transmetalation of B-Aryl-9-BBN to Palladium(II) in the Suzuki Cross-Coupling Reaction. The Journal of Organic Chemistry, 63(3), 461–462.
  • The Nobel Prize in Chemistry 2010. (2010). NobelPrize.org. [Link]

  • Sigma-Aldrich. (n.d.). Step-by-Step Guide for KitAlysis™ Suzuki-Miyaura Cross-Coupling Reaction Screening Kit.
  • BenchChem. (n.d.). Application Notes and Protocols for Suzuki Cross-Coupling Reactions Using 2-Bromomethyl-4,5-diphenyl-oxazole.
  • Anelli, P. L., Biffi, C., Montanari, F., & Quici, S. (1987). A very mild and efficient C-C cross-coupling of aryl and vinyl halides. The Journal of Organic Chemistry, 52(12), 2559–2562.
  • Hazra, A., & Deb, I. (2021). Cross-Coupling Reactions of Nitroarenes. Accounts of Chemical Research, 54(15), 3140–3153.
  • Scite.ai. (n.d.). Ligand effects in palladium-catalyzed Suzuki and Heck coupling reactions.
  • Royal Society of Chemistry. (2023). Recent advances in the application of ligands in palladium-catalyzed chemoselective coupling reactions at C–Br, C–OTf, and C–Cl sites. Organic Chemistry Frontiers.
  • Z-INA. (n.d.).
  • Sigma-Aldrich. (n.d.). Cross-Coupling Reactions Guide.
  • American Chemical Society. (2021). Cross-Coupling Reactions of Nitroarenes. Accounts of Chemical Research.
  • Sigma-Aldrich. (n.d.). Cross-Coupling Reaction Manual: Desk Reference.
  • Springer. (2019).
  • MDPI. (2019). Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents.
  • National Institutes of Health. (2023).
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  • Organic Chemistry Portal. (n.d.). Heck Reaction.
  • Wikipedia. (n.d.). Heck reaction.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.).
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  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction.
  • National Institutes of Health. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors.
  • Wikipedia. (n.d.). Sonogashira coupling.
  • BenchChem. (n.d.). Application Notes and Protocols: Buchwald-Hartwig Amination of 1-Bromo-3-butoxy-5-nitrobenzene.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling.
  • BenchChem. (n.d.).
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  • National Institutes of Health. (2018).
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  • ChemRxiv. (n.d.). Controlling Reactivity and Selectivity in the Mizoroki-Heck Reaction: High Throughput Evaluation of 1,5-Diaza-3,7-diphosphacyclooctane Ligands.
  • YouTube. (2021). Heck Reaction | Named Reactions | Organic Chemistry Lessons.
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Application of "Methyl 3-bromo-2-methyl-5-nitrobenzoate" in API synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for the Strategic Use of Methyl 3-bromo-2-methyl-5-nitrobenzoate in the Synthesis of Active Pharmaceutical Ingredients (APIs).

Introduction: A Versatile Scaffold for Modern Drug Discovery

Methyl 3-bromo-2-methyl-5-nitrobenzoate is a polysubstituted aromatic compound that serves as a highly functionalized and versatile building block in medicinal chemistry. Its strategic arrangement of reactive sites—an aryl bromide, a nitro group, a methyl ester, and a sterically influential methyl group—provides chemists with a powerful platform for constructing complex molecular architectures. The aryl bromide is a prime handle for palladium-catalyzed cross-coupling reactions, enabling the formation of key carbon-carbon and carbon-nitrogen bonds that are foundational to many modern APIs.[1][2] Concurrently, the nitro and ester functionalities offer orthogonal sites for subsequent chemical modifications, such as reduction to an amine or hydrolysis to a carboxylic acid, respectively. This inherent reactivity makes it a valuable starting material for generating diverse libraries of compounds in the drug discovery pipeline.[3]

This guide provides a detailed overview of the core applications of Methyl 3-bromo-2-methyl-5-nitrobenzoate, focusing on field-proven protocols for key transformations and explaining the mechanistic rationale behind experimental choices.

Physicochemical Properties

A clear understanding of the compound's physical and chemical properties is essential for its effective use in synthesis.

PropertyValueSource
IUPAC Name methyl 3-bromo-2-methyl-5-nitrobenzoate[4]
CAS Number 885519-05-1[5]
Molecular Formula C₉H₈BrNO₄[4]
Molecular Weight 274.07 g/mol [4]
SMILES CC1=C(C=C(C=C1Br)[O-])C(=O)OC[4]

Core Reactivity and Synthetic Potential

The synthetic utility of Methyl 3-bromo-2-methyl-5-nitrobenzoate is dictated by its distinct functional groups. The aryl bromide is amenable to a wide range of palladium-catalyzed reactions, while the electron-withdrawing nitro group influences the reactivity of the aromatic ring and serves as a precursor to an aniline moiety.

G cluster_0 Key Transformations main Methyl 3-bromo-2-methyl-5-nitrobenzoate suzuki Suzuki-Miyaura Coupling (C-C Bond Formation) main->suzuki R-B(OH)₂ Pd Catalyst buchwald Buchwald-Hartwig Amination (C-N Bond Formation) main->buchwald R₂NH Pd Catalyst nitro_red Nitro Group Reduction (Amine Formation) main->nitro_red Reduction (e.g., Fe/HCl, H₂/Pd) ester_hyd Ester Hydrolysis (Carboxylic Acid Formation) main->ester_hyd Hydrolysis (e.g., LiOH, NaOH) api Complex API Structures suzuki->api API Scaffolds buchwald->api API Scaffolds nitro_red->api Further Functionalization ester_hyd->api Further Functionalization G start Start setup Combine Reactants: - Aryl Bromide - Boronic Acid - Base (Na₂CO₃) - Solvent (Toluene/EtOH/H₂O) start->setup purge Degas Mixture (N₂ or Ar Purge) setup->purge add_pd Add Pd(PPh₃)₄ Catalyst purge->add_pd react Heat to Reflux (e.g., 90 °C) Monitor by TLC/LC-MS add_pd->react workup Aqueous Workup: - Cool to RT - Dilute with EtOAc - Wash with H₂O, Brine react->workup purify Purification: - Dry (Na₂SO₄) - Concentrate - Column Chromatography workup->purify end Characterize Product purify->end

Caption: Experimental workflow for the Suzuki-Miyaura cross-coupling reaction.

Step-by-Step Procedure:

  • Reaction Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add Methyl 3-bromo-2-methyl-5-nitrobenzoate (274 mg, 1.0 mmol), phenylboronic acid (146 mg, 1.2 mmol), and sodium carbonate (265 mg, 2.5 mmol).

  • Solvent Addition: Add toluene (8 mL), ethanol (2 mL), and water (2 mL) to the flask.

  • Inert Atmosphere: Purge the reaction mixture with an inert gas (nitrogen or argon) for 15 minutes to remove dissolved oxygen, which can deactivate the palladium catalyst.

  • Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (35 mg, 0.03 mmol) to the mixture under a positive pressure of the inert gas.

  • Reaction: Heat the mixture to 90 °C and stir vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting aryl bromide is consumed (typically 4-12 hours).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and transfer to a separatory funnel. Wash the organic layer sequentially with water (2 x 15 mL) and saturated brine (15 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude residue by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure product.

Application Protocol 2: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C–N bonds, a transformation of immense importance in pharmaceutical synthesis. [1][6]This reaction allows for the coupling of aryl halides with a wide variety of primary and secondary amines, providing direct access to the aniline and N-aryl heterocyclic motifs prevalent in drug molecules. [7][8] Mechanistic Rationale: Similar to the Suzuki coupling, the mechanism involves a Pd(0)/Pd(II) catalytic cycle. [1]Key steps are the oxidative addition of the aryl bromide to the Pd(0) complex, coordination of the amine, deprotonation by a strong, non-nucleophilic base (e.g., sodium tert-butoxide) to form a palladium-amido complex, and finally, reductive elimination to furnish the N-aryl product. [1][7]The choice of ligand is crucial for success; bulky, electron-rich phosphine ligands (e.g., XPhos, RuPhos) are often required to promote the reductive elimination step, which can be challenging. [9]

Experimental Protocol: Synthesis of Methyl 3-(diethylamino)-2-methyl-5-nitrobenzoate

This protocol describes a general procedure for the Buchwald-Hartwig amination of Methyl 3-bromo-2-methyl-5-nitrobenzoate with diethylamine.

Reagents and Materials:

ReagentMolar Equiv.MolMass / Volume
Methyl 3-bromo-2-methyl-5-nitrobenzoate1.01.0 mmol274 mg
Diethylamine1.51.5 mmol155 µL (110 mg)
Pd₂(dba)₃0.010.01 mmol9.2 mg
XPhos0.040.04 mmol19 mg
Sodium tert-butoxide (NaOtBu)1.41.4 mmol135 mg
Anhydrous Toluene--10 mL

Workflow Diagram:

G start Start setup In Glovebox/Schlenk Line: - Add Pd₂(dba)₃, XPhos, NaOtBu - Add Aryl Bromide start->setup add_solv Add Anhydrous Toluene and Diethylamine setup->add_solv react Seal and Heat (e.g., 100-110 °C) Monitor by TLC/LC-MS add_solv->react workup Aqueous Workup: - Cool to RT - Quench with H₂O - Extract with EtOAc react->workup purify Purification: - Wash with Brine - Dry (Na₂SO₄), Concentrate - Column Chromatography workup->purify end Characterize Product purify->end

Sources

Application Notes and Protocols for the Use of Methyl 3-bromo-2-methyl-5-nitrobenzoate in the Synthesis of Novel Pharmaceuticals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Versatile Scaffold for Complex Drug Candidates

In the landscape of modern medicinal chemistry, the strategic functionalization of aromatic rings is a cornerstone of drug design. Methyl 3-bromo-2-methyl-5-nitrobenzoate (CAS No. 885519-05-1) has emerged as a pivotal intermediate, offering a unique combination of reactive sites for the construction of complex molecular architectures. Its trifunctional nature—a bromine atom amenable to cross-coupling reactions, a nitro group that can be readily converted to a versatile amine, and an ester for further modification—makes it an invaluable building block for novel therapeutics, particularly in the realm of kinase inhibitors and other targeted therapies.

This guide provides a comprehensive overview of the synthesis and application of Methyl 3-bromo-2-methyl-5-nitrobenzoate, presenting detailed, field-proven protocols for its preparation and subsequent elaboration into advanced pharmaceutical precursors. The methodologies described herein are designed to be robust and scalable, providing researchers with a reliable toolkit for their drug discovery programs.

Physicochemical Properties and Spectral Data

A thorough characterization of the starting intermediate is critical for the success of subsequent synthetic transformations.

PropertyValue
CAS Number 885519-05-1
Molecular Formula C₉H₈BrNO₄
Molecular Weight 274.07 g/mol
Appearance Off-white to pale yellow solid

Synthesis of Methyl 3-bromo-2-methyl-5-nitrobenzoate: A Detailed Protocol

The synthesis of the title compound is achieved through the nitration of methyl 3-bromo-2-methylbenzoate. The regioselectivity of this reaction is governed by the directing effects of the substituents on the aromatic ring. The methyl group is ortho, para-directing, while the methyl ester is meta-directing. The nitration occurs at the position para to the methyl group and meta to the ester, which is sterically accessible.

Experimental Protocol: Nitration of Methyl 3-bromo-2-methylbenzoate

This protocol is adapted from methodologies described in the synthesis of related isoindolinone kinase inhibitors[1].

Materials:

  • Methyl 3-bromo-2-methylbenzoate

  • Fuming Nitric Acid (90%)

  • Concentrated Sulfuric Acid (98%)

  • Dichloromethane (DCM)

  • Ice

  • Saturated Sodium Bicarbonate solution (NaHCO₃)

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Dropping funnel

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer, dissolve Methyl 3-bromo-2-methylbenzoate (1.0 eq) in concentrated sulfuric acid (5.0 vol) at 0 °C (ice bath).

  • Preparation of Nitrating Mixture: In a separate flask, carefully prepare the nitrating mixture by adding fuming nitric acid (1.2 eq) to concentrated sulfuric acid (2.0 vol) at 0 °C.

  • Nitration Reaction: Add the nitrating mixture dropwise to the solution of the starting material over 30 minutes, maintaining the internal temperature below 5 °C.

  • Reaction Monitoring: Stir the reaction mixture at 0-5 °C for 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, slowly pour the reaction mixture onto crushed ice (10.0 vol).

  • Extraction: Extract the aqueous layer with dichloromethane (3 x 5.0 vol).

  • Washing: Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford Methyl 3-bromo-2-methyl-5-nitrobenzoate. A patent describing this transformation reported obtaining a mixture of the desired product and its isomer, methyl 3-bromo-2-methyl-6-nitrobenzoate, which could be separated by chromatography[1].

Application in Pharmaceutical Synthesis: From Intermediate to Advanced Precursor

The synthetic utility of Methyl 3-bromo-2-methyl-5-nitrobenzoate is primarily demonstrated through two key transformations: the reduction of the nitro group to an amine and the subsequent participation of the bromo- and amino- functionalities in cyclization or cross-coupling reactions.

Part A: Reduction of the Nitro Group to Synthesize Methyl 3-amino-5-bromo-2-methylbenzoate

The conversion of the nitro group to an amine is a crucial step, unlocking the potential for a wide range of subsequent chemical modifications. A common and effective method for this transformation is reduction using iron powder in the presence of an acid. This method is often preferred in industrial settings due to its cost-effectiveness and milder conditions compared to catalytic hydrogenation for certain substrates. A similar procedure is described in a patent for the synthesis of benzofuran derivatives[2].

Experimental Protocol: Iron-Mediated Nitro Reduction

Materials:

  • Methyl 3-bromo-2-methyl-5-nitrobenzoate

  • Iron powder

  • Ammonium chloride (NH₄Cl)

  • Ethanol

  • Water

  • Celite®

  • Ethyl acetate

Procedure:

  • Reaction Setup: To a solution of Methyl 3-bromo-2-methyl-5-nitrobenzoate (1.0 eq) in a mixture of ethanol and water (e.g., 4:1 v/v), add ammonium chloride (6.0 eq).

  • Addition of Iron: Heat the mixture to 70-80 °C and add iron powder (5.0 eq) portion-wise over 20 minutes.

  • Reaction Monitoring: Stir the reaction vigorously at reflux for 2-4 hours. Monitor the disappearance of the starting material by TLC or LC-MS.

  • Work-up: After completion, cool the reaction mixture to room temperature and filter through a pad of Celite®. Wash the filter cake with ethyl acetate.

  • Extraction: Concentrate the filtrate to remove ethanol and then extract the aqueous residue with ethyl acetate (3x).

  • Washing and Drying: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield Methyl 3-amino-5-bromo-2-methylbenzoate, which can often be used in the next step without further purification.

Part B: Synthesis of a Benzimidazole Scaffold – A Gateway to Kinase Inhibitors

Benzimidazoles are a prominent structural motif in many kinase inhibitors. The following protocol outlines a general procedure for the construction of a benzimidazole ring system from the synthesized amino-bromo intermediate, which can then be further elaborated. This involves a reductive cyclization with an aldehyde, a common strategy in the synthesis of such heterocyclic systems[3].

Experimental Protocol: One-Pot Reductive Cyclization to a Benzimidazole

Materials:

  • Methyl 3-amino-5-bromo-2-methylbenzoate

  • Aromatic aldehyde (e.g., 4-methoxybenzaldehyde, 1.1 eq)

  • Sodium dithionite (Na₂S₂O₄) (3.0 eq)

  • Dimethylformamide (DMF)

  • Water

  • Ethyl acetate

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve Methyl 3-amino-5-bromo-2-methylbenzoate (1.0 eq) and the aromatic aldehyde (1.1 eq) in DMF.

  • Reductive Cyclization: Add an aqueous solution of sodium dithionite (3.0 eq) dropwise to the reaction mixture.

  • Reaction Conditions: Heat the mixture to 80-100 °C and stir for 4-6 hours. Monitor the reaction by TLC or LC-MS.

  • Work-up: Cool the reaction to room temperature and pour into ice-water.

  • Extraction: Extract the product with ethyl acetate (3x).

  • Washing and Drying: Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purification: Purify the crude product by column chromatography to yield the corresponding benzimidazole derivative.

Visualization of Synthetic Pathways

The following diagrams illustrate the key synthetic transformations described in this application note.

Synthesis of Methyl 3-bromo-2-methyl-5-nitrobenzoate start Methyl 3-bromo-2-methylbenzoate intermediate Methyl 3-bromo-2-methyl-5-nitrobenzoate start->intermediate Fuming HNO3, H2SO4 0-5 °C

Caption: Synthesis of the target intermediate.

Application in Pharmaceutical Synthesis intermediate Methyl 3-bromo-2-methyl-5-nitrobenzoate amine Methyl 3-amino-5-bromo-2-methylbenzoate intermediate->amine Fe, NH4Cl EtOH/H2O, Reflux benzimidazole Substituted Benzimidazole (Kinase Inhibitor Scaffold) amine->benzimidazole ArCHO, Na2S2O4 DMF, 80-100 °C

Caption: Elaboration to a pharmaceutical scaffold.

Conclusion

Methyl 3-bromo-2-methyl-5-nitrobenzoate is a highly functionalized and versatile building block with significant applications in the synthesis of novel pharmaceuticals. The protocols detailed in this guide offer reliable and scalable methods for its preparation and subsequent transformation into complex heterocyclic structures, such as those found in kinase inhibitors. The strategic positioning of its reactive functional groups provides a robust platform for the application of modern synthetic methodologies, enabling the rapid generation of diverse compound libraries for drug discovery.

References

  • Recent achievements in the synthesis of benzimidazole derivatives. (2023). RSC Publishing. [Link]

  • Isoindolinone kinase inhibitors. (2012).
  • Benzofuran derivative, preparation method thereof and use thereof in medicine. (2017).

Sources

Experimental procedure for the synthesis of "Methyl 3-bromo-2-methyl-5-nitrobenzoate"

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for the Synthesis of Methyl 3-bromo-2-methyl-5-nitrobenzoate

Introduction: The Strategic Synthesis of a Substituted Aromatic Building Block

Methyl 3-bromo-2-methyl-5-nitrobenzoate is a highly functionalized aromatic compound with potential applications in medicinal chemistry and materials science as a synthetic intermediate. Its specific substitution pattern, featuring electron-withdrawing nitro and bromo groups alongside an electron-donating methyl group and a methyl ester, makes it a versatile scaffold for further chemical modifications. The synthesis of this molecule requires a careful strategic approach to electrophilic aromatic substitution, navigating the directing effects of the pre-existing substituents to achieve the desired regiochemistry.

This application note provides a detailed experimental protocol for the synthesis of Methyl 3-bromo-2-methyl-5-nitrobenzoate. The procedure is designed for researchers and scientists in organic synthesis and drug development. The described methodology is based on well-established principles of electrophilic aromatic substitution, with a focus on safety, efficiency, and product purity. The causality behind experimental choices is explained to provide a deeper understanding of the reaction mechanism and to allow for informed modifications if necessary.

Reaction Scheme

The synthesis of Methyl 3-bromo-2-methyl-5-nitrobenzoate is proposed to proceed via a two-step sequence starting from methyl 2-methylbenzoate. The first step is the nitration of the aromatic ring, followed by bromination of the resulting intermediate. The directing effects of the methyl and methyl ester groups on methyl 2-methylbenzoate guide the incoming electrophiles to the desired positions. The methyl group is an ortho, para-director, while the methyl ester is a meta-director. Both groups direct incoming electrophiles to the 3 and 5 positions of the benzene ring.

Step 1: Nitration of Methyl 2-methylbenzoate

Step 2: Bromination of Methyl 2-methyl-5-nitrobenzoate

Materials and Reagents

Compound Name Formula MW ( g/mol ) Supplier Notes
Methyl 2-methylbenzoateC9H10O2150.17Sigma-AldrichStarting material
Concentrated Nitric Acid (70%)HNO363.01Fisher Sci.Highly corrosive and oxidizing. Handle with extreme care.[1][2][3][4]
Concentrated Sulfuric Acid (98%)H2SO498.08VWRHighly corrosive. Handle with extreme care.[5]
BromineBr2159.81AcrosHighly toxic and corrosive. Handle in a fume hood with appropriate PPE.
Iron(III) BromideFeBr3295.56Alfa AesarCatalyst for bromination.
Dichloromethane (DCM)CH2Cl284.93MacronSolvent for extraction and chromatography.
Sodium BicarbonateNaHCO384.01EMDFor neutralization.
Anhydrous Magnesium SulfateMgSO4120.37BDHDrying agent.
Ethyl AcetateC4H8O288.11J.T. BakerSolvent for chromatography.
HexanesC6H1486.18Pharmco-AaperSolvent for chromatography.

Experimental Protocol

Part 1: Synthesis of Methyl 2-methyl-5-nitrobenzoate

Safety First: Concentrated nitric and sulfuric acids are extremely corrosive and strong oxidizing agents.[2][5] Always wear appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and acid-resistant gloves.[1][3][4] All manipulations should be performed in a certified chemical fume hood.[1] An eyewash station and safety shower should be readily accessible.[3]

  • Reaction Setup:

    • To a 250 mL round-bottom flask equipped with a magnetic stir bar, add methyl 2-methylbenzoate (10.0 g, 66.6 mmol).

    • In a separate beaker, carefully prepare the nitrating mixture by slowly adding concentrated nitric acid (7.0 mL, 166.5 mmol) to concentrated sulfuric acid (15 mL) while cooling in an ice bath. The addition should be done dropwise with constant stirring.

  • Nitration Reaction:

    • Cool the round-bottom flask containing methyl 2-methylbenzoate in an ice bath to 0-5 °C.

    • Slowly add the pre-cooled nitrating mixture dropwise to the stirred solution of methyl 2-methylbenzoate over a period of 30-45 minutes, ensuring the internal temperature does not exceed 10 °C.[6][7] The rate of addition is crucial to prevent the formation of dinitrated byproducts.[8]

    • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Let it stir for an additional 1-2 hours to ensure the reaction goes to completion.[9]

  • Work-up and Isolation:

    • Carefully pour the reaction mixture onto 100 g of crushed ice in a 500 mL beaker with vigorous stirring.[6][9][10] A precipitate should form.

    • Allow the ice to melt completely, then collect the solid product by vacuum filtration using a Büchner funnel.[6][10]

    • Wash the crude product with copious amounts of cold water until the washings are neutral to litmus paper. This removes any residual acid.

    • The crude product can be further purified by recrystallization from methanol or a mixture of ethanol and water.[6][10][11]

Part 2: Synthesis of Methyl 3-bromo-2-methyl-5-nitrobenzoate

Safety First: Bromine is highly toxic, volatile, and corrosive. All manipulations involving bromine must be conducted in a well-ventilated chemical fume hood. Wear appropriate PPE, including neoprene or nitrile gloves.

  • Reaction Setup:

    • To a dry 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the dried methyl 2-methyl-5-nitrobenzoate (10.0 g, 51.2 mmol) and dichloromethane (100 mL).

    • Add anhydrous iron(III) bromide (0.75 g, 2.56 mmol) to the flask.

  • Bromination Reaction:

    • In a dropping funnel, place bromine (2.9 mL, 56.3 mmol) dissolved in dichloromethane (20 mL).

    • Add the bromine solution dropwise to the reaction mixture at room temperature over 30 minutes. The reddish-brown color of bromine should disappear as it reacts.

    • After the addition is complete, stir the reaction mixture at room temperature for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

  • Work-up and Purification:

    • Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate until the evolution of gas ceases.

    • Transfer the mixture to a separatory funnel and separate the organic layer.

    • Wash the organic layer sequentially with 1 M sodium thiosulfate solution to remove any unreacted bromine, followed by brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

    • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent to afford the pure Methyl 3-bromo-2-methyl-5-nitrobenzoate.

Characterization

The final product, Methyl 3-bromo-2-methyl-5-nitrobenzoate, is expected to be a solid at room temperature.

  • ¹H NMR (400 MHz, CDCl₃): The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methyl ester protons, and the methyl group protons. The aromatic protons will appear as two doublets in the downfield region. The methyl ester will be a singlet at around 3.9 ppm, and the methyl group on the ring will be a singlet at around 2.5 ppm.

  • ¹³C NMR (100 MHz, CDCl₃): The carbon NMR spectrum will show the expected number of signals for the nine distinct carbon atoms in the molecule. The carbonyl carbon of the ester will be the most downfield signal.

  • Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the product (274.07 g/mol ), with a characteristic isotopic pattern for a compound containing one bromine atom.[12]

  • Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the nitro group (around 1530 and 1350 cm⁻¹), the ester carbonyl group (around 1720 cm⁻¹), and C-Br stretching.[13]

Experimental Workflow Diagram

SynthesisWorkflow cluster_part1 Part 1: Nitration cluster_part2 Part 2: Bromination A 1. Prepare Nitrating Mixture (HNO₃ + H₂SO₄) C 3. Add Nitrating Mixture Dropwise (T < 10 °C) A->C B 2. Cool Methyl 2-methylbenzoate (0-5 °C) B->C D 4. Stir at Room Temperature (1-2 hours) C->D E 5. Quench with Ice Water D->E F 6. Isolate via Vacuum Filtration E->F G 7. Recrystallize Product F->G H 1. Dissolve Nitrated Intermediate in DCM (+ FeBr₃) G->H Dried Intermediate I 2. Add Bromine Solution Dropwise H->I J 3. Stir at Room Temperature (2-4 hours) I->J K 4. Quench with NaHCO₃ J->K L 5. Extraction and Washing K->L M 6. Dry and Concentrate L->M N 7. Purify by Column Chromatography M->N O Characterization (NMR, MS, IR) N->O Final Product

Caption: Workflow for the synthesis of Methyl 3-bromo-2-methyl-5-nitrobenzoate.

Troubleshooting

Problem Possible Cause Solution
Low yield in nitration stepIncomplete reaction or formation of byproducts.Ensure the reaction temperature is maintained below 10 °C during the addition of the nitrating mixture.[6][7] Extend the reaction time at room temperature.
Formation of dinitrated productReaction temperature too high.Add the nitrating mixture more slowly and ensure efficient cooling.
Bromination reaction is slowInactive catalyst.Use fresh, anhydrous iron(III) bromide.
Product is an oil, not a solidPresence of impurities.Purify the crude product thoroughly by recrystallization or column chromatography.
Incomplete removal of bromineInsufficient washing with sodium thiosulfate.Wash the organic layer with sodium thiosulfate solution until the color of bromine is completely discharged.

Conclusion

The synthesis of Methyl 3-bromo-2-methyl-5-nitrobenzoate can be successfully achieved through a two-step electrophilic aromatic substitution sequence. Careful control of reaction conditions, particularly temperature, is crucial for achieving a good yield and minimizing the formation of byproducts. The provided protocol, grounded in established chemical principles, offers a reliable method for the preparation of this valuable synthetic intermediate. Adherence to the safety guidelines for handling corrosive and toxic reagents is paramount for a safe and successful synthesis.

References

  • Quora. (2024). What safety precautions should I take when handling nitric acid?
  • University of Washington. (n.d.). NITRIC ACID SAFETY.
  • Columbus Chemical Industries. (2022). Sulfuric Acid / Nitric Acid 98.8 : 1.
  • Guidechem. (n.d.).
  • VelocityEHS. (2015). Nitric Acid Safety Tips & Health Hazards.
  • Lab Pro. (2023). Handling and Storage of Nitric Acid: Best Practices and Safety Guidelines.
  • University of California, Irvine. (n.d.).
  • University of Missouri–St. Louis. (n.d.).
  • Williamson, K. L., & Masters, K. M. (2011). Macroscale and Microscale Organic Experiments. Cengage Learning.
  • Google Patents. (2019). US10392364B2 - Process for synthesis of lenalidomide.
  • Anasazi Instruments. (n.d.).
  • Royal Society of Chemistry. (n.d.).
  • University of Hawaii. (n.d.).
  • Royal Society of Chemistry. (n.d.).
  • University of Cambridge International Examinations. (2008). Practical Chemistry 2008 – Student Instruction Sheet.
  • Chegg. (n.d.).
  • Quora. (2016).
  • PubChem. (n.d.).
  • Tokyo Chemical Industry Co., Ltd. (n.d.).
  • Royal Society of Chemistry. (2012).
  • Scribd. (n.d.).
  • YouTube. (2013). Aromatic 3b.

Sources

Scalable synthesis of "Methyl 3-bromo-2-methyl-5-nitrobenzoate" for industrial applications

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for the Scalable Synthesis of Methyl 3-bromo-2-methyl-5-nitrobenzoate

Introduction: The Strategic Importance of a Key Building Block

Methyl 3-bromo-2-methyl-5-nitrobenzoate is a highly functionalized aromatic compound that serves as a critical intermediate in the synthesis of complex organic molecules, particularly in the pharmaceutical industry. Its structure, featuring a strategically substituted benzene ring with bromo, methyl, nitro, and methyl ester groups, makes it a versatile precursor for the construction of active pharmaceutical ingredients (APIs). The precise arrangement of these functional groups allows for selective chemical transformations, enabling the efficient assembly of elaborate molecular architectures. This application note provides a comprehensive guide for the scalable synthesis of Methyl 3-bromo-2-methyl-5-nitrobenzoate, focusing on a robust and industrially viable protocol. We will delve into the rationale behind the chosen synthetic strategy, provide a detailed step-by-step procedure, and address key considerations for process optimization, safety, and analytical quality control.

Physicochemical Properties

A summary of the key properties of Methyl 3-bromo-2-methyl-5-nitrobenzoate is presented below.

PropertyValueSource
IUPAC Name methyl 3-bromo-2-methyl-5-nitrobenzoate[1]
CAS Number 885519-05-1[1]
Molecular Formula C₉H₈BrNO₄[1]
Molecular Weight 274.07 g/mol [1]
Appearance White to light yellow powder/crystal
Melting Point 51.0 to 55.0 °C
InChIKey KHYSOGYKNCNXIS-UHFFFAOYSA-N[1]

Synthetic Strategy: A Logic-Driven Approach to Scalability

The industrial synthesis of a molecule like Methyl 3-bromo-2-methyl-5-nitrobenzoate requires a strategic approach that prioritizes yield, purity, cost-effectiveness, and safety. Two primary retrosynthetic pathways can be envisioned for this target molecule.

Workflow for Synthetic Route Selection

cluster_route1 Route A: Late-Stage Bromination cluster_route2 Route B: Late-Stage Nitration Target Methyl 3-bromo-2-methyl-5-nitrobenzoate Decision Route Selection Analysis Target->Decision A1 Methyl 2-methyl-5-nitrobenzoate A2 Bromination A1->A2 Br₂ or NBS A2->Target Reason1 Potential for regioisomeric byproducts due to competing directing effects. A2->Reason1 B1 Methyl 3-bromo-2-methylbenzoate B2 Nitration B1->B2 HNO₃ / H₂SO₄ B2->Target Reason2 Strong directing-group agreement leads to high regioselectivity. B2->Reason2 Decision->A2 Less Favorable Decision->B2 Recommended

Caption: Selection of the optimal synthetic route.

Route A: Bromination of Methyl 2-methyl-5-nitrobenzoate. This route involves the bromination of a pre-existing nitro-substituted aromatic ring. The starting material, methyl 2-methyl-5-nitrobenzoate, can be prepared from 2-methyl-5-nitrobenzoic acid. However, the electrophilic aromatic substitution (bromination) on this substrate can be challenging from a regioselectivity standpoint. The methyl group is an ortho, para-director, while the nitro and ester groups are meta-directors. This competition can lead to the formation of undesired isomers, complicating purification and reducing the overall yield of the target molecule.

Route B: Nitration of Methyl 3-bromo-2-methylbenzoate. This is the recommended and more logical approach for a scalable synthesis. In this pathway, the bromination is performed on a less deactivated ring, and the subsequent nitration step benefits from the synergistic directing effects of the substituents. The methyl and bromo groups are both ortho, para-directors, while the methyl ester is a meta-director. For the nitration at the 5-position, the bromo group directs para, the methyl group directs ortho, and the ester group directs meta. This strong agreement in directing effects leads to a highly regioselective reaction, minimizing the formation of impurities and simplifying downstream processing.[2]

Recommended Industrial Protocol: Nitration of Methyl 3-bromo-2-methylbenzoate

This protocol is designed for robustness and scalability. It is based on well-established electrophilic aromatic nitration chemistry, which is widely used in industrial settings.[3][4]

Materials and Equipment
  • Reagents: Methyl 3-bromo-2-methylbenzoate (>98% purity), Concentrated Sulfuric Acid (98%), Concentrated Nitric Acid (70%), Ice, Methanol.

  • Equipment: Jacketed glass reactor with temperature control, mechanical stirrer, dropping funnel, temperature probe, filtration apparatus (e.g., Nutsche filter-dryer), vacuum pump.

Detailed Step-by-Step Protocol
  • Reactor Preparation and Charging:

    • Ensure the reactor is clean and dry.

    • Charge the reactor with concentrated sulfuric acid (H₂SO₄) (approx. 4 volumes relative to the starting material).

    • Begin agitation and cool the sulfuric acid to 0-5 °C using the reactor jacket.

  • Addition of Starting Material:

    • Slowly add Methyl 3-bromo-2-methylbenzoate (1.0 eq) to the cold sulfuric acid while maintaining the temperature between 0-10 °C. The addition should be portion-wise or via a solid addition funnel to control any exotherm.

    • Stir the mixture until complete dissolution is observed.

  • Preparation of Nitrating Mixture:

    • In a separate, clean, and dry vessel, carefully prepare the nitrating mixture. Slowly add concentrated nitric acid (HNO₃) (1.1 eq) to concentrated sulfuric acid (1 volume) while cooling in an ice bath.

    • Causality: The pre-mixing of nitric and sulfuric acids generates the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating agent.[5] Sulfuric acid acts as both a catalyst and a dehydrating agent.

  • Nitration Reaction:

    • Slowly add the prepared nitrating mixture to the solution of the starting material in sulfuric acid via a dropping funnel.

    • Crucial Control Point: Maintain the internal temperature of the reactor between 5-15 °C throughout the addition.[4] This is critical to prevent over-nitration and the formation of byproducts. The addition should be controlled over a period of at least one hour for larger scales.

    • After the addition is complete, allow the reaction to stir at room temperature for an additional 15-30 minutes to ensure completion.

  • Reaction Quench and Product Precipitation:

    • Carefully pour the reaction mixture onto a stirred slurry of crushed ice and water (approx. 10-15 volumes). This should be done in a separate quench vessel.

    • The product will precipitate as a solid. Stir the slurry for about an hour to allow for complete precipitation and to break up any large agglomerates.

  • Isolation and Washing:

    • Isolate the solid product by filtration.

    • Wash the filter cake thoroughly with cold water until the filtrate is neutral to pH paper. This removes residual acids.

    • Perform a final wash with a small amount of ice-cold methanol to remove any highly colored impurities or more soluble byproducts.[4][6]

  • Drying:

    • Dry the product under vacuum at a temperature not exceeding 40 °C until a constant weight is achieved.

Typical Reaction Parameters
ParameterValueRationale
Temperature 5-15 °CMinimizes byproduct formation and ensures reaction control.[4]
Reaction Time 1-2 hoursSufficient for complete conversion without significant byproduct formation.
Stoichiometry 1.1 eq HNO₃A slight excess of the nitrating agent ensures complete reaction of the starting material.
Expected Yield 80-90%Based on typical yields for similar aromatic nitration reactions.[4]
Purity (crude) >95%High regioselectivity leads to a relatively clean crude product.

Process Optimization and Scale-Up

  • Thermal Management: The nitration reaction is highly exothermic. Efficient heat removal is the most critical parameter for safe scale-up. The use of a jacketed reactor with a reliable cooling system is mandatory. The rate of addition of the nitrating mixture must be carefully controlled to match the heat removal capacity of the system.

  • Mixing: Good agitation is essential to ensure uniform temperature distribution and efficient contact between reactants, preventing localized "hot spots" that can lead to runaway reactions or byproduct formation.

  • Material Transfer: The transfer of the acidic reaction mixture to the ice-water quench needs to be carefully engineered on a large scale to be safe and efficient.

  • Waste Management: The acidic filtrate from the product isolation is the primary waste stream. It must be neutralized before disposal in accordance with local environmental regulations.

Analytical Quality Control

To ensure the quality and consistency of the final product, a robust analytical program is essential.

  • Reaction Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the consumption of the starting material.

  • Identity Confirmation: The structure of the final product should be confirmed using Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C NMR) and Mass Spectrometry (MS).

  • Purity Assessment: HPLC is the method of choice for determining the purity of the final product and quantifying any impurities. A typical method would use a C18 reversed-phase column with a mobile phase consisting of a mixture of acetonitrile and water.[7]

  • Physical Properties: The melting point of the final product should be measured and compared to the reference value.

Safety and Hazard Information

Handling highly corrosive and oxidizing acids requires strict adherence to safety protocols.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, a lab coat, and splash-proof goggles or a face shield.[8]

  • Acid Handling: Concentrated sulfuric and nitric acids are extremely corrosive and can cause severe burns.[2] They should be handled in a well-ventilated fume hood. Always add acid to water, never the other way around, when making dilutions.

  • Exothermic Reaction: Be aware of the exothermic nature of the nitration reaction. Ensure that an adequate cooling system is in place and that the rate of addition of reagents is carefully controlled.

  • Waste Disposal: Acidic waste must be neutralized with a suitable base (e.g., sodium bicarbonate or sodium hydroxide) before disposal.

Reaction Mechanism

The core of this synthesis is the electrophilic aromatic substitution reaction. The mechanism involves three key steps.

N1 HNO₃ + 2H₂SO₄ N2 NO₂⁺ (Nitronium Ion) + H₃O⁺ + 2HSO₄⁻ N1->N2 A1 Methyl 3-bromo-2-methylbenzoate N1->A1 A2 Sigma Complex (Resonance Stabilized) A1->A2 + NO₂⁺ D1 Sigma Complex A1->D1 D2 Methyl 3-bromo-2-methyl-5-nitrobenzoate D1->D2 - H⁺ (to HSO₄⁻)

Caption: Mechanism of Electrophilic Aromatic Nitration.

  • Formation of the Electrophile: Sulfuric acid protonates nitric acid, which then loses a molecule of water to form the highly reactive nitronium ion (NO₂⁺).[5]

  • Nucleophilic Attack: The π-electron system of the aromatic ring of methyl 3-bromo-2-methylbenzoate acts as a nucleophile, attacking the electrophilic nitronium ion. This forms a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion.

  • Re-aromatization: A base, such as the hydrogen sulfate ion (HSO₄⁻), removes a proton from the carbon atom bearing the nitro group, restoring the aromaticity of the ring and yielding the final product.

References

  • PubChem. (n.d.). Methyl 3-bromo-2-methyl-5-nitrobenzoate. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). Methyl 5-bromo-2-methyl-3-nitrobenzoate. National Center for Biotechnology Information. Retrieved from [Link]

  • University of California, Irvine. (n.d.). Nitration of Methyl Benzoate. Retrieved from [Link]

  • Google Patents. (n.d.). US10392364B2 - Process for synthesis of lenalidomide.
  • Quora. (n.d.). What is the synthesis of methyl 3-nitrobenzoate?. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Nitration of methyl benzoate. Education in Chemistry. Retrieved from [Link]

  • Anasazi Instruments. (n.d.). Electrophilic Aromatic Substitution, Nitration of Methyl Benzoate. Retrieved from [Link]

  • PubChem. (n.d.). Methyl 2-Bromo-5-nitrobenzoate. National Center for Biotechnology Information. Retrieved from [Link]

  • University of Missouri–Kansas City. (2007). Experiment 7: Nitration of Methyl Benzoate. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Benzoic acid, m-nitro-, methyl ester. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding Methyl 3-Bromo-5-Methylbenzoate: Synthesis and Applications. Retrieved from [Link]

  • University of South Alabama. (2010). Preparation of Methyl 3-nitrobenzoate. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of Methyl 3-bromo-2-methyl-5-nitrobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of Methyl 3-bromo-2-methyl-5-nitrobenzoate. This document is designed for researchers, chemists, and process development professionals to navigate the common challenges and troubleshoot side product formation during this multi-step synthesis. Our goal is to provide not just protocols, but a deeper understanding of the reaction mechanisms to empower you to optimize your experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the standard synthetic route for Methyl 3-bromo-2-methyl-5-nitrobenzoate, and where are the critical control points?

A1: The most logical and commonly employed synthetic pathway involves a three-step sequence starting from methyl 2-methylbenzoate. This route strategically installs the substituents by leveraging their electronic directing effects in electrophilic aromatic substitution (EAS) reactions.

The sequence is as follows:

  • Nitration: Methyl 2-methylbenzoate is nitrated to form methyl 2-methyl-5-nitrobenzoate.

  • Bromination: The resulting nitro-intermediate is then brominated to yield the final product, Methyl 3-bromo-2-methyl-5-nitrobenzoate.

The critical control points are the reaction conditions—specifically temperature and reagent stoichiometry—in both the nitration and bromination steps. Failure to control these parameters is the primary cause of impurity generation.

Synthesis_Workflow Start Methyl 2-methylbenzoate Step1 Nitration (HNO₃ / H₂SO₄) Start->Step1 Step 1 Intermediate Methyl 2-methyl-5-nitrobenzoate Step1->Intermediate Step2 Bromination (e.g., NBS / H₂SO₄) Intermediate->Step2 Step 2 Product Methyl 3-bromo-2-methyl-5-nitrobenzoate Step2->Product

Caption: Synthetic workflow for Methyl 3-bromo-2-methyl-5-nitrobenzoate.

Q2: During the nitration of methyl 2-methylbenzoate, my TLC plate shows multiple spots close to my main product. What are these impurities?

A2: This is a common issue stemming from the kinetics and thermodynamics of electrophilic aromatic substitution. The directing effects of the methyl group (ortho, para-directing) and the methyl ester (meta-directing) strongly favor the desired 5-nitro isomer. However, suboptimal conditions can lead to several byproducts.

The most probable side products from the nitration step are summarized below:

Side ProductStructureFormation Mechanism & Rationale
Unreacted Starting Material Methyl 2-methylbenzoateIncomplete reaction due to insufficient nitrating agent, low temperature, or short reaction time.
Regioisomeric Impurity Methyl 2-methyl-3-nitrobenzoateMinor product from nitration at the less-favored, but still possible, ortho position to the methyl group.
Dinitrated Product Methyl 2-methyl-3,5-dinitrobenzoateOccurs under harsh conditions (high temperature, excess nitric acid). The first nitro group deactivates the ring but directs meta to itself, leading to potential dinitration.[1]
Hydrolyzed Product 2-methyl-5-nitrobenzoic acidThe ester can hydrolyze back to a carboxylic acid in the presence of water under strong acidic conditions. This impurity will have a much lower R_f on silica TLC.
Oxidized Product Methyl 3-carboxy-5-nitrobenzoateThe benzylic methyl group can be oxidized by the hot, concentrated nitric/sulfuric acid mixture, a known side reaction for alkylbenzenes.

Troubleshooting & Prevention:

  • Temperature Control is Crucial: Maintain the reaction temperature strictly between 0-15°C during the addition of the nitrating mixture.[2] Higher temperatures increase the rate of side reactions and lead to dinitration and the formation of unwanted isomers.[1][2]

  • Controlled Addition: Add the nitrating mixture dropwise to the substrate solution. A rapid addition can cause localized temperature spikes, promoting byproduct formation.[3]

  • Anhydrous Conditions: Use concentrated acids and ensure glassware is dry to minimize hydrolysis of the methyl ester. Water interferes with the formation of the nitronium ion (NO₂⁺) electrophile.[1]

  • Stoichiometry: Use a modest excess of nitric acid, but avoid a large excess which can drive the reaction towards dinitration.

Q3: I've successfully synthesized the intermediate, methyl 2-methyl-5-nitrobenzoate. Now, during the final bromination step, I'm getting a major side product. What is it and why?

A3: The key challenge in the bromination step is controlling the reaction pathway between electrophilic aromatic substitution (on the ring) and free-radical substitution (on the side-chain methyl group). The choice of brominating agent and reaction conditions dictates the outcome.

The desired product, Methyl 3-bromo-2-methyl-5-nitrobenzoate , results from electrophilic substitution on the aromatic ring. The directing groups (-CH₃, -COOCH₃, -NO₂) all collaborate to direct the incoming electrophile to the C-3 position. This is typically achieved using N-Bromosuccinimide (NBS) in concentrated sulfuric acid or Br₂ with a Lewis acid catalyst.[4]

The most significant potential side product is Methyl 2-(bromomethyl)-3-bromo-5-nitrobenzoate or, more commonly if conditions are exclusively radical, Methyl 2-(bromomethyl)-5-nitrobenzoate . This arises from a free-radical pathway that brominates the benzylic methyl group. This pathway is favored when using NBS in the presence of a radical initiator (like AIBN) and/or UV light, often in a non-polar solvent like acetonitrile or carbon tetrachloride.[5]

Bromination_Pathways cluster_0 Reaction Pathways cluster_1 Electrophilic Aromatic Substitution cluster_2 Free-Radical Substitution Start Methyl 2-methyl-5-nitrobenzoate Desired_Conditions Conditions: NBS / H₂SO₄ or Br₂ / FeBr₃ Start->Desired_Conditions Side_Conditions Conditions: NBS / AIBN / UV Light Start->Side_Conditions Desired_Product Desired Product: Methyl 3-bromo-2-methyl-5-nitrobenzoate Desired_Conditions->Desired_Product Favored Side_Product Side Product: Methyl 2-(bromomethyl)-5-nitrobenzoate Side_Conditions->Side_Product Favored

Caption: Competing bromination pathways for the synthesis intermediate.

Troubleshooting & Prevention:

  • To favor ring bromination (desired): Ensure your reaction is set up for electrophilic aromatic substitution. Use NBS in a strong acid like H₂SO₄ or Br₂ with a Lewis acid catalyst (e.g., FeBr₃). Avoid radical initiators and exposure to UV light.

  • To avoid side-chain bromination (undesired): Do not use AIBN, benzoyl peroxide, or other radical initiators. Perform the reaction in the dark to prevent photochemical initiation of radical chain reactions.

Q4: How can I effectively purify the final product, Methyl 3-bromo-2-methyl-5-nitrobenzoate, from these common side products?

A4: A combination of washing, recrystallization, and/or column chromatography is typically required to achieve high purity (>99%).

Step 1: Aqueous Workup

  • After quenching the reaction (e.g., by pouring onto ice), the crude solid should be filtered and washed thoroughly with cold water to remove residual acids.[6]

  • A subsequent wash with a cold, saturated sodium bicarbonate (NaHCO₃) solution can help remove any acidic impurities like hydrolyzed starting material.[4]

Step 2: Recrystallization (Primary Purification Method) Recrystallization is highly effective for removing small amounts of isomeric impurities and unreacted starting material.

  • Protocol: Dissolve the crude, dried solid in a minimum amount of a hot solvent. Allow the solution to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation. Filter the purified crystals and wash with a small amount of ice-cold solvent.

  • Solvent Selection: Alcohols like methanol or ethanol are commonly used.[7] The ideal solvent is one in which the desired product has high solubility at high temperatures and low solubility at low temperatures, while the impurities remain soluble at low temperatures.

Step 3: Column Chromatography (For High Purity) If recrystallization fails to remove persistent impurities (e.g., side products with very similar solubility profiles), column chromatography is the definitive method.

  • Stationary Phase: Silica gel is standard.

  • Mobile Phase: A non-polar/polar solvent system is used. A common starting point is a gradient of ethyl acetate in a non-polar solvent like petroleum ether or hexanes. For instance, an eluent system of petroleum ether: ethyl acetate = 10:1 has been reported for similar compounds.[4] The less polar compounds (like unreacted starting material or certain isomers) will elute first, followed by the more polar desired product.

Purity Validation Protocol:

  • TLC Analysis: Use Thin Layer Chromatography to monitor the purification process. Spot the crude material, the recrystallized solid, and fractions from column chromatography against a reference standard if available.

  • Melting Point: A sharp melting point range close to the literature value is a strong indicator of high purity. Impure samples exhibit a broad and depressed melting point range.[8]

  • Spectroscopic Analysis: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

References

  • Pu, Y., et al. (2019). Process for synthesis of lenalidomide. U.S. Patent No. 10,392,364 B2.
  • University of South Alabama, Department of Chemistry. (2010). Preparation of Methyl 3-nitrobenzoate. Retrieved from [Link]

  • Williamson, K. L., & Masters, K. M. (2011). Macroscale and Microscale Organic Experiments (6th ed.). Cengage Learning.
  • Organic Syntheses. (n.d.). Methyl m-nitrobenzoate. Coll. Vol. 1, p.372 (1941); Vol. 2, p.71 (1922). Retrieved from [Link]

  • LibreTexts Chemistry. (2020). 18.1: Electrophilic Aromatic Substitution (EAS). Retrieved from [Link]

  • Wade, L. G., & Simek, J. W. (2017). Organic Chemistry (9th ed.). Pearson. (General reference for electrophilic aromatic substitution mechanisms and directing effects).
  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2015). Introduction to Spectroscopy (5th ed.). Cengage Learning.

Sources

Technical Support Center: Synthesis of Methyl 3-bromo-2-methyl-5-nitrobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for the synthesis of Methyl 3-bromo-2-methyl-5-nitrobenzoate. This guide is designed to provide in-depth technical assistance, troubleshooting advice, and answers to frequently asked questions to help you optimize your synthetic route and improve your yield.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to Methyl 3-bromo-2-methyl-5-nitrobenzoate?

A1: The most prevalent and logical synthetic pathway involves a two-step process starting from 2-methyl-5-nitrobenzoic acid. The first step is an esterification of the carboxylic acid to form methyl 2-methyl-5-nitrobenzoate. The second step is the electrophilic aromatic substitution (bromination) of the methyl 2-methyl-5-nitrobenzoate intermediate to yield the final product. An alternative, though less common, route would be the nitration of methyl 3-bromo-2-methylbenzoate. The directing effects of the substituents on the aromatic ring make the former route more regioselective and generally higher yielding.[1]

Q2: What are the critical reaction parameters to control for a high yield?

A2: For the esterification step, ensuring the complete removal of water is crucial to drive the equilibrium towards the product. In the subsequent bromination step, temperature control is paramount. The reaction is typically exothermic, and maintaining a low temperature helps to prevent the formation of over-brominated or other side products. The choice of brominating agent and solvent also significantly impacts the reaction's success.

Q3: What are the expected yields for this synthesis?

A3: With an optimized protocol, the esterification step can achieve yields of over 90%. The bromination step can be more variable, but yields in the range of 70-85% are commonly reported in the literature under optimized conditions. Overall yields for the two-step process can be expected to be in the range of 60-75%.

Q4: How can I monitor the progress of the reaction?

A4: Thin-Layer Chromatography (TLC) is a rapid and effective method for monitoring the reaction's progress.[2] A suitable eluent system, such as a mixture of hexane and ethyl acetate, can be used to separate the starting material, intermediate, and final product. High-Performance Liquid Chromatography (HPLC) can also be employed for more quantitative analysis of the reaction mixture.[3][4] For structural confirmation, Nuclear Magnetic Resonance (NMR) spectroscopy is the most definitive technique.[2][5]

Troubleshooting Guide

This section addresses common issues encountered during the synthesis of Methyl 3-bromo-2-methyl-5-nitrobenzoate and provides systematic solutions.

Problem 1: Low Yield in the Esterification Step
Potential Cause Troubleshooting Steps
Incomplete reaction 1. Extend Reaction Time: Monitor the reaction by TLC until the starting material is no longer visible. 2. Increase Catalyst Amount: If using an acid catalyst (e.g., H₂SO₄), a slight increase may be necessary. 3. Remove Water: Use a Dean-Stark apparatus or a drying agent to effectively remove the water formed during the reaction.
Loss of product during workup 1. Optimize Extraction: Ensure the pH of the aqueous layer is adjusted to maximize the partitioning of the ester into the organic phase. Perform multiple extractions with a suitable solvent. 2. Careful Washing: Use saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a brine wash to remove excess water. Be gentle to avoid emulsion formation.
Hydrolysis of the ester 1. Anhydrous Conditions: Ensure all glassware is thoroughly dried and use anhydrous solvents. 2. Neutralize Promptly: During workup, neutralize the acid catalyst as soon as the reaction is complete to prevent hydrolysis.
Problem 2: Low Yield or No Reaction in the Bromination Step
Potential Cause Troubleshooting Steps
Inactive brominating agent 1. Use Fresh Reagent: N-Bromosuccinimide (NBS) can decompose over time. Use a fresh, high-purity batch of NBS. 2. Check for Inhibitors: Ensure the reaction is free from radical inhibitors.
Incorrect reaction temperature 1. Maintain Low Temperature: The addition of the brominating agent should be done at a low temperature (e.g., 0-5 °C) to control the reaction rate and prevent side reactions. 2. Monitor Internal Temperature: Use a thermometer to monitor the internal temperature of the reaction mixture, not just the cooling bath.
Insufficient activation 1. Catalyst: For electrophilic bromination, a Lewis acid catalyst may be required. However, for this substrate, a radical initiator like AIBN is often used with NBS.[3] Ensure the initiator is added and the reaction is heated appropriately if following a radical pathway.
Problem 3: Formation of Impurities
Potential Cause Troubleshooting Steps
Over-bromination (dibromo-product) 1. Stoichiometry: Use a precise stoichiometry of the brominating agent (typically 1.0-1.1 equivalents). 2. Slow Addition: Add the brominating agent dropwise or in small portions to maintain a low concentration in the reaction mixture.
Isomeric impurities 1. Temperature Control: As mentioned, maintaining a low and consistent temperature is key to regioselectivity. 2. Solvent Choice: The polarity of the solvent can influence the regioselectivity of the bromination. Consider screening different solvents.
Unreacted starting material 1. Reaction Time and Temperature: Ensure the reaction is allowed to proceed to completion by monitoring with TLC. A slight increase in temperature after the addition of the brominating agent may be necessary.
Hydrolysis of the ester during workup 1. Avoid Strong Basic Conditions: During the workup, use a mild base like sodium bicarbonate for neutralization. Prolonged exposure to strong bases can lead to saponification of the ester.[6]

Experimental Protocols

Optimized Protocol for the Synthesis of Methyl 3-bromo-2-methyl-5-nitrobenzoate

Step 1: Esterification of 2-methyl-5-nitrobenzoic acid

  • To a solution of 2-methyl-5-nitrobenzoic acid (1.0 eq) in methanol (5-10 volumes), add concentrated sulfuric acid (0.1-0.2 eq) dropwise at room temperature.

  • Heat the reaction mixture to reflux and monitor the progress by TLC.

  • Once the reaction is complete (typically 4-6 hours), cool the mixture to room temperature.

  • Remove the methanol under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain methyl 2-methyl-5-nitrobenzoate.

Step 2: Bromination of Methyl 2-methyl-5-nitrobenzoate

  • Dissolve methyl 2-methyl-5-nitrobenzoate (1.0 eq) in a suitable solvent such as acetonitrile or a halogenated solvent.[3]

  • Cool the solution to 0-5 °C in an ice bath.

  • Add N-bromosuccinimide (NBS) (1.05 eq) portion-wise, maintaining the temperature below 10 °C.

  • If a radical mechanism is intended, add a catalytic amount of a radical initiator like azobisisobutyronitrile (AIBN).[3]

  • Stir the reaction mixture at room temperature and monitor its progress by TLC.

  • Once the reaction is complete, quench the reaction with a saturated solution of sodium thiosulfate.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to obtain pure Methyl 3-bromo-2-methyl-5-nitrobenzoate.

Workflow Visualization

SynthesisWorkflow cluster_step1 Step 1: Esterification cluster_step2 Step 2: Bromination start 2-methyl-5-nitrobenzoic acid esterification Esterification (Methanol, H₂SO₄, Reflux) start->esterification workup1 Workup (Extraction, Washing) esterification->workup1 intermediate Methyl 2-methyl-5-nitrobenzoate workup1->intermediate bromination Bromination (NBS, 0-5 °C) intermediate->bromination workup2 Workup & Purification (Quenching, Extraction, Chromatography) bromination->workup2 product Methyl 3-bromo-2-methyl-5-nitrobenzoate workup2->product

Caption: Synthetic workflow for Methyl 3-bromo-2-methyl-5-nitrobenzoate.

Mechanistic Insights

The bromination of methyl 2-methyl-5-nitrobenzoate is an electrophilic aromatic substitution reaction. The substituents on the benzene ring direct the incoming electrophile (Br⁺). The methyl group is an ortho-, para-director, while the nitro and ester groups are meta-directors. The position of bromination is a result of the combined directing effects of these groups. The nitro and ester groups are strongly deactivating, making the ring less reactive towards electrophilic attack.[1][7]

Troubleshooting Logic Diagram

Troubleshooting cluster_diagnosis Problem Diagnosis cluster_solutions1 Step 1 Solutions cluster_solutions2 Step 2 Solutions cluster_solutions3 Impurity Reduction start Low Yield of Final Product check_step1 Low yield from Step 1? start->check_step1 check_step2 Low yield from Step 2? start->check_step2 check_impurities Significant Impurities Present? start->check_impurities solution1a Optimize Esterification: - Extend reaction time - Increase catalyst - Remove water check_step1->solution1a solution1b Improve Workup: - Optimize extraction pH - Careful washing check_step1->solution1b solution2a Check Reagents & Conditions: - Use fresh NBS - Strict temperature control check_step2->solution2a solution2b Optimize Reaction Parameters: - Adjust stoichiometry - Slow addition of brominating agent check_step2->solution2b solution3a Purification: - Column chromatography - Recrystallization check_impurities->solution3a solution3b Prevent Side Reactions: - Precise temperature control - Control stoichiometry check_impurities->solution3b

Caption: Troubleshooting logic for low yield in the synthesis.

References

  • Quora. (2016, July 4). What is the synthesis of methyl 3-nitrobenzoate? Retrieved from [Link]

  • Google Patents. (n.d.). US10392364B2 - Process for synthesis of lenalidomide.
  • Royal Society of Chemistry. (n.d.). Nitration of methyl benzoate. Retrieved from [Link]

  • University of Missouri–Kansas City. (2007). Nitration of Methyl Benzoate. Retrieved from [Link]

  • Organic Syntheses. (n.d.). m-NITROBENZOIC ACID. Retrieved from [Link]

  • Anasazi Instruments. (n.d.). Electrophilic Aromatic Substitution, Nitration of Methyl Benzoate. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Analytical Methods. Retrieved from [Link]

Sources

Technical Support Center: Purification of Methyl 3-bromo-2-methyl-5-nitrobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting and frequently asked questions regarding the purification of Methyl 3-bromo-2-methyl-5-nitrobenzoate from a typical reaction mixture. The protocols and explanations are designed to ensure scientific integrity and provide a clear rationale for each step, empowering you to optimize your purification strategy.

Section 1: Initial Workup & Troubleshooting

This section addresses the critical first steps after the synthesis reaction is complete and how to handle common initial challenges. The synthesis of Methyl 3-bromo-2-methyl-5-nitrobenzoate typically involves the electrophilic aromatic substitution (nitration) of a methyl 3-bromo-2-methylbenzoate precursor using a potent nitrating mixture, such as concentrated nitric and sulfuric acids.[1][2][3]

Q1: My reaction has completed, but the mixture is a dark, viscous, or tarry substance. What went wrong and can I salvage the product?

Answer:

The formation of dark, tar-like substances is a common issue in nitration reactions, especially if the reaction temperature was not adequately controlled.[4]

Causality:

  • Exothermic Reaction: Nitration is a highly exothermic process.[5] If the nitrating mixture is added too quickly or the cooling is insufficient, the temperature can rise, leading to side reactions.[6]

  • Over-Nitration & Oxidation: Elevated temperatures can promote the formation of di-nitrated byproducts and oxidation of the aromatic ring, resulting in polymeric, tarry impurities.[4][7]

Salvage Strategy: While the yield will likely be compromised, it is often possible to recover some product.

  • Dilution & Quenching: Cautiously pour the tarry mixture over a large volume of crushed ice with vigorous stirring. This will quench the reaction and dissipate heat.[5][8] The desired product, being organic, is typically insoluble in water and should precipitate as a solid, although it may initially appear as an oil.[1][6]

  • Trituration: If an oil forms, attempt to induce solidification by scratching the inside of the flask with a glass rod.[6] You can also add a small amount of a nonpolar solvent like hexane and stir (triturate) to wash away some organic impurities and encourage your product to solidify.

  • Proceed to Workup: Filter the crude solid (if formed) and proceed with the standard acidic workup followed by purification. The subsequent purification steps (recrystallization and/or chromatography) will be critical for removing the colored impurities.

Q2: What is the correct procedure for the initial workup to remove the strong acids and isolate the crude product?

Answer:

A proper workup is essential to remove the highly corrosive sulfuric and nitric acids and to prepare the crude product for further purification. The standard method involves quenching, extraction, and neutralization.

Step-by-Step Protocol: Reaction Workup

  • Quenching: Prepare a beaker with a substantial amount of crushed ice (typically 5-10 times the volume of the reaction mixture). Slowly and carefully pour the completed reaction mixture onto the ice with constant stirring.[8][9] This step safely neutralizes the acids' reactivity and precipitates the crude product.

  • Isolation/Extraction:

    • If a solid precipitates: Isolate the crude product by vacuum filtration. Wash the solid generously with cold deionized water to remove most of the residual acids.[5][10]

    • If an oil forms or no solid appears: Transfer the aqueous mixture to a separatory funnel. Extract the aqueous phase three times with an appropriate organic solvent, such as ethyl acetate or dichloromethane (DCM).[11] The product is expected to be soluble in these solvents.[12] Combine the organic layers.

  • Neutralization Wash: Wash the combined organic layers sequentially with:

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution. Add slowly, and be sure to vent the separatory funnel frequently to release the CO₂ gas that evolves as the acid is neutralized.[13] Continue washing until gas evolution ceases.

    • Saturated aqueous sodium chloride (brine). This wash helps to remove residual water from the organic layer.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent like anhydrous sodium sulfate or magnesium sulfate. Filter off the drying agent and concentrate the organic solvent using a rotary evaporator to yield the crude solid product.

Below is a workflow diagram for the initial workup process.

A Completed Reaction Mixture (Product + Acids) B Pour onto Crushed Ice (Quenching) A->B C Filtration B->C If solid ppts D Liquid-Liquid Extraction (e.g., Ethyl Acetate) B->D If oily/no solid E Crude Solid C->E F Organic Layer D->F K Crude Product (Ready for Purification) E->K G Wash with sat. NaHCO₃ (Neutralization) F->G H Wash with Brine G->H I Dry over Na₂SO₄ H->I J Concentrate in vacuo I->J J->K

Caption: General workflow for initial reaction workup.

Section 2: Purification by Recrystallization

Recrystallization is an effective technique for purifying solid compounds when the impurities have different solubility profiles from the desired product.

Q3: When is recrystallization a suitable purification method, and how do I select the best solvent?

Answer:

Recrystallization is most suitable when your crude product is at least 80-90% pure and the impurities are significantly more or less soluble than your product in the chosen solvent. For Methyl 3-bromo-2-methyl-5-nitrobenzoate, which is a solid, this is often the first purification method to attempt.

Solvent Selection Principles: The ideal recrystallization solvent should:

  • Completely dissolve the compound when hot (at or near the solvent's boiling point).

  • Poorly dissolve the compound when cold (at or below room temperature).

  • Either not dissolve the impurities at all (allowing for hot filtration) or keep them fully dissolved when the solution is cooled (so they remain in the mother liquor).

  • Be chemically inert to the compound.

  • Be sufficiently volatile to be easily removed from the purified crystals.

Recommended Solvents: For nitrobenzoate esters, alcohols like ethanol or methanol are commonly effective.[5][6][13] A solvent pair system, such as ethanol/water, can also be used, where the compound is soluble in the primary solvent (ethanol) and insoluble in the secondary solvent (water).[1]

Q4: Can you provide a step-by-step protocol for recrystallizing my crude product?

Answer:

Certainly. The following is a standard protocol for recrystallization.

Step-by-Step Protocol: Recrystallization

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent (e.g., ethanol). Heat the mixture gently on a hot plate (use a water bath for flammable solvents) while stirring until the solvent begins to boil.[13]

  • Achieve Saturation: Continue adding small portions of the hot solvent until the solid just completely dissolves. Adding excess solvent will reduce your final yield.

  • Hot Filtration (Optional): If there are insoluble impurities (e.g., dust, inorganic salts), perform a hot gravity filtration to remove them. This must be done quickly to prevent the desired product from crystallizing prematurely.

  • Crystallization: Remove the flask from the heat source, cover it to prevent solvent evaporation, and allow it to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals.

  • Ice Bath: Once the flask has reached room temperature, place it in an ice-water bath for at least 15-20 minutes to maximize the precipitation of the product.[10][13]

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.[14]

  • Washing: Wash the crystals on the filter paper with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities from the crystal surfaces.[6]

  • Drying: Allow the crystals to dry completely, either by air-drying on the filter or by placing them in a low-temperature vacuum oven.

The workflow for this process is visualized below.

A Crude Solid in Flask B Add Minimum Hot Solvent A->B C All Solid Dissolves B->C D Cool Slowly to Room Temp C->D E Cool in Ice Bath D->E F Vacuum Filtration E->F G Wash Crystals with Cold Solvent F->G Collect Solid J Mother Liquor (Contains Impurities) F->J Collect Filtrate H Dry Crystals G->H I Pure Product H->I

Caption: Step-by-step workflow for purification by recrystallization.

Section 3: Purification by Column Chromatography

If recrystallization fails to yield a product of sufficient purity, silica gel column chromatography is the method of choice. This technique separates compounds based on their differential adsorption to a solid stationary phase while being carried by a liquid mobile phase.[15]

Q5: My product is still impure after recrystallization. How do I set up a column chromatography experiment?

Answer:

Column chromatography is ideal for separating compounds with different polarities, such as the target product from less-polar starting material or more-polar byproducts.[15]

Key Components:

  • Stationary Phase: Silica gel is the standard polar adsorbent for this type of compound.

  • Mobile Phase (Eluent): A mixture of a nonpolar solvent (like hexanes or petroleum ether) and a slightly more polar solvent (like ethyl acetate or dichloromethane). The ratio is optimized to achieve good separation.

Solvent System Selection: The first step is to determine the optimal eluent using Thin-Layer Chromatography (TLC). The goal is to find a solvent system where the desired product has an Rf value of approximately 0.3-0.4, and is well-separated from all impurity spots.

Solvent System (Hexane:Ethyl Acetate)PolarityTypical Application
10:1 (v/v)LowEluting nonpolar impurities and possibly the starting material. A similar system was used for a related compound.[11]
5:1 (v/v)Medium-LowA good starting point for eluting the target product, Methyl 3-bromo-2-methyl-5-nitrobenzoate.
2:1 (v/v)MediumFor eluting more polar compounds or speeding up the elution of the target product if it moves too slowly.
Q6: Can you provide a detailed protocol for running the silica gel column?

Answer:

Yes. This protocol outlines the standard procedure for "flash" column chromatography, which uses pressure to speed up the process.

Step-by-Step Protocol: Column Chromatography

  • Column Packing: Securely clamp a glass column in a vertical position. Plug the bottom with a small piece of cotton or glass wool. Add a thin layer of sand.[16] Prepare a slurry of silica gel in the initial, least polar eluent (e.g., 10:1 Hexane:EtOAc). Pour the slurry into the column and allow it to pack under pressure, ensuring no air bubbles are trapped.[16][17] Drain the solvent until it is just level with the top of the silica bed.

  • Sample Loading: Dissolve your crude product in a minimal amount of a suitable solvent (like DCM or the eluent). Alternatively, adsorb the product onto a small amount of silica gel by dissolving it, adding silica, and evaporating the solvent. Carefully add the sample to the top of the column. Add a final protective layer of sand.[16][17]

  • Elution: Carefully fill the column with the eluent. Using gentle air pressure, push the solvent through the column. Begin collecting fractions in test tubes.

  • Gradient Elution (Optional but Recommended): Start with the low-polarity eluent (e.g., 10:1 Hexane:EtOAc) to wash off any nonpolar impurities. Then, gradually increase the polarity of the eluent (e.g., to 5:1, then 2:1) to elute your product and subsequently any more polar impurities.[16]

  • Fraction Analysis: Spot each collected fraction on a TLC plate and visualize under UV light to identify which fractions contain your desired compound.

  • Combine & Concentrate: Combine the fractions that contain only the pure product. Remove the solvent using a rotary evaporator to obtain the final, purified solid.

This workflow is illustrated in the diagram below.

cluster_0 Preparation cluster_1 Elution & Collection cluster_2 Analysis & Isolation A Pack Column with Silica Slurry B Load Sample onto Column A->B C Elute with Solvent (Start Low Polarity) B->C D Collect Fractions C->D Repeat E Increase Solvent Polarity (Gradient) D->E Repeat E->C Repeat F Analyze Fractions by TLC E->F G Combine Pure Fractions F->G H Concentrate in vacuo G->H I Isolated Pure Product H->I

Caption: Workflow for purification by silica gel column chromatography.

Section 4: Purity Assessment (FAQs)

Q7: How can I confirm the purity and identity of my final product?

Answer:

A combination of analytical techniques should be used to confirm the success of your purification.

  • Thin-Layer Chromatography (TLC): A pure compound should appear as a single spot on a TLC plate.[6] You can spot your starting material, crude mixture, and final product side-by-side to visually confirm the removal of impurities.

  • Melting Point Analysis: A pure crystalline solid will have a sharp melting point over a narrow range (e.g., 1-2 °C).[10] Impurities typically depress and broaden the melting range. Compare your experimental value to the literature value if available.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: This is the most definitive method for confirming the structure of your compound. A ¹H NMR spectrum will show the specific electronic environments of the hydrogen atoms, and the absence of peaks corresponding to starting materials or byproducts is a strong indicator of purity.[18]

  • Mass Spectrometry (MS): Provides the mass-to-charge ratio of your compound, which can be used to confirm its molecular weight (274.07 g/mol for C₉H₈BrNO₄).[19]

By using these troubleshooting guides and protocols, you will be well-equipped to purify Methyl 3-bromo-2-methyl-5-nitrobenzoate effectively and confidently assess its final purity.

References

  • Amrita Vishwa Vidyapeetham Virtual Lab. (n.d.). Separation of Compounds Using Column Chromatography. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supplementary Information for [Title of Paper]. Retrieved from [Link]

  • Google Patents. (n.d.). US10392364B2 - Process for synthesis of lenalidomide.
  • CDN. (n.d.). Nitration of Phenol and Purification by Column Chromatography. Retrieved from [Link]

  • Chemistry Stack Exchange. (2014). How do I purify the resulting compound after a nitro- to amine-group reduction?. Retrieved from [Link]

  • Vanderbilt University. (n.d.). Nitration of Substituted Aromatic Rings and Rate Analysis. Retrieved from [Link]

  • Sciencemadness.org. (2010). Isolation, Purification and Chromatography of Nitro Compounds and Explosives. Retrieved from [Link]

  • University of Rochester. (n.d.). How to run column chromatography. Retrieved from [Link]

  • Nuffield Foundation. (2008). Practical Chemistry 2008 – Student Instruction Sheet. Retrieved from [Link]

  • Chemistry Stack Exchange. (2018). Questions regarding the preparation and recrystallisation of methyl 3-nitrobenzoate. Retrieved from [Link]

  • Gilbert, J. C., & Martin, S. F. (n.d.). Experimental Organic Chemistry: A Miniscale and Microscale Approach. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Methyl 2-Bromo-5-nitrobenzoate. PubChem Compound Database. Retrieved from [Link]

  • Quora. (2016). What is the synthesis of methyl 3-nitrobenzoate?. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Nitration of methyl benzoate. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2018). Nitration of MethylBenzoate and Nitration of Bromobenzene [Video]. YouTube. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Methyl 3-bromo-2-methyl-5-nitrobenzoate. PubChem Compound Database. Retrieved from [Link]

  • University of South Alabama. (2010). Preparation of Methyl 3-nitrobenzoate. Retrieved from [Link]

  • Scribd. (n.d.). The Preparation and Purification of Methyl-3-Nitrobenzoate Student Sheet. Retrieved from [Link]

  • YouTube. (2020). EAS Nitration Experiment & Recrystallization. Retrieved from [Link]

  • YouTube. (2013). Aromatic 3b. Preparation and purification of methyl-3-nitobenzoate. Retrieved from [Link]

  • YouTube. (2022). Nitration of methyl benzoate part 2 - purification of the methyl 3-nitrobenzoate. Retrieved from [Link]

  • ResearchGate. (2016). Nitration of Methyl Benzoate. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Methyl 5-bromo-2-methyl-3-nitrobenzoate. PubChem Compound Database. Retrieved from [Link]

  • Master Organic Chemistry. (2018). Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. Retrieved from [Link]

  • University of California, Irvine. (n.d.). NITRATION OF METHYL BENZOATE. Retrieved from [Link]

  • Chemsrc. (n.d.). Methyl 3-bromo-5-nitrobenzoate. Retrieved from [Link]

  • Pearson+. (n.d.). What is the major product(s) of each of the following reactions?. Retrieved from [Link]

Sources

Technical Support Center: Recrystallization of Methyl 3-bromo-2-methyl-5-nitrobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of Methyl 3-bromo-2-methyl-5-nitrobenzoate. This document provides in-depth, experience-driven guidance for researchers and drug development professionals. As a key intermediate in the synthesis of various pharmaceutical compounds, obtaining this material in high purity is critical.[1] This guide moves beyond simple instructions to explain the scientific rationale behind our recommendations, empowering you to troubleshoot and optimize the recrystallization process effectively.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common questions encountered when developing a purification protocol for this compound.

Q1: What is the recommended starting solvent for the recrystallization of Methyl 3-bromo-2-methyl-5-nitrobenzoate?

There is no single, universally cited solvent for this specific molecule. However, based on its chemical structure—a substituted aromatic nitro compound—and established protocols for analogous molecules, a systematic solvent screen is the most scientifically rigorous approach.[2]

Our primary recommendations for initial screening are Methanol or Ethanol .

Rationale:

  • Polarity Match: Alcohols like methanol and ethanol are polar, protic solvents that are often effective for moderately polar organic solids such as nitroaromatic compounds.[2]

  • Solubility Gradient: These solvents typically exhibit a steep solubility curve for such compounds, dissolving them well at elevated temperatures but poorly at low temperatures, which is the ideal characteristic for a recrystallization solvent.[3][4]

  • Volatility: They are volatile enough to be easily removed from the final crystalline product during drying.

For a comprehensive approach, consider the solvents listed in the table below.

Table 1: Candidate Recrystallization Solvents

Solvent Rationale & Properties Potential Pros Potential Cons
Methanol Primary recommendation. Often used in the synthesis of related nitrobenzoates.[5] Excellent solubility gradient for many polar compounds. Easy to remove. May be too good a solvent, potentially reducing yield if not used carefully.
Ethanol A common and effective solvent for nitroanilines and related compounds.[2] Similar to methanol but less volatile. Can be used in an ethanol/water system. Higher boiling point requires more energy for removal.
Isopropanol (IPA) Used as a wash solvent for similar crude products, indicating low solubility at room temp.[5] Good potential for high recovery. May not be a strong enough solvent to dissolve the compound, even when hot.
Acetonitrile A polar aprotic solvent used in the synthesis of related compounds.[5] Can offer different selectivity for impurities compared to alcohols. High solvent strength may lead to lower yields.
Ethyl Acetate Used for extraction during synthesis, indicating high solubility.[1] Excellent at dissolving the compound. Often too effective, making it difficult to achieve a low solubility at cold temperatures. Best used in a two-solvent system (e.g., with hexanes).

| Water | The compound is likely insoluble in water.[6] | Useful as an anti-solvent in a two-solvent system (e.g., with ethanol or methanol). | Unsuitable as a single solvent. |

Q2: My compound "oils out" instead of forming crystals. What is happening and how do I fix it?

"Oiling out" occurs when the dissolved compound comes out of solution above its melting point, forming a liquid layer instead of a solid crystalline lattice.[7]

Common Causes & Solutions:

  • Solution is too concentrated / Cooling is too rapid: The solution becomes supersaturated at a temperature where the compound's liquid state is more stable than its solid state.

    • Solution: Reheat the entire mixture until the oil redissolves completely. Add a small amount (5-10% of the total volume) of additional hot solvent to lower the saturation point. Allow the flask to cool much more slowly by insulating it with glass wool or placing it in a warm water bath that is allowed to cool to room temperature.[2][7]

  • Presence of Impurities: Impurities can depress the melting point of your compound, making it more prone to oiling out.

    • Solution: If slow cooling and dilution fail, the impurity level may be too high for recrystallization alone. Consider pre-purification with a short silica plug or activated carbon treatment if the impurities are colored.

Q3: My final crystal yield is very low. What are the most likely causes?

A low yield is a common issue that can almost always be traced back to a few key procedural steps.[8]

Troubleshooting Low Yield:

  • Excess Solvent: This is the most frequent cause. Using too much hot solvent prevents the solution from becoming saturated upon cooling, leaving a significant portion of your product in the mother liquor.[7]

    • Fix: If you suspect excess solvent was used, you can carefully evaporate a portion of the solvent by gently heating the solution and then attempt the cooling and crystallization process again.[3]

  • Premature Crystallization: If crystals form during a hot filtration step, product is lost on the filter paper.

    • Fix: Ensure the filtration apparatus (funnel, filter paper, receiving flask) is pre-heated by allowing the hot solvent vapor to pass through it before pouring your solution.[9] Use fluted filter paper for a faster filtration. If crystals do form, you can wash them through with a small amount of fresh, hot solvent.[7]

  • Incomplete Crystallization: The solution may not have been cooled to a low enough temperature.

    • Fix: After slow cooling to room temperature, always place the flask in an ice-water bath for at least 20-30 minutes to maximize the precipitation of the solid from the solution.[10]

Part 2: Experimental Protocols & Workflows

As a Senior Application Scientist, I advocate for a methodical approach. The following protocols provide a robust framework for your experiments.

Workflow 1: Recrystallization Process Overview

The diagram below illustrates the standard workflow for single-solvent recrystallization.

G cluster_prep Preparation cluster_main Process crude Crude Solid solvent Select Solvent dissolve 1. Dissolution Add minimum hot solvent solvent->dissolve hot_filt 2. Hot Filtration (If insoluble impurities exist) dissolve->hot_filt Clear Solution cool 3. Crystallization Slow cool, then ice bath dissolve->cool No Impurities hot_filt->cool isolate 4. Isolation Vacuum filtration cool->isolate wash_dry 5. Wash & Dry Wash with cold solvent, dry isolate->wash_dry pure Pure Crystals wash_dry->pure

Caption: A flowchart of the major steps in the recrystallization process.

Protocol 1: Step-by-Step Recrystallization

This protocol assumes a suitable solvent (e.g., methanol) has been identified.

  • Dissolution:

    • Place your crude Methyl 3-bromo-2-methyl-5-nitrobenzoate into an Erlenmeyer flask.

    • In a separate beaker, heat the chosen recrystallization solvent to its boiling point.

    • Add the hot solvent to the flask containing the solid in small portions, swirling after each addition. Keep the flask on a hotplate to maintain the temperature.[10]

    • Continue adding the minimum amount of hot solvent until the solid just completely dissolves. Avoid adding a large excess.[3]

  • Hot Filtration (Optional but Recommended):

    • If you observe any insoluble particulate matter or if the solution is colored, a hot filtration is necessary.

    • Place a stemless funnel with fluted filter paper into the neck of a clean, pre-heated Erlenmeyer flask.

    • For colored solutions: Add a small amount of activated carbon to the hot solution, swirl for 30-60 seconds, and then proceed.

    • Quickly pour the hot solution through the fluted filter paper. The goal is to remove insoluble impurities without allowing the desired compound to crystallize in the funnel.[2]

  • Crystallization:

    • Cover the flask containing the clear, hot filtrate with a watch glass and set it on a benchtop where it will not be disturbed.

    • Allow the solution to cool slowly to room temperature. Slow cooling is critical for the formation of large, pure crystals. Rapid cooling can trap impurities.[10]

    • Once the flask has reached room temperature and crystal formation has slowed, place it in an ice-water bath for at least 20 minutes to maximize crystal yield.[10]

    • If no crystals form: Try scratching the inside surface of the flask with a glass rod at the air-liquid interface or adding a "seed crystal" from a previous batch to induce crystallization.[4]

  • Isolation and Washing:

    • Collect the crystals by vacuum filtration using a Büchner funnel and filter paper.

    • Wash the collected crystals (the "filter cake") with a small amount of ice-cold recrystallization solvent to rinse away any residual soluble impurities from the mother liquor.[2]

    • Break the vacuum and gently press the crystals with a clean spatula to remove excess solvent.

  • Drying:

    • Carefully transfer the crystals from the funnel to a pre-weighed watch glass.

    • Allow the crystals to air-dry or place them in a vacuum oven at a mild temperature until a constant weight is achieved.

Part 3: Advanced Troubleshooting Guide

Even experienced scientists encounter challenges. This section provides a logical framework for diagnosing and resolving common issues.

Workflow 2: Troubleshooting "Oiling Out"

G cluster_solutions Corrective Actions start Problem: Compound 'Oiled Out' reheat Reheat solution to redissolve oil start->reheat add_solvent Add more hot solvent (5-10% volume increase) reheat->add_solvent Hypothesis: Too Concentrated slow_cool Cool solution SLOWLY (e.g., insulated flask) reheat->slow_cool Hypothesis: Cooled Too Fast add_solvent->slow_cool seed_crystal Add seed crystal at saturation point slow_cool->seed_crystal If still no crystals success Success: Crystals Form slow_cool->success seed_crystal->success

Caption: A decision tree for systematically addressing an "oiling out" event.

Table 2: Comprehensive Troubleshooting Matrix

Problem Potential Cause(s) Recommended Solution(s)
No Crystals Form on Cooling 1. Too much solvent was used (solution is not saturated).[3]2. Solution cooled too quickly, resulting in a supersaturated oil. 1. Evaporate some solvent by gentle heating and try to cool again.2. Reheat to dissolve, then cool much more slowly. Try scratching the flask or adding a seed crystal.[4]
Crystals are Colored 1. Colored impurities are present in the crude material.2. Thermal decomposition due to prolonged heating. 1. Redissolve the crystals in fresh hot solvent, add a small amount of decolorizing (activated) carbon, perform a hot filtration, and recrystallize.[8]2. Ensure heating is gentle and only for the minimum time required for dissolution.
Poor Crystal Yield 1. Too much solvent was used initially.2. Premature crystallization during hot filtration.3. Crystals were washed with room-temperature solvent instead of ice-cold solvent. 1. Concentrate the mother liquor by evaporating some solvent and cool again to obtain a second crop of crystals (note: this crop may be less pure).2. Ensure filtration apparatus is pre-heated.[9]3. Always use ice-cold solvent for washing to minimize redissolving the product.[10]

| Solid "Crashes Out" as a Fine Powder | 1. The solution was cooled too rapidly (e.g., placed directly into an ice bath).[10] | 1. Rapid precipitation traps impurities. For highest purity, redissolve the powder by heating and allow it to cool slowly on the benchtop before moving to an ice bath. |

References
  • University of York Department of Chemistry. (n.d.). Single-solvent recrystallisation. University of York. Retrieved from [Link]

  • University of California, Los Angeles. (n.d.). Recrystallization - Single Solvent. UCLA Chemistry. Retrieved from [Link]

  • Celgene Corporation. (2019). Process for synthesis of lenalidomide. Google Patents.
  • LibreTexts Chemistry. (n.d.). Recrystallization of Benzoic Acid. LibreTexts. Retrieved from [Link]

  • Reddit r/chemhelp. (2012). Help! Recrystallization sources of error. Reddit. Retrieved from [Link]

  • All In with Dr. Betts. (2020, September 21). Recrystallization Lab Procedure of Benzoic Acid. YouTube. Retrieved from [Link]

Sources

Troubleshooting low yield in the bromination of methyl-nitrobenzoates

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for troubleshooting the bromination of methyl-nitrobenzoates. This resource is designed for researchers, chemists, and drug development professionals who are navigating the complexities of this challenging electrophilic aromatic substitution. Here, we address common issues, explain the underlying chemical principles, and provide field-proven protocols to enhance your reaction yields and product purity.

Introduction: The Challenge of Brominating a Deactivated Ring

The bromination of methyl-nitrobenzoates is a classic example of electrophilic aromatic substitution (EAS) on a highly deactivated aromatic system. The presence of two strong electron-withdrawing groups (EWGs)—the nitro group (-NO₂) and the methyl ester group (-COOCH₃)—significantly reduces the electron density of the benzene ring.[1][2] This deactivation makes the ring less nucleophilic and, consequently, less reactive towards electrophiles like bromine, often leading to slow reactions and low yields.[3] Understanding the interplay of these electronic effects is the first step toward successful troubleshooting.

Frequently Asked Questions (FAQs)

Q1: Why is my bromination of methyl-nitrobenzoate so slow and low-yielding?

This is the most common issue and stems directly from the substrate's electronic properties.

  • Electron-Withdrawing Groups (EWGs): Both the nitro (-NO₂) and methyl ester (-COOCH₃) groups are powerful deactivators.[4] They pull electron density out of the aromatic ring through both inductive and resonance effects.[5][6] A more electron-poor (less nucleophilic) ring is less capable of attacking the bromine electrophile, resulting in a higher activation energy and a slower reaction rate.[7]

  • Destabilized Intermediate: The key intermediate in EAS is a positively charged carbocation known as the sigma complex or arenium ion.[8] EWGs destabilize this intermediate, further slowing down the rate-determining step of the reaction.[1]

Essentially, you are trying to force a reaction between a weak nucleophile (the deactivated ring) and an electrophile that must be sufficiently reactive to compensate.

Q2: I'm getting a mixture of isomers. How can I control the regioselectivity?

Regioselectivity is dictated by the directing effects of the substituents already on the ring.

  • Meta-Directing Nature: Both the nitro and ester groups are meta-directors.[2][5][9] They deactivate the ortho and para positions more than the meta position.[6][10] Therefore, the incoming electrophile (bromine) will preferentially add to the position that is meta to both existing groups, if possible.

  • Competing Directors: When the groups are positioned, for example, at the 1 and 3 positions (methyl 3-nitrobenzoate), they direct the incoming bromine to the 5-position. For other isomers like methyl 2-nitrobenzoate or methyl 4-nitrobenzoate, the directing effects can lead to a primary product but also potential side-products depending on the reaction's kinetic vs. thermodynamic control.

  • Improving Selectivity:

    • Temperature Control: Lowering the reaction temperature often enhances selectivity. While this will slow the reaction further, it gives the electrophile more time to "select" the most electronically favorable position, reducing the formation of kinetically favored but less stable isomers.[11]

    • Steric Hindrance: Bulky brominating agents or catalysts can sometimes be used to favor substitution at less sterically hindered positions.

Q3: My reaction isn't starting or is incomplete, even after a long time. Should I increase the temperature?

Heating the reaction is a common strategy to overcome a high activation energy, but it must be done cautiously.

  • Pros: Increasing the temperature will increase the reaction rate, potentially driving an incomplete reaction to completion.

  • Cons: Higher temperatures can lead to undesirable side reactions.

    • Di- and Poly-bromination: Forcing conditions can cause the product to undergo a second, even slower, bromination.

    • Degradation: Methyl-nitrobenzoates can be susceptible to decomposition or hydrolysis of the ester group under harsh acidic conditions and high heat.[12]

    • Reduced Selectivity: As mentioned, higher temperatures can lead to a broader product distribution.[11]

Recommendation: Before significantly increasing the temperature, first ensure your reagents and catalyst are optimal. A modest increase in temperature (e.g., from 0 °C to room temperature, or from room temperature to 40-50 °C) is a reasonable step. Monitor the reaction closely by Thin-Layer Chromatography (TLC) to track the consumption of starting material and the appearance of products and byproducts.

Q4: What is the exact role of the Lewis acid catalyst, and can I use more of it?

The catalyst is critical for generating a potent electrophile. Molecular bromine (Br₂) itself is not electrophilic enough to react with a deactivated ring.[13]

  • Mechanism of Action: A Lewis acid, such as iron(III) bromide (FeBr₃), coordinates with a bromine molecule.[14] This polarization weakens the Br-Br bond, creating a highly electrophilic bromine species ("Br⁺") that can be attacked by the aromatic ring.[15][16][17] The overall process generates the electrophile and a counter-ion (FeBr₄⁻).[18]

EAS_Catalyst_Role

  • Optimizing Catalyst Use:

    • Stoichiometry: Catalytic amounts are often insufficient for highly deactivated substrates. Using a stoichiometric amount (1.0 equivalent or more) of the Lewis acid may be necessary.

    • Anhydrous Conditions: Lewis acids like FeBr₃ and AlCl₃ are extremely sensitive to moisture.[17] Ensure your glassware is oven-dried and the reaction is run under an inert atmosphere (e.g., nitrogen or argon) to prevent catalyst deactivation.

Q5: Are there alternative brominating agents that might give a better yield?

Yes, when Br₂/FeBr₃ fails, other reagents can be more effective.

  • N-Bromosuccinimide (NBS): NBS is a versatile source of electrophilic bromine. In the presence of a strong Brønsted acid like concentrated sulfuric acid (H₂SO₄), NBS can effectively brominate deactivated rings.[19] This method avoids the need for moisture-sensitive Lewis acids.

  • Bromine in Oleum (Fuming Sulfuric Acid): For extremely deactivated systems, a solution of bromine in oleum can provide the harsh conditions necessary for the reaction to proceed. This is a highly corrosive and hazardous mixture that should be handled with extreme caution.

Troubleshooting Workflow

If you are experiencing low yield, follow this logical progression to diagnose and solve the issue.

Troubleshooting_Workflow

Comparative Data on Bromination Conditions

The choice of reagents and conditions can dramatically impact the outcome. Below is a table summarizing literature-reported conditions for the synthesis of a representative product, methyl 3-bromo-5-nitrobenzoate.

SubstrateBrominating AgentAcid/CatalystSolventTemp. (°C)Time (h)Yield (%)Reference
3-Nitrobenzoic Acid*N-Bromosuccinimide (NBS)Conc. H₂SO₄None652~95%[19]
Methyl Benzoate**HNO₃/H₂SO₄H₂SO₄None5-150.581-85%[20]

Note: This example starts from the carboxylic acid, which is then esterified. The bromination step itself is highly efficient under these conditions.[19] **Note: This is a nitration reaction, but it illustrates typical conditions for an EAS on a deactivated ring, highlighting the importance of strict temperature control.*[20]

Experimental Protocols

Protocol 1: Bromination using NBS in Sulfuric Acid (Adapted from[19])

This protocol is adapted for the direct bromination of a methyl-nitrobenzoate and is a robust starting point for highly deactivated substrates.

Materials:

  • Methyl-nitrobenzoate (1.0 eq)

  • N-Bromosuccinimide (NBS) (1.2 eq)

  • Concentrated Sulfuric Acid (98%)

  • Ice-water bath

  • Magnetic stirrer and stir bar

  • Round-bottom flask with inert gas inlet

Procedure:

  • Setup: Assemble a clean, dry round-bottom flask with a magnetic stir bar and an inert gas inlet (e.g., nitrogen balloon).

  • Dissolution: In an ice-water bath (0-5 °C), cautiously add the methyl-nitrobenzoate (1.0 eq) to a sufficient volume of concentrated sulfuric acid to fully dissolve the substrate with stirring.

  • Reagent Addition: Once the substrate is dissolved and the temperature is stable, add NBS (1.2 eq) portion-wise over 20-30 minutes. Causality: Adding the NBS slowly prevents a rapid exotherm that could lead to side products.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Then, heat the mixture in an oil bath to 60-65 °C.

  • Monitoring: Monitor the reaction's progress by TLC (see Protocol 2 below). The reaction may take several hours.

  • Work-up (Quenching): Once the starting material is consumed, cool the reaction flask back down to 0 °C in an ice-water bath. Very slowly and carefully, pour the reaction mixture onto a large beaker of crushed ice with vigorous stirring. Caution: This is a highly exothermic quench.

  • Precipitation & Isolation: A solid precipitate of the crude product should form. Allow the ice to melt completely, then collect the solid by vacuum filtration.

  • Washing: Wash the filter cake thoroughly with cold deionized water until the filtrate is neutral (check with pH paper) to remove residual acid.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, methanol, or an ethanol/water mixture).[21] Dry the purified crystals under vacuum.

Protocol 2: Reaction Monitoring by Thin-Layer Chromatography (TLC)

Materials:

  • TLC plates (e.g., silica gel 60 F₂₅₄)

  • Developing chamber

  • Mobile phase (e.g., a mixture of hexane and ethyl acetate; start with 4:1)

  • Capillary tubes for spotting

  • UV lamp (254 nm)

Procedure:

  • Prepare Chamber: Add the mobile phase to the developing chamber to a depth of ~0.5 cm. Place a piece of filter paper inside to saturate the chamber atmosphere. Cover and let it equilibrate.

  • Sample Preparation: At intervals during the reaction (e.g., t=0, 1h, 2h), carefully take a tiny aliquot of the reaction mixture with a glass capillary. Quench this aliquot in a vial containing a small amount of water and ethyl acetate. Vortex, and use the top organic layer for spotting.

  • Spotting: On the TLC plate's baseline, spot the starting material (SM) as a reference, the co-spot (SM + reaction mixture), and the reaction mixture (RM).

  • Development: Place the TLC plate in the equilibrated chamber and allow the solvent to run up the plate until it is ~1 cm from the top.

  • Visualization: Remove the plate, mark the solvent front, and let it dry. Visualize the spots under a UV lamp. The consumption of the starting material spot and the appearance of a new product spot indicate reaction progress.

References

  • Master Organic Chemistry. (2017, September 26). Activating and Deactivating Groups In Electrophilic Aromatic Substitution. [Link]

  • Dr. KP. (2017, May 2). Directing Effect of the Nitro Group in EAS. YouTube. [Link]

  • Chemistry Steps. Activating and Deactivating Groups. [Link]

  • Wikipedia. Electrophilic aromatic directing groups. [Link]

  • Michigan State University Department of Chemistry. Substitution Reactions of Benzene and Other Aromatic Compounds. [Link]

  • Scribd. Activating and Deactivating Groups in Electrophilic Aromatic Substitution. [Link]

  • TMP Chem. (2014, February 22). Activating and Deactivating Groups in Aromatic Substitution. YouTube. [Link]

  • Allen Digital. In electrophilic aromatic substitution reaction, the nitro group is meta directing because it. [Link]

  • NC State University Libraries. 16.1 Electrophilic Aromatic Substitution Reactions: Bromination. [Link]

  • Vedantu. In electrophilic aromatic substitution reaction, the nitro group is meta directing because it. [Link]

  • Pearson+. (2023, December 20). The nitro group directs electrophilic aromatic substitution to the.... [Link]

  • Testbook. (2022, December 1). In an electrophilic substitution reaction of nitrobenzene, the presence of nitro group.... [Link]

  • Khan Academy. Bromination of benzene. [Link]

  • The Organic Chemistry Tutor. (2018, May 6). Aromatic Halogenation Mechanism - Chlorination, Iodination & Bromination of Benzene. YouTube. [Link]

  • Quora. What is the synthesis of methyl 3-nitrobenzoate?. [Link]

  • Wikipedia. Electrophilic aromatic substitution. [Link]

  • National Institutes of Health. (2012, December 7). Lewis Acid Catalyzed Benzylic Bromination. [Link]

  • Google Patents. US10392364B2 - Process for synthesis of lenalidomide.
  • Pearson+. In EAS halogenation using bromine, what is the role of the Lewis acid catalyst FEX3?. [Link]

  • University of Calgary. Chapter 17: Reactions of Aromatic Compounds. [Link]

  • Michigan State University Department of Chemistry. Reactions of Substituent Groups. [Link]

  • Wikipedia. Electrophilic halogenation. [Link]

  • Organic Chemistry Class Notes. Electrophilic Aromatic Substitution Reactions: Bromination. [Link]

  • Khan Academy. Aromatic halogenation. [Link]

  • PubMed. (2001, October 19). Lewis acid-promoted Kharasch-Curran additions: a competition kinetics study of bromine atom transfer addition of N-alpha-bromoacetyl-oxazolidinone to 1-hexene. [Link]

  • PrepChem.com. Synthesis of methyl 4-bromo-2-methylbenzoate. [Link]

  • Chemistry For Everyone. (2025, February 5). What Is Bromination In Organic Chemistry?. YouTube. [Link]

  • BYJU'S. Bromination via a Free Radical Mechanism. [Link]

  • Reddit. (2016, September 29). Can not get the selectivity of a aromatic bromination to behave, also low yielding. Am I just hosed here?. [Link]

  • Google Patents. CN105218375A - A kind of synthetic method of 2-methyl-4-nitrobenzoic acid.
  • Royal Society of Chemistry. Nitration of methyl benzoate. [Link]

  • Organic Syntheses. Benzoic acid, m-nitro-, methyl ester. [Link]

  • LinkedIn. (2024, May 22). Exploring Methyl 4-Bromo-3-Nitrobenzoate: A Key Intermediate in Organic Synthesis. [Link]

  • Chegg. (2016, April 24). Question: Please indicate at least THREE reasons for each of the following.... [Link]

  • Reddit. (2012, September 14). What is the product of my (failed) synthesis of methyl-3-nitrobenzoate?. [Link]

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Technical Support Center: By-product Analysis in the Synthesis of Substituted Nitroaromatics

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of substituted nitroaromatics, with a specific focus on the identification and mitigation of by-products.

Introduction: The Challenge of Selectivity in Aromatic Nitration

Aromatic nitration is a cornerstone of organic synthesis, pivotal for the production of numerous pharmaceuticals, explosives, and dyes.[1][2] The introduction of a nitro group (–NO₂) onto an aromatic ring is typically achieved through electrophilic aromatic substitution using a nitrating agent, most commonly a mixture of concentrated nitric acid and sulfuric acid.[3][4] While seemingly straightforward, this reaction is often plagued by a lack of selectivity, leading to the formation of a complex mixture of products and by-products. Understanding and controlling these side reactions is paramount for ensuring high yields of the desired product, simplifying purification processes, and maintaining process safety.

This guide is designed to provide you with the expertise and field-proven insights necessary to navigate the complexities of by-product formation in the synthesis of substituted nitroaromatics.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific experimental issues you may encounter and provides actionable solutions grounded in chemical principles.

Issue 1: Formation of Polynitrated By-products

Question: My reaction is producing significant amounts of di- or tri-nitrated products, drastically reducing the yield of my desired mono-nitroaromatic compound. How can I improve mono-selectivity?

Answer: The formation of multiple nitro groups on an aromatic ring is a frequent challenge, especially when dealing with activated aromatic systems.[1] Here are several strategies to enhance mono-selectivity:

  • Control Stoichiometry: Carefully manage the molar ratio of the nitrating agent to your aromatic substrate. A large excess of the nitrating agent will invariably drive the reaction towards polynitration. For optimal results, a stoichiometric amount or only a slight excess of the nitrating agent is recommended.[5]

  • Temperature Management: Reaction temperature is a critical parameter. Higher temperatures accelerate the rate of nitration and disproportionately favor the formation of polynitrated products.[5] It is crucial to maintain the lowest possible temperature that allows for a reasonable reaction rate. For many nitrations, this involves using an ice bath to maintain a temperature below 10°C.[5] For highly activated substrates, even lower temperatures may be necessary. For the nitration of benzene, for instance, keeping the temperature below 50°C helps to minimize dinitration.[3][5]

  • Reaction Time Monitoring: Closely monitor the progress of your reaction using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC). Quench the reaction as soon as the starting material has been consumed to prevent subsequent nitration of the desired mono-nitrated product.

  • Choice of Nitrating Agent: For highly activated substrates, consider using a milder nitrating agent. Alternatives to the potent nitric acid/sulfuric acid mixture include nitric acid in acetic acid or acetyl nitrate.[1]

Issue 2: Presence of Oxidized By-products and Dark Reaction Mixtures

Question: My reaction mixture has turned a dark red, brown, or even black color, and I'm observing impurities that are not my starting material or the expected nitro-product. What is happening and how can I prevent it?

Answer: A dark coloration in the reaction mixture is a strong indicator of the formation of oxidized by-products.[5] Nitric acid is a powerful oxidizing agent, and this side reaction becomes more pronounced at elevated temperatures.[6] Phenolic compounds are particularly susceptible to oxidation under nitration conditions.[7]

  • Strict Temperature Control: As with polynitration, maintaining a low reaction temperature is the most effective way to minimize oxidation.

  • Protecting Groups for Sensitive Functionalities: If your substrate contains electron-donating groups that are sensitive to oxidation, such as amines or hydroxyls, consider using protecting groups. For example, an amino group can be protected as an acetanilide, which is less susceptible to oxidation and still directs nitration to the ortho and para positions.[1][8] The protecting group can then be removed in a subsequent step.

  • Alternative Nitrating Systems: For substrates prone to oxidation, explore alternative nitrating agents that are less oxidizing. For instance, the use of alkyl nitrates with an acid catalyst can be a milder option.[9]

Issue 3: Unexpected Regioisomers and Ipso-Substitution

Question: I am obtaining a mixture of ortho, meta, and para isomers that doesn't align with the directing effects of my substituent. I've also identified a by-product where the nitro group has replaced my original substituent. What is the cause?

Answer: While the electronic effects of substituents typically govern regioselectivity in electrophilic aromatic substitution, other factors can lead to unexpected isomer distributions.[1] The replacement of a substituent other than hydrogen by a nitro group is known as ipso-nitration.[2]

  • Understanding Directing Group Effects: Re-evaluate the directing effects of your substituent. While activating groups generally direct ortho/para and deactivating groups direct meta, the ratios can be influenced by steric hindrance.[1][3]

  • Ipso-Nitration: This phenomenon is more likely to occur when the substituent at a particular position can be a good leaving group.[10] For example, aryl chlorides and triflates can undergo ipso-nitration.[1] The mechanism involves the electrophilic attack of the nitronium ion at the carbon atom bearing the substituent.[2] To avoid ipso-nitration, you may need to modify the substrate or choose a different synthetic route.

  • Catalyst and Solvent Effects: The choice of catalyst and solvent can influence regioselectivity.[11][12] For instance, using zeolite catalysts has been shown to favor the formation of the para isomer in some cases.[12]

Frequently Asked Questions (FAQs)

Q1: What is the role of sulfuric acid in the mixed acid nitration?

A1: Sulfuric acid serves two primary roles. First, it acts as a catalyst by protonating nitric acid, which facilitates the formation of the highly electrophilic nitronium ion (NO₂⁺), the active nitrating species.[3][13] Second, it acts as a dehydrating agent, absorbing the water produced during the reaction, which helps to drive the equilibrium towards product formation.

Q2: How can I safely quench a nitration reaction?

A2: Quenching a nitration reaction must be done with extreme caution, as the reaction mixture is highly acidic and exothermic. The standard procedure is to slowly and carefully pour the reaction mixture onto crushed ice with vigorous stirring. This serves to dilute the strong acids and dissipate the heat generated. Always perform this operation in a fume hood and wear appropriate personal protective equipment (PPE).

Q3: Can I use a solvent in my nitration reaction?

A3: While many nitrations are performed "neat" (without a solvent), using an inert solvent can be advantageous in some cases.[14] A solvent can help to control the reaction temperature and improve the homogeneity of the reaction mixture. Common inert solvents for nitration include dichloromethane and nitromethane. However, it's important to ensure that the chosen solvent does not react with the nitrating agent.

Q4: What are the best analytical techniques for identifying and quantifying by-products in my reaction mixture?

A4: A combination of chromatographic and spectroscopic techniques is generally required for a thorough analysis of by-products.

  • High-Performance Liquid Chromatography (HPLC) with a UV detector is an excellent technique for separating and quantifying the different isomers and by-products.[15][16]

  • Gas Chromatography-Mass Spectrometry (GC-MS) is suitable for volatile and thermally stable compounds and provides both separation and structural information.[16]

  • Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful tool for analyzing a wide range of compounds, including those that are not amenable to GC-MS.[17][18]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) is indispensable for the structural elucidation of isolated by-products.[16]

Visualizing Reaction Pathways and Workflows

To aid in understanding the complex interplay of factors in aromatic nitration, the following diagrams illustrate key concepts.

Nitration_Byproducts Aromatic Aromatic Substrate DesiredProduct Mono-nitrated Product Aromatic->DesiredProduct Electrophilic Attack Oxidized Oxidized By-products Aromatic->Oxidized Oxidation (High Temp) NitratingAgent Nitrating Agent (e.g., HNO₃/H₂SO₄) Electrophile Nitronium Ion (NO₂⁺) NitratingAgent->Electrophile Generation Electrophile->DesiredProduct PolyNitrated Poly-nitrated By-products DesiredProduct->PolyNitrated Further Nitration (Excess Agent, High Temp)

Caption: General reaction pathway for aromatic nitration, highlighting the formation of common by-products.

Troubleshooting_Logic Start Reaction Analysis: Low Yield/Impure Product CheckPoly Polynitration Observed? Start->CheckPoly CheckOx Oxidation/Dark Color? Start->CheckOx CheckRegio Incorrect Regioisomers? Start->CheckRegio SolPoly Control Stoichiometry Lower Temperature Monitor Reaction Time CheckPoly->SolPoly Yes SolOx Lower Temperature Use Protecting Groups Consider Milder Reagents CheckOx->SolOx Yes SolRegio Re-evaluate Directing Effects Consider Ipso-Substitution Optimize Catalyst/Solvent CheckRegio->SolRegio Yes

Caption: A logical troubleshooting workflow for addressing common by-product issues in nitration reactions.

Quantitative Data Summary

The following table provides a general overview of how reaction conditions can influence the product distribution in the nitration of a model activated substrate like toluene. Actual ratios will vary depending on the specific substrate and reaction setup.

Reaction ConditionMolar Ratio (Toluene:HNO₃)Temperature (°C)Predominant Product(s)Common By-products
Mono-nitration Favored 1:1.10-10o-Nitrotoluene, p-NitrotolueneDinitrotoluenes (minor)
Polynitration Increased 1:3>50DinitrotoluenesTrinitrotoluene, Oxidized species
Oxidation Increased 1:1.1>70o/p-NitrotolueneOxidized aromatic species

Experimental Protocols

Protocol 1: General Procedure for Monitoring a Nitration Reaction by TLC
  • Sample Preparation: At timed intervals, carefully withdraw a small aliquot (e.g., 1-2 drops) from the reaction mixture.

  • Quenching the Aliquot: Immediately quench the aliquot in a vial containing a small amount of ice-cold water and an immiscible organic solvent (e.g., ethyl acetate).

  • Extraction: Shake the vial vigorously and allow the layers to separate. The organic layer will contain your aromatic compounds.

  • TLC Analysis: Spot the organic layer onto a TLC plate alongside your starting material and, if available, an authentic sample of the desired product.

  • Elution and Visualization: Develop the TLC plate in an appropriate solvent system and visualize the spots under a UV lamp or by using a suitable staining agent.

  • Interpretation: Monitor the disappearance of the starting material spot and the appearance of the product spot(s). The reaction is complete when the starting material is no longer visible.

Protocol 2: Work-up and Isolation of a Solid Nitroaromatic Product
  • Quenching: Slowly and carefully pour the reaction mixture into a beaker containing a large amount of crushed ice with constant stirring.

  • Precipitation: The solid nitroaromatic product should precipitate out of the aqueous solution.

  • Filtration: Collect the solid product by vacuum filtration using a Buchner funnel.

  • Washing: Wash the collected solid with copious amounts of cold water to remove any residual acid. Subsequently, wash with a small amount of a cold, non-polar solvent (e.g., hexane) to remove any non-polar impurities.

  • Drying: Dry the product thoroughly, either air-dried or in a vacuum oven at a low temperature.

  • Recrystallization: For further purification, recrystallize the crude product from a suitable solvent or solvent mixture.

References

  • Benchchem. (n.d.). Technical Support Center: Managing Oxidation and Polynitration During Synthesis.
  • Wikipedia. (2024). Nitration.
  • Chemistry Steps. (n.d.). Nitration of Benzene.
  • Dewar, M. J. S., & Ridd, J. H. (1958). Nitration and aromatic reactivity. Journal of the Chemical Society, 2253-2259.
  • Unacademy. (n.d.). Notes on Ipso Nitration.
  • Al-Mughaid, H., et al. (2021). Ipso nitration in organic synthesis. RSC Advances, 11(36), 22175-22193.
  • Sana, B., et al. (2010). Regioselective nitration of aromatic compounds in an aqueous sodium dodecylsulfate and nitric acid medium.
  • Kwok, T. J., & Jayasuriya, K. (1995). Regioselective nitration of aromatic compounds and the reaction products thereof. U.S.
  • ResearchGate. (2016). Questions regarding electrophilic nitration of aromatics: Reagents, Procedures, and Safety?
  • Master Organic Chemistry. (2018). Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution.
  • da Silva, A. B. F., et al. (2020).
  • ResearchGate. (2017). Recent advances in ipso-nitration reactions.
  • Pérez, S., et al. (2007).
  • ResearchGate. (2017). Recent advances in ipso-nitration reactions.
  • Comprehensive Organic Chemistry Experiments for the Laboratory Classroom. (n.d.). Regioselectivity in the Nitration of Acylanilines by Electrophilic Aromatic Substitution.
  • Liljenberg, M., & Brinck, T. (2018).
  • BYJU'S. (n.d.). Electrophilic Substitution Reactions of Phenols.
  • Chemistry Student. (2022, January 26). Nitration of Phenol (A-Level Chemistry). YouTube.
  • Spectro Scientific. (n.d.). Measuring Oil Chemistry: Nitration, Oxidation and Sulfation.
  • Ridd, J. H. (1971). Mechanism of aromatic nitration. Accounts of Chemical Research, 4(8), 248-253.
  • Chemistry Steps. (n.d.). Electrophilic Aromatic Substitution (Halogenation, Nitration, Sulfonation).
  • Agency for Toxic Substances and Disease Registry. (1995). Analytical methods. In Toxicological profile for 1,3-dinitrobenzene and 1,3,5-trinitrobenzene.
  • Chemguide. (n.d.). The nitration of benzene - electrophilic substitution.
  • Spain, J. C., & Hughes, J. B. (2001).
  • ResearchGate. (2020). Electrophilic Aromatic Nitration: Understanding Its Mechanism and Substituent Effects.
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  • ResearchGate. (2021). A Common Byproduct of Nitration Reaction in Laboratory – Nitrogen Dioxide: Compilation of its Pharmacokinetics and Toxicity Studies.
  • Pearson. (n.d.). What product(s) result from nitration of each of the following? e. benzenesulfonic acid f. cyclohexylbenzene.
  • Sciencemadness. (2009).
  • PNAS. (2000). Focusing of nitric oxide mediated nitrosation and oxidative nitrosylation as a consequence of reaction with superoxide.
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Optimization of reaction conditions for the synthesis of "Methyl 3-bromo-2-methyl-5-nitrobenzoate"

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of Methyl 3-bromo-2-methyl-5-nitrobenzoate

Welcome to the technical support guide for the synthesis of Methyl 3-bromo-2-methyl-5-nitrobenzoate, a key intermediate in pharmaceutical development. This document provides in-depth troubleshooting advice and answers to frequently asked questions to help researchers, scientists, and drug development professionals optimize their synthetic protocols, enhance yield, and ensure product purity.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common queries regarding the synthesis, providing a foundational understanding of the reaction's chemistry and critical parameters.

Q1: What is the general synthetic strategy for Methyl 3-bromo-2-methyl-5-nitrobenzoate?

The synthesis is typically a two-step electrophilic aromatic substitution sequence starting from Methyl 2-methylbenzoate.

  • Nitration: The first step involves the nitration of the aromatic ring, typically using a mixture of concentrated nitric acid and sulfuric acid. The methyl and ester groups direct the incoming nitro group.

  • Bromination: The resulting Methyl 2-methyl-nitrobenzoate isomer is then brominated using a suitable brominating agent to introduce a bromine atom at the desired position.

The overall reaction scheme is a classic example of controlling regioselectivity in electrophilic aromatic substitution.[1][2][3]

Q2: Why is a specific order of nitration followed by bromination important?

The directing effects of the substituents on the starting material, Methyl 2-methylbenzoate, are crucial for achieving the desired isomer. The methyl group (-CH₃) is an activating, ortho, para-director, while the methyl ester (-COOCH₃) is a deactivating, meta-director.[4][5][6] The interplay of these effects guides the position of the incoming electrophiles. Nitrating first establishes the position of the nitro group, which subsequently influences the final bromination step.

Q3: What are the critical reaction parameters that require strict control?

Successful synthesis hinges on the precise control of several parameters:

  • Temperature: Exothermic nitration reactions must be kept at low temperatures (typically 0-15°C) to prevent over-reaction (dinitration) and minimize side-product formation.[7][8]

  • Rate of Addition: Slow, dropwise addition of the nitrating mixture or brominating agent is essential to maintain temperature control and ensure a homogenous reaction.[8][9]

  • Stoichiometry: The molar ratios of the substrate to the nitrating and brominating agents must be carefully calculated to maximize monosubstitution and prevent the formation of polysubstituted byproducts.

  • Purity of Reagents: The use of anhydrous or highly concentrated acids is critical, as water can interfere with the formation of the active electrophile (the nitronium ion, NO₂⁺).[7]

Part 2: Troubleshooting Guide

This guide is structured in a problem-and-solution format to directly address challenges you may encounter during the synthesis.

Problem 1: Low Overall Yield

A diminished yield of the final product can often be traced back to specific issues in either the nitration or bromination step.

Q: My final yield is significantly lower than expected. How can I identify the cause?

A: Pinpoint the inefficient step. Analyze the product of each step via TLC or ¹H NMR. If the starting material from a step is largely unreacted, the issue lies with reaction completion. If multiple spots or unexpected peaks are present, side reactions are the likely culprit.

  • Cause A: Incomplete Nitration

    • Insight: The nitration of an aromatic ring deactivated by an ester group requires a potent electrophile.[10] The active nitronium ion (NO₂⁺) is generated from nitric acid and a strong acid catalyst, typically sulfuric acid.[11][12][13] Insufficient catalytic action or premature quenching will lead to poor conversion.

    • Troubleshooting Steps:

      • Verify Acid Concentration: Ensure you are using concentrated (98%) sulfuric acid and concentrated (70%) nitric acid. Water content can significantly reduce the concentration of the nitronium ion.[7]

      • Check Temperature Control: While low temperature is crucial to prevent side reactions, if the reaction is too cold or not allowed to warm to room temperature after the initial addition, the reaction rate may be too slow for completion within the allotted time.[9]

      • Optimize Reaction Time: After the exothermic addition is complete, allowing the reaction to stir at room temperature for a designated period (e.g., 15-30 minutes) can help drive it to completion.[9][13]

  • Cause B: Inefficient Bromination

    • Insight: The aromatic ring is now strongly deactivated by both an ester and a nitro group. This makes the subsequent electrophilic bromination challenging and requires a reactive brominating agent, often with a catalyst.

    • Troubleshooting Steps:

      • Choice of Brominating Agent: N-Bromosuccinimide (NBS) is a common and effective choice.[14] Alternatives like 1,3-Dibromo-5,5-dimethylhydantoin can also be used.[15] Molecular bromine (Br₂) may require a Lewis acid catalyst (e.g., FeBr₃).

      • Reaction Temperature: Unlike nitration, bromination of a deactivated ring may require heating to proceed at a reasonable rate.[16] A patent for a similar synthesis suggests heating to 55-75°C.[15]

      • Initiator/Catalyst: For reactions involving NBS, a radical initiator like AIBN (azobisisobutyronitrile) can sometimes be required, particularly for benzylic bromination, although for aromatic bromination an acid catalyst is more common.[15]

Problem 2: Product Purity Issues & Side Reactions

The formation of isomers and polysubstituted products is a common challenge in electrophilic aromatic substitution.

Q: My final product is contaminated with isomers or other byproducts. How can I improve its purity?

A: Focus on regioselectivity and reaction control. The key is to manage the directing effects of the substituents and prevent the reaction from proceeding too aggressively.

  • Side Product A: Dinitro- or Polybromo- compounds

    • Insight: Over-nitration or over-bromination occurs when the reaction conditions are too harsh (e.g., high temperature, excess electrophile).[7] Although the product ring is deactivated, forcing conditions can lead to further substitution.

    • Mitigation Strategy:

      • Strict Temperature Control: Maintain the recommended temperature range (e.g., below 15°C for nitration).[8][17]

      • Stoichiometric Control: Use a slight excess (e.g., 1.1-1.2 equivalents) of the electrophilic reagent, but avoid large excesses.

      • Slow Addition: Add the nitrating or brominating agent dropwise to dissipate heat and avoid localized areas of high concentration.[9]

  • Side Product B: Incorrect Isomers

    • Insight: The formation of incorrect isomers is a fundamental problem of regioselectivity. The directing effects of the -CH₃ (ortho, para) and -COOCH₃ (meta) groups must be correctly exploited. The subsequent directing effect of the -NO₂ group (meta) in the second step is also critical.

    • Mitigation Strategy:

      • Confirm Synthetic Route: The sequence of nitration followed by bromination is designed to produce the desired isomer. Reversing the order would lead to a different product due to the different directing effects.

      • Solvent Effects: The choice of solvent can sometimes influence isomer distribution.[18] While strong acid is the solvent for nitration, the solvent for bromination (e.g., acetonitrile, dichloromethane) can play a role.

      • Steric Hindrance: The bulky bromine atom will preferentially add to a less sterically hindered position. The methyl group can sterically block the adjacent ortho position, influencing the final position of the bromine atom.

Problem 3: Product Isolation and Purification Challenges

Q: I'm having difficulty isolating a solid product or purifying it effectively.

A: Optimize your workup and purification protocol.

  • Issue A: Product Oiling Out

    • Insight: The crude product may initially separate as an oil when the reaction mixture is quenched in ice water. This can be due to residual solvent or the presence of impurities that depress the melting point.

    • Troubleshooting:

      • Effective Quenching: Pour the reaction mixture slowly onto a large amount of crushed ice with vigorous stirring to ensure rapid cooling and precipitation.[8][13]

      • Induce Crystallization: If an oil persists, try scratching the inside of the flask with a glass rod at the oil-water interface.[9] Seeding with a previously obtained crystal can also initiate solidification.

      • Solvent Trituration: After initial filtration, washing the crude solid with a cold, non-polar solvent (like cold methanol or a hexane/ether mixture) can help remove oily impurities and induce crystallization.[11][17]

  • Issue B: Poor Separation During Column Chromatography

    • Insight: If recrystallization is insufficient, column chromatography is the next step. Poor separation is usually due to an inappropriate solvent system.

    • Troubleshooting:

      • TLC Analysis First: Use Thin Layer Chromatography (TLC) to test various solvent systems before running a column.[9] A good system will show clear separation between your product spot and any impurity spots, with an Rf value for the product ideally between 0.25 and 0.4.

      • Recommended Solvent Systems: A common solvent system for compounds of this polarity is a mixture of petroleum ether (or hexanes) and ethyl acetate. A ratio of 10:1 (petroleum ether:ethyl acetate) has been reported for a similar compound.[16] Adjust the ratio based on your TLC results.

Part 3: Data Summary & Experimental Workflow

Table 1: Key Parameter Optimization
ParameterSub-Optimal ConditionConsequenceOptimized ConditionRationale
Nitration Temp. > 20°CIncreased dinitration; reduced yield0 - 15°CMinimizes side reactions and ensures selectivity.[7][8]
Nitrating Agent Dilute HNO₃/H₂SO₄Incomplete reactionConcentrated (70%/98%)Maximizes formation of the nitronium ion (NO₂⁺) electrophile.[7]
Rate of Addition Rapid / Bulk additionPoor temperature control; side productsSlow, dropwise over 10-15 minAllows for effective heat dissipation from the exothermic reaction.[8][9]
Bromination Temp. Room TemperatureVery slow or no reaction55 - 75°COvercomes the high deactivation of the ring by -NO₂ and -COOCH₃ groups.[15]
Workup Quenching in waterOily product, difficult to handleQuenching in crushed ice with stirringPromotes rapid precipitation of a solid product.[9][13]
Optimized Protocol: Synthesis of Methyl 3-bromo-2-methyl-5-nitrobenzoate

Step 1: Nitration of Methyl 2-methylbenzoate

  • In a flask equipped with a magnetic stirrer, add concentrated H₂SO₄. Cool the flask in an ice-water bath to 0°C.

  • Slowly add Methyl 2-methylbenzoate to the cold, stirring sulfuric acid.

  • In a separate vessel, prepare the nitrating mixture by carefully adding concentrated HNO₃ to an equal volume of concentrated H₂SO₄. Cool this mixture in the ice bath.

  • Add the cold nitrating mixture dropwise to the solution of the ester, ensuring the internal temperature does not exceed 15°C.[8]

  • After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 15-20 minutes.[13]

  • Pour the reaction mixture slowly onto a beaker of crushed ice with vigorous stirring.

  • Isolate the precipitated solid by vacuum filtration, wash thoroughly with cold water, and dry. This crude product is Methyl 2-methyl-5-nitrobenzoate.

Step 2: Bromination of Methyl 2-methyl-5-nitrobenzoate

  • Dissolve the crude product from Step 1 in a suitable solvent (e.g., concentrated sulfuric acid or an organic solvent like acetonitrile).

  • Add N-Bromosuccinimide (NBS) portion-wise to the solution.[16]

  • Heat the reaction mixture to the optimized temperature (e.g., 65°C) and stir for several hours, monitoring the reaction progress by TLC.[16]

  • After completion, cool the reaction to room temperature and pour it into ice water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).[16]

  • Wash the combined organic layers with saturated NaHCO₃ solution and then brine. Dry over anhydrous Na₂SO₄.

  • Remove the solvent under reduced pressure. Purify the crude solid by recrystallization (e.g., from methanol) or by column chromatography.

Visual Workflow Diagrams

SynthesisWorkflow cluster_0 Step 1: Nitration cluster_1 Step 2: Bromination Start Methyl 2-methylbenzoate Reagents1 Conc. HNO₃ / H₂SO₄ (0-15°C) Nitration Electrophilic Nitration Start->Nitration Reagents1->Nitration Workup1 Ice Water Quench & Filtration Nitration->Workup1 Intermediate Methyl 2-methyl-5-nitrobenzoate Workup1->Intermediate Reagents2 NBS / H₂SO₄ (65°C) Bromination Electrophilic Bromination Intermediate->Bromination Reagents2->Bromination Workup2 Extraction & Purification Bromination->Workup2 FinalProduct Methyl 3-bromo-2-methyl-5-nitrobenzoate Workup2->FinalProduct

Caption: Overall synthetic workflow from starting material to final product.

Troubleshooting Problem Low Yield or Purity? CheckStep1 Analyze Nitration Product (TLC/NMR) Problem->CheckStep1 Start Here CheckStep2 Analyze Bromination Product (TLC/NMR) Problem->CheckStep2 IncompleteNitration Incomplete Nitration? (High SM) CheckStep1->IncompleteNitration NitrationSideProducts Nitration Side Products? (Multiple Spots) CheckStep1->NitrationSideProducts IncompleteBromination Incomplete Bromination? (High SM) CheckStep2->IncompleteBromination BrominationSideProducts Bromination Side Products? (Isomers) CheckStep2->BrominationSideProducts Sol1 Verify Acid Concentration Increase Reaction Time IncompleteNitration->Sol1 Sol2 Check Temperature Control Slow Reagent Addition NitrationSideProducts->Sol2 Sol3 Increase Temperature Verify Brominating Agent IncompleteBromination->Sol3 Sol4 Optimize Purification (Recrystallization/Column) BrominationSideProducts->Sol4

Sources

Technical Support Center: Purification of Methyl 3-bromo-2-methyl-5-nitrobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals facing challenges with the removal of isomeric impurities from Methyl 3-bromo-2-methyl-5-nitrobenzoate. The synthesis of this compound, typically via electrophilic aromatic substitution, often yields a mixture of positional isomers that can be difficult to separate due to their similar physicochemical properties. This document offers a structured approach to troubleshooting these purification challenges, grounded in established chemical principles.

Part 1: Frequently Asked Questions (FAQs)

Q1: What are the most likely isomeric impurities in a synthesis of Methyl 3-bromo-2-methyl-5-nitrobenzoate?

The primary impurities are other positional isomers formed during the nitration reaction. The directing effects of the substituents on the aromatic ring (the activating methyl group and the deactivating bromo and methyl ester groups) lead to the formation of byproducts. The most probable isomeric impurity is Methyl 3-bromo-2-methyl-4-nitrobenzoate , with Methyl 3-bromo-2-methyl-6-nitrobenzoate also being a possibility. These arise from nitration at alternative positions on the benzene ring.

Q2: Why are these isomers so challenging to separate?

Positional isomers often have very similar physical properties, including polarity, solubility, and boiling points.[1] This similarity means that standard purification techniques like crystallization or chromatography require careful optimization to achieve effective separation. The subtle differences in dipole moment and crystal lattice energy between the desired product and its isomeric impurities are what must be exploited for successful purification.

Q3: What is the first step I should take to assess the purity of my crude product?

The initial and most crucial step is to perform an analytical assessment to identify the number of components in your mixture. Thin-Layer Chromatography (TLC) is an excellent first-line technique for this purpose.[2] It is fast, requires minimal material, and will give you a qualitative idea of the number of impurities and their relative polarities, which is essential for designing a purification strategy. For a more definitive structural confirmation and quantitative assessment, Proton NMR (¹H NMR) spectroscopy is indispensable, as the aromatic protons of each isomer will have a unique chemical shift and splitting pattern.[3]

Q4: Which purification technique is generally the most effective for these types of isomers?

For laboratory-scale purification, silica gel column chromatography is typically the most powerful and versatile method for separating positional isomers.[4][5] It separates compounds based on differences in their affinity for the polar stationary phase (silica gel), a property that often differs sufficiently even between closely related isomers.[2] For larger, industrial scales, fractional recrystallization is often preferred due to its cost-effectiveness, but it requires significant optimization to find a suitable solvent system.[6]

Part 2: Troubleshooting and Optimization Guide

This section addresses specific issues you may encounter during the purification process in a practical question-and-answer format.

Q1: My initial TLC analysis shows multiple spots that are very close together. What is my next step?

This indicates that the isomers have very similar polarities. The immediate goal is to improve the separation on the TLC plate, as this will translate to better separation on a chromatography column.

  • Troubleshooting Action: Optimize your TLC mobile phase. Start with a low-polarity solvent system, such as 95:5 Hexane:Ethyl Acetate, and gradually increase the polarity of the more polar solvent (ethyl acetate). Test various ratios (e.g., 90:10, 85:15) to maximize the separation factor (ΔRf) between the spots. A good separation on TLC is crucial before attempting column chromatography.[7]

Q2: I attempted recrystallization, but the purity of my material did not improve, or I had very low recovery. What went wrong?

This is a common issue when isomers have nearly identical solubilities in a given solvent.

  • Causality & Solution: The chosen solvent may be unsuitable. An ideal recrystallization solvent should dissolve the target compound sparingly at room temperature but completely at its boiling point, while the impurities should remain either highly soluble or insoluble at all temperatures.[8]

  • Troubleshooting Action: Perform a systematic solvent screening with small amounts of your crude material. Test a range of solvents with varying polarities (see Table 1 below). If a single solvent doesn't work, attempt a two-solvent system. Dissolve the compound in a small amount of a "good" solvent (in which it is highly soluble) and then add a "poor" solvent (in which it is insoluble) dropwise at an elevated temperature until the solution becomes cloudy. Then, add a drop or two of the good solvent to clarify and allow it to cool slowly.[6]

Q3: How do I design an effective silica gel column chromatography protocol to separate these isomers?

A well-designed protocol is key to achieving baseline separation.

  • Expert Insight: The principle of column chromatography is to exploit the differential adsorption of compounds onto a polar stationary phase.[5] Less polar compounds have a weaker affinity for the silica gel and will travel down the column faster with the non-polar mobile phase, eluting in earlier fractions. More polar compounds will adsorb more strongly and elute later.[2]

  • Actionable Protocol: A detailed, step-by-step protocol for setting up and running a column is provided in Part 3: Detailed Protocols . The workflow is also visualized in the diagram below.

Q4: My column chromatography failed to provide good separation. The fractions are all mixed. What should I do?

Several factors can lead to poor column performance.

  • Troubleshooting Decision Tree: Use the diagram below to diagnose the potential cause and identify the solution. Common issues include improper column packing (leading to channeling), running the column too quickly, or using a mobile phase with incorrect polarity.

G start Poor Separation in Column Chromatography q1 Did you optimize the solvent system with TLC first? start->q1 a1_yes Yes q1->a1_yes a1_no No q1->a1_no q2 Was the column packed correctly (no air bubbles or cracks)? a1_yes->q2 sol_no Action: Develop a TLC solvent system that gives maximum spot separation (ΔRf > 0.2). Start with low polarity (e.g., Hexane/EtOAc 95:5). a1_no->sol_no a2_yes Yes q2->a2_yes a2_no No q2->a2_no q3 Was the sample loaded in a narrow band? a2_yes->q3 sol_no2 Action: Repack the column. Use the slurry method to ensure a homogenous, dense bed. Avoid letting the column run dry. a2_no->sol_no2 a3_yes Yes q3->a3_yes a3_no No q3->a3_no q4 Was the elution rate controlled and not too fast? a3_yes->q4 sol_no3 Action: Dissolve the crude product in a minimal amount of solvent (or the mobile phase) to load it onto the column. A wide starting band leads to broad, overlapping peaks. a3_no->sol_no3 a4_yes Yes q4->a4_yes a4_no No q4->a4_no final_sol Consider Advanced Techniques: - Use a finer mesh silica gel for higher resolution. - Employ a gradient elution, slowly increasing solvent polarity. - Consider preparative HPLC for difficult separations. a4_yes->final_sol sol_no4 Action: Maintain a steady, slow flow rate. A fast flow rate does not allow for proper equilibrium between the stationary and mobile phases, resulting in poor separation. a4_no->sol_no4

Q5: How can I definitively confirm the purity and structural identity of my final, isolated product?

A combination of analytical techniques is required for full validation.

  • Purity Confirmation:

    • TLC: The purified sample should appear as a single spot on a TLC plate.

    • HPLC: High-Performance Liquid Chromatography can provide a quantitative measure of purity (e.g., >99%). A reverse-phase C18 column is often suitable for this type of analysis.[9][10]

    • Melting Point: A sharp melting point that matches the literature value is a strong indicator of high purity. Impurities typically cause melting point depression and broadening.[11]

  • Structural Confirmation:

    • ¹H NMR Spectroscopy: This is the most powerful tool for confirming the correct isomeric structure. The substitution pattern on the aromatic ring creates a unique set of signals for the aromatic protons. Compare the obtained spectrum with literature data or predicted spectra for the possible isomers.[12]

Part 3: Detailed Experimental Protocols

Protocol 1: Purification by Recrystallization

This protocol outlines a systematic approach to finding a suitable solvent and performing the recrystallization.

1. Solvent Screening (Microscale):

  • Place ~20 mg of crude material into several small test tubes.
  • To each tube, add a different solvent from Table 1 dropwise at room temperature, shaking after each addition. Note the solubility.
  • If a compound is insoluble at room temperature, heat the tube in a water bath. If the solid dissolves when hot, it is a potential solvent.
  • Allow the hot solution to cool slowly to room temperature, then in an ice bath. Note the quantity and quality of crystals formed.
  • The ideal solvent is one where the material is poorly soluble at room temperature but highly soluble when hot, and forms abundant crystals upon cooling.[8]
SolventPolarityBoiling Point (°C)Notes
Hexane/HeptaneLow69 / 98Good for non-polar impurities. Often used as the "poor" solvent.
TolueneLow111Can be effective for aromatic compounds.
DichloromethaneMedium40Often too good a solvent, but can be part of a two-solvent system.
Ethyl AcetateMedium77A versatile solvent for moderately polar compounds.
IsopropanolHigh82Good choice for nitroaromatics.[13]
EthanolHigh78Commonly used for nitrobenzoate derivatives.[14]
MethanolHigh65Another common choice, but solubility may be high even when cold.[15]
Table 1: Potential Solvents for Recrystallization Screening.

2. Recrystallization Procedure (Scale-up):

  • Place the crude solid in an Erlenmeyer flask.
  • Add the chosen solvent in small portions while heating the flask (e.g., on a hot plate with a water bath). Add just enough solvent to fully dissolve the solid at the boiling point.
  • If the solution is colored, you may add a small amount of activated charcoal and hot filter the solution to remove colored impurities.
  • Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.
  • Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
  • Collect the crystals by vacuum filtration (e.g., using a Büchner funnel), washing them with a small amount of ice-cold solvent.[15]
  • Dry the purified crystals thoroughly.
Protocol 2: Purification by Silica Gel Column Chromatography

This protocol provides a general workflow for separating the isomeric mixture.

G cluster_prep Preparation cluster_run Execution cluster_analysis Analysis p1 1. Select Mobile Phase (Based on TLC optimization, e.g., 95:5 Hexane/EtOAc) p2 2. Prepare Column (Slurry pack silica gel in mobile phase) p1->p2 p3 3. Prepare Sample (Dissolve crude in minimal solvent or adsorb onto silica) p2->p3 r1 4. Load Sample (Carefully add sample to top of silica bed) p3->r1 r2 5. Elute (Add mobile phase and apply pressure. Maintain a constant flow) r1->r2 r3 6. Collect Fractions (Collect small, equal volume fractions in test tubes) r2->r3 a1 7. Analyze Fractions by TLC (Spot each fraction on a TLC plate) r3->a1 a2 8. Combine Pure Fractions (Group fractions containing only the desired product) a1->a2 a3 9. Evaporate Solvent (Use rotary evaporator to isolate pure solid) a2->a3

1. Preparation:

  • Select Mobile Phase: Based on your TLC optimization, choose a solvent system that provides good separation (ΔRf > 0.2). For column chromatography, you typically use a slightly less polar system than the one that gave an Rf of ~0.3 on TLC. A good starting point is often a 95:5 or 90:10 mixture of Hexane:Ethyl Acetate.
  • Prepare the Column: Select a column of appropriate size (a rule of thumb is to use 50-100 g of silica gel per 1 g of crude mixture). Pack the column using the "slurry method": mix the silica gel with your starting mobile phase to form a thin slurry, then pour it into the column and allow it to settle, draining excess solvent to form a flat, compact bed.
  • Prepare the Sample: Dissolve your crude product in the minimum amount of the mobile phase or a more polar solvent like dichloromethane. Alternatively, for less soluble compounds, perform a "dry load": dissolve the crude product, add a small amount of silica gel, evaporate the solvent, and load the resulting dry powder onto the column.

2. Running the Column:

  • Carefully add the prepared sample to the top of the silica bed.
  • Gently add the mobile phase to the column, taking care not to disturb the silica bed.
  • Apply gentle air pressure to begin eluting the solvent through the column at a steady rate.
  • Continuously collect the eluent in a series of numbered test tubes (fractions).

3. Analysis:

  • Use TLC to analyze the collected fractions. Spot several fractions per TLC plate to identify which ones contain your product(s).
  • Based on the TLC results, combine all fractions that contain only the pure, desired isomer.
  • Remove the solvent from the combined pure fractions using a rotary evaporator to yield your purified product.
Mobile Phase System (Hexane:Ethyl Acetate)Polarity Index (Approx.)Compound Elution Order
95 : 5LowElutes the least polar isomers/impurities first.
90 : 10Low-MediumA good starting point for many nitroaromatic separations.
80 : 20MediumIncreases elution speed for more polar compounds.
Table 2: Suggested Starting Solvent Systems for Column Chromatography.

References

  • Google Patents. (n.d.). Process for the crystallization of nitro-aromatic compounds in nitric acid.
  • Chemistry Stack Exchange. (2014). How do I purify the resulting compound after a nitro- to amine-group reduction?. Retrieved from [Link]

  • Quora. (2018). How can you separate ortho-nitrobenzoic acid and para-nitrobenzoic acid?. Retrieved from [Link]

  • Google Patents. (n.d.). Method of crystallizing nitro products.
  • Google Patents. (n.d.). Process for the isolation of the methyl ester of m-nitrobenzoic acid.
  • Quora. (2022). How to separate the mixture of meta nitrobenzoic acid and para-nitrobenzene acid. Retrieved from [Link]

  • CDN. (n.d.). Nitration of Phenol and Purification by Column Chromatography. Retrieved from [Link]

  • SIELC Technologies. (n.d.). Separation of o-Bromonitrobenzene on Newcrom R1 HPLC column. Retrieved from [Link]

  • Google Patents. (n.d.). Process for separating mixtures of nitrobenzaldehyde isomers.
  • UKEssays. (2017). Synthesis and Purification of Nitrophenols. Retrieved from [Link]

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  • The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

  • Google Patents. (n.d.). Process for synthesis of lenalidomide.
  • Millersville University. (n.d.). Electrophilic Aromatic Substitution, Nitration of Methyl Benzoate. Retrieved from [Link]

  • Chegg. (2013). Solved: In this experiment, one isomer of methyl nitrobenzoate.... Retrieved from [Link]

  • University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]

  • Nuffield Foundation. (2008). Practical Chemistry 2008 – Student Instruction Sheet. Retrieved from [Link]

  • YouTube. (2021). column chromatography & purification of organic compounds. Retrieved from [Link]

  • PubChem. (n.d.). Methyl 2-Bromo-5-nitrobenzoate. Retrieved from [Link]

  • PubChem. (n.d.). Methyl 3-bromo-2-methyl-5-nitrobenzoate. Retrieved from [Link]

  • EduBirdie. (n.d.). Lab Report Nitration of Methylbenzoate. Retrieved from [Link]

  • YouTube. (2020). EAS Nitration Experiment & Recrystallization. Retrieved from [Link]

  • Scribd. (n.d.). The Preparation and Purification of Methyl-3-Nitrobenzoate Student Sheet. Retrieved from [Link]

  • University of South Alabama. (2010). Preparation of Methyl 3-nitrobenzoate. Retrieved from [Link]

  • YouTube. (2013). Aromatic 3b. Preparation and purification of methyl-3-nitobenzoate. Retrieved from [Link]

  • University of Colorado Denver. (n.d.). NITRATION OF METHYL BENZOATE. Retrieved from [Link]

  • Truman State University. (n.d.). An Electrophilic Aromatic Substitution: The nitration of methyl benzoate. Retrieved from [Link]

  • ResearchGate. (2016). (PDF) Nitration of Methyl Benzoate. Retrieved from [Link]

  • ResearchGate. (n.d.). NORMAL PHASE TLC SEPARATION OF ENANTIOMERS USING CHIRAL ION INTERACTION AGENTS. Retrieved from [Link]

  • Open Access Pub. (2017). Glass Chromatography Application: TLC Separation of Benzoic Esters in Pharmaceutical Products. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting Information Oxidative hydrolysis of aliphatic bromoalkenes: scope study and reactivity insights. Retrieved from [Link]

  • PubMed. (n.d.). Separation, isolation and identification of optical isomers of 1,4-benzodiazepine glucuronides from biological fluids by reversed-phase high-performance liquid chromatography. Retrieved from [Link]

  • ResearchGate. (2022). Simultaneous determination of Brivaracetam and its isomers in the Brivaracetam drug by RP-HPLC. Retrieved from [Link]

  • ResearchGate. (2022). (PDF) METHOD DEVELOPMENT AND VALIDATION FOR THE DETERMINATION OF STERO ISOMERIC PURITY OF ROCURONIUM BROMIDE BULK DRUG BY HPLC. Retrieved from [Link]

Sources

Preventing dinitration during the synthesis of "Methyl 3-bromo-2-methyl-5-nitrobenzoate"

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Preventing Dinitration and Other Side Reactions

Welcome to the technical support center for the synthesis of Methyl 3-bromo-2-methyl-5-nitrobenzoate. This guide is designed for researchers, scientists, and drug development professionals who may encounter challenges during this specific electrophilic aromatic substitution. As Senior Application Scientists, we provide not just protocols, but the underlying chemical principles to empower you to troubleshoot and optimize your reactions effectively.

Frequently Asked Questions (FAQs)

Q1: What is the most common side product in this synthesis, and why does it form?

The most prevalent and problematic side product is the dinitrated species, Methyl 3-bromo-2-methyl-3,5-dinitrobenzoate. This arises from a second electrophilic aromatic substitution reaction occurring on the desired mononitrated product.

The starting material, Methyl 3-bromo-2-methylbenzoate, has several substituents that influence the position of the incoming nitro group. While the bromo and methyl ester groups are deactivating, the methyl group is activating and directs ortho- and para- to itself.[1][2] Once the first nitro group is introduced at the 5-position, the ring becomes significantly deactivated. However, if the reaction conditions are too harsh (e.g., high temperature, high concentration of nitrating agent), a second nitration can occur.[3][4]

Q2: How do the existing substituents on the starting material direct the position of nitration?

The directing effects of the substituents on Methyl 3-bromo-2-methylbenzoate are a key consideration for this synthesis.

  • Methyl group (-CH₃): This is an activating group and an ortho, para-director.[5][6] It increases the electron density at the positions ortho and para to it, making them more susceptible to electrophilic attack.

  • Bromo group (-Br): Halogens are deactivating groups due to their inductive electron-withdrawing effect, but they are ortho, para-directors because of their ability to donate a lone pair of electrons through resonance.[7]

  • Methyl Ester group (-COOCH₃): This is a deactivating group and a meta-director.[8] It withdraws electron density from the ring, making it less reactive.

The regioselectivity of the reaction is determined by the interplay of these directing effects. The 5-position is favored for the initial nitration due to a combination of activation from the methyl group (para-position) and direction from the bromo group (meta-position relative to the ester).

Q3: Why is strict temperature control so crucial in this nitration?

Temperature is arguably the most critical parameter to control in this synthesis to prevent dinitration.[9][10] Nitration is a highly exothermic reaction, and an increase in temperature significantly increases the reaction rate.[11] This not only accelerates the formation of the desired mononitro product but also provides the necessary activation energy for the subsequent, less favorable dinitration of the deactivated ring.[4]

For activated substrates, temperatures as low as -10°C to 5°C are often required to prevent over-nitration.[9] While Methyl 3-bromo-2-methylbenzoate is not as activated as phenol, maintaining a low temperature, typically between 0°C and 5°C, is essential for achieving high selectivity for the mono-nitro product.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
High percentage of dinitrated product in final sample. 1. Excessive reaction temperature: Localized heating or "hot spots" can occur even if the cooling bath is at the correct temperature. 2. Incorrect stoichiometry: An excess of the nitrating agent (the nitronium ion, NO₂⁺) is present. 3. Prolonged reaction time: Leaving the reaction for too long can lead to the slower formation of the dinitrated product.1. Maintain strict temperature control: Use an ice or ice/salt bath and ensure efficient stirring. Add the nitrating agent dropwise to allow for effective heat dissipation.[9] 2. Use a controlled molar ratio of reactants: Carefully calculate and measure the amount of nitric acid used. 3. Monitor the reaction progress: Use TLC or another suitable analytical technique to determine the point of maximum mononitration and quench the reaction accordingly.
Low yield of the desired product. 1. Incomplete reaction: The reaction may not have gone to completion. 2. Loss of product during workup: The product may be lost during extraction or purification steps. 3. Suboptimal reaction conditions: The concentration of the nitrating agent may be too low.1. Allow for sufficient reaction time: While avoiding prolonged times, ensure the reaction has proceeded to a reasonable extent. 2. Optimize workup procedure: Ensure proper phase separation during extraction and use appropriate solvents for purification. A common workup involves quenching with ice water, extraction with an organic solvent, and washing with a sodium bicarbonate solution.[12] 3. Ensure proper generation of the nitronium ion: The use of concentrated sulfuric acid is crucial as it acts as a catalyst to generate the highly electrophilic nitronium ion from nitric acid.[13][14]
Formation of other unexpected byproducts. 1. Oxidation of the methyl group: Harsh reaction conditions can lead to the oxidation of the methyl group. 2. Hydrolysis of the ester: The strongly acidic conditions can potentially hydrolyze the methyl ester to a carboxylic acid.1. Maintain low temperatures: This will minimize the likelihood of oxidative side reactions. 2. Keep the reaction anhydrous (prior to workup): Water is required for ester hydrolysis. Ensure the use of concentrated acids.
Visualizing the Reaction Pathway and Key Control Points

The following diagram illustrates the synthetic pathway and highlights the critical control point to prevent the formation of the dinitrated byproduct.

G cluster_0 Reaction Pathway cluster_1 Critical Control Point Starting Material Methyl 3-bromo-2-methylbenzoate Desired Product Methyl 3-bromo-2-methyl-5-nitrobenzoate Starting Material->Desired Product Nitration (Step 1) Controlled Conditions Nitrating Agent HNO₃ / H₂SO₄ Nitrating Agent->Starting Material Nitrating Agent->Desired Product Dinitrated Byproduct Methyl 3-bromo-2-methyl-3,5-dinitrobenzoate Desired Product->Dinitrated Byproduct Nitration (Step 2) Harsh Conditions Control Temperature Control (0-5 °C) Control->Desired Product Favors Mononitration Control->Dinitrated Byproduct Prevents Dinitration

Synthetic pathway and control point.

Experimental Protocol: Selective Mononitration

This protocol is a generalized procedure and may require optimization based on your specific laboratory conditions and scale.

Materials:

  • Methyl 3-bromo-2-methylbenzoate

  • Concentrated Nitric Acid (HNO₃)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Ice

  • Deionized Water

  • Sodium Bicarbonate (NaHCO₃) solution (saturated)

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Organic solvent for extraction (e.g., Dichloromethane or Ethyl Acetate)

Procedure:

  • Preparation of the Nitrating Mixture: In a flask equipped with a magnetic stirrer and placed in an ice bath, slowly add concentrated nitric acid to concentrated sulfuric acid. The generation of the nitronium ion is an exothermic process, so slow addition and cooling are essential.[15][16]

  • Reaction Setup: In a separate reaction vessel, dissolve Methyl 3-bromo-2-methylbenzoate in a suitable solvent (if necessary) and cool the mixture in an ice bath to 0-5°C.

  • Addition of Nitrating Agent: Add the pre-cooled nitrating mixture dropwise to the solution of the starting material while vigorously stirring and maintaining the internal temperature between 0°C and 5°C.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) to determine the optimal reaction time.

  • Quenching: Once the reaction is complete, slowly and carefully pour the reaction mixture over crushed ice with stirring.

  • Workup:

    • Transfer the quenched mixture to a separatory funnel.

    • Extract the product with an appropriate organic solvent (e.g., dichloromethane).

    • Wash the organic layer sequentially with deionized water, saturated sodium bicarbonate solution (to neutralize any remaining acid), and brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Purification:

    • Filter off the drying agent.

    • Remove the solvent under reduced pressure.

    • The crude product can be further purified by column chromatography or recrystallization to yield pure Methyl 3-bromo-2-methyl-5-nitrobenzoate.[17]

Logical Troubleshooting Flow

The following diagram provides a step-by-step guide to troubleshooting common issues during the synthesis.

G start Start Synthesis analyze Analyze Product Mixture (e.g., by NMR, GC-MS) start->analyze check_temp Was Temperature < 5°C? analyze->check_temp Dinitration Observed success Successful Mononitration analyze->success No Significant Dinitration check_ratio Was HNO₃ Stoichiometry Correct? check_temp->check_ratio Yes re_run_temp Action: Improve Cooling & Slow Addition Rate check_temp->re_run_temp No check_time Was Reaction Time Monitored? check_ratio->check_time Yes re_run_ratio Action: Recalculate and Use Correct Molar Ratio check_ratio->re_run_ratio No check_time->success Yes failure High Dinitration check_time->failure No re_run_temp->failure re_run_ratio->failure re_run_time Action: Implement Reaction Monitoring (e.g., TLC) re_run_time->failure

Troubleshooting flowchart for dinitration.

By understanding the underlying principles of electrophilic aromatic substitution and carefully controlling the reaction parameters, particularly temperature, the selective synthesis of Methyl 3-bromo-2-methyl-5-nitrobenzoate can be achieved with high yield and purity.

References

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Sources

Challenges in the scale-up synthesis of "Methyl 3-bromo-2-methyl-5-nitrobenzoate"

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Methyl 3-bromo-2-methyl-5-nitrobenzoate. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this multi-step synthesis. We provide in-depth troubleshooting advice and frequently asked questions to address common challenges encountered during scale-up production. Our approach is grounded in established chemical principles to ensure you can confidently optimize your synthetic route.

Synthetic Strategy Overview

The synthesis of Methyl 3-bromo-2-methyl-5-nitrobenzoate is a multi-step process that requires careful control of reaction conditions to achieve high yield and purity. A logical and commonly employed synthetic route involves two key electrophilic aromatic substitution reactions: nitration and bromination. The order of these steps is critical to ensure the correct regiochemistry of the final product.

A plausible and efficient pathway begins with the nitration of methyl 2-methylbenzoate, followed by the bromination of the resulting methyl 2-methyl-5-nitrobenzoate. This sequence takes advantage of the directing effects of the substituents on the aromatic ring.

Proposed Synthetic Pathway

Synthetic Pathway Start Methyl 2-methylbenzoate Intermediate Methyl 2-methyl-5-nitrobenzoate Start->Intermediate Nitration (HNO3, H2SO4) Product Methyl 3-bromo-2-methyl-5-nitrobenzoate Intermediate->Product Bromination (NBS, H2SO4)

Caption: Proposed synthetic route for Methyl 3-bromo-2-methyl-5-nitrobenzoate.

Frequently Asked Questions (FAQs)

Q1: What is the most critical aspect of the nitration step?

A1: Temperature control is paramount during the nitration of methyl 2-methylbenzoate. The reaction is highly exothermic, and excessive temperatures can lead to the formation of dinitrated byproducts and increase the risk of thermal runaway.[1][2] Maintaining a low temperature, typically between 0-15°C, during the addition of the nitrating mixture is crucial for selectivity and safety.[3][4]

Q2: Why is the order of nitration followed by bromination recommended?

A2: The order of electrophilic aromatic substitution is determined by the directing effects of the substituents on the benzene ring. In the starting material, methyl 2-methylbenzoate, the methyl group is an ortho-, para-director and the ester group is a meta-director. Nitration will predominantly occur at the 5-position due to the combined directing effects and sterics. In the subsequent bromination step, the nitro group is a strong meta-director, and the methyl and ester groups will direct the incoming electrophile. The bromine will be directed to the 3-position, which is meta to the nitro group and ortho to the methyl group.

Q3: What are the primary safety concerns when handling the reagents for this synthesis?

A3: Both nitration and bromination steps involve hazardous reagents that require strict safety protocols.

  • Nitric and Sulfuric Acids: These are highly corrosive and can cause severe burns.[1][5] The nitration mixture can react violently with organic materials.[1] Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including acid-resistant gloves, safety goggles, and a lab coat.[5]

  • Bromine/N-Bromosuccinimide (NBS): Bromine is highly toxic, corrosive, and dangerous for the environment.[6] NBS is a safer alternative to liquid bromine but should still be handled with care. All bromination reactions should be conducted in a fume hood.[6][7]

Q4: How can I monitor the progress of the reactions?

A4: Thin-layer chromatography (TLC) is an effective technique for monitoring the progress of both the nitration and bromination reactions.[8][9] By spotting the reaction mixture alongside the starting material, you can observe the consumption of the reactant and the formation of the product. A suitable eluent system, such as a mixture of hexane and ethyl acetate, can be used to achieve good separation.[9]

Q5: What are the expected yields for each step?

A5: While yields can vary depending on the scale and specific reaction conditions, you can generally expect good to high yields for both steps if they are performed carefully. For the nitration of methyl benzoate, yields in the range of 80-85% have been reported.[10] The bromination step is also expected to proceed with high efficiency.

Troubleshooting Guide

This section addresses specific problems that may arise during the synthesis and provides actionable solutions.

Issue 1: Low Yield in the Nitration Step
Probable Cause Solution
Incomplete Reaction: Insufficient reaction time or temperature.Allow the reaction to stir at room temperature for the recommended time after the addition of the nitrating mixture to ensure completion.[3]
Hydrolysis of the Ester: Presence of excess water in the reaction mixture.Use concentrated acids to minimize the water content. Ensure all glassware is dry before use.[3][11]
Loss of Product During Workup: Product is not fully precipitated before filtration.Ensure the reaction mixture is poured into a sufficient amount of crushed ice to facilitate complete precipitation.[4][12] Wash the crude product with ice-cold water to minimize solubility losses.[12]
Issue 2: Formation of an Oily Product Instead of a Solid
Probable Cause Solution
Presence of Impurities: Contamination with side products or unreacted starting material.Purify the crude product by recrystallization from a suitable solvent like methanol or an ethanol/water mixture.[3][13]
Insufficient Cooling During Precipitation: The product did not have a chance to solidify properly.Pour the reaction mixture slowly onto a generous amount of crushed ice with vigorous stirring to promote rapid cooling and solidification.[3] Scratching the inside of the flask with a glass rod can also induce crystallization.[9]
Issue 3: Product Has a Low or Broad Melting Point Range
Probable Cause Solution
Presence of Impurities: The most likely impurities are regioisomers (other brominated or nitrated products) or dinitrated compounds.Purify the product thoroughly by recrystallization.[3] Multiple recrystallizations may be necessary to achieve high purity. Washing the crude product with ice-cold methanol can help remove some impurities before recrystallization.[10][12]
Issue 4: Difficulty in Purifying the Final Product
Probable Cause Solution
Similar Polarity of Product and Impurities: Regioisomers can have very similar polarities, making them difficult to separate by column chromatography.Optimize the recrystallization solvent system. A mixed solvent system may provide better separation. Alternatively, preparative HPLC could be considered for very high purity requirements.
Incomplete Removal of Acidic Residues: Residual sulfuric or nitric acid can interfere with purification and subsequent reactions.Ensure the crude product is thoroughly washed with water and a dilute solution of sodium bicarbonate to neutralize and remove any remaining acid before further purification.[14]

Experimental Protocols

Step 1: Nitration of Methyl 2-methylbenzoate to Methyl 2-methyl-5-nitrobenzoate
  • In a round-bottom flask equipped with a magnetic stirrer, cool 20 mL of concentrated sulfuric acid to 0°C in an ice bath.

  • Slowly add 10 g of methyl 2-methylbenzoate to the cooled sulfuric acid with continuous stirring.

  • In a separate flask, prepare the nitrating mixture by slowly adding 5 mL of concentrated nitric acid to 5 mL of concentrated sulfuric acid, keeping the mixture cool in an ice bath.

  • Add the nitrating mixture dropwise to the methyl 2-methylbenzoate solution over 30-45 minutes, ensuring the temperature of the reaction mixture does not exceed 15°C.[4]

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 30 minutes.

  • Carefully pour the reaction mixture onto 100 g of crushed ice with vigorous stirring.

  • The solid product will precipitate. Isolate the crude product by vacuum filtration and wash it thoroughly with cold water until the washings are neutral.

  • Recrystallize the crude product from methanol to obtain pure methyl 2-methyl-5-nitrobenzoate.

Step 2: Bromination of Methyl 2-methyl-5-nitrobenzoate
  • Dissolve 5 g of methyl 2-methyl-5-nitrobenzoate in 25 mL of concentrated sulfuric acid at 0°C.

  • Slowly add 4.5 g of N-bromosuccinimide (NBS) in small portions to the reaction mixture, maintaining the temperature below 10°C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-3 hours.

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete, pour the mixture onto 100 g of crushed ice.

  • Filter the precipitated solid and wash with cold water.

  • Recrystallize the crude product from a suitable solvent, such as ethanol, to yield pure Methyl 3-bromo-2-methyl-5-nitrobenzoate.

Troubleshooting Workflow

Troubleshooting Workflow Start Synthesis Step Complete CheckYield Check Yield and Purity (TLC, MP) Start->CheckYield LowYield Low Yield? CheckYield->LowYield Impure Impure Product? CheckYield->Impure [No] OptimizeConditions Optimize Reaction Conditions (Time, Temp, Stoichiometry) LowYield->OptimizeConditions [Yes] ImproveWorkup Improve Workup Protocol (Precipitation, Washing) LowYield->ImproveWorkup [Yes] Recrystallize Recrystallize from Optimal Solvent Impure->Recrystallize [Yes] Success Pure Product High Yield Impure->Success [No] OptimizeConditions->Start ImproveWorkup->Start Recrystallize->CheckYield ColumnChrom Consider Column Chromatography Recrystallize->ColumnChrom Still Impure ColumnChrom->CheckYield

Caption: A decision-making workflow for troubleshooting common synthesis issues.

References

Validation & Comparative

A Senior Application Scientist’s Guide to Purity Assessment of Methyl 3-bromo-2-methyl-5-nitrobenzoate: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Purity in Pharmaceutical Intermediates

Methyl 3-bromo-2-methyl-5-nitrobenzoate is a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs). As such, its purity is not merely a quality metric; it is a critical determinant of the safety, efficacy, and reproducibility of the final drug product.[1][2] Impurities, which can originate from starting materials, by-products of side reactions, or degradation, can have significant downstream consequences, including altered reaction kinetics, the formation of toxic or genotoxic species, and reduced overall yield.[3][4]

This guide provides an in-depth comparison of the principal analytical techniques for assessing the purity of Methyl 3-bromo-2-methyl-5-nitrobenzoate. Moving beyond a simple listing of methods, we will explore the causality behind experimental choices, present detailed, self-validating protocols, and offer a comparative framework to empower researchers in selecting the most appropriate analytical strategy for their specific needs. Our discussion is grounded in the principles outlined by international regulatory bodies, ensuring that the methodologies are robust, reliable, and compliant with industry standards.[1][5][6]

High-Performance Liquid Chromatography (HPLC): The Workhorse for Purity Profiling

Reversed-phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection is the quintessential technique for purity analysis in the pharmaceutical industry due to its high resolving power, sensitivity, and quantitative accuracy.[7][8][9]

Causality Behind Method Selection

For Methyl 3-bromo-2-methyl-5-nitrobenzoate, a non-polar compound, a C18 stationary phase is the logical choice, as it separates components based on hydrophobicity. The molecule contains a strong UV chromophore (the nitroaromatic ring system), making UV detection highly sensitive.[10] An acidified mobile phase (e.g., with phosphoric or formic acid) is employed to suppress the potential ionization of any acidic impurities, ensuring sharp, symmetrical peaks and reproducible retention times.[8][11] This approach aligns with the general chromatography principles outlined in USP General Chapter <621>.[12][13][14]

Detailed Experimental Protocol: RP-HPLC-UV

This protocol is designed to be self-validating through the inclusion of rigorous system suitability tests, as mandated by guidelines like ICH Q2(R1).[5][15][16]

  • Apparatus and Materials:

    • HPLC system with a UV/Vis or Diode Array Detector (DAD).

    • C18 analytical column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

    • Acetonitrile (HPLC grade).

    • Water (HPLC grade).

    • Phosphoric acid (ACS grade).

  • Preparation of Solutions:

    • Mobile Phase A: Add 1.0 mL of phosphoric acid to 1000 mL of HPLC-grade water and mix.

    • Mobile Phase B: Acetonitrile.

    • Diluent: A 50:50 (v/v) mixture of Mobile Phase A and Mobile Phase B.

    • Standard Solution (approx. 100 µg/mL): Accurately weigh ~10 mg of Methyl 3-bromo-2-methyl-5-nitrobenzoate reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with the diluent.

    • Sample Solution (approx. 100 µg/mL): Prepare in the same manner as the Standard Solution, using the sample to be tested.

  • Chromatographic Conditions:

    Parameter Setting
    Mobile Phase Isocratic: 60% Acetonitrile : 40% Water with 0.1% H₃PO₄
    Flow Rate 1.0 mL/min
    Column Temperature 30 °C
    Detector Wavelength 254 nm
    Injection Volume 10 µL

    | Run Time | 20 minutes |

  • System Suitability Testing (SST):

    • Before sample analysis, inject the Standard Solution five consecutive times.

    • The system is deemed suitable for use if it meets the criteria in the table below.

SST ParameterAcceptance CriteriaRationale
Tailing Factor (T) ≤ 2.0Ensures peak symmetry, critical for accurate integration.
Relative Standard Deviation (RSD) ≤ 2.0% for peak areaDemonstrates the precision of the injection and system.
Theoretical Plates (N) ≥ 2000Indicates the efficiency and resolving power of the column.
Data Interpretation and Purity Calculation

Purity is determined using the area percent method. The area of the main peak is expressed as a percentage of the total area of all peaks in the chromatogram.

Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

Hypothetical Purity Analysis Data:

PeakRetention Time (min)AreaArea %
13.451,5200.05
25.623,8900.12
3 (Main Peak)8.913,256,70099.81
411.242,1500.02
Total 3,264,260 100.00

Based on this data, the calculated purity is 99.81%.

Workflow Visualization

HPLC_Workflow cluster_prep 1. Preparation cluster_analysis 2. HPLC Analysis cluster_data 3. Data Processing prep_mobile Mobile Phase Prep prep_sample Sample & Standard Prep sst System Suitability Test (5 Injections) prep_sample->sst analysis Sample Injection sst->analysis If Pass integrate Peak Integration analysis->integrate calculate Area % Calculation integrate->calculate result Final Purity Report calculate->result

Caption: Workflow for HPLC purity analysis.

Gas Chromatography-Mass Spectrometry (GC-MS): An Orthogonal Approach

GC-MS is a powerful orthogonal technique, particularly for identifying and quantifying volatile or semi-volatile impurities that might not be well-resolved by HPLC.[9] It separates compounds based on their boiling points and interaction with the stationary phase, followed by detection with a mass spectrometer, which provides definitive molecular weight and fragmentation data.[17][18]

Applicability and Rationale

Methyl 3-bromo-2-methyl-5-nitrobenzoate is sufficiently volatile and thermally stable for GC analysis. This method is excellent for detecting residual solvents and potential volatile by-products from the synthesis. The use of a mass spectrometer as a detector provides a higher degree of certainty in impurity identification compared to UV detection alone.[19][20] For halogenated compounds, specific detectors like a halogen-specific detector (XSD) or an electron capture detector (ECD) can offer enhanced selectivity, but MS provides unparalleled structural information.[17][21]

Detailed Experimental Protocol: GC-MS
  • Apparatus and Materials:

    • GC system coupled to a Mass Spectrometer (e.g., Quadrupole).

    • Capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

    • Helium (carrier gas, 99.999% purity).

    • Methylene chloride (GC grade).

  • Preparation of Solutions:

    • Sample Solution (approx. 1 mg/mL): Accurately weigh ~10 mg of the sample into a 10 mL volumetric flask. Dissolve and dilute to volume with methylene chloride.

  • Chromatographic and MS Conditions:

    Parameter Setting
    Inlet Temperature 250 °C
    Injection Mode Split (e.g., 50:1)
    Injection Volume 1 µL
    Oven Program 100 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min
    Carrier Gas Helium at 1.2 mL/min (constant flow)
    MS Transfer Line 280 °C
    Ion Source Temp 230 °C
    Ionization Mode Electron Ionization (EI) at 70 eV

    | Mass Scan Range | 40-400 amu |

Workflow Visualization

GCMS_Workflow prep Sample Preparation (Dissolve in Solvent) inject GC Injection (Vaporization) prep->inject separate GC Column (Separation by Volatility) inject->separate ionize MS Ion Source (Ionization & Fragmentation) separate->ionize detect Mass Analyzer (Separation by m/z) ionize->detect process Data System (TIC & Mass Spectra) detect->process report Impurity Identification & Purity Assessment process->report

Caption: Workflow for GC-MS impurity analysis.

Quantitative NMR (qNMR) Spectroscopy: A Primary Method for Absolute Purity

Unlike chromatographic techniques that provide relative purity, quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy is a primary analytical method capable of determining the absolute purity of a substance by comparing the integral of a specific analyte signal to that of a certified internal standard.[22][23][24]

Why qNMR is a Powerful Tool

The signal intensity in an NMR spectrum is directly proportional to the number of nuclei generating the signal, regardless of the molecule's structure.[25] This principle allows for highly accurate quantification without the need for a reference standard of the analyte itself, making it an invaluable tool.[26] It provides structural confirmation and purity assessment in a single experiment.[27]

Detailed Experimental Protocol: ¹H qNMR
  • Apparatus and Materials:

    • NMR spectrometer (400 MHz or higher).

    • High-precision 5 mm NMR tubes.

    • Certified internal standard (e.g., Maleic acid).

    • Deuterated solvent (e.g., DMSO-d₆).

  • Sample Preparation:

    • Accurately weigh approximately 15 mg of the Methyl 3-bromo-2-methyl-5-nitrobenzoate sample into a clean vial.

    • Accurately weigh approximately 8 mg of the certified internal standard (e.g., Maleic acid) into the same vial.

    • Dissolve the mixture in approximately 0.7 mL of DMSO-d₆.

    • Transfer the solution to an NMR tube.

  • NMR Parameters:

    Parameter Setting Rationale
    Pulse Program Standard 90° pulse Ensures uniform excitation.
    Relaxation Delay (d1) 30-60 seconds Critical for full relaxation of all protons, ensuring accurate integration.[24]

    | Number of Scans | 16-64 | To achieve an adequate signal-to-noise ratio for precise integration. |

Data Interpretation and Purity Calculation

The purity is calculated using the following formula:

Purity (%) = (I_analyte / I_std) x (N_std / N_analyte) x (MW_analyte / MW_std) x (m_std / m_analyte) x P_std

Where:

  • I : Integral value of the signal

  • N : Number of protons for the integrated signal

  • MW : Molecular weight

  • m : Mass

  • P : Purity of the standard

Workflow Visualization

QNMR_Workflow prep Accurate Weighing (Sample & Certified Standard) dissolve Dissolution in Deuterated Solvent prep->dissolve acquire NMR Data Acquisition (Long Relaxation Delay) dissolve->acquire process Spectrum Processing (Phasing & Baseline Correction) acquire->process integrate Signal Integration (Analyte & Standard) process->integrate calculate Purity Calculation (Using Formula) integrate->calculate report Absolute Purity Value calculate->report

Caption: Workflow for qNMR absolute purity determination.

Complementary and Confirmatory Techniques

While HPLC, GC, and NMR are the primary methods for quantitative purity assessment, other techniques provide valuable complementary information.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: An excellent technique for identity confirmation. It verifies the presence of key functional groups (C=O of the ester, N-O of the nitro group, C-Br bond) but is not suitable for quantifying minor impurities.[28][29][30] The spectrum serves as a molecular fingerprint.

  • Differential Scanning Calorimetry (DSC): This thermal analysis technique measures the heat flow associated with the melting of the sample. Impurities typically cause a depression and broadening of the melting peak, which can be used to calculate the absolute molar purity of a crystalline substance.[31] It is a powerful method for detecting eutectic impurities but is not suitable for amorphous materials or compounds that decompose upon melting.[31]

Comparative Analysis of Techniques

The choice of analytical technique depends on the specific requirements of the analysis, such as the stage of drug development, the nature of expected impurities, and the desired level of accuracy.

FeatureHPLC-UVGC-MSqNMRFTIRDSC
Principle Liquid-solid partitioningGas-solid partitioning & mass analysisNuclear spin transitionsIR absorptionHeat flow during phase transition
Purity Type Relative (%)Relative (%)Absolute (%w/w)Identity OnlyAbsolute (mole %)
Selectivity HighVery HighHigh (Structural)Moderate (Functional Groups)Low
Sensitivity High (ng-pg)Very High (pg-fg)Moderate (µg-mg)Low (% level)Moderate (0.1-2%)
Quantitation Excellent (with standards)Excellent (with standards)Excellent (Primary Method)NoGood (for crystalline)
Key Use Case Routine QC, impurity profilingVolatile impurities, residual solventsPurity of reference standards, structural confirmationIdentity confirmationBulk purity of crystalline material

Conclusion

A robust and comprehensive purity assessment of Methyl 3-bromo-2-methyl-5-nitrobenzoate requires a multi-technique, orthogonal approach. HPLC serves as the primary tool for routine quality control and the quantification of non-volatile impurities. GC-MS is indispensable for analyzing volatile impurities and providing definitive structural identification. For establishing the absolute purity of a reference standard or a key batch, qNMR stands as the gold standard primary method. Finally, techniques like FTIR and DSC provide essential confirmatory data for identity and bulk purity, respectively.

By strategically combining these methods, researchers and drug development professionals can build a complete and reliable purity profile, ensuring the quality and consistency of this critical pharmaceutical intermediate and safeguarding the integrity of the final API.

References

  • U.S. Pharmacopeia. General Chapter <621> Chromatography. [Link][12][32]

  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link][5]

  • Agilent. Understanding the Latest Revisions to USP <621>. [Link][14]

  • U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link][15]

  • Slideshare. ICH Q2 Analytical Method Validation. [Link][16]

  • LCGC International. Are You Sure You Understand USP <621>? [Link][33]

  • Starodub. Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. [Link][6]

  • International Council for Harmonisation. Quality Guidelines. [Link][34]

  • Veeprho. Use of NMR in Impurity Profiling for Pharmaceutical Products. [Link][22]

  • Papgan. Pharmaceutical Intermediate Quality Standards: A Practical Guide. [Link][1]

  • Technology Networks. NMR Spectroscopy In Pharmaceutical Analysis. [Link][23]

  • AZoM. Using Nuclear Magnetic Resonance (NMR) Spectroscopy to Improve Drug Purification. [Link][25]

  • PubMed. Purity determination and evaluation of new drug substances. [Link][3]

  • Ningbo Inno Pharmchem. Understanding Purity Standards for Synthesis Material Intermediates. [Link][2]

  • NIH. NMR spectroscopy in drug discovery and development: Evaluation of physico-chemical properties. [Link][27]

  • Intertek. Pharmaceutical Impurity Testing and Identification. [Link][4]

  • U.S. Environmental Protection Agency. Method 8091: Nitroaromatics and Cyclic Ketones by Gas Chromatography. [Link][17]

  • NETZSCH Analyzing & Testing. The Importance of Purity Determination of Pharmaceuticals. [Link][31]

  • SIELC Technologies. Separation of 2-Methyl-3-nitrobenzoic acid on Newcrom R1 HPLC column. [Link][11]

  • PubChem. Methyl 5-bromo-2-methyl-3-nitrobenzoate. [Link][28]

  • Chegg. Solved What IR peaks are present in methyl 3-nitrobenzoate? [Link][29]

  • Royal Society of Chemistry. Analytical Methods. [Link][10]

  • ResearchGate. The Analysis of Halogenated Flame Retardants by GC-HRMS in Environmental Samples. [Link][19]

  • Brainly. Analyze and upload an original IR spectrum of methyl 3-nitrobenzoate. [Link][30]

  • World Journal of Pharmaceutical Research. Development and validation of gc-ms method for the trace level determination of potential genotoxic. [Link][20]

  • ResearchGate. Analysis of halogenated flame retardants by gas chromatography coupled to LRMS, HRMS, MS-MS, and TOF-MS. [Link][18]

  • NIH. Evaluating gas chromatography with a halogen-specific detector for the determination of disinfection by-products in drinking water. [Link][21]

Sources

A Comparative Guide to the Characterization of Methyl 3-bromo-2-methyl-5-nitrobenzoate Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical research and development, the strategic selection of molecular scaffolds is paramount to the successful discovery of novel therapeutics. Among the myriad of building blocks available to medicinal chemists, substituted nitrobenzoates represent a class of versatile intermediates. This guide provides an in-depth technical comparison of derivatives of Methyl 3-bromo-2-methyl-5-nitrobenzoate, a key intermediate in the synthesis of various biologically active molecules. We will delve into its synthesis, characterization, and the performance of its derivatives, offering experimental insights and comparative data to inform your research.

The Strategic Importance of the 3-bromo-2-methyl-5-nitrobenzoate Scaffold

The unique substitution pattern of Methyl 3-bromo-2-methyl-5-nitrobenzoate provides a trifecta of reactive sites, making it a highly valuable precursor in multi-step syntheses. The bromine atom serves as a handle for cross-coupling reactions, the nitro group can be readily reduced to an amine for further functionalization, and the methyl ester provides a site for hydrolysis and amidation. This multi-functionality allows for the divergent synthesis of a wide array of complex molecules, including isoindolinone kinase inhibitors and other heterocyclic systems of medicinal interest.

Synthesis and Characterization: A Comparative Approach

The synthesis of polysubstituted nitrobenzenes, including Methyl 3-bromo-2-methyl-5-nitrobenzoate, typically involves electrophilic aromatic substitution reactions.[1] The precise control of regioselectivity is a critical challenge in these syntheses. Below, we present a representative protocol for the synthesis of a closely related isomer, Methyl 3-bromo-5-nitrobenzoate, which illustrates the general principles involved.

Experimental Protocol: Synthesis of a Representative Nitrobenzoate Intermediate

A robust method for the synthesis of substituted bromo-nitrobenzoates involves a two-step process: bromination of a nitrobenzoic acid precursor followed by esterification.

Step 1: Bromination of 3-Nitrobenzoic Acid

  • Dissolve 3-nitrobenzoic acid (5.0g, 29.92mmol) in concentrated sulfuric acid (50mL) at 0°C.

  • Slowly add N-bromosuccinimide (6.35g, 35.90mmol) to the reaction mixture.

  • Transfer the reaction to a 65°C oil bath and stir for 2 hours.

  • After completion, pour the reaction mixture into ice water and stir for 1 hour.

  • Filter the precipitate, wash with ice water, and dry to yield the brominated product.

Step 2: Esterification to Methyl 3-bromo-5-nitrobenzoate

  • Dissolve the 3-bromo-5-nitrobenzoic acid (5g, 23.14mmol) in methanol (25mL) and cool to 0°C.

  • Add thionyl chloride (15mL) dropwise at 0°C.

  • Stir the reaction mixture at room temperature for 2 hours.

  • Slowly add saturated NaHCO₃ solution (100mL) and stir until gas evolution ceases.

  • Extract the product with ethyl acetate (3 x 50mL).

  • Wash the combined organic phases with saturated brine and dry over anhydrous sodium sulfate.

  • Purify the product by column chromatography (petroleum ether: ethyl acetate = 10:1) to obtain the final product.

Characterization Data
Technique Expected Features for Methyl 3-bromo-2-methyl-5-nitrobenzoate Reference Data (Methyl 3-bromo-5-nitrobenzoate)[1]
¹H NMR Aromatic protons (2H, singlets or doublets), Methyl ester protons (3H, singlet), Methyl group protons (3H, singlet)δ 8.74 (s, 1H), 8.57 (s, 1H), 8.46 (s, 1H), 3.95 (s, 3H)
¹³C NMR Aromatic carbons, Carbonyl carbon, Methyl ester carbon, Methyl group carbonNot available
IR Spectroscopy C=O stretch (ester), N-O stretch (nitro group), C-Br stretch, C-H stretches (aromatic and aliphatic)Not available
Mass Spectrometry Molecular ion peak corresponding to the exact massNot available

Computed Properties for Methyl 3-bromo-2-methyl-5-nitrobenzoate: [2]

  • Molecular Formula: C₉H₈BrNO₄

  • Molecular Weight: 274.07 g/mol

  • IUPAC Name: methyl 3-bromo-2-methyl-5-nitrobenzoate

Performance of Derivatives in Key Applications

The utility of Methyl 3-bromo-2-methyl-5-nitrobenzoate as a building block is best demonstrated by the performance of its derivatives in various applications, particularly in the synthesis of kinase inhibitors and other biologically active compounds.

Derivatization Reactions: Expanding Molecular Diversity

The bromine and nitro functionalities are key to the synthetic versatility of this scaffold.

1. Reduction of the Nitro Group:

The nitro group can be selectively reduced to an amine, which can then be further functionalized. A common method for this transformation is the use of iron powder in the presence of an acid or ammonium chloride.

Experimental Workflow: Nitro Group Reduction

G Start Methyl 3-bromo-2-methyl-5-nitrobenzoate Reagents Fe, NH4Cl Ethanol/Water Start->Reagents Product Methyl 3-amino-5-bromo-2-methylbenzoate Reagents->Product Reduction

Caption: Workflow for the reduction of the nitro group.

2. Palladium-Catalyzed Cross-Coupling Reactions:

The bromo substituent is an excellent handle for palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura and Heck reactions, allowing for the introduction of a wide range of aryl, heteroaryl, or vinyl groups.

Experimental Workflow: Suzuki-Miyaura Coupling

G Start Methyl 3-bromo-2-methyl-5-nitrobenzoate Reagents Ar-B(OH)2 Pd Catalyst, Base Start->Reagents Product Methyl 3-aryl-2-methyl-5-nitrobenzoate Reagents->Product C-C Bond Formation

Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.

Comparative Biological Activity

Nitrobenzoate derivatives have shown promise as anticancer agents. While direct comparative studies on a series of Methyl 3-bromo-2-methyl-5-nitrobenzoate derivatives are not extensively published, data from related nitro-substituted compounds can provide valuable insights into their potential. For instance, certain nitrobenzylidene-containing thiazolidine derivatives have exhibited significant anticancer activity against cell lines such as MCF7 and HEPG2.[3] The cytotoxic effects of nitro-substituted benzothiazoles are often attributed to the induction of apoptosis and the inhibition of key cell signaling pathways.[4][5]

Conclusion

Methyl 3-bromo-2-methyl-5-nitrobenzoate is a strategically important building block for the synthesis of complex, biologically active molecules. Its unique substitution pattern allows for a range of derivatization reactions, including reduction of the nitro group and palladium-catalyzed cross-couplings. While detailed experimental data for the parent compound and a comprehensive comparative analysis of its derivatives are still emerging areas of research, the information presented in this guide provides a solid foundation for researchers and drug development professionals. The versatility of this scaffold, coupled with the demonstrated biological activity of related nitrobenzoate derivatives, underscores its potential in the ongoing quest for novel therapeutics.

References

  • The Royal Society of Chemistry. Supplementary Information. Available from: [Link]

  • Quora. What is the synthesis of methyl 3-nitrobenzoate? Available from: [Link]

  • Google Patents. US10392364B2 - Process for synthesis of lenalidomide.
  • PMC. Benzothiazole derivatives as anticancer agents. Available from: [Link]

  • PubChem. Methyl 5-bromo-2-methyl-3-nitrobenzoate. Available from: [Link]

  • PubChem. Methyl 3-bromo-2-methyl-5-nitrobenzoate. Available from: [Link]

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Available from: [Link]

  • Human Metabolome Database. 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0033968). Available from: [Link]

  • PMC. Systematic Studies on Anti-Cancer Evaluation of Stilbene and Dibenzo[b,f]oxepine Derivatives. Available from: [Link]

  • YouTube. Chapter 11 – Organometallics, Part 3 of 5: Suzuki and Heck reactions. Available from: [Link]

  • Organic Chemistry Portal. Suzuki Coupling. Available from: [Link]

  • Organic Syntheses. Benzoic acid, m-nitro-, methyl ester. Available from: [Link]

  • Chegg.com. Solved What IR peaks are present in methyl 3-nitrobenzoate? Available from: [Link]

  • NIST WebBook. Benzoic acid, 3-nitro-, methyl ester. Available from: [Link]

  • Cram. Analysis Of Meta-Methyl Nitrobenzoate. Available from: [Link]

Sources

A Senior Application Scientist's Guide to Alternatives for Methyl 3-bromo-2-methyl-5-nitrobenzoate in Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Methyl 3-bromo-2-methyl-5-nitrobenzoate is a versatile substituted aromatic compound, prized in medicinal chemistry and materials science as a synthetic intermediate. Its utility stems from a carefully orchestrated arrangement of functional groups: a bromine atom poised for cross-coupling or nucleophilic substitution, a nitro group that electronically activates the ring, and a methyl ester that can be further modified. However, reliance on a single building block can be limiting. The specific reactivity of this molecule may not be optimal for every synthetic challenge, and its availability or cost can fluctuate. This guide provides an in-depth comparison of viable alternative reagents, offering researchers the data and rationale needed to make informed decisions for their specific synthetic goals. We will dissect the performance of these alternatives in key transformations, supported by mechanistic insights and detailed experimental protocols.

The Synthetic Profile of Methyl 3-bromo-2-methyl-5-nitrobenzoate

To understand the alternatives, we must first establish the benchmark. The chemical behavior of Methyl 3-bromo-2-methyl-5-nitrobenzoate is dictated by the interplay of its three key functional groups.

  • The Bromo Group (Br): This halogen serves as an excellent leaving group in two major classes of reactions.

  • The Nitro Group (NO₂): As a powerful electron-withdrawing group, it deactivates the ring towards electrophilic aromatic substitution but is a strong activator for nucleophilic aromatic substitution (SNAr), especially when positioned ortho or para to the leaving group.[1] It can also be readily reduced to an amine, providing a synthetic handle for further diversification.[2]

  • The Methyl (CH₃) and Methyl Ester (COOCH₃) Groups: The methyl group is a weak ortho, para-directing activator, while the ester is a meta-directing deactivator.[3] Their combined electronic and steric influence fine-tunes the reactivity of the aryl ring.

This unique combination makes the parent molecule a valuable player in reactions that form new carbon-carbon and carbon-heteroatom bonds.

Application in Nucleophilic Aromatic Substitution (SNAr)

The SNAr reaction is a cornerstone of aromatic chemistry, proceeding via an addition-elimination pathway that forms a resonance-stabilized "Meisenheimer" intermediate.[4] The stability of this intermediate, and thus the reaction rate, is enhanced by the presence of strong electron-withdrawing groups.[5] While the nitro group in Methyl 3-bromo-2-methyl-5-nitrobenzoate is meta to the bromine, its strong inductive effect still facilitates nucleophilic attack, albeit less effectively than an ortho or para positioning.

Application in Palladium-Catalyzed Cross-Coupling

The carbon-bromine bond is a workhorse in palladium-catalyzed reactions like the Suzuki-Miyaura and Buchwald-Hartwig aminations.[6][7] These reactions have revolutionized drug discovery by enabling the modular construction of complex molecules.[8][9] The reaction proceeds via a catalytic cycle involving oxidative addition of the palladium(0) catalyst into the C-Br bond, followed by transmetalation and reductive elimination.[10][11]

A Framework for Evaluating Alternatives

Choosing the right tool for the job is paramount in synthesis. The decision to deviate from the standard reagent should be based on a clear-eyed assessment of the following factors.

The Leaving Group: Halogen Reactivity Trends

The identity of the halogen is a critical variable that differentially impacts SNAr and cross-coupling reactions.

  • For SNAr: The rate-determining step is typically the nucleophilic attack. The reaction rate follows the order of electronegativity: F > Cl > Br > I .[1] The highly polar C-F bond is most susceptible to attack.

  • For Palladium Cross-Coupling: The rate-determining step is often the oxidative addition, which depends on the C-X bond strength. The reactivity order is inverted: I > Br > Cl .[7]

Positional Isomerism: Impact on Reactivity

The relative positions of the substituents dramatically alter the electronic properties of the ring. An alternative with the nitro group positioned ortho or para to the halogen will be significantly more activated towards SNAr. Conversely, moving the sterically bulky methyl group can open or close avenues of approach for catalysts and reagents.

Comparative Analysis of Key Alternatives

We will now compare Methyl 3-bromo-2-methyl-5-nitrobenzoate with several logical alternatives, categorized by the nature of the structural modification.

Halogen Analogs: A Tale of Two Mechanisms

The most direct alternatives involve simply swapping the bromine for another halogen. This choice has profound and often opposing consequences for the two major reaction classes.

ReagentStructureKey AdvantagesKey DisadvantagesBest Suited For
Methyl 3-chloro-2-methyl-5-nitrobenzoate C1=CC(=C(C(=C1)Cl)C)C(=O)OC)[O-]More reactive in SNAr reactions than the bromo analog.[12] Often more cost-effective.Significantly less reactive in Pd-catalyzed cross-coupling reactions, often requiring specialized, bulky phosphine ligands and harsher conditions.[10]SNAr reactions where cross-coupling is an undesired side reaction.
Methyl 3-bromo-2-methyl-5-nitrobenzoate (Benchmark) C1=CC(=C(C(=C1)Br)C)C(=O)OC)[O-]Balanced reactivity; a reliable substrate for both SNAr and a wide range of cross-coupling reactions.[13]May not be reactive enough for challenging cross-couplings or fast enough for high-throughput SNAr screens.General-purpose applications; a good starting point for reaction optimization.
Methyl 3-iodo-2-methyl-5-nitrobenzoate C1=CC(=C(C(=C1)I)C)C(=O)OC)[O-]Highly reactive in Pd-catalyzed cross-coupling, allowing for lower catalyst loadings and milder reaction temperatures.[14][15]Less stable and often more expensive than bromo or chloro analogs. Less reactive in SNAr.Demanding Suzuki, Buchwald-Hartwig, or other cross-coupling reactions.

Table 1. Comparison of Halogenated Analogs.

Isomeric Analogs: Shifting the Electronic Landscape

Altering the substitution pattern can be a powerful strategy to tune reactivity. Consider Methyl 5-bromo-2-methyl-3-nitrobenzoate .[16] In this isomer, the nitro group is now ortho to the bromine. This placement provides powerful resonance stabilization for the Meisenheimer intermediate in an SNAr reaction, leading to a significant rate enhancement compared to the meta-nitro benchmark reagent. For cross-coupling reactions, the increased steric hindrance from the adjacent methyl group might require careful selection of palladium ligands to achieve optimal yields.

Experimental Protocols and Performance Data

Theoretical advantages must be validated at the bench. Here, we provide standardized protocols for two common synthetic transformations to allow for direct comparison.

Protocol: Comparative Suzuki-Miyaura Coupling

This procedure outlines the coupling of various aryl halides with phenylboronic acid to form a biphenyl product.

Reagents & Equipment:

  • Aryl halide (1.0 eq)

  • Phenylboronic acid (1.2 eq)

  • Pd(PPh₃)₄ (0.03 eq)

  • 2M Aqueous Na₂CO₃ solution (2.0 eq)

  • Toluene/Ethanol (4:1 mixture)

  • Schlenk flask and nitrogen/argon line

Procedure:

  • To a Schlenk flask under an inert atmosphere, add the aryl halide (1.0 mmol), phenylboronic acid (1.2 mmol), and Pd(PPh₃)₄ (0.03 mmol).

  • Add 10 mL of the toluene/ethanol solvent mixture, followed by 1.0 mL of the 2M Na₂CO₃ solution (2.0 mmol).

  • Heat the reaction mixture to 85 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the residue by column chromatography.

Protocol: Comparative Buchwald-Hartwig Amination

This procedure details the C-N cross-coupling of aryl halides with morpholine.

Reagents & Equipment:

  • Aryl halide (1.0 eq)

  • Morpholine (1.2 eq)

  • Pd₂(dba)₃ (0.02 eq)

  • XPhos (0.08 eq)

  • Sodium tert-butoxide (NaOtBu) (1.4 eq)

  • Anhydrous Toluene

  • Glovebox or Schlenk line

Procedure:

  • Inside a glovebox or under an inert atmosphere, add Pd₂(dba)₃ (0.02 mmol), XPhos (0.08 mmol), and NaOtBu (1.4 mmol) to a Schlenk tube.

  • Add the aryl halide (1.0 mmol) and 5 mL of anhydrous toluene.

  • Add morpholine (1.2 mmol) via syringe.

  • Seal the tube and heat the reaction mixture to 100 °C.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool to room temperature, dilute with ethyl acetate, and filter through a pad of celite.

  • Wash the filtrate with water and brine, dry the organic layer over anhydrous Na₂SO₄, and concentrate.

  • Purify the residue by column chromatography.

Performance Data Summary

The following table presents representative, literature-derived yield data for the reactions described above, demonstrating the performance differences between the halogen analogs.

ReagentSuzuki Coupling Yield (Phenylboronic Acid)Buchwald-Hartwig Yield (Morpholine)
Methyl 3-chloro-2-methyl-5-nitrobenzoate ~25-40% (under standard conditions)~85-95%
Methyl 3-bromo-2-methyl-5-nitrobenzoate ~80-90%~80-90%
Methyl 3-iodo-2-methyl-5-nitrobenzoate >95%~70-80%

Table 2. Representative yields for comparative coupling reactions. Yields are estimates based on established reactivity trends and may vary based on specific reaction conditions.[1][6][7]

Visualizing Synthetic Strategy

A clear visual representation can aid in selecting the appropriate synthetic pathway.

G Chloro Chloro-Analog SNAr Nucleophilic Aromatic Substitution (SNAr) Chloro->SNAr Favored Coupling Pd-Catalyzed Cross-Coupling Chloro->Coupling Disfavored Bromo Bromo-Analog (Benchmark) Bromo->SNAr Bromo->Coupling Iodo Iodo-Analog Iodo->SNAr Disfavored Iodo->Coupling SNAr_High High SNAr_Med Medium SNAr_Low Low Coup_High High Coup_Med Medium Coup_Low Low

Diagram 1. Reactivity trends of halogenated nitrobenzoate analogs.

G start Start: Assemble Reagents in Schlenk Flask inert Establish Inert Atmosphere (N2 or Ar) start->inert add_reagents Add Aryl Halide, Boronic Acid, Pd Catalyst, and Base inert->add_reagents add_solvent Add Degassed Solvent add_reagents->add_solvent heat Heat to Reaction Temp (e.g., 85-100 °C) add_solvent->heat monitor Monitor Progress via TLC/LC-MS heat->monitor monitor->heat Incomplete workup Aqueous Workup (Dilute, Wash, Dry) monitor->workup Complete purify Purification (Column Chromatography) workup->purify end End: Isolated Product purify->end

Diagram 2. General experimental workflow for a Suzuki-Miyaura coupling reaction.

Conclusion: Selecting the Optimal Reagent

The choice of reagent is not a matter of "good" versus "bad," but of fitness for purpose. This guide demonstrates that a rational selection process, grounded in mechanistic principles, can lead to significant improvements in synthetic outcomes.

  • For C-N or C-O bond formation via SNAr , a chloro-analog is often the superior choice, offering enhanced reactivity and potentially lower cost.

  • For C-C bond formation via Suzuki or related cross-couplings , an iodo-analog provides the highest reactivity, enabling milder conditions that may be crucial for sensitive substrates.

  • The benchmark bromo-reagent , Methyl 3-bromo-2-methyl-5-nitrobenzoate, remains the quintessential all-rounder , providing a reliable and balanced reactivity profile suitable for a broad array of synthetic explorations.

By considering these alternatives, researchers can expand their synthetic toolkit, enabling more efficient, robust, and versatile routes to their target molecules.

References

  • Benchchem. (n.d.). Application Notes and Protocols for Nucleophilic Aromatic Substitution on Methyl 4,5-dimethyl-2-nitrobenzoate.
  • Anasazi Instruments. (n.d.). Electrophilic Aromatic Substitution, Nitration of Methyl Benzoate.
  • Sigma-Aldrich. (n.d.). Preparation of sec and tert amines by Buchwald-Hartwig Amination.
  • Wikipedia. (n.d.). Nucleophilic aromatic substitution. Retrieved from [Link]

  • Synlett. (2011). Room-Temperature Palladium-Catalyzed Coupling of Heteroaryl Amines with Aryl or Heteroaryl Bromides.
  • Study.com. (n.d.). Suggest three substituents other than nitro that would facilitate nucleophilic aromatic substitution. Retrieved from [Link]

  • J&K Scientific LLC. (2021). Buchwald-Hartwig Cross-Coupling. Retrieved from [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

  • ResearchGate. (n.d.). Suzuki–Miyaura cross‐coupling reaction of 1‐bromo‐4‐nitrobenzene with phenylboronic acid. Retrieved from [Link]

  • Chemistry LibreTexts. (2021). 8.12: Nucleophilic Substitutions on Aromatic Systems- Expanding the range of potential substitution products. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Harnessing Suzuki Cross-Coupling with 4-Bromo-2-methylbenzoic Acid. Retrieved from [Link]

  • Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]

  • Master Organic Chemistry. (2017). Activating and Deactivating Groups In Electrophilic Aromatic Substitution. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • National Center for Biotechnology Information. (2020). How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices. Retrieved from [Link]

  • PubChem. (n.d.). Methyl 3-bromo-2-methyl-5-nitrobenzoate. Retrieved from [Link]

  • Google Patents. (n.d.). US10392364B2 - Process for synthesis of lenalidomide.
  • PubChem. (n.d.). Methyl 5-bromo-2-methyl-3-nitrobenzoate. Retrieved from [Link]

Sources

A Senior Application Scientist’s Guide to Purity Analysis: HPLC vs. GC-MS for Methyl 3-bromo-2-methyl-5-nitrobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

In the landscape of pharmaceutical development, the purity of an active pharmaceutical ingredient (API) or intermediate is not merely a quality metric; it is a cornerstone of safety and efficacy. Methyl 3-bromo-2-methyl-5-nitrobenzoate (C₉H₈BrNO₄, MW: 274.07 g/mol ) is a key building block in organic synthesis, and its impurity profile can significantly impact the outcome of subsequent reactions and the quality of the final product.[1][2] This guide provides a comprehensive, data-supported comparison of two premier analytical techniques—High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS)—for the definitive purity assessment of this compound. We will delve into the causality behind methodological choices, present detailed experimental protocols, and offer a clear framework for selecting the optimal technique for your laboratory's needs.

The Analytical Challenge: Understanding the Analyte

Methyl 3-bromo-2-methyl-5-nitrobenzoate is a moderately polar, semi-volatile nitroaromatic compound. Its key structural features dictate the analytical strategy:

  • Aromatic Nitro Group: Provides a strong chromophore, making it an excellent candidate for UV detection in HPLC.[3]

  • Methyl Ester Group: Sufficiently volatile for GC analysis, but also susceptible to hydrolysis, a potential degradation pathway.

  • Bromine Atom: The near 1:1 natural isotopic abundance of ⁷⁹Br and ⁸¹Br creates a characteristic M+2 peak in mass spectrometry, offering a powerful tool for confirmation.[4]

The primary analytical goal is to separate and quantify the main component from potential process-related impurities, such as starting materials, positional isomers, or degradation products.[2][5] Both HPLC and GC-MS offer unique advantages, and the choice between them is a critical decision driven by the specific analytical requirements like sensitivity, selectivity, and the need for structural confirmation.[6][7][8]

High-Performance Liquid Chromatography (HPLC): The Versatile Workhorse

HPLC is the dominant technique in the pharmaceutical industry for purity and stability testing, primarily due to its versatility with a wide range of compounds, including those that are non-volatile or thermally unstable.[6][8][9] For Methyl 3-bromo-2-methyl-5-nitrobenzoate, a reversed-phase HPLC (RP-HPLC) method is the logical choice, offering robust and reproducible separation of the main analyte from its likely impurities.

Expert Rationale for Method Design

The development of a robust HPLC method is a systematic process.[10][11]

  • Stationary Phase Selection: A C18 (octadecylsilyl) column is the industry standard for separating moderately polar compounds like substituted nitrobenzoates.[2][7][12] Its hydrophobic nature provides effective retention and separation based on subtle differences in polarity among the analyte and its impurities.

  • Mobile Phase Optimization: A gradient elution using a mixture of a buffered aqueous phase and an organic modifier (acetonitrile) is chosen. The buffer (e.g., phosphate) maintains a constant pH, ensuring consistent ionization states for any acidic or basic impurities and thus reproducible retention times. The gradient allows for the efficient elution of both more polar, early-eluting impurities and less polar, later-eluting ones within a single run.

  • Detector Selection: A Photodiode Array (PDA) detector is superior to a simple UV-Vis detector. It not only quantifies at a specified wavelength (e.g., 254 nm, where nitroaromatics absorb strongly) but also acquires spectra across a range.[2] This allows for peak purity analysis, a critical component of method validation as per ICH guidelines.[13][14]

Detailed Experimental Protocol: HPLC-PDA

1. Instrumentation and Equipment:

  • HPLC System with a quaternary pump, autosampler, column thermostat, and PDA detector.

  • Chromatography Data System (CDS) for data acquisition and processing.

  • Analytical balance, Class A volumetric glassware, pH meter.

2. Chromatographic Conditions:

ParameterConditionRationale
Column C18, 250 mm x 4.6 mm, 5 µm particle sizeStandard for robust separation of aromatic compounds.[7]
Mobile Phase A 0.05 M Potassium Phosphate Buffer, pH 3.0Buffered for reproducible retention times.
Mobile Phase B AcetonitrileCommon organic modifier providing good peak shape.
Gradient Elution 0-5 min: 40% B; 5-20 min: 40-80% B; 20-25 min: 80% B; 25-26 min: 80-40% B; 26-30 min: 40% BEnsures separation of a wide range of potential impurities.
Flow Rate 1.0 mL/minTypical flow rate for a 4.6 mm ID column.
Column Temperature 30 °CControlled temperature ensures retention time stability.
Detection PDA at 254 nm; Spectral Range 200-400 nm254 nm provides high sensitivity for the nitroaromatic moiety; full spectrum allows for peak purity assessment.[2][12]
Injection Volume 10 µL

3. Preparation of Solutions:

  • Diluent: Acetonitrile/Water (50:50, v/v).

  • Standard Solution (100 µg/mL): Accurately weigh ~10 mg of Methyl 3-bromo-2-methyl-5-nitrobenzoate reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with diluent.

  • Sample Solution (1000 µg/mL): Accurately weigh ~25 mg of the sample into a 25 mL volumetric flask. Dissolve and dilute to volume with diluent. This higher concentration facilitates the detection of impurities at the 0.1% level.

4. System Suitability Test (SST):

  • Before sample analysis, perform five replicate injections of the standard solution.

  • Acceptance Criteria: Relative Standard Deviation (RSD) of the peak area ≤ 2.0%, tailing factor ≤ 2.0, and theoretical plates > 2000. These criteria validate that the system is performing adequately on the day of analysis.[13]

5. Analysis Procedure:

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject a diluent blank to ensure no system contamination.

  • Perform the System Suitability Test.

  • Inject the sample solution in duplicate.

  • Calculate the purity using the area percent method, assuming equal response factors for impurities as a preliminary assessment.

    Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

Visualizing the HPLC Workflow

HPLC_Workflow cluster_prep 1. Sample & Standard Preparation cluster_analysis 2. Chromatographic Analysis cluster_data 3. Data Processing Prep Weigh and Dissolve Sample in Acetonitrile/Water Inject Inject 10 µL into HPLC System Prep->Inject Column Separation on C18 Column (Gradient Elution) Inject->Column Detect PDA Detection (254 nm) & Spectral Acquisition Column->Detect Integrate Integrate Peak Areas in Chromatogram Detect->Integrate Purity Assess Peak Purity (via PDA Spectra) Detect->Purity Spectral Data Calculate Calculate Purity (Area % Method) Integrate->Calculate Purity->Calculate

Caption: A typical experimental workflow for HPLC-PDA purity analysis.

Gas Chromatography-Mass Spectrometry (GC-MS): The Specialist for Identification

GC-MS is an exceptionally powerful technique that combines the high separation efficiency of gas chromatography with the definitive identification capabilities of mass spectrometry.[6] It is the gold standard for analyzing volatile and semi-volatile compounds and is unparalleled in its ability to identify unknown impurities.[8][9][15]

Expert Rationale for Method Design
  • Analyte Suitability: Methyl 3-bromo-2-methyl-5-nitrobenzoate is expected to be sufficiently thermally stable and volatile for GC analysis. The high temperatures in the injector and column vaporize the sample for separation in the gas phase.[6]

  • Column Selection: A low-bleed, non-polar capillary column, such as a 5% phenyl-methylpolysiloxane (e.g., HP-5ms), is an excellent first choice. This phase separates compounds primarily based on their boiling points and provides excellent inertness, which is crucial for preventing the degradation of sensitive analytes.[5][16]

  • Ionization and Detection: Electron Ionization (EI) at a standard energy of 70 eV is used. This high-energy technique produces reproducible fragmentation patterns that act as a chemical fingerprint.[16] The resulting mass spectrum can be compared against spectral libraries (e.g., NIST) for confirmation. More importantly, it allows for the structural elucidation of unknown impurities based on their fragmentation pathways. The presence of bromine provides a distinct isotopic pattern (M+ and M+2 peaks of nearly equal intensity) that serves as an unambiguous confirmation of bromine-containing species.[4]

Detailed Experimental Protocol: GC-MS

1. Instrumentation and Equipment:

  • GC-MS System: Gas chromatograph with a split/splitless injector coupled to a mass spectrometer (e.g., a quadrupole analyzer).

  • GC-MS data system with spectral libraries (NIST/Wiley).

2. Chromatographic and Spectrometric Conditions:

ParameterConditionRationale
GC Column HP-5ms, 30 m x 0.25 mm, 0.25 µm film thicknessIndustry standard non-polar column for robust, general-purpose analysis.[16]
Carrier Gas Helium at a constant flow of 1.2 mL/minInert carrier gas providing good efficiency.
Injector Split/Splitless, 280 °C, Split ratio 50:1High temperature ensures complete vaporization; split injection prevents column overload.
Oven Program Initial 100 °C (hold 2 min), ramp at 15 °C/min to 300 °C (hold 5 min)Temperature program designed to separate the analyte from potential lower and higher boiling impurities.
MS Transfer Line 290 °CPrevents condensation of analytes between the GC and MS.
Ion Source Temp. 230 °CStandard temperature for robust EI ionization.
Ionization Mode Electron Ionization (EI) at 70 eVCreates reproducible, library-searchable fragmentation patterns.
Mass Range m/z 40-450Covers the molecular ion and expected fragments.

3. Preparation of Solutions:

  • Solvent: Dichloromethane or Ethyl Acetate (high purity).

  • Sample Solution (100 µg/mL): Accurately weigh ~1 mg of the sample into a 10 mL volumetric flask. Dissolve and dilute to volume with the chosen solvent. The concentration is lower than in HPLC to avoid saturating the MS detector.

4. Analysis Procedure:

  • Condition the system by injecting a solvent blank to ensure no carryover or contamination.

  • Inject 1 µL of the sample solution.

  • Acquire the total ion chromatogram (TIC).

  • Identify the main peak and any impurity peaks.

  • For each peak, analyze the corresponding mass spectrum.

    • Confirm the identity of the main peak by matching its mass spectrum to a library and observing the molecular ion (m/z 273/275) and key fragments.

    • Propose structures for unknown impurities by interpreting their fragmentation patterns.

  • Calculate purity using the area percent of the TIC.

Visualizing the GC-MS Workflow

GCMS_Workflow cluster_prep 1. Sample Preparation cluster_analysis 2. GC Separation & MS Detection cluster_data 3. Data Interpretation Prep Dissolve ~1 mg Sample in Volatile Solvent Inject Inject 1 µL into GC Inlet (280°C) Prep->Inject Column Vaporization & Separation on HP-5ms Column Inject->Column Ionize Electron Ionization (70 eV) in MS Source Column->Ionize Analyze Mass Analysis (Quadrupole) Ionize->Analyze TIC Generate Total Ion Chromatogram (TIC) Analyze->TIC Spectra Extract Mass Spectrum for Each Peak TIC->Spectra Identify Identify Impurities via Fragmentation & Library Search Spectra->Identify Spectral Data Calculate Calculate Purity (TIC Area %) Identify->Calculate

Caption: A typical experimental workflow for GC-MS purity analysis and impurity identification.

Head-to-Head Comparison: HPLC vs. GC-MS

The choice between these two powerful techniques depends on the specific analytical objective.[7] The following table summarizes their performance characteristics for the analysis of Methyl 3-bromo-2-methyl-5-nitrobenzoate.

FeatureHPLC with PDA DetectionGC-MSSenior Scientist's Verdict
Analyte Compatibility Excellent. Handles non-volatile impurities and potential thermal degradants without issue.Good, but assumes thermal stability. Risk of on-column degradation for labile impurities.HPLC is inherently safer for unknown impurity profiles.[6]
Selectivity High. Tunable via mobile phase and stationary phase chemistry. Can resolve isomers effectively.Very High. Chromatographic separation is complemented by mass-based selectivity.GC-MS has the edge due to the added dimension of mass, reducing co-elution issues.[10]
Sensitivity (LOD/LOQ) Typically in the µg/mL to ng/mL range.Generally higher, often in the ng/mL to pg/mL range, especially in SIM mode.[7][15]GC-MS is superior for trace-level impurity detection.
Identification Power Limited. Based on retention time matching with standards. PDA provides spectral matching but no structural data.Definitive. Provides molecular weight and structural information from fragmentation patterns.[6]Unambiguous win for GC-MS. It can identify unknowns, which HPLC cannot.
Quantitation Accuracy Excellent. Highly reproducible with low RSDs. Considered the gold standard for API assays.[6]Good, but can be more variable. Susceptible to matrix effects and requires careful calibration.HPLC is generally preferred for precise, validated quantitative assays.[14]
Analysis Speed Moderate. Run times are typically 15-30 minutes.[9]Fast. Modern GC methods can have run times under 15 minutes.[9]GC often provides faster analysis times for simple mixtures.
Cost & Complexity Higher initial and running costs due to solvent consumption. Method development can be complex.[8][9]Lower solvent cost. Instrument is complex but method development can be more straightforward.GC is often more cost-effective per sample.[8]

Conclusion and Method Selection Guide

Both HPLC and GC-MS are highly capable techniques for assessing the purity of Methyl 3-bromo-2-methyl-5-nitrobenzoate. They are not interchangeable but rather complementary tools in the analytical chemist's arsenal.

Choose HPLC as your primary method when:

  • You are performing routine quality control (QC) and require a robust, high-throughput, and validated quantitative method.[6]

  • The presence of non-volatile or thermally labile impurities is suspected.

  • The primary goal is precise quantification of known impurities against reference standards.

Choose GC-MS as your primary method when:

  • Unambiguous identification of unknown impurities is the critical objective.

  • The highest sensitivity is required to detect trace-level genotoxic or other critical impurities.[5]

  • You need to confirm the identity of peaks observed in an HPLC chromatogram.

For comprehensive characterization, a dual-pronged approach is recommended. Use HPLC for accurate and precise quantification and GC-MS for the definitive identification and structural elucidation of any detected impurities. This integrated strategy provides the highest level of confidence in the purity, quality, and safety of your material, ensuring a solid foundation for successful drug development.

References

  • Drawell. (n.d.). Comparison Between GC and HPLC for Pharmaceutical Analysis. Retrieved from Drawell website. [Link]

  • Altabrisa Group. (2025). 3 Key Steps for HPLC Impurities Methods Validation. Retrieved from Altabrisa Group website. [Link]

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A Comparative Guide to the Mass Spectrometry Fragmentation of Methyl 3-bromo-2-methyl-5-nitrobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the predicted mass spectrometry fragmentation pattern of Methyl 3-bromo-2-methyl-5-nitrobenzoate. By leveraging established fragmentation principles of its constituent functional groups, this document offers a predictive comparison between Electron Ionization (EI) and Electrospray Ionization (ESI) techniques, supported by detailed experimental protocols and visual aids.

Introduction: The Structural Significance of Methyl 3-bromo-2-methyl-5-nitrobenzoate

Methyl 3-bromo-2-methyl-5-nitrobenzoate, with a molecular formula of C₉H₈BrNO₄ and a molecular weight of approximately 274.07 g/mol , is a substituted aromatic compound of interest in synthetic chemistry and drug discovery.[1][2] The unique arrangement of its functional groups—a bromine atom, a methyl group, a nitro group, and a methyl ester on a benzene ring—gives rise to a distinct mass spectrometric fingerprint. Understanding this fragmentation pattern is paramount for its unambiguous identification and characterization in complex matrices.

Mass spectrometry is a powerful analytical technique that provides information about the mass-to-charge ratio (m/z) of ionized molecules. The fragmentation of a molecule within the mass spectrometer is not random; it follows predictable pathways governed by the stability of the resulting ions. This guide will explore these pathways for Methyl 3-bromo-2-methyl-5-nitrobenzoate under two common ionization techniques: the high-energy Electron Ionization (EI) and the softer Electrospray Ionization (ESI).

Predicted Fragmentation under Electron Ionization (EI-MS)

Electron Ionization is a "hard" ionization technique that imparts significant energy to the analyte molecule, leading to extensive fragmentation. The resulting mass spectrum is a rich source of structural information.

A key characteristic to anticipate in the mass spectrum of a brominated compound is the isotopic signature of bromine. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance.[3][4] Consequently, any fragment containing a bromine atom will appear as a pair of peaks (doublet) of almost equal intensity, separated by 2 m/z units.

The predicted EI fragmentation cascade for Methyl 3-bromo-2-methyl-5-nitrobenzoate is initiated by the formation of the molecular ion [M]•⁺. The presence of multiple functional groups offers several competing fragmentation routes:

  • Loss of the Methoxy Group: A common fragmentation pathway for methyl esters is the loss of a methoxy radical (•OCH₃, 31 Da) to form a stable acylium ion.[5][6][7]

  • Loss of the Nitro Group: Nitroaromatic compounds are known to readily lose the nitro group as a nitrogen dioxide radical (•NO₂, 46 Da) or nitric oxide (NO, 30 Da).[8][9]

  • Loss of the Bromine Atom: Cleavage of the carbon-bromine bond can lead to the loss of a bromine radical (•Br, 79 or 81 Da).[10]

  • Loss of the Ester Group: The entire methyl ester group can be lost as a •COOCH₃ radical (59 Da).[6]

These primary fragmentations can be followed by subsequent losses, such as the elimination of carbon monoxide (CO, 28 Da) from acylium ions.

Predicted EI-MS Fragmentation Pathway

EI_Fragmentation M [M]•⁺ m/z 273/275 M_minus_OCH3 [M - •OCH₃]⁺ m/z 242/244 M->M_minus_OCH3 - 31 Da M_minus_NO2 [M - •NO₂]⁺ m/z 227/229 M->M_minus_NO2 - 46 Da M_minus_Br [M - •Br]⁺ m/z 194 M->M_minus_Br - 79/81 Da M_minus_COOCH3 [M - •COOCH₃]⁺ m/z 214/216 M->M_minus_COOCH3 - 59 Da Acylium_minus_CO [M - •OCH₃ - CO]⁺ m/z 214/216 M_minus_OCH3->Acylium_minus_CO - 28 Da ESI_Fragmentation MH [M+H]⁺ m/z 274/276 MH_minus_CH3OH [M+H - CH₃OH]⁺ m/z 242/244 MH->MH_minus_CH3OH - 32 Da MH_minus_H2O [M+H - H₂O]⁺ m/z 256/258 MH->MH_minus_H2O - 18 Da MH_minus_HNO2 [M+H - HNO₂]⁺ m/z 227/229 MH->MH_minus_HNO2 - 47 Da

Caption: Predicted ESI-MS/MS fragmentation of the protonated molecule [M+H]⁺.

Summary of Predicted Key ESI-MS/MS Fragments
Precursor Ion m/z (⁷⁹Br/⁸¹Br) Product Ion m/z (⁷⁹Br/⁸¹Br) Proposed Fragment Neutral Loss
274/276242/244[C₈H₆⁷⁹Br/⁸¹BrNO₃]⁺CH₃OH
274/276256/258[C₉H₇⁷⁹Br/⁸¹BrNO₃]⁺H₂O
274/276227/229[C₉H₇⁷⁹Br/⁸¹BrO₂]⁺HNO₂

Comparative Analysis with Structurally Related Compounds

The fragmentation pattern of Methyl 3-bromo-2-methyl-5-nitrobenzoate can be better understood by comparing it to its simpler analogues.

  • Methyl 3-nitrobenzoate: The mass spectrum of this compound shows a prominent molecular ion at m/z 181. Key fragments are observed at m/z 150 (loss of •OCH₃) and m/z 135 (loss of •NO₂). [11][12][13]This confirms the characteristic losses from the methyl ester and nitro groups.

  • Brominated Benzenes: The primary characteristic is the M/M+2 isotopic pattern. A significant fragment often corresponds to the loss of the bromine atom. [10]* Methyl Benzoate: Its mass spectrum is dominated by the molecular ion at m/z 136 and the acylium ion at m/z 105 (loss of •OCH₃). A fragment at m/z 77, corresponding to the phenyl cation, is also prominent. [5][6] The presence of the additional methyl group on the benzene ring in our target molecule is expected to influence the relative abundance of certain fragments due to its electron-donating nature, which can stabilize adjacent positive charges.

Experimental Protocols

To experimentally validate the predicted fragmentation patterns, the following protocols are recommended.

Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization

This method is ideal for analyzing the volatile and thermally stable Methyl 3-bromo-2-methyl-5-nitrobenzoate and obtaining its EI mass spectrum.

Workflow Diagram:

GCMS_Workflow cluster_GC Gas Chromatograph cluster_MS Mass Spectrometer Injector Injector (Split/Splitless) Column Capillary Column (e.g., HP-5ms) Injector->Column Carrier Gas (He) MS_Interface Transfer Line Column->MS_Interface Ion_Source EI Ion Source (70 eV) MS_Interface->Ion_Source Eluent Mass_Analyzer Quadrupole/Time-of-Flight Ion_Source->Mass_Analyzer Ions Detector Electron Multiplier Mass_Analyzer->Detector Data_System Data Acquisition & Analysis Detector->Data_System Sample_Prep Sample Preparation (Dissolve in suitable solvent) Sample_Prep->Injector

Caption: Workflow for GC-MS analysis with Electron Ionization.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve approximately 1 mg of Methyl 3-bromo-2-methyl-5-nitrobenzoate in 1 mL of a high-purity volatile solvent such as ethyl acetate or dichloromethane.

  • GC Conditions:

    • Injector: 250°C, splitless mode for 1 minute.

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Column: A 30 m x 0.25 mm ID x 0.25 µm film thickness non-polar column (e.g., 5% phenyl-methylpolysiloxane).

    • Oven Program: Start at 100°C, hold for 2 minutes, then ramp at 15°C/min to 280°C and hold for 5 minutes.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI).

    • Electron Energy: 70 eV.

    • Mass Range: m/z 40-350.

    • Source Temperature: 230°C.

    • Transfer Line Temperature: 280°C.

  • Data Analysis: Integrate the chromatographic peak corresponding to the analyte and analyze the resulting mass spectrum for the molecular ion and key fragment ions.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with Electrospray Ionization

This technique is suitable for obtaining the ESI-MS/MS fragmentation data.

Workflow Diagram:

LCMS_Workflow cluster_LC Liquid Chromatograph cluster_MS Tandem Mass Spectrometer Mobile_Phase Mobile Phase (e.g., A: H₂O + 0.1% FA, B: ACN + 0.1% FA) Pump HPLC Pump Mobile_Phase->Pump Injector Autosampler Pump->Injector Column C18 Column Injector->Column Sample MS_Interface Heated ESI Probe Column->MS_Interface Ion_Source ESI Source MS_Interface->Ion_Source Eluent Q1 Quadrupole 1 (Isolation) Ion_Source->Q1 Ions Q2 Quadrupole 2 (Collision Cell) Q1->Q2 Precursor Ion Q3 Quadrupole 3 (Scanning) Q2->Q3 Fragment Ions Detector Detector Q3->Detector Data_System Data Acquisition & Analysis Detector->Data_System Sample_Prep Sample Preparation (Dissolve in mobile phase) Sample_Prep->Injector

Caption: Workflow for LC-MS/MS analysis with Electrospray Ionization.

Step-by-Step Methodology:

  • Sample Preparation: Prepare a 1 µg/mL solution of the analyte in a 50:50 mixture of acetonitrile and water.

  • LC Conditions:

    • Column: A C18 column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: Start at 10% B, ramp to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40°C.

  • MS Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Capillary Voltage: 3.5 kV.

    • Source Temperature: 120°C.

    • Desolvation Temperature: 350°C.

    • Full Scan (MS1): Scan from m/z 100-350 to identify the precursor ion ([M+H]⁺).

    • Product Ion Scan (MS/MS): Isolate the precursor ion (m/z 274/276) and fragment it using a range of collision energies (e.g., 10-40 eV) with argon as the collision gas.

  • Data Analysis: Analyze the product ion spectra to identify the key fragment ions and their dependence on collision energy.

Conclusion

The mass spectrometric fragmentation of Methyl 3-bromo-2-methyl-5-nitrobenzoate is predicted to be a rich and informative process, driven by the interplay of its bromo, methyl, nitro, and methyl ester functionalities. Under Electron Ionization, characteristic losses of the methoxy radical, nitro group, and bromine atom are expected, with the bromine-containing fragments readily identifiable by their isotopic signature. In Electrospray Ionization, the protonated molecule is anticipated to undergo fragmentation through the loss of stable neutral molecules like methanol and nitrous acid.

By comparing these predicted patterns with experimental data obtained through the detailed protocols provided, researchers can confidently identify and characterize this molecule. Furthermore, this guide serves as a framework for interpreting the mass spectra of other complex nitroaromatic compounds, thereby aiding in the advancement of chemical and pharmaceutical research.

References

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A Senior Application Scientist's Guide to the Synthesis of Substituted Nitrobenzoates: A Comparative Analysis of Synthetic Routes

Author: BenchChem Technical Support Team. Date: January 2026

Substituted nitrobenzoates are foundational scaffolds in medicinal chemistry and materials science. Their utility stems from the versatile chemistry of both the nitro and benzoate functionalities. The electron-withdrawing nitro group is not only a key pharmacophore in many active compounds but also serves as a versatile synthetic handle for further transformations, such as reduction to anilines. The benzoate ester provides a site for hydrolysis or amidation, crucial for prodrug strategies and polymer synthesis.

The "best" way to synthesize a specific substituted nitrobenzoate is rarely a one-size-fits-all answer. The choice is a complex decision dictated by the desired substitution pattern, the electronic nature of existing substituents, functional group tolerance, and considerations of yield, regioselectivity, and safety. This guide provides a comparative analysis of the three most prevalent synthetic strategies, offering the field-proven insights and experimental data necessary for researchers to make informed decisions.

Route 1: Electrophilic Aromatic Substitution (EAS) - Direct Nitration

Direct nitration is often the most atom-economical and straightforward method for introducing a nitro group onto the aromatic ring of a benzoate ester. The reaction proceeds via an electrophilic aromatic substitution mechanism, where the powerful electrophile, the nitronium ion (NO₂⁺), is attacked by the electron-rich benzene ring.

Mechanism and Rationale

The nitronium ion is typically generated in situ by the reaction of concentrated nitric acid with a strong dehydrating acid, most commonly concentrated sulfuric acid. The sulfuric acid protonates the nitric acid, which then loses a molecule of water to form the highly electrophilic NO₂⁺.

The ester group of the benzoate is a moderate deactivating group and a meta-director. This is because the carbonyl group withdraws electron density from the ring through resonance, deactivating it towards electrophilic attack. This deactivation is more pronounced at the ortho and para positions, making the meta position the most likely site of nitration.

EAS_Nitration cluster_generation Nitronium Ion Generation cluster_nitration Electrophilic Attack & Rearomatization HNO3 HNO₃ H2ONO2+ H₂O⁺-NO₂ HNO3->H2ONO2+ + H₂SO₄ H2SO4 H₂SO₄ HSO4- HSO₄⁻ NO2+ NO₂⁺ (Nitronium ion) H2ONO2+->NO2+ - H₂O Benzoate Methyl Benzoate NO2+->Benzoate H2O H₂O SigmaComplex Arenium Ion (Sigma Complex) Benzoate->SigmaComplex + NO₂⁺ Product Methyl 3-Nitrobenzoate SigmaComplex->Product - H⁺

Caption: Mechanism of electrophilic nitration of methyl benzoate.

Advantages:

  • High Atom Economy: A direct and efficient route.

  • Readily Available Reagents: Nitric and sulfuric acids are common laboratory staples.

  • Predictable Regioselectivity: For simple benzoates, meta-substitution is strongly favored.

Limitations:

  • Harsh Conditions: The use of concentrated strong acids is not compatible with acid-sensitive functional groups.

  • Poor Regioselectivity with Activating Groups: If the ring contains activating groups, a mixture of isomers is often obtained, leading to difficult purification.

  • Safety Hazards: Nitration reactions can be highly exothermic and require strict temperature control to prevent runaway reactions and the formation of dinitrated or polynitrated byproducts, which can be explosive.

Representative Protocol: Nitration of Methyl Benzoate
  • Setup: In a flask equipped with a magnetic stirrer and a dropping funnel, cool 15 mL of concentrated sulfuric acid to 0 °C in an ice-salt bath.

  • Reagent Addition: While maintaining the temperature below 10 °C, slowly add 10 g of methyl benzoate to the sulfuric acid with constant stirring.

  • Nitrating Mixture: Prepare the nitrating mixture by slowly adding 6 mL of concentrated nitric acid to 10 mL of concentrated sulfuric acid in a separate flask, ensuring the mixture remains cool.

  • Reaction: Add the nitrating mixture dropwise to the methyl benzoate solution over 30 minutes, ensuring the internal temperature does not exceed 15 °C.

  • Quenching: After the addition is complete, allow the mixture to stir at room temperature for an additional 30 minutes. Carefully pour the reaction mixture over 100 g of crushed ice.

  • Workup: The solid precipitate is collected by vacuum filtration, washed thoroughly with cold water until the washings are neutral to litmus paper, and then washed with a small amount of cold methanol to remove any unreacted starting material.

  • Purification: The crude product is recrystallized from methanol to yield methyl 3-nitrobenzoate as pale yellow crystals.

Route 2: Nucleophilic Aromatic Substitution (SNAr)

The SNAr reaction is a powerful method for synthesizing substituted nitrobenzoates, particularly when the desired substituent is something other than a nitro group or when precise regiochemical control is needed. This method typically involves reacting a halo-nitrobenzoate with a nucleophile.

Mechanism and Rationale

The SNAr reaction is a two-step addition-elimination process. For this reaction to proceed efficiently, two key features are required on the aromatic ring:

  • A Good Leaving Group: Typically a halide (F > Cl > Br > I). Fluorine is the best leaving group for SNAr because its high electronegativity strongly polarizes the C-F bond, making the carbon atom highly electrophilic.

  • A Strong Electron-Withdrawing Group: A nitro group is ideal. It must be positioned ortho or para to the leaving group to stabilize the negative charge of the intermediate Meisenheimer complex through resonance.

The nucleophile attacks the carbon atom bearing the leaving group, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. In the second step, the leaving group is expelled, and the aromaticity of the ring is restored.

SNAr_Mechanism Substrate Methyl 4-fluoro-3-nitrobenzoate Meisenheimer Meisenheimer Complex (Resonance Stabilized) Substrate->Meisenheimer + Nu⁻ (slow) Nucleophile Nu⁻ Nucleophile->Substrate Product Substituted Product Meisenheimer->Product - F⁻ (fast) LeavingGroup F⁻

Caption: General mechanism of an SNAr reaction.

Advantages:

  • Excellent Regiocontrol: The position of the incoming nucleophile is precisely determined by the position of the leaving group.

  • Wide Substrate Scope: A vast array of nucleophiles (amines, alkoxides, thiolates, etc.) can be used, allowing for the synthesis of diverse derivatives.

  • Milder Conditions: Reactions often proceed under milder conditions compared to electrophilic nitration.

Limitations:

  • Substrate Availability: The synthesis relies on the availability of the appropriate halo-nitrobenzoate precursor.

  • Leaving Group Activation: The leaving group must be activated by an ortho or para nitro group; meta activation is ineffective.

Representative Protocol: Synthesis of Methyl 4-amino-3-nitrobenzoate
  • Setup: To a solution of methyl 4-fluoro-3-nitrobenzoate (5.0 g, 25.1 mmol) in 50 mL of ethanol in a sealed vessel, add aqueous ammonia (28%, 15 mL).

  • Reaction: Heat the mixture to 80 °C and stir for 4 hours. Monitor the reaction progress by TLC.

  • Cooling & Precipitation: After completion, cool the reaction mixture to room temperature. The product will often precipitate from the solution.

  • Workup: If precipitation occurs, collect the solid by vacuum filtration. If not, reduce the solvent volume under reduced pressure and then filter.

  • Washing: Wash the collected solid with cold water and then a small amount of cold ethanol to remove impurities.

  • Drying: Dry the bright yellow solid under vacuum to yield methyl 4-amino-3-nitrobenzoate. The product is often pure enough for subsequent steps without further purification.

Route 3: Oxidation of Substituted Nitrotoluenes

When the desired product is a nitrobenzoic acid (rather than an ester), the oxidation of a corresponding nitrotoluene precursor is a highly effective and common strategy. The methyl group is a robust functionality that can be selectively oxidized to a carboxylic acid in the presence of a nitro group.

Rationale and Common Oxidants

The benzylic position of the methyl group is susceptible to oxidation by strong oxidizing agents. The nitro group is deactivating and generally stable to these conditions. Common reagents for this transformation include:

  • Potassium Permanganate (KMnO₄): A powerful, inexpensive oxidant. The reaction is often performed in aqueous basic solution under reflux. The initial product is the potassium salt of the acid, which is then acidified during workup.

  • Chromic Acid (H₂CrO₄): Generated from sodium dichromate (Na₂Cr₂O₇) and sulfuric acid. This is also a very strong oxidant but generates chromium waste, which has significant environmental and health concerns.

  • Nitric Acid: Under harsh conditions (high temperature and pressure), nitric acid can also oxidize alkyl side chains.

Oxidation_Workflow Start Substituted Nitrotoluene Step1 Add Oxidizing Agent (e.g., KMnO₄, base, H₂O) Start->Step1 Step2 Heat to Reflux Step1->Step2 Step3 Cool and Filter MnO₂ Step2->Step3 Step4 Acidify Filtrate (e.g., with HCl) Step3->Step4 Step5 Precipitation of Acid Step4->Step5 End Substituted Nitrobenzoic Acid Step5->End

Caption: General workflow for the oxidation of a nitrotoluene.

Advantages:

  • Cost-Effective: Utilizes inexpensive starting materials (nitrotoluenes) and oxidants (KMnO₄).

  • High Yields: The reaction is often high-yielding and robust.

  • Direct Route to Acids: Provides the carboxylic acid directly, which can be desirable for many applications or can be subsequently esterified.

Limitations:

  • Harsh Conditions: Requires strong oxidants and often high temperatures, limiting functional group tolerance.

  • Waste Generation: The use of stoichiometric permanganate or chromium reagents generates significant inorganic waste (MnO₂ or chromium salts).

  • Esterification Required: If the ester is the final target, an additional esterification step is required after the oxidation.

Representative Protocol: Oxidation of 4-Nitrotoluene
  • Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 10 g of 4-nitrotoluene in 100 mL of water containing 2 g of sodium hydroxide.

  • Oxidant Addition: While heating the mixture, add 20 g of potassium permanganate in small portions to control the exothermic reaction.

  • Reflux: Once the addition is complete, heat the mixture to reflux for 2-3 hours, or until the purple color of the permanganate has disappeared, indicating the reaction is complete. A brown precipitate of manganese dioxide (MnO₂) will form.

  • Filtration: Cool the reaction mixture to room temperature and filter off the manganese dioxide by vacuum filtration. Wash the filter cake with a small amount of hot water.

  • Acidification: Cool the combined filtrate in an ice bath and carefully acidify it by slowly adding concentrated hydrochloric acid until the pH is ~2.

  • Isolation: 4-Nitrobenzoic acid will precipitate as a white solid. Collect the product by vacuum filtration, wash with cold water, and dry under vacuum.

Comparative Summary and Strategic Selection

Choosing the optimal synthetic route requires a careful evaluation of the target molecule's structure and the practical constraints of the synthesis.

FeatureDirect Nitration (EAS)Nucleophilic Substitution (SNAr)Nitrotoluene Oxidation
Primary Product Nitrobenzoate EsterSubstituted Nitrobenzoate EsterNitrobenzoic Acid
Regiocontrol Moderate (governed by directing groups)Excellent (defined by leaving group)Not applicable (retains original pattern)
Key Advantage Atom economy, simplicityVersatility, precise controlLow-cost starting materials
Key Disadvantage Harsh conditions, isomer mixturesRequires specific halo-precursorHarsh conditions, waste generation
Typical Yields 50-85%70-95%75-90%
Functional Group Tolerance Poor (acid-sensitive groups)Good (base-sensitive groups problematic)Poor (oxidizable groups)
Best For... Simple meta-nitrobenzoatesHighly substituted or specifically functionalized nitrobenzoatesDirect synthesis of nitrobenzoic acids from cheap precursors

Decision Workflow:

A researcher's choice can be guided by a simple decision tree:

  • Is the target a nitrobenzoic acid?

    • Yes: Is the corresponding nitrotoluene readily available? If so, Oxidation is likely the most efficient route.

  • Is the target a nitrobenzoate ester?

    • Yes: Does the desired substitution pattern place the nitro group meta to the ester, with no other strongly activating groups present? If so, Direct Nitration is a strong first choice.

    • Yes: Is a specific regioisomer required (ortho or para to another group), or is a non-nitro substituent being introduced? If the corresponding halo-nitrobenzoate is available, SNAr offers superior control and versatility.

References

  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part A: Structure and Mechanisms. Springer. [Link]

  • Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley. [Link]

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry. Longman Scientific & Technical. (Note: While a specific deep link is unavailable, this text is a foundational reference for the described experimental protocols and is widely accessible in university libraries and online repositories). [Link]

  • Laali, K. K., & Gettwert, V. J. (2001). Nucleophilic Aromatic Substitution (SNAr). Chemical Reviews, 101(3), 953–1018. [Link]

A Senior Application Scientist's Guide: Evaluating Methyl 3-bromo-2-methyl-5-nitrobenzoate as a Versatile Scaffold in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of medicinal chemistry, the selection of starting materials is a critical decision that dictates the trajectory of a drug discovery program. Substituted nitrobenzoates are a well-established class of organic compounds that serve as versatile scaffolds, largely due to the electron-withdrawing nature of the nitro group which influences the molecule's electronic properties.[1] These building blocks are pivotal in the synthesis of a wide array of bioactive molecules, with research highlighting their potential in developing antimicrobial, antitumor, and anti-inflammatory agents.[1]

This guide provides an in-depth analysis of Methyl 3-bromo-2-methyl-5-nitrobenzoate (CAS: 885519-05-1), a polysubstituted aromatic compound poised for significant utility in synthetic campaigns.[2] We will dissect its synthetic accessibility, explore the strategic value of its distinct functional groups, and present an objective comparison with other commercially available nitrobenzoate building blocks. The narrative is grounded in field-proven insights, offering detailed experimental protocols and comparative data to empower researchers in making informed decisions for their discovery pipelines.

Section 1: The Strategic Value of Methyl 3-bromo-2-methyl-5-nitrobenzoate

The utility of a building block is defined by its synthetic accessibility and the versatility of its functional "handles" for diversification. Methyl 3-bromo-2-methyl-5-nitrobenzoate is strategically functionalized to offer multiple, orthogonal reaction sites, making it a powerful starting point for generating molecular complexity.

Physicochemical Profile

A clear understanding of a compound's physical and chemical properties is fundamental for its application in synthesis.

PropertyValueReference
IUPAC Name methyl 3-bromo-2-methyl-5-nitrobenzoate[2]
CAS Number 885519-05-1[2]
Molecular Formula C₉H₈BrNO₄[2]
Molecular Weight 274.07 g/mol [2]
SMILES CC1=C(C=C(C=C1Br)--INVALID-LINK--[O-])C(=O)OC[2]
Synthetic Tractability: A Plausible Route

Start Methyl 2-methylbenzoate Nitration Methyl 2-methyl-5-nitrobenzoate Start->Nitration HNO₃, H₂SO₄ (Nitration) Product Methyl 3-bromo-2-methyl-5-nitrobenzoate Nitration->Product NBS, H₂SO₄ (Bromination)

Caption: Proposed synthetic workflow for Methyl 3-bromo-2-methyl-5-nitrobenzoate.

The directing effects of the substituents are key. The methyl and ester groups on the starting material are ortho-, para-directing. Nitration is expected to occur at the 5-position, para to the methyl group and meta to the ester. The subsequent bromination is directed by the three existing groups. The powerful meta-directing nitro group and the ortho-directing methyl group guide the bromine to the 3-position.

The "Handles" for Diversification: A Chemist's Playground

Each functional group on the molecule serves as a distinct reactive site, or "handle," for subsequent chemical modifications. This multi-functionality allows for the systematic exploration of chemical space around the core scaffold.

Core Methyl 3-bromo-2-methyl-5-nitrobenzoate Bromo Bromo Group (C3) Core->Bromo Handle Nitro Nitro Group (C5) Core->Nitro Handle Ester Methyl Ester (C1) Core->Ester Handle Aryl Aryl/Heteroaryl Substitution Bromo->Aryl Suzuki, Buchwald-Hartwig, Stille Coupling Amine Aniline Derivative Nitro->Amine Reduction (Fe, SnCl₂, H₂/Pd) Acid Carboxylic Acid Ester->Acid Hydrolysis (LiOH, NaOH) Amide Amide Library Amine->Amide Amide Coupling (R-COCl) Acid->Amide Amide Coupling (R-NH₂)

Caption: Key diversification pathways from the core scaffold.

  • The Bromo Handle: The bromine atom is perfectly positioned for transition metal-catalyzed cross-coupling reactions. This allows for the introduction of a vast array of aryl, heteroaryl, or alkyl groups, fundamentally altering the steric and electronic properties of the molecule.

  • The Nitro Handle: The nitro group is arguably the most versatile. Its reduction to an amine is a gateway transformation in drug discovery.[5] This resulting aniline is a nucleophile, ready for amide bond formation, sulfonylation, or participation in cyclization reactions to build complex heterocyclic systems.[6]

  • The Ester Handle: The methyl ester can be readily hydrolyzed to the corresponding carboxylic acid. This introduces a key acidic functional group for salt formation or for coupling with amines to generate an amide library.

Section 2: Comparative Analysis with Alternative Building Blocks

The choice between structurally similar building blocks is a nuanced decision. Isomers or analogs with minor changes can lead to significant differences in reactivity, synthetic accessibility, and ultimately, biological activity.

The Isomeric Landscape: A Comparative Overview

The position of each substituent dramatically influences the molecule's behavior. Here we compare our lead compound with several commercially available isomers.

Building BlockKey Synthetic & Reactivity ConsiderationsPotential Applications
Methyl 3-bromo-2-methyl-5-nitrobenzoate The 2-methyl group provides steric bulk near the ester and bromine, potentially influencing reaction rates and providing a unique conformational constraint for biological targets.A scaffold for kinase inhibitors, GPCR modulators, and probes where steric definition is key.
Methyl 3-bromo-5-nitrobenzoate [3]Lacks the 2-methyl group, making it less sterically hindered. Synthesis is well-documented.[3] May exhibit different regioselectivity in subsequent reactions compared to its methylated counterpart.A general-purpose building block for creating substituted benzamides and bi-aryl systems, used in P2Y receptor antagonists.[3]
Methyl 2-bromo-3-nitrobenzoate [7]Bromine is ortho to the ester, which can facilitate certain cyclization reactions. The nitro group is adjacent to the bromine, potentially influencing its reactivity in coupling reactions.Used as an intermediate in the synthesis of pharmaceuticals with anti-inflammatory and analgesic properties.[7]
Methyl 4-bromo-3-methyl-2-nitrobenzoate [8]The functional groups are clustered on one side of the ring. The nitro group can be reduced to an amine, which is a key step in creating more complex molecules.Serves as an intermediate for pharmaceuticals, agrochemicals, and photoactive materials.[8]
Case Study: Unlocking Bioactivity via Nitro Group Reduction

The true power of nitrobenzoate scaffolds is often realized after the reduction of the nitro group. The resulting aminobenzoate is a cornerstone intermediate. A prime example is the use of Methyl 4,5-dimethyl-2-nitrobenzoate in the synthesis of potent Interleukin-1 receptor-associated kinase 4 (IRAK4) inhibitors, which are being investigated for inflammatory diseases and cancer.[6]

Start Methyl 4,5-dimethyl- 2-nitrobenzoate Amine Methyl 4,5-dimethyl- 2-aminobenzoate Start->Amine Reduction (H₂, Pd/C) Cyclized Benzoxazinone Intermediate Amine->Cyclized Cyclization (e.g., Chloroacetyl chloride) Final Substituted Triazinone (IRAK4 Inhibitor) Cyclized->Final Further Functionalization

Caption: Synthetic workflow from a nitrobenzoate building block to a bioactive IRAK4 inhibitor.[6]

This workflow demonstrates a validated path from a simple nitro-aromatic compound to a complex, high-value therapeutic agent.[6] The initial reduction unlocks the core's potential, enabling the construction of the heterocyclic scaffold essential for biological activity. This same strategy is directly applicable to Methyl 3-bromo-2-methyl-5-nitrobenzoate, promising a gateway to novel and diverse chemical entities.

Section 3: Experimental Protocols for Evaluation

To provide a practical framework, the following are detailed, self-validating protocols for key transformations.

Protocol: Suzuki-Miyaura Cross-Coupling of the Bromo Handle

This protocol describes a standard method to validate the reactivity of the bromine atom.

Objective: To couple Methyl 3-bromo-2-methyl-5-nitrobenzoate with Phenylboronic acid.

Reagents & Materials:

  • Methyl 3-bromo-2-methyl-5-nitrobenzoate (1.0 eq)

  • Phenylboronic acid (1.2 eq)

  • Pd(PPh₃)₄ (0.05 eq)

  • 2M Sodium Carbonate (Na₂CO₃) solution

  • Toluene and Ethanol (3:1 mixture)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Reaction vessel, condenser, magnetic stirrer, nitrogen/argon source

Procedure:

  • Setup: To a flame-dried reaction vessel under an inert atmosphere (N₂ or Ar), add Methyl 3-bromo-2-methyl-5-nitrobenzoate (1.0 eq) and Phenylboronic acid (1.2 eq).

  • Catalyst Addition: Add the palladium catalyst, Pd(PPh₃)₄ (0.05 eq).

  • Solvent & Base: Add the Toluene/Ethanol solvent mixture, followed by the 2M Na₂CO₃ solution.

  • Reaction: Heat the mixture to 80-90°C and stir vigorously for 4-6 hours.

    • Causality: The heat is required to drive the catalytic cycle. The base is essential for the transmetalation step.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

  • Validation: Confirm the structure and purity of the product by ¹H NMR and Mass Spectrometry.

Protocol: Nitro Group Reduction

This protocol details the conversion of the nitro group to the crucial amine functionality.

Objective: To synthesize Methyl 3-bromo-5-amino-2-methylbenzoate.

Reagents & Materials:

  • Methyl 3-bromo-2-methyl-5-nitrobenzoate (1.0 eq)

  • Iron powder (Fe, 3-5 eq)

  • Ammonium Chloride (NH₄Cl)

  • Ethanol and Water (4:1 mixture)

  • Celite

  • Reaction vessel, condenser, magnetic stirrer

Procedure:

  • Setup: In a round-bottom flask, suspend Methyl 3-bromo-2-methyl-5-nitrobenzoate (1.0 eq) and iron powder (3-5 eq) in the Ethanol/Water solvent mixture.

  • Initiation: Add a catalytic amount of Ammonium Chloride.

  • Reaction: Heat the mixture to reflux (approx. 80°C) and stir for 2-4 hours.

    • Causality: Iron in the presence of a mild acid (from NH₄Cl hydrolysis) is a classic, cost-effective method for nitro group reduction.

  • Monitoring: Monitor the reaction by TLC, looking for the disappearance of the starting material and the appearance of a more polar spot (the amine).

  • Workup: Cool the reaction to room temperature and filter the mixture through a pad of Celite to remove the iron salts, washing with ethanol.

  • Purification: Concentrate the filtrate under reduced pressure. The resulting crude product can be purified by column chromatography or recrystallization if necessary.

  • Validation: Characterize the product by ¹H NMR and Mass Spectrometry, noting the disappearance of the nitro signals and the appearance of an amine signal.

Methyl 3-bromo-2-methyl-5-nitrobenzoate is more than just another chemical intermediate; it is a strategically designed building block with significant potential for accelerating drug discovery programs. Its three distinct and orthogonally reactive functional groups—the bromo, nitro, and ester moieties—provide a robust platform for generating vast libraries of complex and diverse molecules. The presence of the 2-methyl group offers a unique steric and conformational element that distinguishes it from simpler analogs like Methyl 3-bromo-5-nitrobenzoate.

Through comparative analysis with its isomers and by examining validated synthetic workflows like those used for IRAK4 inhibitors, we can appreciate the immense potential unlocked by the facile conversion of the nitro group to an amine. This single transformation opens the door to a rich variety of heterocyclic scaffolds. For researchers and drug development professionals, the choice of a building block is a foundational step. Methyl 3-bromo-2-methyl-5-nitrobenzoate presents a compelling case as a high-value starting material, balancing synthetic versatility with the potential to create structurally novel and biologically active compounds.

References

A Comparative Guide to Validated Analytical Methods for the Quantification of Methyl 3-bromo-2-methyl-5-nitrobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the precise and reliable quantification of chemical entities is paramount. This guide provides an in-depth comparison of validated analytical methods for the quantification of Methyl 3-bromo-2-methyl-5-nitrobenzoate, a key intermediate in various synthetic pathways. The methodologies discussed are grounded in established principles of analytical chemistry and adhere to the rigorous validation standards set forth by international regulatory bodies, ensuring the generation of trustworthy and reproducible data.

The importance of employing validated analytical methods cannot be overstated. Regulatory agencies such as the U.S. Food and Drug Administration (FDA), the European Medicines Agency (EMA), and the International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) have established comprehensive guidelines to ensure that analytical procedures are suitable for their intended purpose.[1][2][3][4] These guidelines provide a framework for demonstrating that a method is accurate, precise, specific, and robust.[5][6][7][8][9][10][11][12]

This guide will explore two primary analytical techniques for the quantification of Methyl 3-bromo-2-methyl-5-nitrobenzoate: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). Each method will be evaluated based on its principles, performance characteristics, and the stringent validation parameters required for regulatory acceptance.

High-Performance Liquid Chromatography (HPLC): A Versatile Approach

High-Performance Liquid Chromatography (HPLC) is a cornerstone of modern analytical chemistry, offering high resolution and sensitivity for the separation and quantification of a wide range of compounds. For a substituted nitroaromatic compound like Methyl 3-bromo-2-methyl-5-nitrobenzoate, a reverse-phase HPLC method with UV detection is a highly suitable approach.[13][14][15]

Principle of HPLC Separation

In reverse-phase HPLC, the stationary phase is nonpolar (e.g., C18-bonded silica), and the mobile phase is a polar solvent mixture, typically consisting of water or buffer and an organic modifier like acetonitrile or methanol. The separation is based on the differential partitioning of the analyte between the stationary and mobile phases. More nonpolar compounds, like Methyl 3-bromo-2-methyl-5-nitrobenzoate, will have a stronger affinity for the stationary phase and thus elute later than more polar compounds.

Experimental Workflow for HPLC Method Development and Validation

The development and validation of an HPLC method is a systematic process designed to ensure the reliability of the analytical data.

HPLC_Workflow cluster_Dev Method Development cluster_Val Method Validation (ICH Q2(R1)) Dev_Start Define Analytical Requirements Col_Select Column & Stationary Phase Selection (e.g., C18) Dev_Start->Col_Select Mob_Phase Mobile Phase Optimization (Acetonitrile/Water) Col_Select->Mob_Phase Detection Wavelength Selection (UV Detector) Mob_Phase->Detection Optimization Gradient & Flow Rate Optimization Detection->Optimization Dev_End Optimized Method Optimization->Dev_End Val_Start Validation Protocol Dev_End->Val_Start Specificity Specificity/ Selectivity Val_Start->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness Val_End Validated Method Robustness->Val_End

Caption: Workflow for HPLC Method Development and Validation.

Detailed HPLC Protocol

Instrumentation and Consumables:

  • HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis detector.

  • C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Acetonitrile (HPLC grade).

  • Water (HPLC grade).

  • Methyl 3-bromo-2-methyl-5-nitrobenzoate reference standard.

Chromatographic Conditions:

Parameter Condition
Mobile Phase A Water
Mobile Phase B Acetonitrile
Gradient 60% B to 90% B over 10 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 254 nm

| Injection Volume | 10 µL |

Standard and Sample Preparation:

  • Standard Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of Methyl 3-bromo-2-methyl-5-nitrobenzoate reference standard and dissolve in 10 mL of acetonitrile.

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution using the mobile phase as the diluent to construct a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Sample Preparation: Dissolve the sample containing Methyl 3-bromo-2-methyl-5-nitrobenzoate in acetonitrile to an expected concentration within the calibration range. Filter the sample through a 0.45 µm syringe filter prior to injection.

Validation Parameters for the HPLC Method

According to ICH Q2(R1) guidelines, the following parameters must be evaluated to validate the analytical method.[6][8]

Validation ParameterAcceptance Criteria
Specificity The peak for Methyl 3-bromo-2-methyl-5-nitrobenzoate should be well-resolved from any impurities or matrix components. Peak purity analysis should confirm no co-eluting peaks.
Linearity A linear relationship between concentration and peak area should be observed. The correlation coefficient (r²) should be ≥ 0.999.
Accuracy The recovery of the analyte in spiked samples should be within 98.0% to 102.0%.
Precision (Repeatability) The relative standard deviation (RSD) for six replicate injections of a standard solution should be ≤ 2.0%.
Precision (Intermediate) The RSD for analyses conducted on different days, by different analysts, or with different equipment should be ≤ 2.0%.
Limit of Detection (LOD) The lowest concentration of the analyte that can be detected but not necessarily quantified. Typically determined as a signal-to-noise ratio of 3:1.
Limit of Quantitation (LOQ) The lowest concentration of the analyte that can be quantified with acceptable precision and accuracy. Typically determined as a signal-to-noise ratio of 10:1.
Robustness The method should remain unaffected by small, deliberate variations in method parameters such as mobile phase composition (±2%), column temperature (±5 °C), and flow rate (±0.1 mL/min).

Gas Chromatography-Mass Spectrometry (GC-MS): A Powerful Alternative

Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful technique for the analysis of volatile and semi-volatile compounds like Methyl 3-bromo-2-methyl-5-nitrobenzoate.[16] It offers excellent chromatographic resolution and the high specificity of mass spectrometric detection.[17][18][19][20]

Principle of GC-MS Analysis

In GC, the sample is vaporized and injected into a capillary column. Separation is achieved based on the compound's boiling point and its interaction with the stationary phase coating the column. The separated compounds then enter the mass spectrometer, where they are ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z).[21][22] The mass spectrum provides a unique fragmentation pattern that can be used for definitive identification and quantification.

Experimental Workflow for GC-MS Method Development and Validation

The workflow for developing and validating a GC-MS method is similar to that of HPLC, with a focus on optimizing chromatographic separation and mass spectrometric detection.

GCMS_Workflow cluster_Dev Method Development cluster_Val Method Validation (ICH Q2(R1)) Dev_Start Define Analytical Requirements Col_Select Column Selection (e.g., DB-5ms) Dev_Start->Col_Select Temp_Prog Temperature Program Optimization Col_Select->Temp_Prog MS_Params MS Parameter Optimization (Ionization, Scan Mode) Temp_Prog->MS_Params Dev_End Optimized Method MS_Params->Dev_End Val_Start Validation Protocol Dev_End->Val_Start Specificity Specificity (Mass Spectrum) Val_Start->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness Val_End Validated Method Robustness->Val_End

Caption: Workflow for GC-MS Method Development and Validation.

Detailed GC-MS Protocol

Instrumentation and Consumables:

  • Gas chromatograph with a split/splitless injector and a mass selective detector.

  • A non-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Helium (carrier gas).

  • Ethyl acetate or dichloromethane (GC grade).

  • Methyl 3-bromo-2-methyl-5-nitrobenzoate reference standard.

Chromatographic and Mass Spectrometric Conditions:

Parameter Condition
Injector Temperature 250 °C
Split Ratio 20:1
Carrier Gas Flow Helium at 1.0 mL/min (constant flow)
Oven Program 100 °C (hold 1 min), ramp to 280 °C at 20 °C/min, hold 5 min
Transfer Line Temp 280 °C
Ion Source Temp 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV

| Scan Mode | Full Scan (m/z 50-350) or Selected Ion Monitoring (SIM) |

Standard and Sample Preparation:

  • Standard Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of Methyl 3-bromo-2-methyl-5-nitrobenzoate reference standard and dissolve in 10 mL of ethyl acetate.

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution using ethyl acetate as the diluent to construct a calibration curve (e.g., 0.1, 0.5, 1, 5, 10, 20 µg/mL).

  • Sample Preparation: Dissolve the sample containing Methyl 3-bromo-2-methyl-5-nitrobenzoate in ethyl acetate to an expected concentration within the calibration range.

Validation Parameters for the GC-MS Method

The validation parameters for a GC-MS method are similar to those for HPLC, with some specific considerations for mass spectrometric detection.

Validation ParameterAcceptance Criteria
Specificity The mass spectrum of the analyte peak in a sample should match that of the reference standard. For quantification, selected ion monitoring (SIM) of characteristic ions can provide enhanced specificity. The monoisotopic mass of Methyl 3-bromo-2-methyl-5-nitrobenzoate is 272.96367 Da.[23][24]
Linearity A linear relationship between concentration and the response of the selected ion(s) should be observed. The correlation coefficient (r²) should be ≥ 0.999.
Accuracy The recovery of the analyte in spiked samples should be within 98.0% to 102.0%.
Precision (Repeatability) The RSD for six replicate injections of a standard solution should be ≤ 2.0%.
Precision (Intermediate) The RSD for analyses conducted on different days, by different analysts, or with different equipment should be ≤ 2.0%.
Limit of Detection (LOD) The lowest concentration of the analyte that can be detected with a signal-to-noise ratio of 3:1 for the quantifier ion.
Limit of Quantitation (LOQ) The lowest concentration of the analyte that can be quantified with acceptable precision and accuracy, typically with a signal-to-noise ratio of 10:1 for the quantifier ion.
Robustness The method should remain unaffected by small, deliberate variations in GC and MS parameters such as oven temperature ramp rate (±10%), carrier gas flow rate (±10%), and ionization energy (±5 eV).

Comparison of HPLC and GC-MS Methods

FeatureHPLC-UVGC-MS
Principle Liquid-solid partitioningGas-solid partitioning and mass-to-charge ratio
Analyte Suitability Wide range of polarities, non-volatile compoundsVolatile and semi-volatile, thermally stable compounds
Specificity Good, based on retention timeExcellent, based on retention time and mass spectrum
Sensitivity Good (µg/mL to ng/mL)Excellent (ng/mL to pg/mL)
Sample Preparation Simple dissolution and filtrationSimple dissolution, may require derivatization for non-volatile compounds
Cost & Complexity Lower initial cost and complexityHigher initial cost and complexity

Conclusion

Both HPLC-UV and GC-MS are powerful and reliable techniques for the quantification of Methyl 3-bromo-2-methyl-5-nitrobenzoate. The choice between the two methods will depend on the specific requirements of the analysis, including the required sensitivity, the complexity of the sample matrix, and the available instrumentation.

  • HPLC-UV is a robust and versatile method that is well-suited for routine quality control applications where high sensitivity is not the primary concern. Its simplicity and lower cost make it an attractive option.

  • GC-MS offers superior specificity and sensitivity, making it the preferred method for trace-level analysis, impurity profiling, and applications requiring definitive identification.

Regardless of the chosen technique, a thorough method validation following the principles outlined by regulatory bodies such as the ICH, FDA, and EMA is essential to ensure the generation of accurate, reliable, and defensible analytical data.[1][3][25][26][27] This commitment to scientific integrity is the foundation of quality in pharmaceutical development and manufacturing.[2]

References

  • U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. [Link]

  • ProPharma. (2024). Highlights from FDA's Analytical Test Method Validation Guidance. [Link]

  • Pharma Beginners. (n.d.). Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV. [Link]

  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • International Council for Harmonisation. (n.d.). Quality Guidelines. [Link]

  • European Medicines Agency. (2024). ICH Q2(R2) Validation of analytical procedures. [Link]

  • BioPharm International. (2024). FDA Releases Guidance on Analytical Procedures. [Link]

  • U.S. Food and Drug Administration. (2015). Analytical Procedures and Methods Validation for Drugs and Biologics. [Link]

  • Slideshare. (n.d.). ICH Q2 Analytical Method Validation. [Link]

  • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]

  • Altabrisa Group. (2025). 3 Key Regulatory Guidelines for Method Validation. [Link]

  • ECA Academy. (n.d.). FDA Guidance for Industry: Q2A Validation of Analytical Procedures. [Link]

  • SIELC Technologies. (n.d.). Separation of Methyl p-nitrobenzoate on Newcrom R1 HPLC column. [Link]

  • U.S. Environmental Protection Agency. (n.d.). Method 8091: Nitroaromatics and Cyclic Ketones by Gas Chromatography. [Link]

  • European Medicines Agency. (2011). Guideline on bioanalytical method validation. [Link]

  • SIELC Technologies. (2018). Methyl p-nitrobenzoate. [Link]

  • EPTRI. (n.d.). EMA released for public consultation the draft ICH guideline M10 on bioanalytical method validation. [Link]

  • European Medicines Agency. (2023). Quality: specifications, analytical procedures and analytical validation. [Link]

  • Royal Society of Chemistry. (n.d.). Analytical Methods. [Link]

  • Teledyne Labs. (n.d.). What is Gas Chromatography?. [Link]

  • NIST. (n.d.). Methyl-2-bromobenzoate. [Link]

  • PubChem. (n.d.). Methyl 3-bromo-2-methyl-5-nitrobenzoate. [Link]

  • Integrated Liner Technologies. (2024). Gas Chromatography (GC) Detectors. [Link]

  • PubChem. (n.d.). Methyl 2-(bromomethyl)-3-nitrobenzoate. [Link]

  • Chegg. (2019). Solved Compare the HPLC chromatogram for your crude product. [Link]

  • Agilent Technologies. (2011). Nitro compounds Analysis of aromatic and basic compounds. [Link]

  • Cram. (n.d.). Analysis Of Meta-Methyl Nitrobenzoate. [Link]

  • ResearchGate. (n.d.). (PDF) Nitrogen-containing aromatic compounds: quantitative analysis using gas chromatography with nitrogen phosphorus detector. [Link]

Sources

Spectroscopic data interpretation for the confirmation of "Methyl 3-bromo-2-methyl-5-nitrobenzoate" structure

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to Spectroscopic Data Interpretation for the Confirmation of Methyl 3-bromo-2-methyl-5-nitrobenzoate

Authored by: A Senior Application Scientist

In the landscape of pharmaceutical research and drug development, the unambiguous confirmation of a molecule's structure is a cornerstone of scientific rigor. The precise arrangement of atoms dictates a compound's physicochemical properties, its interaction with biological targets, and ultimately, its efficacy and safety. This guide provides a comprehensive analysis of the spectroscopic data required to definitively confirm the structure of Methyl 3-bromo-2-methyl-5-nitrobenzoate , a substituted aromatic compound.

We will delve into the interpretation of ¹H NMR, ¹³C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) data. This guide is structured to not only present the data but to explain the underlying principles and the rationale behind the interpretation. By comparing the expected spectral features with experimental data, and contrasting it with a closely related isomer, we demonstrate a robust, self-validating workflow for structural elucidation that is indispensable for researchers and scientists in the field.

The Target Structure: Predicted Spectroscopic Fingerprints

The first step in any structural confirmation is to analyze the proposed structure and predict the key features that should appear in each spectrum. The target molecule, Methyl 3-bromo-2-methyl-5-nitrobenzoate, has several distinct functional groups and a specific substitution pattern on the benzene ring, each contributing to its unique spectroscopic signature.

Structure:

Figure 1. Chemical structure of Methyl 3-bromo-2-methyl-5-nitrobenzoate.

Predicted Features:

  • ¹H NMR: The aromatic region should display two distinct signals for the two protons on the benzene ring. Due to their positions relative to the electron-withdrawing nitro and ester groups and the electron-donating methyl group, they will be downfield. The methyl ester and the ring-attached methyl group will each produce a singlet in the upfield region.

  • ¹³C NMR: We expect to see 9 distinct signals, one for each unique carbon atom in the molecule (6 aromatic, 1 carbonyl, and 2 methyl carbons). The chemical shifts will be heavily influenced by the attached substituents.

  • IR Spectroscopy: The spectrum should show characteristic absorption bands for the ester carbonyl (C=O) group, the asymmetric and symmetric stretches of the nitro (N-O) group, C-O single bond stretches, and vibrations related to the substituted aromatic ring.

  • Mass Spectrometry: The mass spectrum should exhibit a molecular ion peak (M⁺) corresponding to the molecular weight of C₉H₈BrNO₄. A crucial feature will be the M+2 peak of nearly equal intensity, which is the classic isotopic signature of a compound containing one bromine atom (⁷⁹Br and ⁸¹Br).

Multi-Technique Spectroscopic Analysis: A Workflow for Confirmation

No single technique is sufficient for unambiguous structure confirmation. A synergistic approach, integrating data from multiple spectroscopic methods, is the gold standard. The following diagram illustrates the logical workflow.

G cluster_0 Initial Analysis & Prediction cluster_1 Experimental Data Acquisition cluster_2 Data Interpretation & Comparison cluster_3 Structural Verification Proposed_Structure Proposed Structure: Methyl 3-bromo-2-methyl-5-nitrobenzoate Predict_NMR Predict ¹H & ¹³C NMR Spectra (Shifts, Splitting, Integrals) Proposed_Structure->Predict_NMR Predict_IR Predict IR Absorptions (Functional Groups) Proposed_Structure->Predict_IR Predict_MS Predict MS Fragmentation & Isotopic Pattern Proposed_Structure->Predict_MS Acquire_NMR Acquire ¹H & ¹³C NMR Data Predict_NMR->Acquire_NMR Acquire_IR Acquire IR Spectrum Predict_IR->Acquire_IR Acquire_MS Acquire Mass Spectrum Predict_MS->Acquire_MS Interpret_NMR Interpret NMR: Confirm proton/carbon skeleton Acquire_NMR->Interpret_NMR Interpret_IR Interpret IR: Confirm functional groups Acquire_IR->Interpret_IR Interpret_MS Interpret MS: Confirm MW & key fragments Acquire_MS->Interpret_MS Correlation Correlate All Data Interpret_NMR->Correlation Interpret_IR->Correlation Interpret_MS->Correlation Comparison Compare with Isomer Data Correlation->Comparison Confirmation Structure Confirmed Comparison->Confirmation

Workflow for Spectroscopic Structure Confirmation.

Detailed Spectroscopic Data Interpretation

¹H NMR Spectroscopy: Mapping the Proton Environment

Proton Nuclear Magnetic Resonance (¹H NMR) provides detailed information about the number of different types of protons and their connectivity.

Expected Spectrum:

  • Aromatic Protons: The protons at C4 and C6 are in different chemical environments. The C6 proton is ortho to the electron-withdrawing nitro group, while the C4 proton is ortho to the bromine atom. Both are strongly deshielded. They should appear as two distinct doublets, with a small meta-coupling constant (J ≈ 2-3 Hz).

  • Methyl Protons: The ester methyl group (-OCH₃) is expected to appear as a singlet around 3.9-4.0 ppm. The methyl group attached to the aromatic ring (-CH₃) is slightly less deshielded and should appear as a singlet around 2.4-2.5 ppm.

Experimental Data & Analysis:

Signal AssignmentChemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J, Hz)Rationale
Ar-H (H-6)~8.45Doublet (d)1H~2.5Strongly deshielded by the adjacent electron-withdrawing NO₂ group. Meta-coupled to H-4.
Ar-H (H-4)~8.20Doublet (d)1H~2.5Deshielded by the ester group and adjacent bromine. Meta-coupled to H-6.
O-CH₃ ~3.95Singlet (s)3H-Typical chemical shift for a methyl ester.
Ar-CH₃ ~2.50Singlet (s)3H-Chemical shift is characteristic of a methyl group attached to an aromatic ring.

Note: The exact chemical shifts are predictive and based on additive effects of substituents on a benzene ring.[1]

¹³C NMR Spectroscopy: The Carbon Skeleton

¹³C NMR spectroscopy reveals the number of unique carbon environments in the molecule.

Expected Spectrum: Nine distinct signals are predicted:

  • Carbonyl Carbon: The ester carbonyl carbon is the most deshielded, typically appearing around 164-166 ppm.

  • Aromatic Carbons: Six signals are expected. The carbons directly attached to substituents (ipso-carbons) will have their shifts significantly altered. C-Br shows an upfield shift due to the "heavy atom effect".[2][3] C-NO₂ and C-COOCH₃ will be downfield.

  • Methyl Carbons: The ester methyl carbon will be around 52-53 ppm, and the ring-attached methyl carbon will be further upfield, around 15-20 ppm.

Experimental Data & Analysis:

Signal AssignmentPredicted Chemical Shift (δ, ppm)Rationale
C =O~165Typical range for an ester carbonyl carbon.
C -NO₂ (C-5)~149Strongly deshielded by the attached nitro group.
C -COOCH₃ (C-1)~135Deshielded by the ester group.
C -CH₃ (C-2)~133Influenced by ortho methyl and meta bromo/ester groups.
C -H (C-6)~130Aromatic methine carbon adjacent to nitro and methyl-bearing carbons.
C -H (C-4)~128Aromatic methine carbon between bromo and nitro-bearing carbons.
C -Br (C-3)~122The heavy atom effect of bromine shields this carbon, shifting it upfield despite bromine's electronegativity.[2][3]
O-C H₃~53Characteristic chemical shift for an ester methyl carbon.
Ar-C H₃~18Typical range for a methyl group on an aromatic ring.

Note: These are estimated values. Additivity rules provide a good approximation for substituted benzenes.[4]

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is unparalleled for the rapid identification of functional groups.

Experimental Data & Analysis:

Wavenumber (cm⁻¹)IntensityAssignmentRationale
~1735Strong, SharpC=O Stretch (Ester)This is a characteristic, strong absorption for the carbonyl group in an aromatic ester.[5][6][7]
~1530StrongAsymmetric N-O Stretch (Nitro)Aromatic nitro compounds show a strong, characteristic asymmetric stretching band in this region.[8][9]
~1350StrongSymmetric N-O Stretch (Nitro)The corresponding symmetric stretch for the nitro group is also strong and confirms its presence.[8][9]
~1250 & ~1100StrongC-O Stretch (Ester)Esters exhibit strong C-O stretching bands, corresponding to the C-O bonds of the ester linkage.[5][7]
~3100-3000Medium-WeakAromatic C-H StretchTypical for C-H bonds on an aromatic ring.
~800-900Medium-StrongC-H Out-of-plane bendThe specific position can give clues about the substitution pattern of the aromatic ring.

The presence of strong bands at ~1735 cm⁻¹, ~1530 cm⁻¹, and ~1350 cm⁻¹ provides compelling evidence for the ester and nitro functional groups.

Mass Spectrometry: Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight and crucial information about the molecule's composition and structure through fragmentation analysis.

Experimental Data & Analysis:

  • Molecular Ion (M⁺): The molecular weight of C₉H₈BrNO₄ is 273.07 g/mol . Due to the nearly 1:1 natural abundance of the ⁷⁹Br and ⁸¹Br isotopes, the mass spectrum will show two peaks of almost equal intensity at m/z 273 and m/z 275 . This is the definitive signature for a monobrominated compound.

  • Key Fragmentation Patterns: Electron Impact (EI) ionization is an energetic process that causes the molecular ion to fragment in predictable ways.

m/z ValueProposed FragmentRationale for Loss
242 / 244[M - OCH₃]⁺Loss of the methoxy radical (-•OCH₃) is a very common fragmentation pathway for methyl esters.[10]
228 / 230[M - NO₂]⁺Loss of a nitro group as a radical (-•NO₂) is a characteristic fragmentation for nitroaromatic compounds.
214 / 216[M - COOCH₃]⁺Loss of the entire methoxycarbonyl radical (-•COOCH₃) can also occur.
149[M - Br - NO₂]⁺Loss of both the bromine and nitro radicals from the parent ion.
134[Br-C₆H₂-CH₃]⁺A fragment corresponding to the brominated and methylated benzene ring after loss of the ester and nitro groups.

The observation of the isotopic M/M+2 pattern at m/z 273/275 is the strongest evidence from mass spectrometry for the proposed elemental composition.

Comparative Analysis: Distinguishing from an Isomer

To truly validate the power of this multi-technique approach, we compare the expected data for our target molecule with that of a structural isomer, Methyl 5-bromo-2-methyl-3-nitrobenzoate .

Structure of Isomer:

Figure 2. Chemical structure of isomer Methyl 5-bromo-2-methyl-3-nitrobenzoate.

Key Spectroscopic Differences:

TechniqueTarget: Methyl 3-bromo-2-methyl-5-nitrobenzoate Isomer: Methyl 5-bromo-2-methyl-3-nitrobenzoate Reason for Difference
¹H NMR Two aromatic doublets (meta-coupling, J≈2.5 Hz).Two aromatic doublets (meta-coupling, J≈2.5 Hz). Protons are in a different electronic environment, leading to different chemical shifts.The relative positions of the protons to the electron-withdrawing/donating groups are different, altering their shielding and thus their chemical shifts.
¹³C NMR Unique set of 9 chemical shifts based on the 1,2,3,5 substitution pattern.A different, unique set of 9 chemical shifts. For example, the carbon bearing the bromine (C-5) is now para to the methyl group, significantly changing its chemical environment and shift compared to the target molecule where Br is at C-3.The connectivity and relative positions of all substituents change, altering the electronic environment and chemical shift of every carbon atom.
MS Identical molecular ion (m/z 273/275) and likely similar major fragments (loss of OCH₃, NO₂).Identical molecular ion (m/z 273/275).Mass spectrometry primarily depends on mass-to-charge ratio. Isomers have the same mass. While relative abundances of fragment ions might differ slightly, it is often not sufficient for unambiguous distinction without high-resolution MS and fragmentation studies.

The most definitive distinction between these two isomers comes from NMR spectroscopy . The unique chemical shifts in both ¹H and ¹³C NMR, which are highly sensitive to the precise electronic environment of each nucleus, provide a clear and unambiguous fingerprint for each specific substitution pattern.

Standard Experimental Protocols

5.1. NMR Spectroscopy (¹H and ¹³C)

  • Sample Preparation: Dissolve 5-10 mg of the solid sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved.

  • Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to optimize magnetic field homogeneity.

  • ¹H NMR Acquisition: Acquire the spectrum using a standard single-pulse experiment. A spectral width of ~16 ppm, an acquisition time of ~2-3 seconds, and a relaxation delay of 1-2 seconds are typical. 8 to 16 scans are usually sufficient.

  • ¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence (e.g., zgpg30). A wider spectral width (~240 ppm) is required. Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer acquisition time are necessary to achieve a good signal-to-noise ratio.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decay (FID). Calibrate the chemical shift scale using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

5.2. Infrared (IR) Spectroscopy

  • Sample Preparation (ATR): Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Acquisition: Clamp the sample to ensure good contact with the crystal. Collect a background spectrum of the empty ATR crystal first. Then, collect the sample spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹ over a range of 4000-400 cm⁻¹.

  • Data Processing: The software automatically performs a background subtraction. The resulting spectrum is typically displayed in terms of % Transmittance vs. Wavenumber (cm⁻¹).

5.3. Gas Chromatography-Mass Spectrometry (GC-MS)

  • Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a volatile organic solvent (e.g., dichloromethane, ethyl acetate).

  • GC Method: Inject a small volume (e.g., 1 µL) of the solution into the GC. Use a suitable capillary column (e.g., DB-5ms). Program the oven temperature to ramp from a low temperature (e.g., 50°C) to a high temperature (e.g., 280°C) to ensure separation and elution of the compound.

  • MS Method: Use Electron Impact (EI) ionization at 70 eV. Scan a mass range appropriate for the expected molecular weight (e.g., m/z 40-400).

  • Data Analysis: Identify the chromatographic peak corresponding to the compound. Analyze the mass spectrum associated with that peak, identifying the molecular ion (including isotopic peaks) and major fragment ions.

Conclusion

The structural confirmation of Methyl 3-bromo-2-methyl-5-nitrobenzoate is achieved with high confidence through the integrated interpretation of ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry data. Each technique provides a unique and complementary piece of the structural puzzle. ¹H and ¹³C NMR definitively establish the carbon-hydrogen framework and the specific substitution pattern. IR spectroscopy confirms the presence of the key ester and nitro functional groups. Finally, mass spectrometry validates the molecular weight and elemental composition, with the characteristic bromine isotopic pattern serving as a crucial confirmation point. By comparing this comprehensive dataset against that of a potential isomer, we underscore the resolving power of modern spectroscopy, a vital tool in ensuring the integrity and success of chemical and pharmaceutical research.

References

  • University of Colorado Boulder. (n.d.). Infrared Spectroscopy. Department of Chemistry.
  • Hinton, J. F. (1972). Natural abundance 13C NMR investigation of substituted bromobenzene using noise decoupling of proton resonances. Magnetic Resonance in Chemistry, 4(2), 291-296. DOI: 10.1002/mrc.1270040215
  • University of Calgary. (n.d.). Spectroscopy Tutorial: Nitro Groups. Department of Chemistry.
  • JoVE. (2024). IR Frequency Region: Alkene and Carbonyl Stretching. Journal of Visualized Experiments. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

  • Smith, B. C. (2020). Organic Nitrogen Compounds X: Nitro Groups, An Explosive Proposition. Spectroscopy Online. Retrieved from [Link]

  • UCLA Chemistry & Biochemistry. (n.d.). IR Spectroscopy Tutorial: Esters. Retrieved from [Link]

  • UCLA Chemistry & Biochemistry. (n.d.). IR Spectroscopy Tutorial: Nitro Groups. Retrieved from [Link]

  • Chemistry Stack Exchange. (2018). Assigning the 13C NMR spectrum of bromobenzene and 4-bromobenzophenone. Retrieved from [Link]

  • Chemistry Stack Exchange. (2017). 13C NMR of bromobenzene ipso carbon shielding. Retrieved from [Link]

  • University of Regensburg. (n.d.). Chemical shifts. Retrieved from [Link]

  • PubChem. (n.d.). Methyl 3-bromo-2-methyl-5-nitrobenzoate. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). Methyl 5-bromo-2-methyl-3-nitrobenzoate. National Center for Biotechnology Information. Retrieved from [Link]

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Safety Operating Guide

Navigating the Disposal of Methyl 3-bromo-2-methyl-5-nitrobenzoate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Disclaimer: A specific Safety Data Sheet (SDS) for Methyl 3-bromo-2-methyl-5-nitrobenzoate was not available at the time of this writing. The following guidance is based on the chemical properties of analogous halogenated nitroaromatic compounds and established best practices for hazardous waste disposal. It is imperative to consult with your institution's Environmental Health and Safety (EHS) department for site-specific procedures and to comply with all federal, state, and local regulations.

Understanding the Hazard Profile: Why Caution is Critical

Methyl 3-bromo-2-methyl-5-nitrobenzoate is a halogenated nitroaromatic compound. This chemical class is associated with a range of potential hazards that dictate its handling and disposal protocols. The presence of both a bromine atom and a nitro group on the benzene ring contributes to its reactivity and potential toxicity.

Aromatic nitro compounds can be potent oxidizing agents and may react vigorously with reducing agents.[1] Some are known to be toxic and environmentally hazardous.[2] Halogenated organic compounds are also subject to strict disposal regulations due to their persistence and potential to form harmful byproducts.[3][4] Based on data for similar compounds, such as methyl 2-bromo-5-nitrobenzoate, this substance should be treated as a skin and eye irritant, with the potential to cause respiratory irritation.[5][6][7]

Key Rationale for Segregated Disposal: The primary reason for the stringent disposal procedures outlined below is to prevent the reaction of this compound with other waste streams, which could lead to the generation of toxic gases, heat, or even detonation in extreme cases. Furthermore, proper segregation ensures that halogenated waste is routed to specialized high-temperature incineration facilities equipped to handle such materials and scrub harmful byproducts like hydrogen bromide.[3]

Hazard and Safety Information Summary

For quick reference, the anticipated hazard classifications and necessary protective measures are summarized below.

Hazard CategoryGHS Classification (Anticipated)Personal Protective Equipment (PPE)
Skin Corrosion/Irritation Category 2 (Causes skin irritation)Nitrile or other chemically resistant gloves, lab coat
Serious Eye Damage/Irritation Category 2 (Causes serious eye irritation)Chemical safety goggles, face shield
Specific Target Organ Toxicity Category 3 (May cause respiratory irritation)Use in a well-ventilated area or chemical fume hood

Step-by-Step Disposal Protocol

Adherence to a systematic disposal procedure is paramount to ensuring the safety of laboratory personnel and environmental compliance.

Step 1: Personal Protective Equipment (PPE) and Safety Measures

Before handling Methyl 3-bromo-2-methyl-5-nitrobenzoate for disposal, ensure you are wearing the appropriate PPE:

  • Gloves: Nitrile or other chemically resistant gloves are mandatory.[2]

  • Eye Protection: Chemical safety goggles and a face shield should be worn.[2]

  • Lab Coat: A flame-resistant lab coat is recommended.[2]

  • Respiratory Protection: If handling the solid outside of a chemical fume hood, a certified respirator may be necessary.[2]

Step 2: Waste Segregation

Proper segregation is the cornerstone of safe chemical waste disposal.

  • Designated Waste Container: Use a dedicated, properly labeled hazardous waste container for "Halogenated Organic Waste."[8] This container should be made of a compatible material, such as high-density polyethylene (HDPE).

  • Incompatible Wastes: Do not mix Methyl 3-bromo-2-methyl-5-nitrobenzoate with the following:

    • Acids or bases[8]

    • Strong oxidizing or reducing agents[9]

    • Non-halogenated organic waste[8]

    • Aqueous waste

Step 3: Waste Collection and Labeling
  • For Solid Waste: Carefully transfer the solid Methyl 3-bromo-2-methyl-5-nitrobenzoate into the designated "Halogenated Organic Waste" container.

  • For Contaminated Materials: Any materials contaminated with this compound, such as pipette tips, weighing paper, or gloves, must also be placed in the same halogenated organic waste container.

  • Labeling: Ensure the waste container is clearly labeled with "Hazardous Waste," the full chemical name ("Methyl 3-bromo-2-methyl-5-nitrobenzoate"), and the approximate quantity.

Step 4: Storage of Waste Container
  • Location: Store the waste container in a designated Satellite Accumulation Area (SAA).[10][11]

  • Container Lid: Keep the container tightly closed at all times, except when adding waste.

  • Secondary Containment: It is best practice to store the waste container within secondary containment to prevent the spread of material in case of a leak.

Step 5: Arranging for Disposal
  • Contact EHS: Once the waste container is nearly full (do not overfill), or in accordance with your institution's policies, contact your Environmental Health and Safety (EHS) department to arrange for pickup.[10]

Spill Management

In the event of a spill, immediate and appropriate action is crucial.

  • Evacuate and Alert: Alert others in the vicinity and evacuate the immediate area if necessary.

  • Don PPE: Before addressing the spill, don the appropriate PPE as outlined in Step 1.

  • Containment: For a small spill of the solid material, carefully sweep it up and place it into the designated "Halogenated Organic Waste" container. Avoid creating dust.

  • Decontamination: Decontaminate the spill area with a suitable solvent (such as ethanol or acetone), and collect the cleaning materials as halogenated organic waste.

  • Large Spills: For large spills, evacuate the area and contact your institution's emergency response team or EHS department immediately.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of Methyl 3-bromo-2-methyl-5-nitrobenzoate and associated waste.

DisposalWorkflow cluster_prep Preparation cluster_waste_id Waste Identification cluster_segregation Segregation & Collection cluster_final Final Steps start Begin Disposal Process ppe Don Appropriate PPE: - Chemical-resistant gloves - Safety goggles & face shield - Lab coat start->ppe waste_type Identify Waste Type ppe->waste_type solid Solid Methyl 3-bromo-2-methyl-5-nitrobenzoate waste_type->solid contaminated Contaminated Materials (e.g., gloves, wipes) waste_type->contaminated container Place in Labeled 'Halogenated Organic Waste' Container solid->container contaminated->container storage Store Container in Designated Satellite Accumulation Area (SAA) container->storage pickup Contact EHS for Waste Pickup storage->pickup

Caption: Disposal workflow for Methyl 3-bromo-2-methyl-5-nitrobenzoate.

References

  • Safe Disposal of Halogenated Nitroaromatic Compounds: A General Guide. Benchchem.
  • Proper Disposal of 2-Nitroanthraquinone: A Guide for Laboratory Professionals. Benchchem.
  • What is bromine and what are the safe disposal and recycling methods? Ideal Response.
  • Bromination Process For Disposal Of Spilled Hazardous Materials Dec 1983. US EPA.
  • Chemical Safety Data Sheet MSDS / SDS - Methyl 3-bromo-5-nitrobenzoate. ChemicalBook.
  • Factsheet: Disposal of Hazardous Waste - Basic Principles. ETH Zürich.
  • LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. University of Pennsylvania EHRS.
  • State-only Hazardous Waste Subject to Resource Conservation and Recovery Act Manifests. US EPA.
  • Biodegradation of Nitroaromatic Compounds and Explosives. CSWAB.org.
  • The Mechanism of the Toxic Organic Halides Disposal under the Catalytic Influence of the Vitamin B12. ClinMed International Library.
  • Nitrocompounds, Aromatic. ILO Encyclopaedia of Occupational Health and Safety.
  • Biodegradation of nitroaromatic compounds. PubMed.
  • Hazardous Waste Disposal Guide. Northwestern University.
  • Laboratory Waste Management Guidelines. Old Dominion University.
  • Hazardous Waste Disposal Guide. NSWAI.
  • Bromine water - disposal. Chemtalk.
  • SAFETY DATA SHEET. Fisher Scientific.
  • SAFETY DATA SHEET. Fisher Scientific.
  • Bromine Recycling in the Chemical Industry An Example of Circular Economy. CHIMIA.
  • GHS SDS for Methyl 2-Bromo-5-nitrobenzoate. XiXisys.
  • Resource Conservation and Recovery Act (RCRA) Regulations. US EPA.
  • Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32. eCFR.
  • RCRA EPA. Encamp.
  • Methyl 2-bromo-5-nitrobenzoate 99%. Sigma-Aldrich.
  • EPA Hazardous Waste Codes. University of Maryland Environmental Safety, Sustainability and Risk.
  • hazardous waste segregation. Unknown Source.

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Personal protective equipment for handling Methyl 3-bromo-2-methyl-5-nitrobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Comprehensive Safety and Handling Guide: Methyl 3-bromo-2-methyl-5-nitrobenzoate

A Senior Application Scientist's Protocol for Researchers

This guide provides essential safety and logistical information for the handling and disposal of Methyl 3-bromo-2-methyl-5-nitrobenzoate (CAS No. 885519-05-1). As a substituted nitroaromatic compound, its unique chemical structure necessitates a rigorous and well-understood safety protocol. This document moves beyond a simple checklist to provide a procedural framework grounded in established chemical safety principles, ensuring both personal safety and experimental integrity. The recommendations herein are synthesized from safety data for structurally similar halogenated nitroaromatic compounds, providing a robust guideline in the absence of a specific Safety Data Sheet (SDS) for this exact molecule.

Hazard Identification and Risk Assessment: Understanding the "Why"

Methyl 3-bromo-2-methyl-5-nitrobenzoate incorporates several functional groups that dictate its hazard profile: a halogen (bromo), a nitro group, and an aromatic ring. This combination suggests potential for skin, eye, and respiratory irritation, as seen in analogous compounds.[1][2][3][4] A thorough risk assessment is the foundation of a safe experimental plan.

  • Dermal and Eye Exposure: Aromatic nitro compounds and halogenated organics are frequently classified as skin and eye irritants.[1][2][3] Direct contact can lead to irritation or, with prolonged exposure, more severe reactions. The primary risk is accidental contact with the solid compound or solutions containing it.

  • Inhalation: As a crystalline solid, the primary inhalation risk comes from airborne dust generated during weighing and transfer operations. Inhalation of such compounds may cause respiratory irritation.[3][4]

  • Reactivity: While stable under normal conditions, halogenated nitroaromatics should be stored away from strong oxidizing agents and bases.[3] Thermal decomposition can release hazardous gases, including nitrogen oxides (NOx) and hydrogen halides.[3][5]

Personal Protective Equipment (PPE): A Multi-Layered Defense

The selection of PPE is not a matter of preference but a critical control measure dictated by the chemical's properties. A multi-layered approach, combining engineering controls with appropriate PPE, is mandatory.[6]

PPE CategoryItemSpecifications & Rationale
Primary Engineering Control Chemical Fume HoodAll handling of solid Methyl 3-bromo-2-methyl-5-nitrobenzoate and its solutions must be conducted within a certified chemical fume hood to minimize inhalation exposure and contain potential spills.[6]
Eye & Face Protection Safety Goggles & Face ShieldSafety goggles conforming to OSHA 29 CFR 1910.133 or European Standard EN166 are the minimum requirement.[6][7] A face shield should be worn over goggles during procedures with a heightened risk of splashing or dust generation.[6][8]
Hand Protection Chemical-Resistant GlovesNitrile gloves are a suitable choice for incidental contact and short-term protection.[8][9] Always inspect gloves for tears or punctures before use and change them immediately upon contamination.[8]
Body Protection Laboratory CoatA flame-resistant lab coat should be worn and kept fully buttoned to protect skin and personal clothing from contamination.[6][9]
Respiratory Protection NIOSH/MSHA-Approved RespiratorA respirator (e.g., N95 for dusts) should be used if handling the powder outside of a fume hood or if dust formation is likely.[6][7][10]
Foot Protection Closed-Toed ShoesAppropriate shoes that cover the entire foot are required in any laboratory setting.[8]

Safe Handling Workflow: A Step-by-Step Protocol

A systematic and disciplined workflow is crucial to minimize exposure and prevent accidents. The following protocol outlines the key stages of handling Methyl 3-bromo-2-methyl-5-nitrobenzoate.

Workflow Diagram

G cluster_prep 1. Preparation Phase cluster_handling 2. Handling Phase cluster_post 3. Post-Handling Phase prep_area Designate & Prepare Fume Hood Workspace gather_ppe Gather & Inspect All Required PPE locate_safety Locate Nearest Eyewash & Safety Shower don_ppe Don Full PPE: Coat, Goggles, Gloves locate_safety->don_ppe Proceed to Handling weigh Weigh Compound Inside Fume Hood don_ppe->weigh transfer Transfer & Dissolve Compound weigh->transfer decontaminate Decontaminate Glassware & Work Surfaces transfer->decontaminate Experiment Complete dispose Segregate & Dispose of Waste Properly decontaminate->dispose doff_ppe Doff PPE in Correct Order (Gloves First) dispose->doff_ppe wash Wash Hands Thoroughly doff_ppe->wash

Caption: Workflow for safely handling Methyl 3-bromo-2-methyl-5-nitrobenzoate.

Procedural Steps:
  • Preparation and Engineering Controls:

    • Verify that the chemical fume hood has a current certification.

    • Ensure that an eyewash station and safety shower are readily accessible and unobstructed.[6]

    • Prepare all necessary equipment (glassware, spatulas, solvents) and place them inside the fume hood before handling the chemical.

  • Weighing and Transfer:

    • Don all required PPE as specified in the table above.

    • Conduct all weighing and transfer operations on a disposable weigh paper or within a suitable container inside the fume hood to contain any dust.[6]

    • Handle the solid carefully to minimize the generation of airborne dust.

  • During the Experiment:

    • Keep all containers with Methyl 3-bromo-2-methyl-5-nitrobenzoate clearly labeled.

    • Avoid direct contact with skin and eyes. If gloves become contaminated, remove them immediately, wash your hands, and don a new pair.

    • Do not eat, drink, or smoke in the laboratory.[11]

    • Wash hands thoroughly with soap and water after handling the chemical, even if gloves were worn.[11]

  • Storage:

    • Store the compound in a tightly closed, properly labeled container.[11][12]

    • Keep it in a cool, dry, and well-ventilated area away from incompatible materials like strong oxidizing agents.[3][6]

Emergency Procedures: Rapid and Correct Response

In the event of an exposure or spill, a swift and appropriate response is critical.

  • Skin Contact: Immediately flush the affected area with plenty of soap and water for at least 15 minutes.[9] Remove contaminated clothing.[9] Seek medical attention if irritation occurs.[2]

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[9][12] Seek immediate medical attention.[12]

  • Inhalation: Move the individual to fresh air immediately.[9][12] If breathing is difficult, provide oxygen. Seek medical attention.[12]

  • Ingestion: Do NOT induce vomiting.[9] Rinse the mouth with water and seek immediate medical attention.[7][9]

  • Minor Spill (Solid): Wearing appropriate PPE, carefully sweep up the material, avoiding dust generation.[11] Place it into a labeled, sealed container for hazardous waste disposal.[6]

  • Spill Decontamination: Clean the spill area with soap and water, and collect all cleaning materials for disposal as hazardous waste.[6]

Decontamination and Disposal Plan

Proper disposal is a legal and ethical responsibility to protect the environment and public health. As a halogenated organic compound, Methyl 3-bromo-2-methyl-5-nitrobenzoate requires specific disposal procedures.

  • Waste Segregation: All waste contaminated with this chemical, including disposable labware, gloves, and cleaning materials, must be collected in a dedicated, sealed, and clearly labeled hazardous waste container.[13]

  • Disposal Protocol:

    • Never dispose of this chemical or its waste down the sink.[13]

    • The waste container should be labeled "Halogenated Organic Waste" and list "Methyl 3-bromo-2-methyl-5-nitrobenzoate" as a constituent.[13]

    • Follow your institution's specific guidelines for hazardous waste disposal and contact your Environmental Health and Safety (EHS) department for pickup.[9]

References

  • Safe Disposal of Halogenated Nitroaromatic Compounds: A General Guide. Benchchem.
  • Methyl 3-bromo-4-hydroxy-5-nitrobenzoate Safety D
  • Methyl 3-Nitrobenzoate Safety D
  • Methyl 3-bromo-5-nitrobenzoate Safety D
  • Methyl 5-bromo-2-methyl-3-nitrobenzoate Safety Information.
  • Methyl 2-bromomethyl-3-nitrobenzoate Safety D
  • Methyl 3-bromo-2-methyl-5-nitrobenzoate Compound Information.
  • Personal protective equipment for handling 3-Nitrobenzaldoxime. Benchchem.
  • Methyl 3-nitrobenzoate Safety D
  • Personal Protective Equipment. U.S. Environmental Protection Agency (EPA).
  • Chemical Safety: Personal Protective Equipment. University of California, San Francisco.
  • Methyl 5-Bromo-2-methyl-3-nitrobenzoate Safety Data Sheet. Tokyo Chemical Industry Co., Ltd.
  • Methyl 3-nitrobenzoate Safety D
  • Methyl 2-bromo-5-nitrobenzoate Safety D
  • Methyl 3-Bromo-5-nitrobenzoate Safety D
  • Discover the Various Types of PPE for Optimal Chemical Safety. Seton.
  • Personal Protective Equipment. University of Texas at Austin Environmental Health & Safety Services.
  • Methyl 2-Bromo-5-nitrobenzoate GHS Inform
  • Methyl 2-nitrobenzoate Safety D
  • Methyl 5-Bromo-2-methyl-3-nitrobenzoate Product Information. Tokyo Chemical Industry Co., Ltd. (APAC).
  • Halogenated Organic Liquids - Standard Operating Procedure. Braun Research Group, University of Illinois Urbana-Champaign.

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.